molecular formula C7H9NO2 B1395598 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one CAS No. 4664-13-5

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Cat. No.: B1395598
CAS No.: 4664-13-5
M. Wt: 139.15 g/mol
InChI Key: XMUOZGAKXBMOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-3,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-6(9)5(2)7(10)8-4/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUOZGAKXBMOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716269
Record name 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-13-5
Record name 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4664-13-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, a heterocyclic compound of interest in medicinal chemistry. Pyridinone scaffolds are prevalent in numerous biologically active agents, making their precise structural elucidation a critical step in drug discovery and materials science.[1] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical principles with field-proven experimental methodologies. We will explore the synthesis, crystallization, and definitive structural characterization by single-crystal X-ray diffraction, supplemented by spectroscopic analysis. While a published crystal structure for the title compound is not available, this guide establishes a complete procedural workflow. To illustrate the expected outcomes and data interpretation, the crystallographic data of the closely related analogue, 4-Hydroxy-6-methylpyridin-2(1H)-one, will be presented as a case study.[2]

Introduction: The Significance of Pyridinone Scaffolds

Pyridin-2(1H)-one and its derivatives are privileged heterocyclic structures that form the core of many pharmaceutical agents.[1] Their importance is underscored by their role in compounds developed as inhibitors of critical enzymes, such as HIV reverse transcriptase.[2] The substituent groups on the pyridinone ring—in this case, a hydroxyl group at the 4-position and methyl groups at the 3- and 6-positions—profoundly influence the molecule's electronic properties, solubility, and, most importantly, its ability to form specific intermolecular interactions.

The three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs a molecule's physicochemical properties, including melting point, stability, and dissolution rate. For pharmaceutical development, a detailed understanding of the crystal structure is paramount for polymorphism screening, formulation design, and understanding drug-receptor interactions. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this information, providing precise measurements of bond lengths, bond angles, and the packing of molecules in the crystal lattice.[3][4]

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is essential before embarking on experimental analysis.

PropertyValueSource
Molecular Formula C₇H₉NO₂[5][6]
Molecular Weight 139.15 g/mol [5][6]
CAS Number 4664-13-5[5][7]
Predicted Melting Point 276.5 °C[7]
Predicted Boiling Point 307.4 ± 42.0 °C[7]
Predicted Density 1.194 ± 0.06 g/cm³[7]

Experimental Workflow: From Synthesis to Structure

The path from a chemical concept to a refined crystal structure is a multi-step process requiring meticulous execution. Each stage builds upon the last, with success predicated on the quality of the preceding step. The overall workflow is a self-validating system where the final structural model must be consistent with all collected data.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Determination Synthesis Chemical Synthesis Purification Purification & Spectroscopic Confirmation Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Selection & Mounting Growth->Mounting SCXRD Single-Crystal X-ray Diffraction Data Collection Mounting->SCXRD Reduction Data Reduction SCXRD->Reduction Solution Structure Solution (Phase Problem) Reduction->Solution Refinement Structural Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Report Final_Report Validation->Final_Report Final Analysis

Caption: Experimental workflow for crystal structure analysis.

Synthesis and Crystallization

Protocol 1: Synthesis of Pyridinone Derivatives

The synthesis of substituted pyridinones can often be achieved through multi-component reactions or by modifying existing heterocyclic precursors.[8] For the related compound, 4-Hydroxy-6-methylpyridin-2(1H)-one, a hydrolysis reaction is employed.[2] A similar approach could be adapted for the title compound.

Objective: To synthesize and purify this compound.

Materials:

  • Appropriate starting materials (e.g., a substituted ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate derivative).

  • Hydrochloric acid (1 N).

  • Round bottom flask, magnetic stirrer, reflux condenser.

  • Filtration apparatus.

  • Deuterated solvents (e.g., DMSO-d₆) for NMR.[1]

Methodology:

  • Reaction Setup: Place the carboxylate precursor (1 equivalent) into a round bottom flask equipped with a magnetic stirrer.

  • Hydrolysis: Add a suitable volume of 1 N hydrochloric acid to the flask. The choice of acid and concentration is critical for driving the hydrolysis and decarboxylation without causing degradation.

  • Reflux: Heat the mixture to reflux and stir vigorously. The reaction progress should be monitored over several hours (e.g., 48-72 hours) using a technique like Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product, often a solid, may precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the synthesized compound using NMR spectroscopy, IR spectroscopy, and mass spectrometry before proceeding to crystallization.[9][10]

Protocol 2: Growing Single Crystals

The success of SCXRD is entirely dependent on obtaining high-quality, single crystals of sufficient size (typically 0.1-0.3 mm).[11] This is often the most challenging, trial-and-error phase of the analysis.

Objective: To grow diffraction-quality single crystals of this compound.

Causality Behind Method Choice: Slow evaporation is a robust and widely used technique. By allowing the solvent to evaporate slowly, the solution becomes supersaturated at a controlled rate, promoting the formation of a few, well-ordered crystal nuclei rather than a mass of polycrystalline material. The choice of a solvent mixture (e.g., methanol/diethyl ether) allows for fine-tuning of solubility and evaporation rates.[2]

Materials:

  • Purified this compound.

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, diethyl ether, water).

  • Small glass vials or test tubes.

  • Microscope for crystal inspection.

Methodology:

  • Solubility Testing: Determine the solubility of the compound in various solvents to identify a suitable system where the compound is moderately soluble.

  • Solution Preparation: Dissolve a small amount of the purified compound (e.g., 20-50 mg) in a minimal volume of a good solvent (e.g., methanol).

  • Induce Crystallization: Add a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., diethyl ether) dropwise until the solution becomes slightly turbid. This brings the solution close to saturation.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature) and allow it to stand undisturbed for several days to weeks.

  • Inspection: Periodically inspect the vial under a microscope for the formation of clear, well-defined crystals with sharp edges.[12]

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure.[13] The process involves collecting a diffraction pattern, solving the "phase problem" to generate an initial structural model, and refining that model to fit the experimental data.[3][11]

Protocol 3: Data Collection, Solution, and Refinement

Objective: To obtain a complete, high-resolution diffraction dataset and refine a structural model.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for crystal manipulation, and a sensitive detector.[3][13]

Methodology:

  • Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.[12]

  • Data Collection: The crystal is cooled (typically to ~100 K) to minimize thermal vibration of the atoms. The diffractometer rotates the crystal through a series of orientations, exposing it to the X-ray beam and collecting hundreds of diffraction images.[13] A complete sphere of data is collected to ensure redundancy and accuracy.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots, correct for experimental factors (like absorption), and determine the unit cell parameters and space group symmetry.[11]

  • Structure Solution: The primary challenge in crystallography is the "phase problem." Direct methods or Patterson methods are computational techniques used to determine initial phases for the diffraction spots, which allows for the calculation of an initial electron density map.

  • Structural Refinement: The initial atomic positions derived from the electron density map are refined using a least-squares algorithm. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[2]

  • Validation: The final refined structure is rigorously validated using metrics like R-factors and goodness-of-fit. The output is typically a Crystallographic Information File (CIF), which contains all the information about the structure determination.

Analysis of the Crystal Structure: A Case Study

As no published structure exists for this compound, we will examine the reported structure of its close analogue, 4-Hydroxy-6-methylpyridin-2(1H)-one , to illustrate the type of insights gained from a successful analysis.[2]

Disclaimer: The following data pertains to C₆H₇NO₂ and is used for illustrative purposes only.

Crystallographic Data (Example)

The crystallographic data provides a snapshot of the crystal's fundamental geometric properties.

Parameter4-Hydroxy-6-methylpyridin-2(1H)-one[2]
Formula C₆H₇NO₂
Molar Mass 125.13 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.7082 (5)
b (Å) 12.2988 (8)
c (Å) 10.0418 (7)
β (°) 91.303 (7)
Volume (ų) 581.32 (8)
Z 4
Temperature (K) 298
Intermolecular Interactions: The Role of Hydrogen Bonding

In the crystal structure of 4-Hydroxy-6-methylpyridin-2(1H)-one, hydrogen bonding is the dominant intermolecular force that dictates the molecular packing.[2] The molecule contains two hydrogen bond donors (the N-H of the lactam and the O-H of the hydroxyl group) and two primary acceptors (the C=O carbonyl oxygen and the hydroxyl oxygen).

The analysis reveals two distinct hydrogen bonds:

  • An N—H···O=C interaction links the lactam N-H of one molecule to the carbonyl oxygen of a neighboring molecule.

  • An O—H···O=C interaction connects the hydroxyl group of one molecule to the same carbonyl oxygen of another molecule.

These interactions create a robust network, linking molecules into layers.[2][14] This type of analysis is crucial for understanding why a crystal adopts a particular packing arrangement and for predicting its physical properties.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A R-Pyridinone-(N1)-H A_O1 C2=O1 A->A_O1 B_O1 C2=O1 A->B_O1 N-H···O Bond C R-Pyridinone-(O4)-H C->B_O1 O-H···O Bond C_O1 C2=O1 C->C_O1

Caption: Hydrogen bonding network in pyridinone crystals.

Hydrogen Bond Geometry (Example)

The precise geometry of these bonds can be quantified from the refined structure.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1A···O10.861.982.835 (2)175
O2—H2B···O10.821.792.609 (2)180
Data for 4-Hydroxy-6-methylpyridin-2(1H)-one, from Reyes et al., 2013.[2]

Conclusion

This guide has outlined the essential theoretical considerations and practical protocols for the complete crystal structure analysis of this compound. By following a logical workflow from synthesis and crystallization to X-ray data collection and structural refinement, researchers can obtain a definitive three-dimensional model of the molecule. The analysis of the resulting structure, particularly its intermolecular interactions as illustrated by the case study of a close analogue, provides invaluable insights into the solid-state properties that are critical for applications in drug development and materials science. The methodologies described herein represent a robust, self-validating system for ensuring the scientific integrity and accuracy of the final structural determination.

References

  • BenchChem. (2025). Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy. BenchChem.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
  • University of York. (n.d.). Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs.
  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. [Link]
  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
  • BenchChem. (2025). In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. BenchChem.
  • ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry.
  • PubChem. (n.d.). This compound.
  • MDPI. (2022).
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • ChemicalBook. (n.d.). 2(1H)-PYRIDINONE, 4-HYDROXY-3,6-DIMETHYL-. ChemicalBook.
  • ResearchGate. (2013). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • Doron Scientific. (2023). This compound. Doron Scientific.
  • Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.

Sources

The Biological Versatility of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its inherent ability to form hydrogen bonds and engage in various non-covalent interactions allows for effective binding to a diverse range of biological targets. This has led to the development of pyridinone-containing drugs with applications ranging from anticancer and antiviral to antimicrobial and anti-inflammatory therapies.[1][2] This technical guide focuses on a specific, yet promising, derivative: 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. While direct and extensive biological data for this particular compound are emerging, this document will synthesize the known activities of closely related analogs to build a comprehensive understanding of its potential applications and to provide a framework for future research and development.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive research into the pyridin-2(1H)-one class of molecules, this compound is predicted to exhibit a range of biological effects. The presence of a hydroxyl group at the 4-position and methyl groups at the 3- and 6-positions are key determinants of its potential bioactivity, influencing its electronic properties and steric interactions with target proteins.[2]

Antimicrobial and Antifungal Potential

The pyridinone core is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[3] Derivatives have shown efficacy against a variety of bacterial and fungal pathogens.

Antibacterial Activity: The antibacterial effects of pyridinone derivatives are often attributed to their ability to chelate essential metal ions required for bacterial enzyme function or to interfere with bacterial replication and biofilm formation.[4] For instance, certain 2-substituted 3-hydroxy-1,6-dimethylpyridin-4(1H)-ones have been investigated as dual-acting biofilm inhibitors against Pseudomonas aeruginosa.[4] These compounds can disrupt quorum sensing pathways and act as iron chelators, thereby impeding bacterial communication and growth.[4]

Antifungal Activity: The antifungal activity of pyridinone derivatives has been demonstrated against various fungal species, including Candida albicans and Aspergillus species.[5][6] The mechanism of action can involve the inhibition of fungal enzymes or the disruption of the fungal cell membrane. The structural features of this compound suggest it could interfere with fungal growth and proliferation.

Antiviral Activity, Particularly Anti-HIV

A significant body of research has highlighted the potential of pyridin-2(1H)-one derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[7] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1][7] The pyridinone ring plays a crucial role in this interaction, often forming a key hydrogen bond with the enzyme's active site.[1] The specific substitutions on the pyridinone core are critical for optimizing the potency and resistance profile of these inhibitors.[1][7]

Anticancer and Enzyme Inhibition

The antiproliferative properties of pyridinone derivatives have been extensively studied.[2][8] The presence of hydroxyl (-OH) and carbonyl (-C=O) groups can enhance the anticancer activity of these compounds.[8]

A closely related compound, 3-acetyl-4-hydroxy-6-methylpyridin-2(1H)-one, has shown potential anticancer properties by inducing apoptosis in cancer cells.[9] This is achieved through the inhibition of specific enzymes that are crucial for cell proliferation.[9] This suggests that this compound may also possess the ability to modulate the activity of key enzymes involved in cancer progression, such as kinases.[10] The core structure is recognized as a valuable intermediate in the synthesis of kinase inhibitors.[10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the pyridinone ring.

  • Hydroxyl Group at C4: The 4-hydroxy group is a common feature in many biologically active pyridinones. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

  • Methyl Groups at C3 and C6: The methyl groups at the 3 and 6 positions influence the compound's lipophilicity and steric profile. These groups can enhance binding to hydrophobic pockets within enzymes or receptors and can also impact the compound's metabolic stability.

The combination of these features in this compound suggests a molecule with the potential for specific and potent biological activity.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of this compound, a series of well-established in vitro assays are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in RPMI-1640 medium in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the microplate at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis fungal_culture Fungal Culture inoculation Inoculation with Fungal Suspension fungal_culture->inoculation compound_stock Compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate compound_stock->serial_dilution media RPMI-1640 Medium media->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for Antifungal MIC Determination.

Protocol 2: Anti-HIV Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a cell-free enzymatic assay to evaluate the direct inhibitory effect of the compound on HIV-1 reverse transcriptase.

Materials:

  • This compound

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • Labeled nucleotides (e.g., [³H]-dTTP)

  • Assay buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, poly(A) template, oligo(dT) primer, and varying concentrations of this compound.

  • Enzyme Addition: Add the HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stopping buffer (e.g., cold trichloroacetic acid).

  • Measurement of RT Activity: Precipitate the newly synthesized DNA, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

HIV_RT_Inhibition_Assay cluster_reagents Reaction Components compound 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-one reaction_mix Prepare Reaction Mixture compound->reaction_mix enzyme HIV-1 Reverse Transcriptase incubation Incubate at 37°C enzyme->incubation template_primer Poly(A)/Oligo(dT) template_primer->reaction_mix nucleotides [³H]-dTTP nucleotides->reaction_mix reaction_mix->enzyme Add Enzyme (Start Reaction) termination Terminate Reaction incubation->termination measurement Measure Radioactivity termination->measurement analysis Calculate IC₅₀ measurement->analysis

Caption: HIV-1 Reverse Transcriptase Inhibition Assay Workflow.

Quantitative Data from Related Pyridinone Derivatives

Compound ClassBiological ActivityQuantitative Measure
Pyridin-2(1H)-one HybridsAnti-HIV-1 ActivityActive against wild-type and mutant strains
5-Substituted-2(1H)-pyridonesAnti-fibrosisIC₅₀ values as low as 0.08 mmol/L
Pyridine DerivativesAntiproliferative ActivityIC₅₀ values in the nanomolar range

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of biologically active pyridinones. Based on robust structure-activity relationship data from numerous analogs, it is poised to exhibit a range of valuable pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential activities.

Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo testing to validate the predicted biological activities. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways through which this compound exerts its effects. The insights gained from such studies will be invaluable for the development of novel therapeutics based on the versatile pyridin-2(1H)-one scaffold.

References

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (n.d.). ScienceDirect.
  • Chen, J., Lu, M. M., Liu, B., Chen, Z., Li, Q. B., Tao, L. J., & Hu, G. Y. (2012). Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 22(6), 2300–2302. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 853535. [Link]
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]
  • 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one. (n.d.). MySkinRecipes.
  • Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. (2009). Molecules, 14(12), 4973–4986. [Link]
  • Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis. (2023). Frontiers in Microbiology, 14, 1097235. [Link]
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Ivy Fine Chemicals.
  • Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives. (2020). Plants, 9(10), 1263. [Link]
  • Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. (2020). Journal of Medicinal Chemistry, 63(19), 10921–10945. [Link]
  • Natural Product-Based 6-Hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium Scaffold as a New Antifungal Template. (2011). ACS Medicinal Chemistry Letters, 2(4), 313–316. [Link]
  • Antifungal and antimycotoxigenic activities of a synthetic zingerone-derivative 4-(4-hydroxy-3-nitrophenyl)-2-butanone against Aspergillus flavus and Fusarium graminearum. (2024). Applied Food Research, 5(1), 100664. [Link]
  • Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones–Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. (2023). Journal of Medicinal Chemistry, 66(3), 2378–2400. [Link]
  • Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. (2014). European Journal of Medicinal Chemistry, 85, 565–575. [Link]
  • Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp. (2015). The Scientific World Journal, 2015, 247872. [Link]
  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. (2023). mBio, 14(3), e00301-23. [Link]
  • 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. (n.d.). PubChem.

Sources

Probing the Enigmatic Core: A Technical Guide to the Putative Mechanisms of Action of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. Within this class, 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one emerges as a molecule of significant interest, though its precise mechanism of action remains an area of active investigation. This technical guide synthesizes the current understanding of related pyridinone compounds to postulate the core mechanisms through which this compound may exert its biological effects. We will delve into its potential as an enzyme inhibitor, an inducer of apoptosis, and a modulator of cellular signaling pathways, providing field-proven insights and detailed experimental protocols to empower further research and drug development efforts.

Introduction: The Therapeutic Potential of the Pyridin-2(1H)-one Core

Pyridin-2(1H)-ones are a class of heterocyclic compounds recognized for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][2] The structural motif of this compound, featuring hydroxyl and methyl substitutions on the pyridinone ring, suggests a high potential for specific interactions with biological macromolecules. While this specific molecule is utilized as a key intermediate in the synthesis of pharmaceuticals like ACTH releasing factor antagonists, its intrinsic bioactivity is an area ripe for exploration.[3] This guide will construct a mechanistic hypothesis based on the activities of its close analogs, providing a foundational framework for future investigation.

Postulated Core Mechanisms of Action

Based on the established biological activities of structurally similar pyridinone derivatives, we can hypothesize several primary mechanisms of action for this compound.

Enzyme Inhibition: A Promiscuous Binder with Specific Consequences

The pyridinone scaffold is a common feature in a variety of enzyme inhibitors. The ability of the hydroxyl and carbonyl groups to participate in hydrogen bonding and the potential for the ring system to engage in hydrophobic interactions make it a versatile pharmacophore.

2.1.1. Kinase Inhibition: Several pyridinone derivatives have been identified as potent kinase inhibitors, a cornerstone of modern oncology.[4] For instance, certain novel pyridine-based compounds have demonstrated potent inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation, with IC50 values in the nanomolar range.[5] The mechanism often involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.

2.1.2. Reverse Transcriptase Inhibition: Pyridin-2(1H)-one hybrids have been developed as non-nucleoside inhibitors of viral reverse transcriptases, such as that of HIV-1.[2] These compounds are thought to bind to an allosteric site on the enzyme, inducing a conformational change that renders the active site non-functional.

2.1.3. Other Enzymatic Targets: The structural similarity of pyridinones to endogenous substrates or cofactors suggests a broader potential for enzyme inhibition. For example, some pyridine derivatives have been shown to inhibit NADH dehydrogenase, a critical component of the mitochondrial electron transport chain.[6]

Compound ClassTarget EnzymePotencyReference
Pyridine-based compoundsPIM-1 KinaseIC50 = 14.3 nM[5]
Pyridin-2(1H)-one hybridsHIV-1 Reverse TranscriptaseNot specified[2]
4-PhenylpyridineNADH DehydrogenaseHigh[6]
Induction of Apoptosis: Orchestrating Programmed Cell Death

A significant body of evidence points to the pro-apoptotic potential of pyridinone derivatives in cancer cells.[1][7] This programmed cell death can be triggered through multiple signaling cascades.

2.2.1. G2/M Cell Cycle Arrest: Anticancer pyridines have been observed to induce cell cycle arrest at the G2/M checkpoint.[7] This is often a prelude to apoptosis, preventing damaged cells from progressing through mitosis.

2.2.2. Upregulation of p53 and JNK Signaling: The tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) are critical mediators of apoptosis. Studies on anticancer pyridines have shown an upregulation of both p53 and JNK, leading to the activation of downstream apoptotic effectors.[7] The phosphorylation of JNK is a key step in this activation cascade.[7]

apoptosis_pathway Pyridinone_Derivative 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-one Cellular_Stress Cellular Stress Pyridinone_Derivative->Cellular_Stress p53 p53 Upregulation Cellular_Stress->p53 JNK JNK Activation (Phosphorylation) Cellular_Stress->JNK Bax_Bcl2 Modulation of Bax/Bcl-2 Ratio p53->Bax_Bcl2 JNK->Bax_Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Postulated apoptosis induction pathway for this compound.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-defined experimental workflows are necessary.

Kinase Inhibition Assay (Example: PIM-1 Kinase)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of the compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare recombinant PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the compound dilutions.

    • Add the PIM-1 kinase to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

    • Incubate at room temperature to allow for peptide phosphorylation.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Read the plate on a fluorescence polarization reader to determine the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

kinase_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare compound dilutions Add_Compound Add compound to plate Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP Add_Kinase Add kinase and incubate Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction Add substrate/ATP and incubate Add_Kinase->Start_Reaction Stop_Reaction Add stop solution Start_Reaction->Stop_Reaction Read_Plate Read fluorescence polarization Stop_Reaction->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to logarithmic growth phase.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (early apoptosis) and PI (late apoptosis/necrosis).

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable)

      • Annexin V+ / PI- (early apoptotic)

      • Annexin V+ / PI+ (late apoptotic)

      • Annexin V- / PI+ (necrotic)

Conclusion and Future Directions

While the definitive mechanism of action for this compound is yet to be fully elucidated, the wealth of data on related pyridinone compounds provides a strong foundation for targeted investigation. The hypotheses presented in this guide—centering on enzyme inhibition and the induction of apoptosis—offer a logical starting point for researchers. Future studies should focus on high-throughput screening against a panel of kinases and other relevant enzymes, coupled with detailed cellular assays to confirm the induction of apoptosis and identify the specific signaling pathways involved. A deeper understanding of the structure-activity relationship within this chemical class will undoubtedly pave the way for the development of novel therapeutics.

References

  • MySkinRecipes. 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one.
  • PubChem. This compound.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed. 2017 Nov 28.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. 2023 Nov 27.
  • Inhibition of NADH oxidation by pyridine derivatives. PubMed.

Sources

CAS 4664-13-5 physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyano-4-phenylcyclohexanone (CAS 25115-74-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 4-cyano-4-phenylcyclohexanone, a key intermediate in pharmaceutical synthesis and chemical research.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination of these properties, ensuring scientific integrity and reproducibility.

4-Cyano-4-phenylcyclohexanone is a white to off-white crystalline solid.[1] Its structure, featuring a cyclohexanone ring with a phenyl and a cyano group attached to the same carbon, imparts a unique combination of polarity and steric hindrance that influences its physical and chemical behavior.

Table 1: Core Physicochemical Properties of 4-Cyano-4-phenylcyclohexanone

PropertyValueSource(s)
CAS Number 25115-74-6[2][3]
Molecular Formula C13H13NO[2][3]
Molecular Weight 199.25 g/mol [3]
Appearance White to cream to pale brown or pale yellow crystals or powder[2]
Melting Point 110-119 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents like benzene, chloroform, and toluene.[1][1]
Stability Stable under recommended storage conditions.[1][1]

Experimental Determination of Physicochemical Properties

The following protocols are grounded in established methodologies to ensure the generation of reliable and reproducible data. The validation of these analytical procedures should be performed in accordance with ICH Q2(R2) guidelines to demonstrate their suitability for the intended purpose.[4][5][6][7][8]

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline organic compounds.[9] A sharp melting range typically signifies high purity. The capillary method, as outlined in ASTM E324, is a standard and reliable technique for this determination.[10][11]

  • Sample Preparation: Ensure the 4-cyano-4-phenylcyclohexanone sample is completely dry and finely powdered to facilitate uniform heat transfer.[9]

  • Capillary Tube Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-4 mm.[12]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[12]

  • Heating Rate: Employ a rapid heating rate to determine an approximate melting point, then allow the apparatus to cool. For the accurate determination, use a slower heating rate of 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.

  • Observation and Recording: Record the temperature at which the first liquid is observed (initial melting point) and the temperature at which the last solid particle melts (final melting point). The range between these two temperatures is the melting range.[12]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A wide melting range is indicative of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Record Record T_initial & T_final Heat->Record

Caption: Workflow for melting point determination by the capillary method.

Solubility Determination

Understanding the solubility of 4-cyano-4-phenylcyclohexanone is essential for its application in synthesis, formulation, and biological studies. The OECD Guideline 105 provides a framework for determining water solubility.[13][14][15][16][17] For solubility in organic solvents, a similar flask method can be employed.

  • Sample Preparation: Add an excess amount of 4-cyano-4-phenylcyclohexanone to a known volume of the solvent (e.g., water, ethanol, chloroform) in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[13][16]

  • Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: Express the solubility as mass per unit volume of solvent (e.g., g/L or mg/mL).

Causality Behind Experimental Choices: Reaching equilibrium is paramount for an accurate solubility measurement. The flask method is suitable for substances with solubilities above 10⁻² g/L.[13] The choice of analytical method for concentration determination will depend on the chromophoric properties of the compound and the desired sensitivity.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA provides valuable information on the thermal stability and decomposition profile of a material.[18][19][20][21] The ASTM E1131 standard can be followed for conducting TGA on polymeric materials, and its principles are applicable here.[22]

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of 4-cyano-4-phenylcyclohexanone into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of decomposition provides an indication of the material's thermal stability. The derivative of the weight loss curve can help identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices: An inert atmosphere is used to study the inherent thermal stability of the compound without the influence of oxygen. A constant heating rate allows for reproducible results and comparison between different materials. The resulting thermogram provides a quantitative measure of mass loss associated with decomposition.[22]

Diagram 2: TGA Experimental Workflow

TGAWorkflow cluster_setup Instrument Setup cluster_analysis Thermal Analysis Sample Weigh Sample (5-10 mg) Place Place in TGA Pan Sample->Place Purge Purge with N2 Place->Purge Heat Heat at Constant Rate (e.g., 10°C/min) Purge->Heat Record Record Weight vs. Temperature Heat->Record Plot Plot Thermogram Record->Plot

Caption: A simplified workflow for thermogravimetric analysis (TGA).

Synthesis and Spectroscopic Characterization

A comprehensive understanding of a compound's properties includes its synthesis and spectroscopic identity.

Synthesis

While a detailed, step-by-step synthesis protocol is best sourced from primary literature, a general route for the preparation of 4-cyano-4-phenylcyclohexanone has been referenced.[16] The synthesis of a related compound, 4-cyano-4-(1-naphthyl)cyclohexanone, involves the hydrolysis and decarboxylation of a corresponding methyl ester precursor.[23] A similar approach may be applicable for the phenyl analog.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecular structure.

FTIR spectroscopy is used to identify the functional groups present in a molecule.[24][25] For 4-cyano-4-phenylcyclohexanone, the key characteristic absorption bands are expected for the carbonyl (C=O) of the cyclohexanone ring, the nitrile (C≡N) group, and the aromatic C-H and C=C bonds of the phenyl group.

Table 2: Expected FTIR Absorption Bands for 4-Cyano-4-phenylcyclohexanone

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C≡N (Nitrile)~2240-2260Stretching
C=O (Ketone)~1715Stretching
Aromatic C=C~1450-1600Stretching
Aromatic C-H~3000-3100Stretching
Aliphatic C-H~2850-3000Stretching

Interpretation: The presence of a strong, sharp peak around 2250 cm⁻¹ is a clear indicator of the nitrile group. A strong absorption band around 1715 cm⁻¹ confirms the presence of the ketone carbonyl group.[26] The region between 1450-1600 cm⁻¹ will show multiple bands characteristic of the phenyl ring.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[27][28]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the 7.0-8.0 ppm region) and the aliphatic protons of the cyclohexanone ring (in the upfield region, likely between 2.0-4.0 ppm). The integration of the signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (downfield, ~200-220 ppm), the nitrile carbon (~110-125 ppm), the carbons of the phenyl ring (~120-140 ppm), and the aliphatic carbons of the cyclohexanone ring.

A full structural elucidation would involve the use of 2D NMR techniques such as COSY and HSQC to establish the connectivity between protons and carbons.

Purity Determination by Gas Chromatography (GC)

The purity of 4-cyano-4-phenylcyclohexanone can be assessed using gas chromatography, often with a flame ionization detector (FID).[29][30][31] A validated GC method can provide quantitative information on the main component and any impurities.

Diagram 3: Logical Flow for Purity Analysis via GC

GCPurityAnalysis cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2) cluster_analysis Sample Analysis SelectCol Select Column & Conditions Optimize Optimize Separation SelectCol->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Prepare Prepare Sample Solution Robustness->Prepare Inject Inject into GC Prepare->Inject Analyze Analyze Chromatogram Inject->Analyze Quantify Quantify Purity Analyze->Quantify

Caption: A logical workflow for the development, validation, and application of a GC method for purity analysis.

Safe Handling and Storage

4-Cyano-4-phenylcyclohexanone should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[10] It should be stored in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1]

References

  • ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023, [Link]
  • ICH Guideline Q2(R2) on Validation of Analytical Procedures, European Medicines Agency, 2022, [Link]
  • ICH Q2(R2)
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology, ECA Academy, [Link]
  • Understanding ICH Q2(R2)
  • OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility, OECD Publishing, Paris, 1995, [Link]
  • Melting Points and the Melting Range of Organic Chemicals ASTM E324, Infinita Lab, 2021, [Link]
  • Solubility testing in accordance with the OECD 105, FILAB, [Link]
  • Understanding ICH Q2(R2)
  • OECD 105 - Water Solubility Test
  • Test No.
  • W
  • Synthesis of 4-cyano-4-phenylcyclohexanol, PrepChem.com, [Link]
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358, Intertek, [Link]
  • Melting point determin
  • 4-Cyano-4-phenylcyclohexanone-98% at Attractive Prices, High Purity Crystalline Solid, IndiaMART, [Link]
  • Determin
  • Determin
  • Thermogravimetric Analysis (TGA), Prime Process Safety Center, [Link]
  • Guide to Thermogravimetric Analysis (TGA)
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs, Auriga Research, [Link]
  • 4-Phenylcyclohexanone, PubChem, [Link]
  • Thermogravimetric analysis (TGA), Chemistry LibreTexts, 2022, [Link]
  • Synthesis of 4-cyano-4-(1-naphthyl)cyclohexanone, PrepChem.com, [Link]
  • How to Interpret FTIR Results: A Beginner's Guide, AZoM.com, 2025, [Link]
  • Chemical Purity Analysis, Agilent, 2016, [Link]
  • Basic 1H- and 13C-NMR Spectroscopy, [Link]
  • (PDF)
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums, Indonesian Journal of Science and Technology, [Link]
  • FTIR Functional Group Database Table with Search, InstaNANO, 2026, [Link]
  • Cyclohexanone, NIST WebBook, [Link]
  • How To Read FTIR Spectroscopy?, YouTube, 2025, [Link]
  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones, LCGC Intern
  • 2.5B: Uses of Gas Chromatography, Chemistry LibreTexts, 2022, [Link]

Sources

Unlocking the Therapeutic Potential of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one: A Technical Guide to Putative Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridinone Scaffold

The pyridinone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and broad spectrum of biological activities.[1] These six-membered nitrogen-containing heterocycles exhibit a unique combination of physicochemical properties, including the capacity to act as both hydrogen bond donors and acceptors, and to serve as bioisosteres for amides, phenyls, and other cyclic systems.[1] This adaptability has led to the development of pyridinone-containing drugs with applications ranging from oncology to infectious diseases.[2]

This in-depth technical guide focuses on a specific, yet promising, member of this class: 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (CAS 4664-13-5) . While direct, extensive biological screening data for this particular molecule is not yet widely published, its structural features strongly suggest a high potential for interaction with several key therapeutic target classes that have been validated for other pyridinone derivatives. This guide will, therefore, present a scientifically-grounded exploration of these putative targets, providing the rationale for their selection and detailed experimental frameworks for their validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the therapeutic promise of this compound.

I. Putative Therapeutic Target Class 1: Protein Kinases

The inhibition of protein kinases is one of the most successful strategies in modern drug discovery, particularly in oncology.[3] The pyridine and pyridinone scaffolds are prevalent in a multitude of FDA-approved kinase inhibitors.[4][5] Their ability to form key hydrogen bonds within the ATP-binding pocket makes them ideal hinge-binding motifs.[1] Given the structural features of this compound, it is a prime candidate for investigation as a kinase inhibitor.

Scientific Rationale

The dysregulation of protein kinase activity is a hallmark of cancer and inflammatory diseases.[3] Pyridone-based inhibitors have demonstrated high potency against a range of kinases, including Met kinase, Flt-3, and VEGFR-2.[6] The core structure of this compound provides a rigid scaffold from which the methyl and hydroxyl groups can be oriented to achieve specific interactions within a kinase active site, potentially conferring selectivity.

Primary Kinase Targets for Investigation
  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and c-Met, which are crucial in tumor angiogenesis and proliferation.[6]

  • Non-Receptor Tyrosine Kinases: Including members of the Src and Abl families.

  • Serine/Threonine Kinases: Such as Aurora kinases, PIM-1, and PI3K, which are involved in cell cycle control and survival pathways.[7][8]

Experimental Workflow for Kinase Target Validation

The following diagram outlines a typical workflow for identifying and validating kinase inhibitors.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action A Compound Synthesis & Characterization B High-Throughput Screening (HTS) (Kinase Panel) A->B C IC50 Determination (Dose-Response) B->C Identify Hits D Orthogonal Assay (e.g., TR-FRET, AlphaScreen) C->D E ATP-Competition Assay D->E Confirm Potent Hits F Cellular Target Engagement (e.g., Western Blot for p-Substrate) E->F G G F->G Validated Lead Compound

Caption: Workflow for Kinase Inhibitor Discovery and Validation.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.

Materials:

  • This compound (Test Compound)

  • Recombinant Kinase of Interest

  • Kinase-specific Substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of substrate and ATP (at their Km values, if known).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the detection kit (e.g., 10 µL of ADP-Glo™ Reagent).

    • Incubate for 40 minutes at room temperature.

    • Add the second reagent (e.g., 20 µL of Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

II. Putative Therapeutic Target Class 2: Metalloenzymes

The hydroxypyridinone scaffold is a highly effective metal-binding pharmacophore.[9] This property makes this compound a compelling candidate for the inhibition of metalloenzymes, where a metal ion (typically zinc, iron, or copper) is essential for catalytic activity.[9]

Scientific Rationale

The bidentate chelation potential of the hydroxyl and carbonyl groups on the pyridinone ring can displace or coordinate with the catalytic metal ion in the active site of metalloenzymes, leading to potent inhibition.[10] This mechanism is relevant for a wide range of diseases. For instance, hydroxypyridinethiones, which are structurally related, have been investigated as inhibitors for various metalloenzymes.[10]

Primary Metalloenzyme Targets for Investigation
  • Histone Deacetylases (HDACs): These are zinc-dependent enzymes that are major targets in oncology.

  • Matrix Metalloproteinases (MMPs): Zinc-containing enzymes involved in tissue remodeling, inflammation, and cancer metastasis.

  • Botulinum Neurotoxin (BoNT): The light chain of BoNT is a zinc-dependent protease, and its inhibition is a key strategy for treating botulism.[11]

Experimental Workflow for Metalloenzyme Target Validation

G cluster_0 Initial Assessment cluster_1 Enzyme Inhibition Screening cluster_2 Mechanism & Selectivity A Compound Synthesis & Purity Check B Iron (Fe2+/Fe3+) Chelation Assay (e.g., Ferrozine Assay) A->B C Screen against a panel of metalloenzymes (HDACs, MMPs) B->C Confirm Chelating Activity D IC50 Determination for Hits C->D E Kinetic Analysis (e.g., Dixon Plot) D->E Identify Potent Inhibitors F Selectivity Profiling against other metalloenzymes E->F G G F->G Validated Lead Compound

Caption: Workflow for Metalloenzyme Inhibitor Discovery.

Protocol: Ferrous Iron (Fe²⁺) Chelating Assay

Principle: This spectrophotometric assay quantifies the ability of a compound to chelate ferrous iron. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity, which is measured by absorbance.

Materials:

  • This compound (Test Compound)

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Methanol or other suitable solvent

  • EDTA (positive control)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a 2 mM solution of FeCl₂ in water.

    • Prepare a 5 mM solution of ferrozine in water.

    • Prepare a stock solution of EDTA in water for the positive control.

  • Assay in 96-well Plate:

    • To each well, add 50 µL of the test compound at various concentrations.

    • Add 100 µL of methanol to the wells for the control (maximum absorbance).

    • Add 50 µL of 2 mM FeCl₂ to all wells. Mix and incubate for 5 minutes.

    • Initiate the reaction by adding 100 µL of 5 mM ferrozine to all wells.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of the solution at 562 nm.

  • Calculation:

    • The percentage of Fe²⁺ chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control (FeCl₂ + ferrozine) and A_sample is the absorbance in the presence of the test compound.

III. Putative Therapeutic Target Class 3: Bacterial Quorum Sensing Systems

The rise of antibiotic resistance necessitates the development of novel antibacterial strategies. Targeting bacterial communication, or quorum sensing (QS), is a promising anti-virulence approach that is less likely to induce resistance.[12] Pyridinone derivatives have been shown to inhibit QS systems, particularly in Gram-negative pathogens like Pseudomonas aeruginosa.[13]

Scientific Rationale

Many QS systems in Gram-negative bacteria rely on N-acylhomoserine lactone (AHL) signaling molecules. Pyridinone scaffolds can act as antagonists of the AHL receptors (e.g., LasR in P. aeruginosa), thereby blocking the downstream expression of virulence factors and biofilm formation.[13] Additionally, the iron-chelating properties of hydroxypyridinones can create an iron-deficient environment, which is a crucial signal for downregulating virulence in many bacteria.[9]

Primary Bacterial Targets and QS Systems
  • Pseudomonas aeruginosa: A major opportunistic pathogen where the LasR-LasI and RhlR-RhlI systems control virulence.[12]

  • Vibrio species: Pathogens where QS regulates bioluminescence and virulence factor production.[14]

  • Other Gram-negative bacteria: With LuxI/LuxR-type QS systems.

Experimental Workflow for Quorum Sensing Inhibitor Validation

G cluster_0 Primary Screening cluster_1 Confirmation & Specificity cluster_2 Mechanism of Action A Compound Synthesis B Biosensor Strain Assay (e.g., C. violaceum) A->B C Growth Inhibition Assay (Rule out bactericidal effects) B->C Identify Hits D Virulence Factor Inhibition (Pyocyanin, Elastase) C->D E Biofilm Inhibition Assay D->E Confirm Anti-Virulence Activity F Gene Expression Analysis (qRT-PCR of QS genes) E->F G G F->G Validated Lead Compound

Caption: Workflow for Quorum Sensing Inhibitor Discovery.

Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

Principle: Chromobacterium violaceum is a biosensor strain that produces a purple pigment, violacein, in response to the presence of short-chain AHLs. A QS inhibitor will prevent violacein production without killing the bacteria, resulting in colorless or pale colonies/cultures.

Materials:

  • This compound (Test Compound)

  • Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant)

  • Luria-Bertani (LB) agar and broth

  • Short-chain AHL (if using a mutant strain like CV026 that requires an exogenous inducer)

  • Petri dishes and culture tubes

  • Spectrophotometer

Procedure:

  • Agar Well Diffusion Method (Qualitative):

    • Prepare an overnight culture of C. violaceum in LB broth.

    • Spread-plate the culture onto LB agar plates to create a bacterial lawn.

    • Punch wells into the agar using a sterile borer.

    • Add a solution of the test compound at a known concentration to the wells. Add solvent alone as a negative control.

    • Incubate the plates at 30°C for 24-48 hours.

    • Observe for a zone of colorless growth around the well, indicating QS inhibition. A clear zone of no growth would indicate bactericidal activity.

  • Broth Microdilution Method (Quantitative):

    • Prepare a 96-well plate with serial dilutions of the test compound in LB broth.

    • Inoculate each well with a standardized dilution of an overnight C. violaceum culture.

    • Incubate the plate at 30°C with shaking for 24 hours.

    • Measure bacterial growth by reading the optical density at 600 nm (OD600).

    • To quantify violacein, centrifuge the plate to pellet the cells, transfer the supernatant, and lyse the cells (e.g., with DMSO or SDS).

    • Measure the absorbance of the violacein extract at 585 nm.

    • Calculate the percentage of violacein inhibition relative to the untreated control, normalizing for cell growth (OD600).

IV. Summary and Future Directions

While specific biological data for this compound is still emerging, its inclusion within the privileged pyridinone class provides a strong, rational basis for investigating its therapeutic potential against several high-value target classes. The structural motifs of this compound suggest a high probability of activity as a kinase inhibitor , a metalloenzyme inhibitor , and a bacterial quorum sensing inhibitor .

The experimental workflows and detailed protocols provided in this guide offer a clear and robust framework for the systematic evaluation of these hypotheses. Successful validation in these areas could position this compound as a valuable lead compound for the development of novel therapeutics in oncology, infectious diseases, and beyond. Further research should focus on a comprehensive screening against diverse kinase and metalloenzyme panels, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.

V. References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Soukarieh, F., et al. (2022). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. International Journal of Molecular Sciences, 23(15), 8549. [Link]

  • Singh, S., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(6), 661-673. [Link]

  • Li, S., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 1-15. [Link]

  • BenchChem. (2025). The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. BenchChem.

  • Al-Kubeisi, A. K., et al. (2025). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate.

  • Kalia, V. C., et al. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Expert Opinion on Drug Discovery, 16(8), 915-933. [Link]

  • Rampadarath, S., et al. (2025). Quorum Sensing Inhibitory Activities of Oridonin in Pseudomonas Aeruginosa. ResearchGate.

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-6356. [Link]

  • Artas, M., et al. (2016). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 21(8), 1038. [Link]

  • Singh, B. R., & Singh, S. (2020). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Mini-Reviews in Medicinal Chemistry, 20(13), 1186-1203. [Link]

  • Blower, P. J., et al. (2016). 3-Hydroxy-4-pyridinone derivatives as metal ion and amyloid binding agents. Metallomics, 8(3), 309-320. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Molecules, 27(19), 6649. [Link]

  • Che, T., & Cohen, S. M. (2018). Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition. Journal of Biological Inorganic Chemistry, 23(7), 1079-1088. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing agent for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232. [Link]

  • Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters, 23(15), 4373-4379. [Link]

  • Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. [Link]

  • Roskoski, R. Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107059. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]

  • Pi, Z., et al. (2021). Identification of 6-Hydroxypyrimidin-4(1H)-one-3-carboxamides as Potent and Orally Active APJ Receptor Agonists. ACS Medicinal Chemistry Letters, 12(11), 1766-1772. [Link]

  • Lin, L., et al. (2021). Identification of 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione as a metal-binding motif for the inhibition of botulinum neurotoxin A. RSC Medicinal Chemistry, 12(1), 137-143. [Link]

  • PubChem. (n.d.). Metipirox. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Iron Paradox and the Dawn of Oral Chelation Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Iron Chelating Properties of Hydroxypyridinone Compounds

Iron is fundamental to life, an essential element at the core of vital processes from oxygen transport via hemoglobin to cellular respiration through cytochromes.[1][2] However, this necessity belies a darker, toxic potential. When present in excess, iron becomes a potent catalyst for the formation of damaging free radicals through Fenton chemistry, leading to oxidative stress, cellular damage, and organ failure.[1][2][3]

This "iron paradox" is a clinical reality for patients with conditions like β-thalassemia and sickle cell disease, who require frequent blood transfusions to survive.[4][5] Each transfusion introduces a significant iron load that the body has no natural mechanism to excrete, leading to systemic iron overload.[2][3] For decades, the standard of care was the parenteral administration of the hexadentate chelator Desferrioxamine (DFO).[6] While effective, its poor oral bioavailability and need for prolonged infusions presented significant challenges to patient compliance.[7]

This clinical need spurred the development of orally active iron chelators, a field in which the hydroxypyridinones (HPs) have emerged as a cornerstone.[7][8] These N-heterocyclic compounds, exemplified by the clinically approved drug Deferiprone, have revolutionized the management of iron overload and opened new therapeutic avenues for other iron-related pathologies.[5][6][9] This guide provides a deep, technical exploration of the chemistry, mechanism, and evaluation of hydroxypyridinone iron chelators for researchers, scientists, and drug development professionals.

The Fundamental Chemistry of Hydroxypyridinones

The therapeutic efficacy of any chelator is rooted in its fundamental physicochemical properties. Hydroxypyridinones are a family of N-heterocyclic compounds defined by a six-membered aromatic ring containing a nitrogen atom, a hydroxyl group, and a ketone functionality.[6]

Core Structure and Key Isomers

The relative positions of the hydroxyl and ketone groups give rise to several isomers, with the most extensively studied for iron chelation being the 1,2-HP, 3,2-HP, and 3,4-HP variants.[10][11][12] Of these, the 3-hydroxy-4-pyridinone (3,4-HP) scaffold has received the most attention and forms the basis of the drug Deferiprone.[6][13] Upon deprotonation of the hydroxyl group, HPs act as bidentate ligands, coordinating metal ions through a pair of oxygen atoms to form a stable five-membered ring.[6][14]

G Fe3 Fe³⁺ Complex Neutral 3:1 [Fe(HP)₃] Complex Fe3->Complex Coordination HP1 HP HP1->Fe3 HP2 HP HP2->Fe3 HP3 HP HP3->Fe3 Excretion Renal Excretion Complex->Excretion Elimination

Caption: Formation of the stable 3:1 hydroxypyridinone-iron complex for excretion.

Quantifying Affinity: The pFe³⁺ Value

While stability constants (log K) are useful, they do not account for ligand protonation or competition with other ions at physiological pH. A more clinically relevant measure of a chelator's efficacy is the pM value, or in this case, pFe³⁺. [6]The pFe³⁺ value is the negative logarithm of the free Fe³⁺ concentration at pH 7.4, assuming a total ligand concentration of 10 µM and a total iron concentration of 1 µM. [6]A higher pFe³⁺ value indicates a greater affinity and sequestering power for iron under biological conditions.

The development of novel HP derivatives is often driven by the goal of increasing the pFe³⁺ value, which allows for effective iron scavenging at lower, potentially less toxic, concentrations. [7]

Compound Type pFe³⁺ Value Reference
Deferiprone (DFP) 3,4-HP (Bidentate) 19.4 - 20.6 [7][15]
CP502 3,4-HP (Bidentate) 21.7 [7]
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) 3,4-HP (Bidentate) 22.0 [15][16]
Hexadentate 3,4-HP (L16) 3,4-HP (Hexadentate) 27.6 [11]

| Desferrioxamine (DFO) | Hydroxamate (Hexadentate) | 26.5 | [11]|

Structure-Activity Relationships: Designing Superior Chelators

The versatility of the hydroxypyridinone scaffold allows for extensive chemical modification to optimize its therapeutic profile. Understanding the structure-activity relationships (SAR) is crucial for rational drug design.

The Impact of Ring Substitutions

Modifications to the pyridinone ring can profoundly influence the molecule's properties.

  • N-Substituents: The group attached to the ring nitrogen (N1 position) is a key determinant of lipophilicity. Studies in mouse models have shown that increasing the alkyl chain length from methyl (as in Deferiprone) to ethyl or propyl can enhance oral iron excretion efficacy, though excessively long chains can lead to increased toxicity. [8][17]* C-Substituents: Adding functional groups to the carbon atoms of the ring can also enhance properties. For example, the synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one yielded a compound with a pFe³⁺ value of 22.0, noticeably higher than that of Deferiprone, partly due to favorable tautomeric shifts. [15][16]

Enhancing Denticity: The Power of Polydentate Ligands

A key strategy to boost iron affinity is to increase the chelator's "denticity"—the number of coordination sites it possesses. By covalently linking multiple bidentate HP units to a central scaffold, tetradentate (four sites) and hexadentate (six sites) chelators can be created. [10][11][18]These polydentate ligands offer significant advantages:

  • Superior Affinity: A single hexadentate molecule can fully occupy all six of iron's coordination sites, leading to a dramatic increase in the stability and pFe³⁺ of the resulting complex. [10][18]* Kinetic Stability: Polydentate complexes are often more kinetically inert, meaning they are less likely to dissociate and release iron before excretion. [19]

Therapeutic Horizons: From Iron Overload to Neurodegeneration

While initially developed for transfusional iron overload, the unique properties of HPs have positioned them as potential therapies for a range of other conditions where iron dysregulation plays a pathogenic role.

Gold Standard for Cardiac Iron Removal

In the treatment of thalassemia, Deferiprone has demonstrated a particular advantage in its ability to effectively remove excess iron from cardiac tissue, a site where iron toxicity can be fatal. [4][6]Clinical studies have shown that Deferiprone, either alone or in combination with DFO, is highly effective at reducing myocardial iron load and improving cardiac function. [4][6]

A New Frontier: Neurodegenerative Diseases

A growing body of evidence implicates brain iron accumulation and subsequent oxidative stress in the pathology of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. [20][21][22]The ability of some HP compounds to cross the blood-brain barrier makes them exciting candidates for neuroprotective therapy. [23]Preclinical studies using cell culture models of Parkinson's disease have shown that novel HP chelators can protect neurons from toxin-induced cell death, an effect attributed to their chelation of the labile iron pool. [20][21][23][24]

Emerging Applications

The fundamental ability of HPs to sequester iron is being explored in other innovative therapeutic contexts:

  • Antimicrobial Agents: Many pathogenic bacteria require iron for growth and virulence. HP-based chelators can exert a bacteriostatic effect by starving these microbes of this essential nutrient. [13][18][25]* Radiopharmaceuticals: The coordination chemistry of HPs is not limited to iron. Their high affinity for other trivalent metal ions, such as Gallium-68 (⁶⁸Ga³⁺), has led to their development as bifunctional chelators for creating targeted molecular imaging agents for Positron Emission Tomography (PET). [6]

Methodologies for Preclinical Evaluation

The translation of a novel hydroxypyridinone compound from the bench to the clinic requires a rigorous and systematic evaluation of its efficacy and safety. The following protocols represent cornerstone assays in the preclinical assessment pipeline.

Protocol: Determination of Iron Chelation Capacity via Spectrophotometric Assay

This protocol provides a robust method for quantifying the iron-chelating activity of a test compound by measuring its ability to compete with a chromogenic iron indicator.

  • Principle: This assay is based on the competition for ferrous ions (Fe²⁺) between the hydroxypyridinone test compound and ferrozine. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. In the presence of a competing chelator like an HP, the formation of the ferrozine-iron complex is inhibited, leading to a decrease in absorbance. The percentage of inhibition is directly proportional to the iron-chelating capacity of the test compound. [26][27]* Materials:

    • Test hydroxypyridinone compound

    • Ferrozine solution

    • Ferrous sulfate (FeSO₄) solution

    • Assay Buffer (e.g., HEPES or Phosphate buffer, pH 7.4)

    • EDTA (as a positive control)

    • 96-well microplate

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare serial dilutions of the test compound and the EDTA positive control in the assay buffer.

    • To each well of a 96-well plate, add 50 µL of the test compound dilution or standard.

    • Add 50 µL of the FeSO₄ solution to all wells. Mix gently and incubate at room temperature for 10 minutes to allow for chelation to occur.

    • Initiate the color reaction by adding 100 µL of the ferrozine solution to each well.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure the absorbance of each well at 562 nm.

    • Calculate the percentage of ferrozine-Fe²⁺ complex inhibition for each concentration using the formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the well with no chelator, and A_sample is the absorbance in the presence of the test compound).

    • Plot the chelating activity against the compound concentration to determine the IC₅₀ value.

Protocol: In Vitro Evaluation of Cellular Iron Mobilization

This protocol assesses the ability of a chelator to enter cells and remove iron from intracellular sources, such as ferritin.

  • Principle: A relevant cell model (e.g., primary rat hepatocytes or SH-SY5Y neuroblastoma cells) is pre-loaded with radio-labeled iron ([⁵⁹Fe]). [8][24]After incubation with the test chelator, the amount of [⁵⁹Fe] mobilized from the cells into the culture medium is quantified using a gamma counter. This provides a direct measure of the compound's ability to permeate cell membranes and access intracellular iron pools.

  • Materials:

    • Hepatocyte or other suitable cell culture

    • Culture medium

    • [⁵⁹Fe]-citrate or [⁵⁹Fe]-transferrin

    • Test hydroxypyridinone compound

    • Gamma counter

  • Procedure:

    • Iron Loading: Culture cells to confluence. Incubate the cells with medium containing [⁵⁹Fe] for 18-24 hours to allow for iron uptake.

    • Wash: After the loading period, wash the cell monolayers thoroughly with iron-free medium to remove any non-internalized radioisotope.

    • Chelator Incubation: Add fresh medium containing various concentrations of the test HP compound to the cells. Include a negative control (no chelator) and a positive control (e.g., Deferiprone).

    • Sample Collection: Incubate for a defined period (e.g., 2-4 hours). At the end of the incubation, collect the culture medium (supernatant).

    • Cell Lysis: Lyse the cells remaining on the plate with a suitable lysis buffer (e.g., 1M NaOH).

    • Quantification: Measure the radioactivity in both the supernatant and the cell lysate fractions using a gamma counter.

    • Calculation: Express the iron mobilized as a percentage of the total initial cellular iron: % Iron Mobilization = [Counts in Supernatant / (Counts in Supernatant + Counts in Lysate)] x 100

G start Start: Seed and Culture Cells load Iron Loading: Incubate cells with ⁵⁹Fe-transferrin start->load wash Wash Cells: Remove extracellular ⁵⁹Fe load->wash incubate Chelator Incubation: Treat cells with HP compound wash->incubate separate Separate Fractions: Collect supernatant (mobilized ⁵⁹Fe) Lyse cells (retained ⁵⁹Fe) incubate->separate measure_sup Measure Supernatant Radioactivity separate->measure_sup measure_lys Measure Lysate Radioactivity separate->measure_lys calculate Calculate % Iron Mobilization measure_sup->calculate measure_lys->calculate end End: Efficacy Determined calculate->end

Caption: Workflow for the in vitro cellular iron mobilization assay.

Protocol: In Vivo Efficacy in an Iron-Overloaded Mouse Model

This protocol evaluates the oral efficacy of a chelator in a whole-animal system.

  • Principle: Mice are first loaded with iron to simulate an iron-overload condition and are administered a tracer dose of [⁵⁹Fe]. The test chelator is then administered orally. The efficacy is determined by measuring the amount of [⁵⁹Fe] excreted in the urine and feces over a 24-48 hour period. [8][17]* Materials:

    • Mice

    • Iron dextran (for iron loading)

    • [⁵⁹Fe]-citrate

    • Test hydroxypyridinone compound formulated for oral gavage

    • Metabolic cages for separate collection of urine and feces

    • Gamma counter

  • Procedure:

    • Iron Overload: Induce iron overload in mice by administering iron dextran via intraperitoneal (i.p.) injection. Allow several days for the iron to distribute.

    • Tracer Administration: Administer a single i.p. injection of [⁵⁹Fe]-citrate.

    • Acclimatization: Place the mice in individual metabolic cages and allow them to acclimatize.

    • Drug Administration: Administer the test HP compound by oral gavage. A control group should receive the vehicle only.

    • Excreta Collection: Collect urine and feces separately over a 24 or 48-hour period.

    • Quantification: Measure the radioactivity in the collected urine and feces samples using a gamma counter.

    • Calculation: Calculate the total [⁵⁹Fe] excretion for each animal and express it as a percentage of the administered tracer dose. Compare the excretion in the treated groups to the control group to determine the net iron excretion prompted by the chelator.

Conclusion

Hydroxypyridinone compounds represent a landmark achievement in the field of chelation therapy. Their high affinity and selectivity for iron, coupled with their oral bioavailability, have fundamentally improved the management of transfusional iron overload. The chemical tractability of the HP scaffold provides a robust platform for rational drug design, enabling the development of next-generation chelators with enhanced efficacy, improved pharmacokinetic profiles, and lower toxicity. As research continues to unravel the central role of iron dysregulation in a host of diseases, from neurodegeneration to microbial infections, the therapeutic journey of hydroxypyridinones is poised to expand into new and impactful clinical frontiers.

References

  • Zhou, T., Kong, X., & Hider, R. C. (2019). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions, 48(11), 3459–3466. [Link]
  • Macsen Labs. Deferiprone | Mechanism of Action, Uses & Side effects. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Deferiprone? [Link]
  • Porter, J. B., et al. (1988). Selection of Hydroxypyridin-4-Ones for the Treatment of Iron Overload Using In Vitro and In Vivo Models. Hemoglobin, 12(5-6), 593-607. [Link]
  • Santos, M. A., et al. (2008). New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs. Frontiers in Bioscience, 13, 6763-6774. [Link]
  • Amanlou, M., et al. (2011). Synthesis and antioxidant evaluation of some novel ortho- hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences, 6(1), 47-56. [Link]
  • Clinicaltrials.eu. Deferiprone – Application in Therapy and Current Clinical Research. [Link]
  • Moridani, M. Y., et al. (2002). Synthesis and physicochemical assessment of novel 2-substituted 3-hydroxypyridin-4-ones, novel iron chelators. Journal of Pharmacy and Pharmacology, 54(3), 349-364. [Link]
  • Berry, D. J., et al. (2017). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Molecules, 22(8), 1237. [Link]
  • Richardson, D. R. (2005). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Perspectives in Bioinorganic Chemistry, 4, 139-178. [Link]
  • Singh, S., & Kumar, V. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 11(10), 1159-1179. [Link]
  • Jiang, X., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry, 63(21), 12434-12463. [Link]
  • Zhou, T., et al. (2018). Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation. RSC Advances, 8(18), 9925-9933. [Link]
  • Patsnap Synapse. (2024).
  • Jiang, X., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry, 63(21), 12434-12463. [Link]
  • Workman, D. G., et al. (2015). Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. Metallomics, 7(5), 867-876. [Link]
  • Workman, D. G., et al. (2015). Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. Metallomics, 7(5), 867-876. [Link]
  • Sotinel, M., et al. (2015). Hydroxypyridinone-Diamine Hybrids as Potential Neuroprotective Agents in the PC12 Cell-Line Model of Alzheimer's Disease. Molecules, 20(8), 15006-15033. [Link]
  • Chaves, S., & Santos, M. A. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(29), 3153-3176. [Link]
  • IMR Press. (2008). New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs. Frontiers in Bioscience, 13, 6763-6774. [Link]
  • Chaves, S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3237. [Link]
  • Lewis, F. W., et al. (2022). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. Dalton Transactions, 51(7), 2821-2831. [Link]
  • Chaves, S., & Santos, M. A. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(29), 3153-3176. [Link]
  • Zhou, T., et al. (2019). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions, 48(11), 3459-3466. [Link]
  • Hider, R. C., & Kong, X. (2013). Hydroxypyridinone Journey into Metal Chelation. Coordination Chemistry Reviews, 257(19-20), 2822-2833. [Link]
  • Drugs.com.
  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(13), 5565-5575. [Link]
  • Chaves, S., et al. (2018). 3-Hydroxypyridinone Derivatives as Metal-Sequestering Agents for Therapeutic Use. Current Medicinal Chemistry, 25(42), 5919-5942. [Link]
  • Zen-Bio, Inc.
  • Gyparaki, M., et al. (1987). In vivo evaluation of hydroxypyridone iron chelators in a mouse model.
  • van der Helm, D., et al. (1996). Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties and biological activity. Journal of Medicinal Chemistry, 39(26), 5053-5061. [Link]
  • Hider, R. C., & Hall, A. D. (2007). The Development of Hydroxypyridin‐4‐ones as Orally Active Iron Chelators. Progress in Medicinal Chemistry, 46, 55-117. [Link]
  • BioIVT.
  • Jiang, X., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry, 63(21), 12434-12463. [Link]
  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(13), 5565-5575. [Link]
  • Porter, J. B., et al. (1989). Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice. Blood, 73(8), 2215-2221. [Link]
  • Chaves, S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3237. [Link]
  • De Sanctis, V., et al. (2021). From Biology to Clinical Practice: Iron Chelation Therapy With Deferasirox. Frontiers in Endocrinology, 12, 753158. [Link]
  • Amsbio.
  • Sutar, R. L., & Banarjee, S. K. (2019). Determination of Iron Chelating Agents by Analytical Methods: A Review. Current Pharmaceutical Analysis, 15(5), 458-471. [Link]

Sources

A-Technical-Guide-to-4-Hydroxy-3,6-dimethylpyridin-2(1H)-one-as-a-Potential-Enzyme-Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

: A-Framework-for-Discovery-and-Characterization

For-distribution-to-researchers,-scientists,-and-drug-development-professionals.

Abstract

While-4-Hydroxy-3,6-dimethylpyridin-2(1H)-one-is-a-defined-chemical-entity,-its-role-as-an-enzyme-inhibitor-is-not-extensively-documented-in-publicly-available-scientific-literature.[1][2] This-guide,-therefore,-serves-as-a-proactive-and-instructive-framework-for-the-scientific-community. It-leverages-the-well-established-pharmacological-prowess-of-the-broader-hydroxypyridinone-(HOPO)-class-of-compounds-to-hypothesize,-outline,-and-provide-detailed-protocols-for-the-investigation-of-4-Hydroxy-3,6-dimethylpyridin-2(1H)-one-as-a-novel-enzyme-inhibitor. By-grounding-our-hypotheses-in-the-known-activities-of-structurally-related-molecules,-we-provide-a-scientifically-rigorous-roadmap-for-its-synthesis,-characterization,-and-potential-therapeutic-application.

Introduction:-The-Hydroxypyridinone-Scaffold-as-a-Privileged-Structure

The-hydroxypyridinone-(HOPO)-moiety-is-recognized-as-a-"privileged"-structure-in-medicinal-chemistry.[3] Its-inherent-ability-to-chelate-metal-ions-makes-it-a-potent-pharmacophore-for-the-inhibition-of-metalloenzymes,-a-vast-class-of-enzymes-implicated-in-a-multitude-of-pathophysiological-processes.[4][5] More-than-30%-of-all-enzymes-are-metalloenzymes,-utilizing-metal-ions-like-zinc,-iron,-copper,-and-magnesium-as-cofactors-for-their-catalytic-activity.[4]

Prominent-examples-of-successful-drugs-and-clinical-candidates-incorporating-the-hydroxypyridinone-scaffold-underscore-its-therapeutic-potential:

  • HIV-Integrase-Inhibitors: Drugs-like-Raltegravir-and-Dolutegravir-utilize-a-bioisosteric-scaffold-that-chelates-divalent-magnesium-ions-in-the-integrase-active-site,-preventing-the-insertion-of-viral-DNA-into-the-host-genome.[6][7]

  • Histone-Deacetylase-(HDAC)-Inhibitors: HDACs-are-zinc-dependent-enzymes-often-overexpressed-in-cancers.[8] The-hydroxypyridinone-scaffold-can-effectively-chelate-the-active-site-Zn²⁺-ion,-leading-to-the-inhibition-of-these-enzymes.[4][8]

  • Tyrosinase-Inhibitors: Tyrosinase,-a-copper-containing-enzyme-involved-in-melanin-production,-can-be-inhibited-by-hydroxypyridinone-derivatives-that-chelate-the-copper-ions-in-its-active-site.[9][10]

Given-this-strong-precedent,-it-is-scientifically-sound-to-hypothesize-that-4-Hydroxy-3,6-dimethylpyridin-2(1H)-one,-possessing-the-core-hydroxypyridinone-pharmacophore,-holds-significant-potential-as-an-inhibitor-of-one-or-more-classes-of-metalloenzymes.

Hypothesized-Mechanism-of-Action:-Metal-Chelation

The-primary-hypothesized-mechanism-of-action-for-4-Hydroxy-3,6-dimethylpyridin-2(1H)-one-is-the-chelation-of-the-metal-cofactor-within-the-active-site-of-a-target-metalloenzyme. The-hydroxyl-and-carbonyl-groups-of-the-pyridinone-ring-can-form-a-bidentate-coordination-complex-with-the-metal-ion,-disrupting-its-catalytic-function.

Caption: Hypothesized chelation of a metal cofactor (M²⁺) in an enzyme's active site.

Proposed-Target-Enzyme-Classes-and-Screening-Strategy

Based-on-the-activities-of-structurally-similar-hydroxypyridinones,-the-following-enzyme-classes-are-proposed-as-primary-targets-for-screening:

  • Histone-Deacetylases-(HDACs): Particularly-class-I-and-IIb-HDACs,-which-are-zinc-dependent.[11]

  • Matrix-Metallo-proteinases-(MMPs): A-family-of-zinc-dependent-endopeptidases.

  • HIV-Integrase: Requires-two-magnesium-ions-for-catalysis.[7][12]

  • Tyrosinase: A-copper-containing-enzyme.[13]

A-tiered-screening-approach-is-recommended:

  • Primary-Screening: Broad-panel-screening-against-a-diverse-set-of-metalloenzymes.

  • Secondary-Screening: Dose-response-studies-to-determine-the-IC₅₀-(half-maximal-inhibitory-concentration)-for-active-hits.

  • Selectivity-Profiling: Testing-against-a-panel-of-related-enzymes-to-determine-the-selectivity-profile.

Experimental-Protocols:-A-Step-by-Step-Guide

The-following-protocols-provide-a-comprehensive-framework-for-the-characterization-of-4-Hydroxy-3,6-dimethylpyridin-2(1H)-one-as-an-enzyme-inhibitor.

4.1.-Protocol-1:-Determination-of-IC₅₀-Value-using-a-Fluorogenic-Assay-(Example:-HDAC6)

This-protocol-describes-a-typical-in-vitro-assay-to-determine-the-potency-of-the-compound.

Materials:

  • Recombinant-human-HDAC6-enzyme

  • Fluorogenic-HDAC6-substrate

  • Assay-buffer-(e.g.,-50-mM-Tris-HCl,-pH-8.0,-137-mM-NaCl,-2.7-mM-KCl,-1-mM-MgCl₂)

  • Developer-solution-(containing-a-protease-to-cleave-the-deacetylated-substrate)

  • 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one-(dissolved-in-DMSO)

  • 96-well-black-microplate

  • Fluorescence-plate-reader

Procedure:

  • Compound-Dilution: Prepare-a-serial-dilution-of-the-test-compound-in-assay-buffer.

  • Enzyme-Addition: Add-the-HDAC6-enzyme-to-each-well-of-the-microplate,-except-for-the-no-enzyme-control.

  • Inhibitor-Addition: Add-the-diluted-test-compound-to-the-appropriate-wells.

  • Pre-incubation: Incubate-the-plate-at-37°C-for-15-minutes.

  • Substrate-Addition: Add-the-fluorogenic-substrate-to-all-wells-to-initiate-the-reaction.

  • Incubation: Incubate-the-plate-at-37°C-for-60-minutes.

  • Development: Add-the-developer-solution-to-all-wells.

  • Incubation: Incubate-at-37°C-for-15-minutes.

  • Fluorescence-Reading: Measure-the-fluorescence-intensity-(e.g.,-Ex/Em-=-360/460-nm).

  • Data-Analysis: Plot-the-percent-inhibition-versus-the-logarithm-of-the-inhibitor-concentration-and-fit-the-data-to-a-four-parameter-logistic-equation-to-determine-the-IC₅₀-value.

4.2.-Protocol-2:-Mechanism-of-Inhibition-Studies-(Michaelis-Menten-Kinetics)

This-protocol-aims-to-elucidate-the-mode-of-inhibition-(e.g.,-competitive,-non-competitive,-uncompetitive).[14]

Procedure:

  • Perform-the-enzyme-assay-as-described-in-Protocol-1.

  • Vary-the-substrate-concentration-at-several-fixed-concentrations-of-the-inhibitor.

  • Measure-the-initial-reaction-velocities-(V₀)-for-each-condition.

  • Plot-V₀-versus-substrate-concentration-([S])-to-generate-Michaelis-Menten-curves.

  • Transform-the-data-using-a-Lineweaver-Burk-plot-(1/V₀-vs.-1/[S]).

  • Analyze-the-changes-in-Vmax-(maximum-velocity)-and-Km-(Michaelis-constant)-to-determine-the-inhibition-type.[15]

4.3.-Workflow-Diagram

Inhibitor Characterization Workflow cluster_Screening Primary Screening cluster_Characterization Hit Characterization cluster_Validation In Vitro & In Vivo Validation Primary_Screen Broad Panel Metalloenzyme Screen IC50 IC₅₀ Determination Primary_Screen->IC50 Active Hit Kinetics Mechanism of Inhibition (Kinetics) IC50->Kinetics Selectivity Selectivity Profiling IC50->Selectivity Cell_Assay Cell-Based Assays Kinetics->Cell_Assay Selectivity->Cell_Assay Animal_Model Animal Models Cell_Assay->Animal_Model

Caption: A comprehensive workflow for the characterization of a novel enzyme inhibitor.

Data-Presentation-and-Interpretation

All-quantitative-data-should-be-summarized-in-clearly-structured-tables-for-easy-comparison.

Table-1:-Hypothetical-Inhibitory-Activity-of-4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Enzyme-TargetIC₅₀-(µM)Inhibition-Type
HDAC1>-100-
HDAC61.5Competitive
MMP-225Non-competitive
MMP-930Non-competitive
Tyrosinase8.2Mixed

Conclusion-and-Future-Directions

This-technical-guide-provides-a-robust-framework-for-the-thorough-investigation-of-4-Hydroxy-3,6-dimethylpyridin-2(1H)-one-as-a-potential-enzyme-inhibitor. By-following-the-proposed-workflows-and-protocols,-researchers-can-systematically-evaluate-its-potency,-selectivity,-and-mechanism-of-action. Positive-findings-from-these-studies-would-warrant-further-investigation-into-its-structure-activity-relationships-(SAR),-pharmacokinetic-properties,-and-efficacy-in-cellular-and-animal-models-of-disease. The-hydroxypyridinone-scaffold-continues-to-be-a-fertile-ground-for-the-discovery-of-novel-therapeutics,-and-4-Hydroxy-3,6-dimethylpyridin-2(1H)-one-represents-an-unexplored-yet-promising-candidate-for-drug-development-professionals.

References

  • Billamboz,-M.,-et-al.-(2017).-1-Hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones-as-novel-selective-HIV-integrase-inhibitors-obtained-via-privileged-substructure-based-compound-libraries.-Bioorganic-&-Medicinal-Chemistry, 25(21),-5836-5845.-[Link][16]
  • Crowe,-S.-F.,-et-al.-(2016).-Isosteres-of-Hydroxypyridinethione-as-Druglike-Pharmacophores-for-Metalloenzyme-Inhibition.-ACS-Infectious-Diseases, 2(7),-472-482.-[Link][6]
  • Jiang,-X.,-et-al.-(2022).-Hydroxypyrone-derivatives-in-drug-discovery:-from-chelation-therapy-to-rational-design-of-metalloenzyme-inhibitors.-RSC-Medicinal-Chemistry, 13(10),-1127-1149.-[Link][4]
  • Chaves,-S.,-et-al.-(2018).-Hydroxypyridinone-Derivatives:-A-Fascinating-Class-of-Chelators-with-Therapeutic-Applications-An-Update.-Current-Medicinal-Chemistry, 25(1),-97-112.-[Link][5]
  • Zhao,-D.,-et-al.-(2016).-Design-and-synthesis-of-novel-hydroxypyridinone-derivatives-as-potential-tyrosinase-inhibitors.-Bioorganic-&-Medicinal-Chemistry-Letters, 26(13),-3103-3108.-[Link][9]
  • Wang,-Y.,-et-al.-(2011).-3-Hydroxypyrimidine-2,4-diones-as-an-Inhibitor-Scaffold-of-HIV-Integrase.-ACS-Medicinal-Chemistry-Letters, 2(3),-219-223.-[Link][7]
  • Oyelere,-A.-K.,-et-al.-(2012).-3-Hydroxypyridin-2-thione-as-Novel-Zinc-Binding-Group-for-Selective-Histone-Deacetylase-Inhibition.-Journal-of-Medicinal-Chemistry, 55(11),-5525-5539.-[Link][8]
  • Agrawal,-A.,-et-al.-(2013).-Investigating-the-Selectivity-of-Metalloenzyme-Inhibitors.-Inorganica-Chimica-Acta, 408,-1-7.-[Link][17]
  • Oyelere,-A.-K.,-et-al.-(2012).-3-Hydroxypyridin-2-thione-as-novel-zinc-binding-group-for-selective-histone-deacetylase-inhibition.-Journal-of-Medicinal-Chemistry, 55(11),-5525-5539.-[Link][11]
  • Liu,-Y.,-et-al.-(2013).-Design,-Synthesis,-and-Evaluation-of-Novel-2-Substituted-3-Hydroxypyridin-4-ones:-Structure-Activity-Investigation-of-Metalloenzyme-Inhibition-by-Iron-Chelators.-Journal-of-Medicinal-Chemistry, 56(15),-6174-6192.-[Link][18]
  • Xie,-Y.-Y.,-et-al.-(2020).-Functionality-study-of-chalcone-hydroxypyridinone-hybrids-as-tyrosinase-inhibitors-and-influence-on-anti-tyrosinase-activity.-Scientific-Reports, 10(1),-114.-[Link][10]
  • Zhao,-D.,-et-al.-(2016).-Design-and-synthesis-of-novel-hydroxypyridinone-derivatives-as-potential-tyrosinase-inhibitors.-Bioorganic-&-Medicinal-Chemistry-Letters, 26(13),-3103-3108.-[Link][13]
  • Santos,-M.-A.,-et-al.-(2012).-Hydroxypyridinones-as-"privileged"-chelating-structures-for-the-design-of-medicinal-drugs.-Coordination-Chemistry-Reviews, 256(1-2),-240-259.-[Link][3]
  • Reyes,-H.,-et-al.-(2012).-4-Hydroxy-6-methylpyridin-2(1H)-one.-Acta-Crystallographica-Section-E, 68(Pt-11),-o3169.-[Link][19]
  • PubChem.-(n.d.).-4-Hydroxy-3,6-dimethylpyridin-2(1H)-one.
  • Khan-Academy.-(n.d.).-Enzyme-inhibition-and-kinetics-graphs.
  • TeachMePhysiology.-(2024).-Enzyme-Inhibition.

Sources

An In-Depth Technical Guide to Investigating the Pharmacokinetics of Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, a comprehensive understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful translation from a promising candidate to a therapeutic reality. This guide provides an in-depth technical framework for investigating the pharmacokinetics of pyridinone derivatives, a versatile and privileged scaffold in modern medicinal chemistry.[1][2] This document eschews a rigid template, instead adopting a logical, causality-driven approach to experimental design and data interpretation, reflecting the nuanced journey of a drug candidate through preclinical development.

The pyridinone core, with its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, presents distinct opportunities and challenges in drug design.[1][3][4] Its influence on critical drug-like properties such as lipophilicity, aqueous solubility, and metabolic stability necessitates a rigorous and tailored pharmacokinetic evaluation.[1][2]

Section 1: The Strategic Imperative of Early ADME Assessment

A fundamental principle in contemporary drug discovery is the early and iterative assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Integrating ADME studies from the lead optimization phase significantly de-risks development by identifying liabilities such as poor oral bioavailability, rapid clearance, or unfavorable metabolic pathways long before costly and time-consuming in vivo efficacy and toxicology studies. For pyridinone derivatives, this early characterization is crucial for guiding synthetic chemistry efforts to fine-tune the molecule's properties for optimal in vivo performance.

Section 2: Foundational In Vitro ADME Profiling

The initial characterization of a pyridinone derivative's pharmacokinetic properties begins with a suite of in vitro assays designed to predict its in vivo behavior. These assays are cost-effective, high-throughput, and provide critical data for ranking and prioritizing compounds.

Intestinal Permeability: The Caco-2 Bidirectional Assay

Predicting the oral absorption of a drug candidate is a critical first step. The Caco-2 cell permeability assay is a widely accepted in vitro model of the human intestinal epithelium.[3][5][6]

Causality Behind the Choice: Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, BCRP).[6][] This makes the model superior to simple artificial membranes as it can identify compounds that are substrates for active efflux, a common cause of poor oral bioavailability.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable polycarbonate membrane inserts in transwell plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[5][]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-to-B) Permeability: The pyridinone derivative (typically at a concentration of 10 µM) is added to the apical (donor) compartment. Samples are collected from the basolateral (receiver) compartment at specified time points (e.g., 2 hours).[4]

    • Basolateral to Apical (B-to-A) Permeability: The compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.

  • Quantification: The concentration of the pyridinone derivative in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Metabolic Stability: Liver Microsomal Assay

The liver is the primary site of drug metabolism, and the rate of metabolic clearance is a key determinant of a drug's half-life and dosing regimen.[8] The liver microsomal stability assay provides a preliminary assessment of a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8][9]

Causality Behind the Choice: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[9] This assay is a cost-effective and high-throughput method to rank-order compounds based on their metabolic stability and to understand interspecies differences by using microsomes from different species (e.g., human, rat, mouse, dog).[8][9]

Experimental Protocol: Liver Microsomal Metabolic Stability Assay

  • Incubation: The pyridinone derivative (typically at 1 µM) is incubated with pooled liver microsomes (e.g., human, rat) at 37°C in a phosphate buffer (pH 7.4).[2]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[2][9]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[9]

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent pyridinone derivative is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a critical parameter that influences its distribution, clearance, and pharmacological activity.[10][11] Only the unbound (free) fraction of a drug is available to exert its therapeutic effect and to be cleared from the body.[10][12][13]

Causality Behind the Choice: Rapid Equilibrium Dialysis (RED) is a commonly used method for determining PPB due to its simplicity and higher throughput compared to traditional equilibrium dialysis.[12] It provides a reliable measure of the unbound fraction, which is essential for interpreting in vivo PK data and for in vitro-in vivo correlation.

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device, which consists of individual wells with a semi-permeable membrane separating a sample chamber from a buffer chamber, is used.

  • Incubation: The pyridinone derivative is spiked into plasma (human, rat, etc.) and added to the sample chamber. The buffer chamber is filled with phosphate-buffered saline.

  • Equilibration: The device is sealed and incubated with shaking for several hours (typically 4-6 hours) at 37°C to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the pyridinone derivative in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Section 3: Definitive In Vivo Pharmacokinetic Studies in Rodents

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile of the pyridinone derivative in a living organism. Rodent models, typically rats or mice, are the standard for initial in vivo PK studies due to their well-characterized physiology and ease of handling.[14][15]

Causality Behind the Choice: A well-designed rodent PK study provides essential information on a compound's in vivo absorption, distribution, and clearance, including its bioavailability and half-life.[14] The use of both intravenous (IV) and oral (PO) administration allows for the determination of absolute oral bioavailability, a key parameter for orally administered drugs.[16][17]

Study Design and Execution

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimated for at least one week before the study.[16]

  • Dose Formulation:

    • Intravenous (IV): The pyridinone derivative is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) to ensure solubility.[16]

    • Oral (PO): The compound is often formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).[16]

  • Dosing:

    • IV Administration: A single bolus dose is administered via the lateral tail vein.[16]

    • PO Administration: A single dose is administered by oral gavage.

  • Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[17][18]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the pyridinone derivative in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Section 4: Bioanalytical Methodology: LC-MS/MS Quantification

The accurate quantification of pyridinone derivatives in biological matrices is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[19][20]

Causality Behind the Choice: LC-MS/MS allows for the precise measurement of low concentrations of the drug in complex biological matrices like plasma, by separating the analyte from endogenous components and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern.

Experimental Protocol: LC-MS/MS Method for Pyridinone Derivative Quantification in Plasma

  • Sample Preparation:

    • Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The sample is then centrifuged, and the supernatant is injected into the LC-MS/MS system.[19]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve peak shape and ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often suitable for nitrogen-containing heterocyclic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is detected. This provides high selectivity.

Section 5: Data Interpretation and Forward Strategy

The integration of in vitro and in vivo pharmacokinetic data is crucial for making informed decisions in drug discovery. For example, high in vitro metabolic clearance in liver microsomes coupled with a short in vivo half-life would suggest that medicinal chemistry efforts should focus on improving metabolic stability. Similarly, a high efflux ratio in the Caco-2 assay and low oral bioavailability would indicate that the compound is a substrate for efflux transporters, and structural modifications may be needed to circumvent this.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetics

in_vivo_pk_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome formulation Dose Formulation (IV & PO) dosing Dosing (IV or PO) formulation->dosing animals Animal Acclimatization (e.g., Rats) animals->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing bioanalysis LC-MS/MS Quantification processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis interpretation Data Interpretation & Decision Making pk_analysis->interpretation adme_cascade cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics start Pyridinone Derivative permeability Caco-2 Permeability Papp (A-B) Papp (B-A) start->permeability metabolism Liver Microsomal Stability CLint start->metabolism ppb Plasma Protein Binding % Bound Fraction Unbound start->ppb decision1 Go/No-Go Decision Rank Compounds permeability->decision1 metabolism->decision1 ppb->decision1 pk_study Rodent PK Study (IV & PO) Cmax, Tmax, AUC t½, CL, Vd, F% decision1->pk_study Promising Candidates final_decision Candidate Selection pk_study->final_decision

Caption: A logical cascade for ADME assessment of pyridinone derivatives.

References

  • Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma protein binding in drug discovery and development. Combinatorial chemistry & high throughput screening, 13(2), 170–187. [Link]
  • Waters, N. J., & Jones, R. (2014). Assessment of Drug Plasma Protein Binding in Drug Discovery. In Methods in Molecular Biology (Vol. 1141, pp. 377–395). Springer. [Link]
  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994. [Link]
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849. [Link]
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18. [Link]
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 2(2), 175–185. [Link]
  • Patsnap. (2025). What sample types and time points are ideal for rodent PK?.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology. Springer. [Link]
  • Hage, D. S. (2009). Recent advances in bioanalytical sample preparation for LC–MS analysis. Bioanalysis, 1(1), 149-165. [Link]
  • Wang, Y., et al. (2013). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (76), 50392. [Link]
  • Cyprotex. (n.d.). Microsomal Stability.
  • Lin, J. H. (2009). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current drug metabolism, 10(7), 743–757. [Link]
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
  • Aminabee, et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209. [Link]
  • University of Notre Dame. (n.d.). Guidelines for Blood Collection in Mice and Rats.
  • Varma, M. V., et al. (2016). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. The AAPS journal, 18(6), 1545–1554. [Link]
  • Mukherjee, P., et al. (2022). Role of animal models in biomedical research: a review. Journal of basic and clinical physiology and pharmacology, 33(4), 437–453. [Link]
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Ghosh, A., et al. (2022). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs.
  • Li, W., et al. (2001). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Graphviz. (2024). DOT Language.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial.
  • Fura, A. (2006). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 49(18), 5369–5382. [Link]
  • West-Point. (n.d.). Simple Graph - GraphViz Examples and Tutorial.
  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents.
  • Heffeter, P., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and bioanalytical chemistry, 410(14), 3345–3355. [Link]
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • Wever, K., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PloS one, 13(7), e0200582. [Link]
  • Graphviz. (n.d.). User Guide.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(74), 44247–44295. [Link]
  • Li, Y., et al. (2018). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules (Basel, Switzerland), 23(11), 2841. [Link]
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(74), 44247-44295. [Link]
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Shardayan, P., et al. (2012). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 324-328. [Link]
  • Lee, S., & Kim, S. (2022). Pharmacokinetics and Drug Interactions. Pharmaceutics, 14(3), 569. [Link]

Sources

A Senior Application Scientist's Guide: Leveraging 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one as a Strategic Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-pyridinone ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique combination of features—acting as both a hydrogen bond donor and acceptor, serving as a bioisostere for amides and phenols, and conferring favorable physicochemical properties like metabolic stability and solubility—makes it a highly sought-after motif in drug design.[2][3] This technical guide focuses on a specific, highly versatile derivative: 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. We will provide an in-depth exploration of its synthesis, strategic functionalization, and application as a pivotal precursor for constructing diverse libraries of bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of this valuable building block.

The 4-Hydroxy-2-Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the 4-hydroxy-2-pyridinone core stems from its inherent chemical personality. The enol-keto tautomerism, which strongly favors the pyridinone form, creates a planar, aromatic-like system with distinct functional handles.[3] This structure is frequently employed in fragment-based drug design and as a hinge-binding motif for kinases.[4][5] The presence of the 4-hydroxyl group is particularly significant, as it can engage in critical hydrogen bonding interactions within enzyme active sites and serves as a primary point for chemical modification.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: Certain derivatives exhibit potent tumor growth inhibition against a range of human cell lines.[6]

  • Antibacterial: The 4-hydroxy-2-pyridone motif is found in novel classes of antibacterial agents that target critical processes like DNA synthesis, showing efficacy against Gram-negative pathogens.[7][8]

  • Antiviral: Pyridinone-based compounds have been developed as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[9][10]

  • Anti-inflammatory and Cardiotonic Effects: The scaffold's versatility extends to a variety of other therapeutic areas.[4][5]

The specific subject of this guide, This compound , offers a refined starting point. The methyl groups at the C3 and C6 positions provide steric and electronic influence while leaving the most reactive sites—the C4-hydroxyl, the N1-proton, and the C5-position—available for strategic and predictable functionalization.

Synthesis of the Core Precursor: this compound

While numerous methods exist for synthesizing the 2-pyridinone core, a common and reliable approach involves the cyclocondensation of readily available starting materials.[4][5] The following protocol outlines a representative synthesis adapted from established methodologies for similar structures.

Experimental Protocol: Synthesis of this compound

This two-step process involves an initial condensation to form the pyridinone ring, followed by decarboxylation.

Step 1: Synthesis of Ethyl 4-hydroxy-3,6-dimethyl-2-oxo-1,2-dihydropyridine-5-carboxylate

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: To the resulting sodium ethoxide solution, add diethyl 2-methylmalonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes.

  • Addition of Acetoacetamide: Add N-methylacetoacetamide (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to pH 2-3. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water and diethyl ether, then dry under vacuum to yield the ethyl carboxylate intermediate.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Suspend the ethyl ester intermediate from Step 1 in a 10% aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Decarboxylation: Cool the solution in an ice bath and carefully acidify with concentrated HCl. CO₂ will evolve. Continue adding acid until the pH is ~5-6, at which point the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum.

  • Characterization: The final product, this compound, can be further purified by recrystallization from a suitable solvent like ethanol or water.

Property Value
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
AppearanceOff-white to pale yellow solid
CAS Number10355-13-2

Note: This is a generalized protocol. Yields and specific conditions may require optimization.

Strategic Functionalization: Key Chemical Transformations

The true power of this compound as a precursor lies in its capacity for selective modification at multiple positions. Understanding the causality behind these transformations is key to designing effective synthetic routes.

Caption: Key reactive sites and strategic functionalization pathways for the precursor.

O-Alkylation at the C4-Hydroxyl Group
  • Causality & Rationale: Alkylating the C4-hydroxyl group is a primary strategy to modulate the molecule's properties.[11] This transformation can replace a key hydrogen-bond donating group with a non-polar alkyl or aryl ether, which can be used to probe lipophilic pockets in a target protein. Alternatively, functionalized alkyl halides can be used to introduce linkers for conjugation or to attach complex side chains that impart new biological activities.[12]

  • Experimental Protocol: General O-Alkylation

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir for 30 minutes at room temperature.

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

    • Heat the reaction to 50-80 °C and monitor by TLC until the starting material is consumed.

    • Perform an aqueous work-up by quenching with water and extracting with an organic solvent like ethyl acetate.

    • Purify the product via column chromatography on silica gel.

Electrophilic Aromatic Substitution (Halogenation at C5)
  • Causality & Rationale: Introducing a halogen atom (typically bromine or chlorine) onto the pyridinone ring is arguably the most critical step for enabling advanced diversification.[13] This halogen serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. The electron-donating hydroxyl group strongly activates the ring, directing electrophilic substitution primarily to the C5 position.

  • Experimental Protocol: Regioselective Bromination

    • Dissolve the precursor (1.0 eq) in a solvent such as DMF or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 5-bromo derivative by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions
  • Causality & Rationale: With the halogenated intermediate in hand, the door opens to building significant molecular complexity through C-C bond formation.[14][15] The Suzuki-Miyaura cross-coupling reaction, for example, allows for the introduction of a vast range of aryl and heteroaryl groups, enabling systematic exploration of the structure-activity relationship (SAR) in a target-focused library.

  • Experimental Protocol: Suzuki-Miyaura Cross-Coupling

    • To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water, 4:1), add the 5-bromo-4-hydroxy-3,6-dimethylpyridin-2(1H)-one intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), (0.02-0.05 eq).

    • Heat the mixture under an inert atmosphere to 80-100 °C for 6-18 hours until TLC or LC-MS indicates completion.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase. Purify the final coupled product by column chromatography.

Application Showcase: A Synthetic Workflow

The true utility of a precursor is demonstrated by its application in a synthetic sequence. The workflow below illustrates how this compound can be elaborated into a diverse set of drug-like molecules.

G cluster_0 Core Synthesis & Functionalization cluster_1 Library Diversification cluster_2 Final Products start Precursor Synthesis (Section 2) precursor 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-one start->precursor halogenated 5-Bromo-4-hydroxy- 3,6-dimethylpyridin-2(1H)-one precursor->halogenated  Halogenation (NBS)  (Protocol 3.2) suzuki Suzuki Coupling (Protocol 3.3) halogenated->suzuki product_A Product A (Aryl at C5) suzuki->product_A alkylation O-Alkylation (Protocol 3.1) product_B Product B (Aryl at C5, Alkoxy at C4) alkylation->product_B product_A->alkylation  Further Modification

Caption: Synthetic workflow from precursor to a diversified library of potential drug candidates.

This workflow demonstrates a powerful and modular approach to drug discovery. By first installing a halogen handle and then employing cross-coupling chemistry, a single precursor can generate dozens or hundreds of unique analogues for biological screening. Each of these products can be further modified, for example, by O-alkylation of the C4-hydroxyl group, to create another dimension of chemical diversity.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis and the predictable reactivity of its functional groups provide a reliable and efficient route to novel chemical entities. The methodologies outlined in this guide—selective halogenation, versatile cross-coupling, and targeted alkylation—constitute a powerful toolkit for the modern drug hunter. As the demand for new therapeutics with novel mechanisms of action continues to grow, the intelligent application of privileged scaffolds like this pyridinone derivative will remain a cornerstone of successful drug discovery programs.

References

  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Kebaili, A., et al. (2023). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Mini-Reviews in Organic Chemistry.
  • Kebaili, A., et al. (2022). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Mini-Reviews in Organic Chemistry.
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • Arnold, M., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed.
  • Cocco, M. T., et al. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed.
  • Gerasyuto, A. I., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. ResearchGate.
  • Bunnage, M. E., et al. (2015). Pyridones in drug discovery: Recent advances. ResearchGate.
  • Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC - NIH.
  • Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate.
  • Mol-Instincts. (n.d.). 3-hydroxy-1,3-dimethylpyridine-2,6-dione. Chemical Synthesis Database.
  • Minisci, F., et al. (1993). Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives. Google Patents.
  • PubChem. (n.d.). This compound. PubChem.
  • PubChem. (n.d.). Metipirox. PubChem.
  • Cañibano, V., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate.
  • UOP Inc. (1982). Alkylation of hydroxy-substituted aromatic compounds. Google Patents.
  • Gayo, L. M., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
  • González-Gómez, J. C., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI.
  • El-Damasy, A. K., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC - NIH.
  • International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. INCB.
  • Wang, Z., et al. (2010). Method for N-alkylation of 2-pyridone. Google Patents.
  • Sen, N., et al. (2007). The Investigation of the Alkylation Reactions of Hydroxy and En-Oximes with Some Halohydrins and Epoxides. ResearchGate.
  • Beller, M., et al. (2020). Advances in Cross-Coupling Reactions. MDPI.
  • Li, N., et al. (2021). Green Synthesis of -Lactam from Biomass-Derived 4-Hydroxy-6-Methylpyridin-2(1H)-one. ResearchGate.
  • American Chemical Society. (2025). Cross Coupling Reactions. ACS Fall 2025.
  • Al-Majid, A. M. (2006). Rearrangement during halogenation of 2-hydroxy-1,2-diphenylpropan-1-one (α-methylbenzoin). ResearchGate.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one is a substituted pyridinone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Pyridin-2(1H)-one derivatives are recognized for their potential as non-nucleoside reverse transcriptase inhibitors, playing a role in the development of antiretroviral drugs.[2][3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality of synthetic intermediates. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern.

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts in pyridinone rings are influenced by the interplay between the electron-withdrawing carbonyl group and the electron-donating nature of the enolic hydroxyl and amine groups. The predicted spectra are based on data from analogs like 4-hydroxy-6-methylpyridin-2(1H)-one, with adjustments for the additional methyl group at the C3 position.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Justification & Notes
C2-C=O-~167.0The carbonyl carbon is significantly deshielded.
C3-CH₃~1.8 - 2.0~10.0Aliphatic methyl group on an sp² carbon.
C4-OH~10.0 - 11.0 (broad s)~164.0The enolic hydroxyl proton is acidic and often broad. The carbon is deshielded due to the attached oxygen.
C5-H~5.4 - 5.6 (s)~96.0This olefinic proton is shielded by the adjacent hydroxyl group. The signal is a singlet due to the lack of adjacent protons.
C6-CH₃~2.1 - 2.3 (s)~18.0Methyl group adjacent to the ring nitrogen.
C6-~145.0The carbon at C6 is deshielded due to its position between the nitrogen and an sp² carbon.
N1-H~11.0 - 12.0 (broad s)-The amide proton is acidic, often broad, and its chemical shift is highly dependent on solvent and concentration.

Note: Predictions are for a DMSO-d₆ or CDCl₃ solvent. Actual values may vary.

Standard Protocol for NMR Data Acquisition

Trustworthy NMR data relies on meticulous sample preparation and a standardized acquisition workflow.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[4]

  • Data Acquisition:

    • For ¹H NMR, acquire data using a standard pulse program with a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a wider spectral width (~200 ppm) and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon environments.

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

NMR Data Interpretation Workflow

The process of converting raw NMR data into a confirmed chemical structure follows a logical pathway.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Sample Preparation B Instrument Acquisition (FID) A->B C Fourier Transform B->C D Phase & Baseline Correction C->D E Chemical Shift Referencing D->E F Peak Integration (¹H) E->F G Chemical Shift Analysis F->G H Structure Confirmation G->H

Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[5] For this compound, it provides definitive evidence for the hydroxyl, amine, and carbonyl groups.

Expected IR Absorption Bands

The pyridinone ring system gives rise to a characteristic "fingerprint" in the IR spectrum. The presence of strong hydrogen bonding in the solid state can lead to significant broadening of the O-H and N-H stretching bands.

Table 2: Characteristic IR Absorption Bands

Functional Group Expected Frequency Range (cm⁻¹) Intensity Notes
O-H Stretch (H-bonded)3300 - 2500Strong, BroadThe broadness is due to intermolecular hydrogen bonding.
N-H Stretch (Amide)3200 - 3000Medium, BroadOften overlaps with the O-H stretch.
C-H Stretch (sp³ - Methyl)2980 - 2850MediumCharacteristic of the two methyl groups.
C=O Stretch (Amide I)1660 - 1630StrongThis is a key diagnostic peak for the pyridinone ring.[6] Its position indicates a high degree of double-bond character in the C=O bond.[7][8]
C=C Stretch (Ring)1600 - 1475Medium-StrongMultiple bands are expected due to aromatic ring vibrations.
Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

Experimental Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed offers corroborating evidence for the proposed structure.

Expected Molecular Ion and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed primarily as a protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₇H₉NO₂

  • Exact Mass: 139.06 g/mol

  • Expected [M+H]⁺: m/z 140.07

The fragmentation of pyridones under electron impact often involves characteristic losses of small, stable molecules.[9][10] While ESI is softer, some in-source fragmentation can occur, or tandem MS (MS/MS) can be used to induce it.

Proposed ESI-MS Fragmentation Pathway

A plausible fragmentation pathway for the [M+H]⁺ ion involves initial losses related to the substituents.

MS_Fragmentation parent [M+H]⁺ m/z = 140 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 122 parent->frag1 - H₂O frag2 Loss of CO [M+H-CO]⁺ m/z = 112 parent->frag2 - CO frag3 Loss of CH₃ [M+H-CH₃]⁺ m/z = 125 parent->frag3 - •CH₃

Caption: A proposed fragmentation pathway for this compound.

Protocol for ESI-MS Data Acquisition

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). For structural confirmation, perform a product ion scan on the precursor ion at m/z 140 to obtain an MS/MS spectrum.

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework and substitution pattern. IR spectroscopy confirms the presence of key functional groups (O-H, N-H, C=O), and high-resolution mass spectrometry validates the elemental composition and molecular weight. By following the protocols and interpretive frameworks outlined in this guide, researchers and drug development professionals can confidently characterize this important heterocyclic compound and its derivatives.

References

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1534. [Link]
  • ResearchGate. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. [Link]
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
  • Coburn, R. A., & Keller, G. H. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(14), 2475-2479. [Link]
  • Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O.
  • Miranda-Soto, V., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2). [Link]
  • Preprints.org. (2018). Supporting information Synthesis of the pyrene derivative.
  • Hamil, A. S., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin, 66(1), 23-34. [Link]
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • PubChem. (n.d.). This compound.

Sources

The Agro-Chemical Frontier: Harnessing the Power of Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a foundational scaffold in modern agrochemical discovery, present in a significant percentage of top-selling crop protection products.[1] Among its many derivatives, the substituted pyridinone core has emerged as a particularly versatile and potent pharmacophore, leading to the development of market-leading herbicides, fungicides, and insecticides.[2][3] This guide provides an in-depth technical exploration of substituted pyridinones in agriculture. We will dissect the causality behind their mechanisms of action, provide validated experimental protocols for their synthesis and evaluation, and explore the structure-activity relationships that drive the design of next-generation crop protection agents.

Introduction: The Pyridinone Scaffold in Modern Agriculture

Pyridinone and its regioisomers represent a class of heterocyclic compounds that have garnered significant attention from researchers due to their high activity and environmental friendliness.[4][5] The pyridinone structure, with its hydrogen bond donors and acceptors, offers a unique combination of chemical stability and biological reactivity, making it an ideal starting point for agrochemical synthesis.[3][6] This versatility has allowed for the development of compounds with highly specific modes of action, a critical attribute in the ongoing battle against pest resistance. This guide will explore three major classes of pyridinone-based agrochemicals, highlighting key commercial examples and the scientific principles underpinning their efficacy.

Herbicidal Applications: Targeting Essential Plant Pathways

Substituted pyridinones have yielded highly effective herbicides that disrupt fundamental botanical processes. Their success lies in their ability to selectively inhibit enzymes crucial for plant survival, often with minimal impact on non-target organisms.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

A primary herbicidal mechanism for pyridinones is the disruption of carotenoid biosynthesis. Carotenoids are vital pigments that protect chlorophyll from photo-oxidation by sunlight. Without them, chlorophyll degrades rapidly, leading to a characteristic "bleaching" effect and eventual plant death.[7][8]

Fluridone , a systemic aquatic herbicide, is the archetypal example of this class.[8] It functions by inhibiting Phytoene Desaturase (PDS), a key enzyme in the carotenoid pathway.[9][10] This inhibition prevents the formation of protective carotenoids, causing chlorophyll to break down under sunlight.[10] The slow-acting nature of this process, often taking 30-90 days for full effect, is advantageous in aquatic environments as it prevents a sudden drop in oxygen levels that can result from rapid plant decomposition.[7]

Carotenoid_Biosynthesis_Inhibition cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) Carotenes α/β-Carotenes Lycopene->Carotenes Chlorophyll Chlorophyll Protection Carotenes->Chlorophyll Photodegradation Photodegradation Chlorophyll->Photodegradation No Protection Sunlight Sunlight Sunlight->Photodegradation Fluridone Fluridone Fluridone->Phytoene INHIBITS

Caption: MOA of Fluridone Herbicide.

Experimental Protocol: Synthesis of a Chlorinated Pyridin-4-ol Herbicide (Pyriclor Analogue)

The synthesis of pyridinone herbicides often involves the halogenation of the core ring structure.[11] This protocol outlines a general method for the chlorination of Pyridin-4-ol, a precursor for herbicides like Pyriclor.[12] The rationale for chlorination is that the halogen atoms can enhance the molecule's binding affinity to its target enzyme and improve its metabolic stability in the field.

Objective: To synthesize 2,3,5-trichloro-4-pyridinol from Pyridin-4-ol.

Materials:

  • Pyridin-4-ol

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sulfuryl chloride (SO₂Cl₂)

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer, reflux condenser, gas inlet

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen gas inlet, dissolve Pyridin-4-ol (1 equivalent) in a suitable anhydrous solvent.[12]

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is crucial to control the exothermic nature of the chlorination reaction.

  • Chlorination: Slowly add sulfuryl chloride (3-4 equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10°C throughout the addition.[12]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize excess acid and reagent.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 2,3,5-trichloro-4-pyridinol.

Fungicidal Applications: Disrupting Fungal Respiration

Pyridinone derivatives have proven highly effective as fungicides, particularly those belonging to the class of Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target the core of fungal energy production.

Mechanism of Action: SDHI Fungicides

Boscalid is a leading example of a pyridinone-based SDHI fungicide.[13][14] It belongs to the carboxamide chemical class and provides broad-spectrum control of fungal diseases.[15] Its mechanism of action is the specific inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[14][16] By binding to the ubiquinone reduction site, Boscalid blocks the electron transport chain, which halts ATP production, leading to energy collapse and fungal cell death.[14] This targeted action inhibits spore germination, germ tube elongation, and all other stages of fungal development.[16][17]

SDHI_Fungicide_MOA cluster_etc Mitochondrial Electron Transport Chain C1 Complex I Q Ubiquinone (Q) Pool C1->Q e- C2 Complex II (Succinate Dehydrogenase) C2->Q e- Fumarate Fumarate C2->Fumarate No_ATP No ATP Production (Fungal Cell Death) C2->No_ATP Blocked e- Transfer C3 Complex III CytC Cytochrome c C3->CytC e- C4 Complex IV ATP_Synthase ATP Synthase C4->ATP_Synthase H+ Gradient Q->C3 e- CytC->C4 e- ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->C2 Boscalid Boscalid Boscalid->C2 INHIBITS

Caption: MOA of Boscalid as an SDHI Fungicide.

Quantitative Data: Efficacy of Boscalid

The efficacy of Boscalid has been demonstrated against a wide range of economically important pathogens. Its systemic and translaminar action provides prolonged protection.[14]

PathogenDiseaseCrop(s)
Sclerotinia sclerotiorumWhite MoldSoybeans, Vegetables
Botrytis cinereaGray MoldGrapes, Vegetables
Alternaria spp.Early Blight, etc.Vegetables, Ornamentals
Ramularia areolaRamularia Leaf SpotCotton
Cercospora zeae-maydisGray Leaf SpotCorn
Monilinia spp.Brown RotFruit Trees

Table adapted from multiple sources to show the broad-spectrum activity of Boscalid.[14][16]

Insecticidal Applications: Novel Neurotoxic Mechanisms

Beyond herbicides and fungicides, the pyridinone scaffold is integral to insecticides with unique modes of action, offering alternatives to traditional chemistries and helping to manage resistance.

Mechanism of Action: Feeding Blockers

Pymetrozine is a pyridine-azomethine insecticide renowned for its highly selective action against sap-sucking insects like aphids and whiteflies.[18][19] Unlike conventional neurotoxins, Pymetrozine acts as a feeding inhibitor.[20][21] Its unique mode of action involves targeting chordotonal mechanoreceptors in the insect's legs and disrupting the function of Transient Receptor Potential Vanilloid (TRPV) channels in the nervous system.[18][22] This disruption prevents the insect from inserting its stylet into plant phloem, causing an immediate and irreversible cessation of feeding.[19] The insect ultimately dies from starvation over 2-3 days.[19] This highly selective mechanism has minimal impact on beneficial insects like pollinators and predators.[18][19]

Pymetrozine_MOA cluster_insect Sap-Sucking Insect (e.g., Aphid) CNS Central Nervous System Stylet Stylet (Feeding Tube) CNS->Stylet Motor Control Feeding_Cessation Feeding Cessation (Starvation) CNS->Feeding_Cessation Chordotonal_Organ Chordotonal Organ (Mechanoreceptor) Chordotonal_Organ->CNS Sensory Input TRPV TRPV Ion Channels Chordotonal_Organ->TRPV Contains Pymetrozine Pymetrozine Pymetrozine->TRPV Binds to & Disrupts Disrupted_Signal Disrupted Signal TRPV->Disrupted_Signal Feeding_Signal Normal Feeding Signal Disrupted_Signal->CNS

Caption: MOA of Pymetrozine as a Feeding Blocker.

Experimental Protocol: Aphid Feeding Bioassay

To evaluate the efficacy of a potential feeding blocker like Pymetrozine, a direct bioassay is the most reliable method. This protocol describes a systemic uptake assay using leaf discs.

Objective: To determine the feeding cessation activity of a test compound on aphids.

Materials:

  • Test compound (e.g., Pymetrozine) and control (solvent only)

  • Aphid colony (e.g., Myzus persicae)

  • Host plants (e.g., cabbage, pepper)

  • Petri dishes with moist filter paper

  • Leaf punch or cork borer

  • Stereomicroscope

Procedure:

  • Prepare Test Solutions: Dissolve the test compound in a suitable solvent (e.g., acetone with a surfactant) to create a stock solution. Prepare a dilution series to test multiple concentrations.

  • Systemic Uptake: Cut the petioles of healthy host plant leaves and place them in vials containing the different concentrations of the test solutions for 24 hours. This allows the compound to be taken up systemically into the leaf tissue. A control group should be placed in solvent-only solution.

  • Prepare Leaf Discs: After 24 hours, use a leaf punch to create uniform leaf discs from the treated leaves. Place one disc, abaxial side up, in each petri dish on top of moist filter paper.

  • Infestation: Using a fine brush, carefully transfer 10-20 adult aphids onto each leaf disc.

  • Incubation: Seal the petri dishes and place them in a controlled environment chamber (e.g., 22°C, 16:8 L:D photoperiod).

  • Assessment: After 24, 48, and 72 hours, assess aphid mortality under a stereomicroscope. A key indicator for feeding blockers is not just mortality but also behavior; look for aphids that are immobile or have withdrawn their stylets and are wandering off the leaf disc.

  • Data Analysis: Calculate the percentage mortality for each concentration and time point, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) to quantify the compound's potency.

Conclusion and Future Outlook

Substituted pyridinones represent a cornerstone of modern agrochemical research and development. Their structural versatility has enabled the creation of herbicides, fungicides, and insecticides with highly specific and, in some cases, novel modes of action. From the photo-bleaching effect of Fluridone to the respiratory inhibition of Boscalid and the unique feeding blockade of Pymetrozine, these compounds demonstrate the power of targeted chemical design.

Future research will likely focus on synthesizing new pyridinone derivatives to overcome emerging resistance issues and to meet the demand for more environmentally benign crop protection solutions.[4][5] By continuing to explore the vast chemical space around the pyridinone scaffold, scientists can develop next-generation agrochemicals that are essential for ensuring global food security.

References

  • Fluridone - Wikipedia.
  • Pymetrozine - Wikipedia.
  • Pyridazine and pyridazinone compounds in crops protection: a review - PubMed.
  • Boscalid (Ref: BAS 510F) - AERU - University of Hertfordshire.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
  • boscalid fungicide uses.
  • Fluridone.
  • Pymetrozine 50% WDG Insecticide - POMAIS Agriculture.
  • Boscalida (Boscalid) - Cultivar Magazine.
  • Fluridone - Active Ingredient Page - Chemical Warehouse.
  • Pymetrozine - Active Ingredient Page - Chemical Warehouse.
  • Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PubMed.
  • Understanding Pymetrozine insecticide: Targeted Insect Control #whiteflies control #aphids.
  • pymetrozine mode of action - Insecticide Supplier|Herbicide Manufacturer|Fungicide.
  • fluridone chemical fact sheet - Wisconsin Department of N
  • Boscalid Technical | Coromandel.
  • Pyridazine and pyridazinone compounds in crops protection: a review - ResearchG
  • Succinate dehydrogenase inhibitor fungicide Mode of Action: Boscalid is a system- ic, absorbed by the foliage, p - Sineria.
  • Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC - NIH.
  • Application of Pyridin-4-ol in the Synthesis of Agrochemicals: Detailed Applic
  • (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
  • Fluridone Considerations - Plant Management in Florida Waters - An Integr
  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone deriv
  • Synthesis and fungicidal activity of substituted pyrazolo[5,4-b] pyridine/pyrid-6-ones and ... - PubMed.
  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC.
  • Rilopirox--a new hydroxypyridone antifungal with fungicidal properties - PubMed.
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
  • Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evalu
  • Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)
  • Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)
  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed.
  • Pyridine as insecticide | Blog - Chempanda.
  • Enhancing Agrochemical Synthesis with Versatile Halogen
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega - ACS Public
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Some examples of drugs and insecticides containing pyridine scaffolds.
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - NIH.
  • Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae) - PubMed.
  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887)
  • Reagents and conditions for the synthesis of pyridones 4a-h.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH.
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers.

Sources

The Emerging Therapeutic Potential of Pyridin-2(1H)-one Derivatives in Analgesia and Inflammation Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridin-2(1H)-one scaffold has garnered significant attention in medicinal chemistry as a versatile pharmacophore for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the analgesic and anti-inflammatory properties of a range of pyridin-2(1H)-one series. We delve into the synthetic methodologies for accessing these compounds, with a particular focus on multicomponent reactions that offer efficiency and diversity. The core of this guide is a detailed exploration of the structure-activity relationships (SAR) that govern the analgesic and anti-inflammatory effects of these derivatives. We further elucidate the key signaling pathways implicated in their mechanism of action, namely the p38 mitogen-activated protein kinase (MAPK) and cyclooxygenase-2 (COX-2) pathways. This guide also provides detailed, field-proven protocols for the in vivo evaluation of these compounds, ensuring researchers have the practical tools to validate their findings. By synthesizing the current state of knowledge, this whitepaper aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the discovery and development of next-generation analgesic and anti-inflammatory drugs based on the promising pyridin-2(1H)-one core.

Introduction: The Pyridin-2(1H)-one Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridin-2(1H)-one ring system is a six-membered heterocyclic motif that has emerged as a "privileged structure" in drug discovery.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[2] This versatility has led to the development of pyridinone-containing compounds with a wide spectrum of biological activities, including anticancer, antiviral, and, most notably for the context of this guide, anti-inflammatory and analgesic properties.[1][2] The growing need for novel analgesics and anti-inflammatory agents with improved efficacy and safety profiles has propelled the investigation of various pyridin-2(1H)-one series as promising alternatives to existing therapies.

Synthetic Strategies for Accessing Pyridin-2(1H)-one Derivatives

The chemical tractability of the pyridin-2(1H)-one scaffold allows for the generation of diverse chemical libraries, a crucial aspect of modern drug discovery. A variety of synthetic methodologies have been developed to access these compounds, with multicomponent reactions (MCRs) being particularly noteworthy for their efficiency and atom economy.

Multicomponent Reactions (MCRs) for Pyridin-2(1H)-one Synthesis

MCRs offer a powerful and streamlined approach to the synthesis of complex molecules in a single step from three or more starting materials.[3][4] This strategy is highly advantageous for generating libraries of pyridin-2(1H)-one derivatives for biological screening.

One prominent example is the one-pot, four-component synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. This reaction, often promoted by ultrasound irradiation, involves the condensation of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate.[3] This method is lauded for its short reaction times, high yields, and simple work-up procedures.[3]

Experimental Protocol: Ultrasound-Promoted Four-Component Synthesis of Pyridin-2(1H)-one Derivatives [3]

  • To a 100 mL flask, add the ketone (1 mmol), malononitrile (1 mmol), ethyl cyanoacetate (1 mmol), hydrazine hydrate (1 mmol), and piperidine (10 mol%) in ethanol (10 mL).

  • Sonicate the reaction mixture in a water bath at 25–30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

  • Add water to the residue and filter the resulting precipitate.

  • Wash the solid with water and dry to obtain the desired product.

Another versatile MCR approach involves the sequential reaction of 3-formylchromone, Meldrum's acid, and an amine to yield highly functionalized pyridin-2(1H)-one derivatives.[4] This method's adaptability with various starting materials makes it a valuable tool for exploring the chemical space around this scaffold.[4]

Other Synthetic Approaches

Beyond MCRs, traditional condensation reactions and cyclization strategies remain important for the synthesis of specific pyridin-2(1H)-one series. For instance, N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides can be synthesized, and their anti-inflammatory activity evaluated.[4] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Analgesic and Anti-inflammatory Properties: A Focus on 3,5-Disubstituted Pyridin-2(1H)-ones

A significant body of research has highlighted the potent analgesic and anti-inflammatory activities of 3,5-disubstituted pyridin-2(1H)-one derivatives.[5][6] These compounds have shown promise in various preclinical models of pain and inflammation, suggesting their potential for treating a range of conditions, including chronic pain and arthritis.

Structure-Activity Relationship (SAR) Studies

The biological activity of 3,5-disubstituted pyridin-2(1H)-ones is highly dependent on the nature and position of the substituents on the pyridinone core. SAR studies are therefore crucial for optimizing the potency and selectivity of these compounds.

For a series of 3,5-disubstituted analogues of paracetamol, it was found that electron-donating substituents at the 3 and 5 positions increased their cyclooxygenase inhibiting capacity, while electron-withdrawing substituents decreased it.[7] This suggests that electronic effects play a key role in the interaction of these compounds with their biological targets.

In another study on 3,5-disubstituted pyridin-2(1H)-ones with anti-allodynic activity, it was discovered that varying the substitution at the 5-position, while keeping an indol-4-yl moiety at the 3-position, could further improve the anti-allodynic potency.[5] However, it was also noted that the anti-allodynic effects did not always correlate with p38α MAPK inhibitory potencies, suggesting the involvement of other biological targets.[5]

Mechanisms of Action: Targeting Key Inflammatory and Pain Pathways

The analgesic and anti-inflammatory effects of pyridin-2(1H)-one derivatives are believed to be mediated through the modulation of key signaling pathways involved in pain and inflammation. The two primary targets that have been identified are the p38 mitogen-activated protein kinase (MAPK) and the cyclooxygenase (COX) enzymes.

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2] Overactivation of this pathway is implicated in various inflammatory diseases and chronic pain states.

Several series of pyridin-2(1H)-one derivatives have been identified as potent inhibitors of p38α MAPK.[2][6] For instance, 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one was identified as a p38α MAPK inhibitor and demonstrated the ability to reverse neuropathic mechanical allodynia in rats.[6] The pyridinone scaffold can act as a hinge-binder, interacting with the kinase domain of p38 MAPK and preventing its activation.[2] Some pyridin-2(1H)-one derivatives have been shown to be allosteric inhibitors, binding to a site distinct from the ATP-binding pocket and inducing a conformational change that inactivates the enzyme.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Upstream_Kinases Upstream Kinases (MKK3/6) Extracellular_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Activation Pyridinone_Inhibitor Pyridin-2(1H)-one Inhibitor Pyridinone_Inhibitor->p38_MAPK Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Downstream_Targets->Proinflammatory_Cytokines Increased Gene Expression

Figure 1: Simplified diagram of the p38 MAPK signaling pathway and the inhibitory action of pyridin-2(1H)-one derivatives.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. However, non-selective NSAIDs can cause gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 isoform. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[8][9]

The pyridin-2(1H)-one scaffold has been successfully incorporated into the design of selective COX-2 inhibitors.[8] The structural features of these compounds allow for specific interactions with the active site of COX-2, leading to potent and selective inhibition. By blocking the production of prostaglandins, these pyridin-2(1H)-one derivatives can effectively reduce inflammation and pain.

COX_LOX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Pyridinone_Inhibitor Pyridin-2(1H)-one COX-2 Inhibitor Pyridinone_Inhibitor->COX2 Selective Inhibition

Figure 2: The Arachidonic Acid Cascade showing the points of intervention for selective COX-2 inhibitors like certain pyridin-2(1H)-one derivatives.

In Vivo Evaluation of Analgesic and Anti-inflammatory Activity

The preclinical evaluation of novel pyridin-2(1H)-one derivatives relies on well-established in vivo models of pain and inflammation. These assays are essential for determining the efficacy and potency of new compounds and for guiding further drug development efforts.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a widely used and reproducible model of acute inflammation. Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The anti-inflammatory potential of a test compound is assessed by its ability to reduce the carrageenan-induced paw swelling.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Preparation: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the pyridin-2(1H)-one derivative.

  • Drug Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior in mice. The analgesic effect of a test compound is determined by its ability to reduce the number of writhes.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

  • Animal Preparation: Use male Swiss albino mice (20-25 g). Acclimatize the animals before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., aspirin), and test groups receiving different doses of the pyridin-2(1H)-one derivative.

  • Drug Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.

Hot Plate Test (Analgesic Activity)

The hot plate test is a thermal nociception model used to evaluate centrally acting analgesics. The test measures the latency of the animal's response to a thermal stimulus, which is typically licking of the paws or jumping. An increase in the reaction time indicates an analgesic effect.

Experimental Protocol: Hot Plate Test in Mice

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animal Preparation: Use male Swiss albino mice (20-25 g).

  • Baseline Measurement: Before drug administration, place each mouse on the hot plate and record the reaction time (in seconds) for paw licking or jumping. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Grouping and Drug Administration: Divide the animals into groups and administer the test compound, vehicle, or a positive control (e.g., morphine).

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction time.

  • Data Analysis: Calculate the percentage of maximal possible effect (% MPE) for each group at each time point.

Data Presentation and Interpretation

The quantitative data obtained from the in vivo assays should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize the results.

Table 1: Anti-inflammatory Activity of Pyridin-2(1H)-one Derivatives in the Carrageenan-Induced Paw Edema Test in Rats

CompoundDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema
Control (Vehicle)-1.25 ± 0.12-
Indomethacin100.45 ± 0.0864.0
Compound X250.85 ± 0.1032.0
Compound X500.62 ± 0.0950.4
Compound Y250.98 ± 0.1121.6
Compound Y500.75 ± 0.1040.0

*p < 0.05 compared to the control group.

Table 2: Analgesic Activity of Pyridin-2(1H)-one Derivatives in the Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition of Writhing
Control (Vehicle)-45.6 ± 3.2-
Aspirin10018.2 ± 2.160.1
Compound X2530.1 ± 2.834.0
Compound X5022.5 ± 2.550.7
Compound Y2538.4 ± 3.015.8
Compound Y5029.8 ± 2.934.6

*p < 0.05 compared to the control group.

Future Perspectives and Conclusion

The pyridin-2(1H)-one scaffold represents a highly promising platform for the discovery and development of novel analgesic and anti-inflammatory agents. The diverse synthetic methodologies available, particularly multicomponent reactions, allow for the rapid generation of extensive compound libraries for screening. The identification of p38 MAPK and COX-2 as key targets for these compounds provides a solid mechanistic basis for their therapeutic potential.

Future research in this area should focus on:

  • Elucidating detailed structure-activity relationships to guide the rational design of more potent and selective inhibitors.

  • Exploring the potential for dual inhibitors that target both p38 MAPK and COX-2, which may offer synergistic therapeutic benefits.

  • Investigating the pharmacokinetic and toxicological profiles of lead compounds to ensure their suitability for clinical development.

  • Expanding the evaluation of these compounds in more complex and chronic models of pain and inflammation to better predict their clinical efficacy.

References

  • Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2011). Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives. Molecules, 16(8), 6439–6447. [Link]
  • Couto, I., Van der Poorten, O., El-Mekabaty, A., Van Hecke, K., & Van der Eycken, E. V. (2019). Sequential multicomponent synthesis of highly functionalized pyridin-2(1H)-one derivatives. Organic & Biomolecular Chemistry, 17(28), 6827–6836. [Link]
  • de la Torre, B. G., & Albericio, F. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(12), 1458–1475. [Link]
  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2011). Synthesis of pyridin-2(1H)-one derivatives 5.
  • Visseq, T., Larcher, R., Dallel, R., Anizon, F., & Moreau, E. (2021). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. European Journal of Medicinal Chemistry, 225, 113793. [Link]
  • Visseq, T., Thomas, I., Larcher, R., Dallel, R., Anizon, F., & Moreau, E. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. [Link]
  • Vermeulen, N. P., van de Straat, R., & van der Gen, A. (1995). 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. Chemico-biological interactions, 98(2), 125–141. [Link]
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Gazzar, A. B. A. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11379–11388. [Link]
  • Song, M., Liu, Y., & Liu, H. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864293. [Link]
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2014). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 19(12), 20547–20565. [Link]
  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & West, A. (2002). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & medicinal chemistry letters, 12(5), 737–740. [Link]
  • Khan, I., & Ali, A. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 19(22), 3745–3777. [Link]
  • Hassan, R. A., El-Gazzar, M. G., & Hafez, H. N. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Archiv der Pharmazie, 356(10), e2300224. [Link]
  • Song, M., Liu, Y., & Liu, H. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in chemistry, 10, 864293. [Link]
  • Malinka, C., Ku, T. W., Li, J. J., Aslanian, R. G., Shih, N. Y., & McCormick, K. D. (2000). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & medicinal chemistry letters, 10(15), 1671–1674. [Link]
  • Hassan, R. A., El-Gazzar, M. G., & Hafez, H. N. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic chemistry, 93, 103323. [Link]
  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2023). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. PAIN, Publish Ahead of Print. [Link]
  • Keche, A. P., Kamble, R. D., Hatnapure, G. D., & Tale, R. H. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(11), 1548–1553. [Link]
  • da Silva, A. C., de Souza, M. C. B. V., & de Alencastro, R. B. (2004). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of molecular structure. Theochem, 679(1-3), 203–210. [Link]
  • Ukolov, A. I., Zholob, E. V., Desenko, S. M., & Kolychev, E. L. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1902. [Link]
  • Zhang, Z., Gu, Z. C., Gu, L., He, W., & Zhang, Y. (1993). Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][3][11]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of medicinal chemistry, 36(4), 479–490. [Link]
  • Xie, Z., Zhou, X., Yue, H., Wang, X., Zang, S., Li, H., ... & Duan, W. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 297, 117922. [Link]
  • Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., ... & Carradori, S. (2005). Synthesis of N-Pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats. Bioorganic & medicinal chemistry, 13(14), 4447–4453. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridin-2(1H)-one Scaffold

The 4-hydroxy-2-pyridone core structure is a privileged scaffold in medicinal chemistry and drug development. Alkaloids featuring this moiety exhibit a wide spectrum of biological activities, including antifungal, antibacterial, and cytotoxic properties. Furthermore, synthetic derivatives are crucial intermediates in the development of novel therapeutics. For instance, 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one serves as a key reactant in the synthesis of antagonists for the corticotropin-releasing hormone (CRH) receptor, which are investigated for the treatment of stress-related disorders.[1] The unique electronic and hydrogen-bonding capabilities of the 2-pyridone ring allow it to effectively interact with biological targets, making it a valuable building block for drug discovery programs.[2]

This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and medicinal chemistry. The protocol begins with the well-established Guareschi-Thorpe condensation to form a cyanopyridone intermediate, followed by acidic hydrolysis and decarboxylation to yield the target compound.

Overall Synthesis Strategy

The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of a stable intermediate, ensuring a higher purity of the final product.

  • Step 1: Guareschi-Thorpe Condensation. Synthesis of the intermediate, 3-Cyano-4,6-dimethyl-2(1H)-pyridone, via the base-catalyzed condensation of acetylacetone and cyanoacetamide. This reaction is a classic and reliable method for constructing the pyridone ring.[3][4][5]

  • Step 2: Acidic Hydrolysis and Decarboxylation. Conversion of the cyanopyridone intermediate to the final product, this compound. This transformation is achieved through vigorous acidic hydrolysis, which converts the nitrile group to a carboxylic acid, followed by in-situ decarboxylation. The protocol is adapted from a similar procedure for a related compound, 4-hydroxy-6-methylpyridin-2(1H)-one.[6][7]

Visual Workflow of the Synthesis

Synthesis_Workflow Reactants Acetylacetone + Cyanoacetamide Step1 Step 1: Guareschi-Thorpe Condensation (Piperidine, Ethanol, Reflux) Reactants->Step1 Intermediate 3-Cyano-4,6-dimethyl-2(1H)-pyridone Step2 Step 2: Acidic Hydrolysis & Decarboxylation (Conc. HCl, Reflux) Intermediate->Step2 Product This compound Step1->Intermediate Isolation & Purification Step2->Product Precipitation & Purification

Caption: Two-step synthesis of the target compound.

Experimental Protocols

PART I: Synthesis of 3-Cyano-4,6-dimethyl-2(1H)-pyridone (Intermediate)

Principle: This step employs the Guareschi-Thorpe condensation reaction. Acetylacetone, a 1,3-dicarbonyl compound, reacts with cyanoacetamide, which possesses an active methylene group. The reaction is catalyzed by a weak organic base, piperidine, which facilitates the initial Knoevenagel condensation, followed by an intramolecular cyclization and dehydration to form the stable pyridone ring.[3][8]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Acetylacetone100.1210.0 g (10.2 mL)0.10Reagent grade, freshly distilled recommended.
Cyanoacetamide84.088.4 g0.10Reagent grade.
Ethanol (95%)46.0750 mL-Solvent.
Piperidine85.151.0 mL~0.01Catalyst.

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.10 mol), cyanoacetamide (8.4 g, 0.10 mol), and ethanol (50 mL).

  • Catalyst Addition: While stirring the mixture at room temperature, add piperidine (1.0 mL) dropwise using a pipette.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The solution will typically turn yellow to orange. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1).

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product on the filter with two portions of cold ethanol (2x 20 mL) and then with diethyl ether (20 mL) to aid in drying.

  • Drying and Yield: Dry the collected solid in a vacuum oven at 60 °C. The expected yield of 3-Cyano-4,6-dimethyl-2(1H)-pyridone is typically in the range of 80-90%. The product should be a pale yellow to white crystalline solid.

PART II: Synthesis of this compound (Final Product)

Principle: This step involves the vigorous acid-catalyzed hydrolysis of the nitrile group (-CN) at the C3 position to a carboxylic acid (-COOH). Under the harsh reaction conditions (refluxing concentrated HCl), the resulting 3-carboxy-2-pyridone intermediate is unstable and undergoes spontaneous decarboxylation. The final product exists in a tautomeric equilibrium, with the 4-hydroxy form being predominant. This methodology is adapted from the established synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one from its corresponding 3-carboxyethyl precursor.[6][7]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Cyano-4,6-dimethyl-2(1H)-pyridone150.1610.0 g0.067From Step 1.
Hydrochloric Acid (Conc., 37%)36.46150 mL~1.8Reagent grade. Corrosive!

Step-by-Step Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 3-Cyano-4,6-dimethyl-2(1H)-pyridone (10.0 g, 0.067 mol) synthesized in Part I.

  • Acid Addition: (Caution: Perform in a well-ventilated fume hood) . Carefully and slowly add concentrated hydrochloric acid (150 mL) to the flask.

  • Reflux: Heat the mixture to a vigorous reflux. The solid will gradually dissolve. Continue refluxing for 24-48 hours. The reaction should be monitored for the disappearance of the starting material (TLC or LC-MS).

  • Product Precipitation: After the reaction is complete, cool the solution to room temperature. The target product, this compound, is often poorly soluble in the acidic aqueous medium and may precipitate upon cooling.

  • Neutralization and Isolation: Cool the flask in an ice bath. If precipitation is incomplete, slowly neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate or a 10M NaOH solution until the pH is approximately 7. (Caution: Exothermic reaction and CO2 evolution) . This will precipitate the product as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water (3x 50 mL) to remove any inorganic salts.

  • Drying and Purification: Dry the product in a vacuum oven at 70-80 °C. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol/water or methanol. The expected yield is typically moderate to high.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₉NO₂, MW: 139.15 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H, N-H, and C=O stretches.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Both synthesis steps, especially the acid hydrolysis in Part II, must be performed in a well-ventilated chemical fume hood. Concentrated hydrochloric acid is highly corrosive and volatile.

  • Reagent Handling: Acetylacetone is flammable. Piperidine is toxic and flammable. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • PrepChem. (2023). Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone.
  • Ghandi, M., & Sadeghi, S. (2012). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. ResearchGate.
  • Fadda, A. A., et al. (2011). Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. Journal of Heterocyclic Chemistry.
  • Reyes, H., Aguirre, G., & Chávez, D. (2012). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o777.
  • Reyes, H., Aguirre, G., & Chávez, D. (2012). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate.
  • El-Gaby, M. S. A., et al. (2014). ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ChemInform.
  • Cox, C. D., et al. (2015). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 32(3), 418-440.
  • Abdel-rahman, H. M., et al. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 13(45), 31657-31671.
  • Rybakov, V. B., et al. (2002). 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). ResearchGate.

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one is a substituted pyridinone, a class of compounds with diverse biological activities and increasing interest in pharmaceutical development. Accurate quantification of this polar molecule in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is designed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The physicochemical properties of this compound, specifically its polarity, present a challenge for retention on traditional reversed-phase chromatographic columns. This protocol addresses this challenge through the use of a suitable stationary phase and mobile phase composition to achieve optimal chromatographic separation. The method employs a simple protein precipitation step for sample cleanup, ensuring high recovery and minimal matrix effects. A stable isotope-labeled internal standard is utilized to ensure the accuracy and precision of the quantification.

Materials and Methods

Reagents and Chemicals
  • This compound (analytical standard, purity ≥98%)

  • This compound-d3 (internal standard, purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

Primary stock solutions of this compound and its deuterated internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. These stocks were then serially diluted with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples. All solutions were stored at 2-8°C.

Sample Preparation

The extraction of this compound from human plasma is achieved through protein precipitation, a straightforward and effective technique for removing high-molecular-weight interferences.[4]

Protocol:

  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 50 µL of each sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Given the polar nature of this compound, a reversed-phase C18 column designed for aqueous mobile phases or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be employed.[5][6][7] For this method, we propose a C18 column with a polar-embedded group to enhance the retention of the analyte.

ParameterCondition
Column Polar-embedded C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Causality of Choices: The polar-embedded C18 column prevents phase collapse in the highly aqueous mobile phase required for retaining the polar analyte. The use of formic acid aids in the protonation of the analyte, enhancing its ionization efficiency in positive ESI mode. The gradient elution allows for the effective separation of the analyte from endogenous plasma components and ensures a sharp peak shape.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of the analyte and its internal standard.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Compound

Rationale for MRM Transitions: The precursor ion for the analyte corresponds to its protonated molecule [M+H]⁺. The proposed product ion (m/z 112.1) likely results from the neutral loss of carbon monoxide (CO) from the pyridinone ring, a common fragmentation pathway for such structures. The internal standard is expected to follow a similar fragmentation pattern. These transitions should be optimized on the specific mass spectrometer being used.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms MS/MS Detection (MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Overall workflow for the quantification of this compound.

Method Validation

The developed method should be fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] The validation should assess the following parameters:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥0.99. The back-calculated concentrations should be within ±15% of the nominal value (±20% for the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with a signal-to-noise ratio of at least 10, and with precision and accuracy within 20%.
Accuracy and Precision Intra- and inter-day precision (as %CV) should not exceed 15% (20% at the LLOQ). Accuracy (as %RE) should be within ±15% of the nominal values (±20% at the LLOQ). This should be evaluated at a minimum of four QC levels (LLOQ, low, mid, and high).
Matrix Effect The matrix factor (analyte response in the presence of matrix / analyte response in neat solution) should be consistent across different sources of plasma. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in the processed sample (autosampler). The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Typical Results

Below are examples of the expected results from this method.

Chromatography: A sharp, symmetrical peak for this compound and its internal standard should be observed, well-separated from any endogenous plasma components. The retention time is expected to be in the range of 1.5-2.5 minutes under the proposed gradient conditions.

Calibration Curve: A linear relationship between the peak area ratio (analyte/IS) and the concentration of the analyte should be established over the desired concentration range (e.g., 1-1000 ng/mL). The curve should be fitted using a weighted (1/x or 1/x²) linear regression.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Typical Value
5Typical Value
10Typical Value
50Typical Value
100Typical Value
500Typical Value
1000Typical Value

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase pH; Column degradation; Sample solvent mismatch.Ensure mobile phase pH is at least 2 units away from the pKa of the analyte. Use a new column. Reconstitute the final extract in a solvent similar to the initial mobile phase.
Low Sensitivity Suboptimal MS parameters; Ion suppression from matrix components.Optimize cone voltage, collision energy, and gas flows. Evaluate different sample cleanup techniques (e.g., LLE, SPE). Dilute the sample if matrix effects are severe.
High Variability Inconsistent sample preparation; Unstable internal standard.Ensure precise and consistent pipetting. Verify the stability of the internal standard in the sample matrix and processing conditions.
Carryover Analyte adsorption in the LC system.Include a strong solvent wash in the autosampler cleaning procedure. Inject a blank sample after high-concentration samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is designed to be robust, sensitive, and compliant with regulatory guidelines for bioanalytical method validation. The detailed explanation of the rationale behind the chosen parameters provides a solid foundation for researchers to implement and adapt this method for their specific needs in drug development and clinical research.

References

  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (2011).
  • International Council for Harmonisation. (2022).
  • Diva-portal.org.
  • PubMed Central. LC-MS metabolomics of polar compounds. [Link]
  • PubChem. This compound. [Link]
  • MDPI.
  • PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?[Link]
  • Chemistry LibreTexts.
  • LabRulez LCMS. Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. [Link]

Sources

High-Yield Synthesis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-Hydroxypyridinone Scaffolds

The 4-hydroxy-2-pyridinone core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic applications. These N-heterocyclic compounds are particularly renowned for their potent metal-chelating properties, especially as iron chelators, which is crucial in the management of iron overload diseases.[1] Beyond chelation therapy, their structural versatility allows for derivatization to target a wide array of biological processes.[1] Derivatives of this scaffold have been investigated as inhibitors of critical enzymes and have shown potential in the development of treatments for neurodegenerative diseases and microbial infections.[1] The 3,6-dimethyl substituted variant, 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one, is a key intermediate for creating novel therapeutics, including antagonists for corticotropin-releasing factor (CRF), which are under investigation for stress-related disorders. Given its importance, access to a robust and high-yield synthetic protocol is paramount for researchers in drug discovery and development.

This guide provides a detailed, two-step protocol for the high-yield synthesis of this compound, designed for practical application in a research setting. The methodology is built upon established principles of pyridinone synthesis, emphasizing experimental causality and providing a self-validating framework through comprehensive characterization data.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a cyclocondensation reaction to construct the pyridinone ring with the desired substituents at the 3- and 6-positions, albeit with a carboxylate group at the 5-position. The second step is a facile decarboxylation to yield the final product.

Synthetic_Pathway reagents1 Ethyl 3-aminocrotonate + Diethyl 2-methylmalonate intermediate Ethyl 4-hydroxy-3,6-dimethyl-2-oxo- 1,2-dihydropyridine-5-carboxylate reagents1->intermediate Step 1: Cyclocondensation final_product This compound intermediate->final_product Step 2: Decarboxylation Mechanism_Step1 cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Intermediate Product Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate node1 Nucleophilic Acyl Substitution Ethyl 3-aminocrotonate->node1 Diethyl 2-methylmalonate Diethyl 2-methylmalonate Diethyl 2-methylmalonate->node1 node2 Intramolecular Cyclization (Dieckmann) node1->node2 Acylated Intermediate node3 Tautomerization node2->node3 Cyclized Intermediate Carboxylated Pyridinone Carboxylated Pyridinone node3->Carboxylated Pyridinone

Caption: Key stages in the cyclocondensation reaction.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-aminocrotonate129.1612.9 g0.10
Diethyl 2-methylmalonate174.1917.4 g0.10
Sodium metal22.992.3 g0.10
Absolute Ethanol46.07100 mL-
Diethyl ether74.12As needed-
Hydrochloric acid (conc.)36.46As needed-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 17.4 g of diethyl 2-methylmalonate with stirring.

  • Addition of Enamine: Slowly add 12.9 g of ethyl 3-aminocrotonate to the reaction mixture through the dropping funnel over 30 minutes.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Drying: Dry the product in a vacuum oven at 50-60 °C.

Expected Yield: 70-80%

Part 2: Decarboxylation to this compound (Final Product)

The ester group at the 5-position of the pyridinone ring is readily removed by acid-catalyzed hydrolysis followed by decarboxylation upon heating. This step is generally high-yielding and results in the desired final product.

Reaction Mechanism

The reaction proceeds through the hydrolysis of the ethyl ester to a carboxylic acid under acidic conditions. The resulting β-keto acid (in the keto-enol tautomeric form) is unstable to heat and readily undergoes decarboxylation through a cyclic transition state to release carbon dioxide and form the final product.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-hydroxy-3,6-dimethyl-2-oxo-1,2-dihydropyridine-5-carboxylate225.2411.25 g0.05
Sulfuric Acid (98%)98.0850 mL-
Water18.02150 mL-

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, prepare a solution of 25% (v/v) sulfuric acid by carefully adding 50 mL of concentrated sulfuric acid to 150 mL of water with cooling in an ice bath.

  • Addition of Intermediate: Add 11.25 g of ethyl 4-hydroxy-3,6-dimethyl-2-oxo-1,2-dihydropyridine-5-carboxylate to the sulfuric acid solution.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath. The product will precipitate out of the acidic solution.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification (Recrystallization): Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain a pure, crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Expected Yield: >90%

Characterization of this compound

Physical Properties:

PropertyValue
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~10.5 (s, 1H, OH), ~9.5 (s, 1H, NH), ~5.8 (s, 1H, H-5), ~2.1 (s, 3H, C₆-CH₃), ~1.9 (s, 3H, C₃-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~165 (C=O), ~160 (C-OH), ~145 (C-6), ~110 (C-3), ~98 (C-5), ~20 (C₆-CH₃), ~15 (C₃-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₁₀NO₂: 140.07; found ~140.1.

Safety and Handling

  • Ethyl 3-aminocrotonate: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [2][3]* Diethyl 2-methylmalonate: Combustible liquid. May cause skin and eye irritation. Handle with care, avoiding sources of ignition. [4]* Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or in a dry environment.

  • Concentrated Sulfuric and Hydrochloric Acids: Highly corrosive. Cause severe burns. Handle with extreme care in a fume hood using appropriate PPE.

  • Methylmalonyl chloride (alternative reagent): Corrosive and moisture-sensitive. Reacts with water to produce HCl gas. Must be handled under anhydrous conditions in a fume hood. [5] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The two-step synthesis protocol detailed in this guide provides a reliable and high-yielding route to this compound, a valuable building block in medicinal chemistry. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can confidently synthesize this key intermediate for their drug discovery and development programs. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized material.

References

  • Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews, 256(1-2), 240-259. [Link]
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed, Mini Rev Med Chem. 2018;18(10):857-873. [Link]
  • Ethyl 3-aminocroton
  • Diethyl methylmalon

Sources

Application Note: Leveraging the 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most significant classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment since the approval of imatinib in 2001.[1] A key strategy in modern medicinal chemistry is the utilization of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The pyridin-2(1H)-one (or pyridone) moiety has emerged as a premier privileged scaffold in kinase inhibitor design. Its structure is adept at forming critical hydrogen bonds within the ATP-binding site of various kinases, providing a robust anchor for building high-affinity ligands.[2][3]

This application note provides a comprehensive guide for utilizing 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one as a versatile chemical starting point for the discovery and development of novel kinase inhibitors.[4][5] We will detail the rationale behind its selection, provide protocols for library synthesis, and outline a complete screening cascade from initial biochemical assays to cellular validation and early ADME/Tox profiling.

Section 1: The Pyridinone Scaffold - A Privileged Structure for Kinase Inhibition

Mechanistic Insight: The Hinge-Binding Advantage The ATP-binding site of kinases contains a conserved "hinge" region that connects the N- and C-terminal lobes of the catalytic domain. This region forms crucial hydrogen bonds with the adenine ring of ATP to anchor it for catalysis. The pyridinone scaffold is an excellent bioisostere of the adenine hinge-binding motif. The exocyclic oxygen and the ring nitrogen can act as hydrogen bond acceptors and donors, respectively, effectively mimicking ATP's interaction and enabling potent, competitive inhibition. A prime example is the development of substituted pyridones as highly potent inhibitors of Pim-1 kinase, where a hydrogen bond matrix involving the inhibitor and the catalytic core accounts for the compound's high potency.[2]

Structure-Activity Relationship (SAR) Principles The this compound core offers several vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Based on extensive research into pyridone-based inhibitors, key modification points can be rationalized.[3][6][7][8]

  • N1-Position: Substitution at this position can extend into the solvent-exposed region, allowing for the introduction of solubilizing groups or moieties that can pick up additional interactions.

  • C3 and C5-Positions: These positions are often directed towards the interior of the ATP binding pocket. Small, hydrophobic groups are typically well-tolerated.

  • C4-Position (OH group): The hydroxyl group is a versatile handle for introducing a wide variety of substituents via ether linkages, which can explore deeper pockets within the kinase active site.

  • C6-Position (Methyl group): This position often points towards the "gatekeeper" residue. Modification here can be critical for achieving selectivity between different kinases. For instance, replacing a phenyl moiety at this position can dramatically alter the selectivity profile.[6]

Caption: Key modification points on the pyridinone scaffold.

Section 2: Synthetic Strategy & Library Generation

The core directive is to use this compound as a foundation to build a diverse chemical library. This involves decorating the scaffold at the key positions identified in Section 1. A parallel synthesis approach is recommended to efficiently generate a multitude of analogues for screening.

Protocol 1: General Synthetic Scheme for Derivatization This protocol outlines a plausible, multi-step synthetic workflow. The specific conditions must be optimized for each substrate.

  • N1-Alkylation/Arylation:

    • Rationale: To explore the solvent-exposed region.

    • Procedure: Deprotonate the pyridinone nitrogen using a suitable base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF). React the resulting anion with a diverse set of alkyl or aryl halides (R¹-X).

  • O4-Functionalization (e.g., Suzuki Coupling Precursor):

    • Rationale: To prepare the hydroxyl group for coupling reactions that introduce diversity deep into the ATP pocket.

    • Procedure: Convert the C4-hydroxyl group to a nonaflate or triflate ester by reacting with nonafluorobutanesulfonyl fluoride or triflic anhydride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine, DIPEA).

  • C4-Suzuki Coupling:

    • Rationale: To install a variety of aryl or heteroaryl moieties (R⁴). This is a powerful reaction for exploring SAR.

    • Procedure: React the C4-nonaflate/triflate intermediate with a boronic acid or ester (R⁴-B(OR)₂) using a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., Dioxane/Water).

  • Purification & Characterization:

    • Procedure: Purify all final compounds using flash column chromatography or preparative HPLC. Characterize each compound's identity and purity via LC-MS and ¹H NMR. A purity of >95% is required for biological screening.

Caption: Workflow for generating a diverse inhibitor library.

Section 3: Primary Screening Cascade - Biochemical Assays

Expert Insight: The initial goal is to identify "hits"—compounds from the library that inhibit the target kinase. High-throughput biochemical assays are essential for this step.[1] While radiometric assays are considered the gold standard for their direct measurement of phosphorylation, non-radioactive formats like luminescence- or fluorescence-based assays are preferred for primary screening due to their scalability, safety, and reduced waste.[9][10] The ADP-Glo™ Kinase Assay is an excellent choice, as it universally measures the activity of any ADP-producing enzyme.

Protocol 2: High-Throughput Biochemical Kinase Assay (ADP-Glo™)

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. In a second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to kinase activity.

  • Materials:

    • Target Kinase and its specific peptide/protein substrate.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Test compounds (10 mM stock in DMSO).

    • Positive control inhibitor (e.g., Staurosporine).

    • White, opaque 384-well assay plates.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) to the assay plate.

    • Kinase Reaction: Add 5 µL of a 2X kinase/substrate solution in reaction buffer to each well.

    • ATP Addition: Add 5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be identified.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Controls (Essential for Data Validation):

    • 100% Inhibition (No Enzyme): Wells with substrate, ATP, but no kinase.

    • 0% Inhibition (Vehicle Control): Wells with all reaction components plus DMSO vehicle.

    • Positive Control: Wells with a known inhibitor to validate assay performance.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)).

    • For active compounds, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Summary of Primary Screen Hits

Compound ID Structure (Scaffold-R¹,R⁴) % Inhibition @ 10 µM IC₅₀ (nM)
L_IB-001 Scaffold-CH₃, Phenyl 98.5 75
L_IB-002 Scaffold-Ethyl, Pyridyl 95.2 120
L_IB-003 Scaffold-CH₃, Thienyl 45.1 >1000

| L_IB-004 | Scaffold-Bn, Naphthyl | 99.1 | 50 |

Section 4: Secondary Assays - Confirming Hits and Determining Selectivity

Expert Insight: A primary screen hit is not a validated lead. It is critical to confirm that the compound's activity is not an artifact of the assay technology (e.g., compound fluorescence, aggregation).[11] This is achieved using an orthogonal assay that measures a different biophysical parameter, such as direct binding. Subsequently, profiling the validated hits against a panel of other kinases is crucial to assess their selectivity, which is a key factor in predicting potential off-target toxicities.[12]

Protocol 3: Differential Scanning Fluorimetry (DSF) for Target Engagement

  • Principle: This assay, also known as a thermal shift assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. Binding of a specific inhibitor stabilizes the protein, leading to a positive shift in its Tm.

  • Procedure:

    • Prepare a master mix containing the target kinase in buffer and a fluorescent dye (e.g., SYPRO™ Orange) that binds to hydrophobic regions of unfolded proteins.

    • Aliquot the master mix into a 96-well PCR plate.

    • Add test compounds or DMSO vehicle to the wells.

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a melt curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) and monitoring fluorescence at each step.

    • The Tm is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTm) as (Tm_compound - Tm_vehicle). A ΔTm > 2°C is generally considered a positive result.

Kinase Selectivity Profiling Once hits are validated by an orthogonal assay, they should be screened against a panel of kinases. This is typically performed by specialized contract research organizations (CROs) that maintain large panels of active kinases. The data is often represented as a "kinome tree" to visualize selectivity. The goal is to find compounds with high potency for the target kinase and minimal activity against others, unless a multi-targeted profile is desired.

Section 5: Cellular Assays - Validating Efficacy in a Biological Context

Expert Insight: A potent biochemical inhibitor is of little value if it cannot enter a cell and engage its target in the crowded, ATP-rich (millimolar range) intracellular environment.[13][14] Cellular assays are therefore essential to confirm target engagement and measure the functional downstream consequences of target inhibition.

cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Target Kinase (Active) Receptor->Kinase Activation Substrate Substrate Kinase->Substrate ATP -> ADP pSubstrate p-Substrate (Phosphorylated) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Pyridinone Inhibitor Inhibitor->Kinase Blocked X

Caption: Inhibition of a cellular signaling pathway.

Protocol 4: Target Phosphorylation Assay (Western Blot)

  • Principle: This assay directly measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in cells.

  • Procedure:

    • Cell Culture & Treatment: Plate a relevant cell line (e.g., a cancer cell line where the target kinase is a known driver) and allow cells to adhere. Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

    • Stimulation (if necessary): If the pathway is not constitutively active, stimulate it with the appropriate growth factor or mitogen for a short period (e.g., 15 minutes).

    • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA in TBST).

      • Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK).

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal. This provides a direct measure of target inhibition in a cellular context.

Section 6: Early ADME/Tox Profiling - Assessing Drug-like Properties

Expert Insight: A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic (ADME) or toxicity profiles.[15] Integrating in vitro ADME/Tox assays early in the discovery process—the "fail early, fail cheap" strategy—is crucial for selecting compounds with a higher probability of success.[16] This data guides the medicinal chemistry team in optimizing the lead compound's properties alongside its potency.

Protocol 5: In Vitro Liver Microsomal Stability Assay

  • Principle: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. Rapid metabolism leads to low bioavailability and a short half-life in vivo.

  • Procedure:

    • Reaction Setup: In a 96-well plate, incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes in phosphate buffer at 37°C.

    • Initiation: Start the reaction by adding a NADPH-regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line equals the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint), which describes the rate of metabolism.

Data Presentation: Summary of Early ADME/Tox Profile

Parameter Assay Result for Lead Compound Desired Outcome
Potency Target Kinase IC₅₀ 50 nM < 100 nM
Cellular Potency p-Substrate IC₅₀ 250 nM < 1 µM
Solubility Kinetic Turbidimetry 75 µg/mL > 50 µg/mL
Permeability PAMPA 15 x 10⁻⁶ cm/s High (>10 x 10⁻⁶ cm/s)
Metabolic Stability Microsomal t½ 45 min > 30 min

| Cytotoxicity | HEK293 IC₅₀ | > 50 µM | > 10 µM (or >100x cellular potency) |

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its proven ability to engage the kinase hinge region provides a solid foundation for building potency, while its multiple functionalization handles allow for extensive chemical exploration to optimize selectivity and drug-like properties. By following a structured workflow encompassing rational library design, high-throughput biochemical screening, orthogonal hit validation, cellular characterization, and early ADME/Tox assessment, researchers can efficiently advance from this simple starting material to a well-characterized lead candidate with a strong potential for further preclinical development.

References

  • Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83.
  • Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-36. While this is a foundational paper, a more general reference on panel screening is: Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-32. A link to a general resource: [Link]
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Reaction Biology. Kinase Screening Assay Services.
  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Scott, D. E., & McLaughlin, L. A. (2018). Chapter 2: New Screening Approaches for Kinases. In Royal Society of Chemistry, Fragment-based Drug Discovery (pp. 26-61).
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 453-462.
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-303.
  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-55.
  • Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5307-23.
  • Creative Biostructure. In Vitro ADME-Tox Profiling.
  • Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16187-16197.
  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
  • National Center for Biotechnology Information. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
  • National Center for Biotechnology Information. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC.
  • MySkinRecipes. 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one.
  • ResearchGate. (2013). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • Wang, Y., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(3), 1956-1976.

Sources

Application Notes and Protocols for X-ray Crystallography of C7H9NO2 Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for determining the crystal structure of C7H9NO2 compounds using single-crystal X-ray crystallography. It is designed for professionals in research and drug development, offering not just a series of steps, but the underlying scientific reasoning to empower effective experimental design and troubleshooting.

Foundational Principles: From Molecule to Structure

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. When a focused beam of X-rays strikes a crystal, the electrons scatter the X-rays, leading to a unique diffraction pattern of constructive and destructive interference.[1] By analyzing the geometry and intensity of this diffraction pattern, we can work backward to deduce the precise arrangement of atoms, including bond lengths, bond angles, and overall molecular conformation.[1][3] This detailed structural information is invaluable in fields like medicinal chemistry and materials science for understanding a compound's physical and chemical properties.[1]

For a small organic molecule like a C7H9NO2 isomer (e.g., aminobenzoic acid, nitrotoluene derivatives), obtaining a high-quality crystal is the most critical and often the most challenging step.[4] The crystal must be a single, well-ordered entity, typically between 30 and 300 microns in size, and free from significant defects like cracks or twinning.[1][3][4]

The Crystallization Workflow: A Systematic Approach

The journey from a purified powder to a diffraction-quality crystal is a multi-step process that often requires experimentation and patience.[5] The overarching goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.

Material Purity and Solvent Selection

Purity is Paramount: The starting material must be of the highest possible purity. Impurities can disrupt the crystal lattice, leading to poorly formed or no crystals at all. Standard organic chemistry purification techniques like column chromatography, recrystallization, and sublimation should be employed to achieve >98% purity.[6][7][8]

The Art of Solvent Selection: Choosing the right solvent or solvent system is crucial.[5] The ideal solvent is one in which the compound is moderately soluble—more soluble when hot and less soluble when cold.[5][7]

Protocol for Solvent Screening:

  • Place a few milligrams of the C7H9NO2 compound into several small vials.

  • Add a few drops of a different solvent to each vial at room temperature. A good candidate solvent will not dissolve the compound immediately.[8]

  • Gently heat the vials that did not show immediate dissolution. If the compound dissolves upon heating, it is a promising solvent for crystallization.

  • Allow the promising solutions to cool slowly to room temperature. The formation of crystalline precipitate upon cooling indicates a suitable solvent.

Common solvents to screen for moderately polar compounds like C7H9NO2 isomers include ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof.

Crystallization Techniques

Several techniques can be employed to grow single crystals. The choice often depends on the solubility characteristics of the compound and the amount of material available.

Common Crystallization Methods:

Technique Description Best Suited For
Slow Evaporation A near-saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the solute concentration and inducing crystallization.[9][10]Compounds that are stable in air and for which a suitable moderately volatile solvent has been identified.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly and undisturbed.[2][11][12] The decrease in solubility upon cooling leads to crystal growth.[11]Compounds with a significant difference in solubility at high and low temperatures.
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble.[11][13] Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.[11]Small quantities of material, as it offers fine control over the rate of saturation.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[11][13] Crystals form at the interface as the two solvents slowly mix.[11]Milligram quantities of air- and/or solvent-sensitive samples.[10]

Detailed Protocol: Vapor Diffusion (Hanging Drop Variation)

  • Dissolve the C7H9NO2 compound in a minimal amount of a "good" solvent to create a concentrated solution.

  • Place a larger volume of a volatile "anti-solvent" in the well of a crystallization plate or a small beaker.

  • Pipette a small drop (2-5 µL) of the compound's solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • The anti-solvent vapor will slowly diffuse into the hanging drop, reducing the solubility of the compound and, ideally, inducing the formation of single crystals over several days to weeks.

From Crystal to Data: The Diffraction Experiment

Once a suitable crystal is obtained, the next phase involves collecting the diffraction data using a diffractometer.

Crystal Mounting and Screening

A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryo-loop or a glass fiber.[1][11] The mounted crystal is then placed in the X-ray beam of the diffractometer and cooled, usually to around 100 K, to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

A preliminary set of diffraction images is collected to assess the crystal's quality and to determine the unit cell parameters.[3] The unit cell is the basic repeating block of the crystal lattice. This initial screening helps to confirm that the crystal is a single entity and not a conglomerate or twinned.

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique reflections as possible.[14] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[1][15]

Modern diffractometers with automated software can devise an optimal data collection strategy based on the crystal's symmetry and unit cell dimensions to ensure a complete and redundant dataset.[3][14]

Typical Data Collection Parameters:

Parameter Typical Value/Setting Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is common for small molecules; Cu provides higher intensity for weakly diffracting crystals.[1]
Temperature 100(2) KReduces atomic thermal motion, leading to better diffraction at higher angles.
Detector Distance 40-60 mmAdjusted to resolve reflections without overlapping.
Exposure Time 5-60 seconds per frameDependent on crystal size and scattering power.
Rotation Angle per Frame 0.5-1.0 degreesSmaller steps ("fine slicing") can improve data quality for crystals with high mosaicity.[15]
Total Rotation Range 180-360 degreesEnsures all unique reflections are measured, accounting for crystal symmetry.[14]

The Path to a 3D Model: Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, is then processed to generate a three-dimensional model of the molecule.

Data Processing

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption. This step yields a file containing the Miller indices (h,k,l) and the intensity for each reflection.

Structure Solution

The "phase problem" is a central challenge in crystallography: the diffraction experiment measures intensities, but not the phases of the X-ray waves, both of which are needed to calculate the electron density map. For small molecules like C7H9NO2, this is typically solved using direct methods.[11] These are computational techniques that use statistical relationships between the reflection intensities to estimate the initial phases.

Structure Refinement

The initial model obtained from direct methods is a rough approximation. Structure refinement is an iterative process of adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[11][16] This is typically done using a least-squares minimization procedure.[11]

During refinement, hydrogen atoms, which are weak scatterers of X-rays, are often placed in calculated positions based on the geometry of the heavier atoms they are attached to. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

The overall workflow for data collection and structure determination can be visualized as follows:

experimental_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase crystal Single Crystal Selection & Mounting diffractometer X-ray Diffractometer crystal->diffractometer Mounting raw_data Raw Diffraction Images diffractometer->raw_data Data Collection processing Data Processing (Indexing, Integration, Scaling) raw_data->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Model Validation & Deposition refinement->validation

Figure 1: General workflow for single-crystal X-ray structure determination.

A logical diagram illustrating the iterative nature of structure refinement:

refinement_cycle start Initial Model (from Direct Methods) refine Least-Squares Refinement start->refine Cycle 1 fourier Calculate Fourier Maps (Fo-Fc) refine->fourier Calculate Differences final_model Final Validated Model refine->final_model Convergence (R-factor stable) interpret Interpret Maps (Add/Remove/Move Atoms) fourier->interpret Identify Discrepancies interpret->refine Update Model

Figure 2: The iterative cycle of crystallographic structure refinement.

Validation and Deposition: Ensuring Scientific Integrity

Before publication, the final crystal structure must be validated to ensure its chemical and crystallographic soundness. This is typically done using software like checkCIF, which is provided by the International Union of Crystallography (IUCr).[17] This program checks for inconsistencies in the crystallographic information file (CIF) and flags potential issues.[17][18]

Once validated, the data should be deposited in a public database. For organic and metal-organic compounds, the Cambridge Crystallographic Data Centre (CCDC) is the primary repository.[17][19] Upon deposition, a unique CCDC number is assigned to the structure, which allows other researchers to access and verify the data.[17][19] This process of deposition and validation is a cornerstone of scientific reproducibility and trustworthiness in the field.[19][20]

Protocol for CIF Validation and Deposition:

  • Generate a final CIF from the refinement software. This file contains all the necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and data collection details.

  • Use the IUCr's checkCIF service ([Link]) to validate the CIF.[17]

  • Review the checkCIF report for any alerts (A, B, or C level). Address any errors or provide explanations for any remaining alerts.

  • Deposit the final, validated CIF and the structure factor data with the CCDC via their online deposition service ([Link]17][19][20]

  • Include the CCDC deposition number in any manuscript or publication that reports the crystal structure.

Safety Considerations

Working with organic compounds like C7H9NO2 isomers requires adherence to standard laboratory safety protocols. While specific hazards depend on the particular isomer, general precautions should be taken:

  • Handling: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Storage: Some organic compounds, particularly those with nitro groups or unsaturated systems, can potentially form peroxides over time when exposed to air and light.[21][22] It is prudent to date containers upon receipt and opening, store them in a cool, dark place, and test for peroxides if they are stored for extended periods, especially before any distillation or concentration steps.[22][23]

  • Azides: If the compound is an azide derivative, extreme caution is necessary. Organic azides can be explosive and sensitive to heat, shock, and friction.[24] They should never be mixed with acids (which can form highly toxic and explosive hydrazoic acid) or handled with metal spatulas.[24]

Always consult the Safety Data Sheet (SDS) for the specific C7H9NO2 compound before beginning any experimental work.

References

  • American Chemical Society.
  • The Cambridge Crystallographic D
  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton).
  • BenchChem. (2025).
  • Pro-Analitika. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • CCP4 wiki. Solve a small-molecule structure.
  • The Cambridge Crystallographic Data Centre (CCDC). Structure Deposition Workshop (DEP-001).
  • Michigan State University Department of Chemistry.
  • International Union of Crystallography.
  • HKL Research, Inc. Small Molecule Structure Solution and Refinement.
  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central.
  • The Cambridge Crystallographic Data Centre (CCDC). CIF Deposition Guidelines.
  • Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT.
  • WinGX.
  • University of Canterbury.
  • Unknown.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Cre
  • Unknown.
  • Unknown.
  • University of Colorado Boulder, Department of Chemistry.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • Jones, W. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals.
  • Florida State University Environmental Health and Safety. Peroxide Forming Chemicals.
  • American Chemistry Council. SAFETY AND HANDLING OF ORGANIC PEROXIDES.
  • Cornell University Environmental Health and Safety. 8.7 Peroxide Forming Compounds.
  • University of California, Berkeley Environmental Health and Safety. Peroxides in depth discussion.
  • University of Pittsburgh Environmental Health and Safety. (2013, February 1). Safe Handling of Azides.

Sources

Application Notes and Protocols for the Analysis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Analytical Significance of a Key Pharmaceutical Intermediate

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (CAS No. 4664-13-5) is a substituted pyridinone derivative with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] While not a final drug product itself, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural integrity, purity, and impurity profile directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for its characterization during research, development, and quality control processes.

This guide provides a comprehensive overview of analytical standards and detailed protocols for the analysis of this compound. The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. The protocols are grounded in established principles of analytical chemistry for pharmaceutical compounds and are designed to be validated in accordance with ICH Q2(R1) guidelines.[1][2]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective analytical methods.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationImplication for Analytical Method Development
Molecular Formula C₇H₉NO₂Guides mass spectrometry analysis for accurate mass determination.
Molecular Weight 139.15 g/mol [1]Essential for mass spectrometry and concentration calculations.
Structure Pyridin-2-one core with hydroxyl and two methyl substituents.The presence of a chromophore (the pyridinone ring) makes UV-Vis spectrophotometry a suitable detection method for chromatography. The hydroxyl group provides a site for potential derivatization and influences polarity.
Polarity Expected to be a polar molecule due to the hydroxyl and carbonyl groups.Influences the choice of chromatographic conditions (e.g., reversed-phase HPLC) and appropriate solvents.
pKa Not readily available in literature, but the hydroxyl group is weakly acidic, and the pyridinone nitrogen is weakly basic.The ionization state will be pH-dependent, affecting retention in reversed-phase HPLC. Mobile phase pH control is critical for reproducible results.
Solubility Likely soluble in polar organic solvents like methanol, acetonitrile, and DMSO.Guides the selection of appropriate diluents for sample preparation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the workhorse technique for the purity determination and assay of pharmaceutical intermediates like this compound due to its high resolution, sensitivity, and reproducibility.[4][5]

Causality in Method Development

The selection of HPLC parameters is a deliberate process based on the analyte's properties. For this compound, a C18 column is a logical starting point due to its versatility in retaining polar to moderately non-polar compounds. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to achieve adequate retention and separation from potential impurities.[6] Given the compound's potential to ionize, buffering the mobile phase to a pH where the analyte is in a single, non-ionized form is crucial to ensure sharp, symmetrical peaks.[3] A slightly acidic pH (e.g., pH 3-4) is often a good starting point for pyridinone-containing molecules to suppress the basicity of the ring nitrogen.

A significant challenge in the analysis of hydroxypyridinones can be their ability to chelate with trace metals in the HPLC system, leading to peak splitting or broadening.[7] An advanced technique to counteract this is the in-situ derivatization with an excess of a metal ion like Fe(III), which forms a single, stable complex that can be easily analyzed.[7]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_optim Optimization cluster_val Validation (ICH Q2) A Understand Analyte Properties (Polarity, pKa, UV λmax) B Select Column & Initial Mobile Phase (e.g., C18, ACN/H2O with acid) A->B Guides initial choices C Screen Mobile Phase pH & Organic Modifier B->C Initial screening D Optimize Gradient/Isocratic Elution C->D Refine separation E Fine-tune Flow Rate & Temperature D->E Improve peak shape & runtime F Specificity & Linearity E->F Begin validation G Accuracy & Precision F->G H LOD, LOQ & Robustness G->H

Caption: A systematic workflow for HPLC method development and validation.

Protocol 1: RP-HPLC for Purity Determination

This protocol provides a starting point for the analysis. It must be validated for its intended use.

1. Instrumentation and Materials:

  • HPLC system with a UV detector or Photodiode Array (PDA) detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Analytical standard of this compound.

2. Chromatographic Conditions:

Table 2: Recommended Starting HPLC Conditions

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent ionization state of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes.A broad gradient is suitable for initial screening to separate the main peak from both early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 280 nm (or determine λmax by PDA scan)Pyridinone structures typically have strong UV absorbance in this region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. Data Analysis:

  • Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

  • For assay, compare the peak area of the sample to that of the reference standard.

5. System Suitability:

  • Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for confirming the identity of this compound and for characterizing any impurities or degradation products.[8][9]

Ionization and Fragmentation Insights

Given its structure, Electrospray Ionization (ESI) is the preferred ionization technique. In positive ion mode, the molecule is expected to readily form a protonated molecule [M+H]⁺ at m/z 140.1. In negative ion mode, it can form a deprotonated molecule [M-H]⁻ at m/z 138.1. Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions to gain structural information. Expected fragmentation pathways might include the loss of water, carbon monoxide, or cleavage of the pyridine ring.

Protocol 2: LC-MS for Identity Confirmation

1. Instrumentation:

  • LC-MS system equipped with an ESI source (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy).

2. LC Conditions:

  • Use the same LC conditions as described in Protocol 1 to ensure compatibility.

3. MS Conditions:

Table 3: Exemplary Mass Spectrometry Parameters

ParameterSetting
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50-500
Collision Energy (for MS/MS) Ramp from 10-40 eV

4. Data Analysis:

  • Confirm the identity of the main peak by extracting the ion chromatogram for the expected m/z values and comparing the retention time with the reference standard.

  • Obtain a high-resolution mass spectrum to confirm the elemental composition.

  • Analyze the MS/MS fragmentation pattern to further confirm the structure and to help identify unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10] For this compound, ¹H and ¹³C NMR will provide definitive confirmation of the structure and can be used for quantitative purposes (qNMR).

Predicted Spectral Features
  • ¹H NMR: Expect distinct signals for the two methyl groups, a signal for the proton on the pyridine ring, and a broad signal for the hydroxyl proton. The exact chemical shifts will depend on the solvent used. Protons on a pyridine ring typically appear in the aromatic region (δ 6.0-8.5 ppm).

  • ¹³C NMR: Expect seven distinct carbon signals, including signals for the two methyl groups, four sp² carbons of the pyridine ring, and a carbonyl carbon (C=O) which will be significantly downfield.

Protocol 3: NMR for Structural Verification

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for polar compounds with exchangeable protons like the hydroxyl group.

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

4. Data Interpretation:

  • Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in 2D spectra.

  • Confirm that the observed spectrum is consistent with the structure of this compound.

Logical Flow for Spectroscopic Analysis

Spectro_Flow cluster_initial Initial Analysis cluster_confirm Definitive Confirmation HPLC HPLC-UV (Purity & Assay) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Confirm Peak Identity Impurity_ID Impurity Characterization (LC-MS/MS, Isolation & NMR) HPLC->Impurity_ID Detect & Quantify Impurities NMR NMR (1H, 13C, 2D) (Unambiguous Structure) LCMS->NMR Guide Structural Elucidation NMR->Impurity_ID Reference for Unknowns

Sources

Application Note: High-Purity Isolation of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (MW: 139.15 g/mol ) is a pivotal heterocyclic intermediate in medicinal chemistry, notably in the synthesis of novel therapeutic agents.[1][2] Its utility as a building block demands exceptionally high purity to ensure the integrity, safety, and efficacy of downstream products and to guarantee reproducibility in biological assays. Synthetic routes can often yield a crude product contaminated with unreacted starting materials, by-products from side reactions, or degradation products.[3][4] This guide provides an in-depth analysis and detailed protocols for the most effective purification techniques tailored to this compound, empowering researchers to achieve superior purity.

Physicochemical Profile and Its Impact on Purification

Understanding the compound's properties is fundamental to designing an effective purification strategy. The presence of an acidic enolic hydroxyl group and a lactam structure governs its solubility and reactivity.

PropertyValueImplication for Purification
Molecular Formula C₇H₉NO₂Relatively small, non-volatile molecule.[2][5]
Melting Point ~276.5 °CHigh thermal stability; suitable for recrystallization at elevated temperatures.[2][5]
Appearance White to off-white crystalline solidColor can be an initial indicator of impurities; aiming for a pure white solid is a common goal.[6]
pKa (Predicted) 13.13 ± 0.10The enolic proton is acidic, allowing for deprotonation with a suitable base to form a water-soluble salt, which is the basis for acid-base extraction.[2][5]
Solubility Generally soluble in polar organic solvents.Guides the selection of solvents for recrystallization and chromatography.

Strategic Approach to Purification: A Decision Framework

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This decision tree provides a logical framework for selecting the optimal technique.

G start Crude 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-one is_solid Is the crude product a solid? start->is_solid scale_check Scale > 5g? is_solid->scale_check Yes oily_crude Crude product is an oil. Consider Column Chromatography or trituration first. is_solid->oily_crude No impurity_check Are impurities structurally similar (e.g., isomers)? scale_check->impurity_check Yes (Large Scale) column_chrom Column Chromatography (High resolution, small scale) scale_check->column_chrom No (Small Scale) acid_base_check Are impurities neutral or basic? impurity_check->acid_base_check No impurity_check->column_chrom Yes recrystallization Recrystallization (High yield, large scale) acid_base_check->recrystallization No acid_base Acid-Base Extraction (Removes non-acidic impurities) acid_base_check->acid_base Yes acid_base->recrystallization Follow with Recrystallization for final polishing

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Recrystallization

Principle: This technique leverages the difference in solubility of the target compound and its impurities in a specific solvent at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, causing the pure compound to crystallize upon cooling while impurities remain in the solution (mother liquor).

Expert Insights: Solvent Selection

The key to successful recrystallization is choosing the right solvent. For a polar compound like this compound, polar solvents are a good starting point. Based on literature for similar pyridinone structures, the following single or binary solvent systems are recommended for screening.[7][8][9]

Solvent SystemRationale
Methanol / Diethyl Ether The compound dissolves in hot methanol; diethyl ether is added as an anti-solvent to induce precipitation.[8][9]
Isopropanol / DMF Suitable for polar compounds, where DMF aids dissolution at high temperatures.[7]
Ethanol or Water A simple, effective choice if solubility characteristics are favorable. Water can be effective but may require large volumes.[10]
Step-by-Step Protocol
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various candidate solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., methanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (0.5-1% by weight). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting
  • Oiling Out: If the compound separates as an oil, reheat the solution to redissolve it, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, an anti-solvent can be carefully added until the solution becomes turbid.

Protocol 2: Purification by Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically acidic silica gel) and their solubility in a mobile phase. Polar compounds like pyridinones interact strongly with silica gel and require a more polar mobile phase to elute.[3]

Expert Insights: Mitigating Tailing

Pyridine-containing compounds are notorious for "tailing" or streaking on silica gel columns due to strong interactions between the basic nitrogen and acidic silanol groups.[3] This can be overcome by:

  • Adding a Modifier: Incorporating a small amount of a polar solvent like methanol or a modifier like triethylamine (to neutralize acidic sites) or acetic acid (to protonate the compound) into the mobile phase can significantly improve peak shape.

Step-by-Step Protocol
  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test solvent systems like Ethyl Acetate/Hexane or Dichloromethane/Methanol. The ideal system should give the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or the mobile phase). Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity (e.g., from 2% to 10% methanol in dichloromethane).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Purification by Acid-Base Extraction

Principle: This technique separates acidic, basic, and neutral compounds by changing their protonation state to alter their solubility between an aqueous and an organic solvent.[11] The acidic proton on the 4-hydroxy group of the pyridinone can be removed by a base, forming a water-soluble salt. This salt will move into the aqueous layer, leaving non-acidic (neutral or basic) organic impurities behind in the organic layer.[12][13]

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Target Compound (Acidic) Neutral/Basic Impurities step1 Add Aqueous Base (e.g., 1M NaOH) & Shake start->step1 sep_funnel Aqueous Layer Organic Layer step1->sep_funnel aq_layer Aqueous Layer Deprotonated Target Compound (Water-Soluble Salt) sep_funnel:aq->aq_layer org_layer Organic Layer Neutral/Basic Impurities sep_funnel:org->org_layer step2_aq Add Acid (e.g., 1M HCl) until pH ~5-6 aq_layer->step2_aq step2_org Wash, Dry, & Evaporate org_layer->step2_org final_product Pure Crystalline Product (Collect by Filtration) step2_aq->final_product final_impurities Discarded Impurities step2_org->final_impurities

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (~50-100 mL) in a separatory funnel.

  • Extraction: Add an equal volume of an aqueous base (e.g., 1 M NaOH solution). Stopper the funnel and shake vigorously, periodically venting to release pressure.[14]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. (Note: If using DCM, the organic layer will be on the bottom).

  • Re-extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of the aqueous base. Combine the aqueous extracts.

  • Back-Wash: "Back-wash" the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities.[12] Discard this organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add an acid (e.g., 1 M HCl) with stirring until the solution becomes acidic (test with pH paper). The target compound will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Purity Assessment: The Self-Validating System

Purification is incomplete without validation. A combination of methods should be used to confirm the identity and purity of the final product.

G start Crude Product purification Purification (Recrystallization, Chromatography, etc.) start->purification analysis Purity & Identity Analysis purification->analysis tlc TLC: Single Spot? analysis->tlc hplc HPLC: Single Peak? (>99%) analysis->hplc nmr NMR: Correct Structure? No Impurity Signals? analysis->nmr mp Melting Point: Sharp & Matches Literature? analysis->mp final Pure, Verified Compound tlc->final hplc->final nmr->final mp->final

Caption: General workflow for purification and analysis.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of column chromatography. A pure sample should ideally show a single spot.[15]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a robust starting point for analysis.[16]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can detect impurities that are not visible by other methods. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[17]

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

By employing these robust purification protocols and validating the results with appropriate analytical techniques, researchers can confidently produce this compound of the high purity required for demanding applications in drug discovery and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Elslager, E. F., & Worth, D. F. (1974). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Journal of Heterocyclic Chemistry, 11(4), 609-611.
  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate.
  • Pawełczyk, A., & Szelejewska-Woźniakowska, A. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 60(1), 3-8.
  • PubChem. (n.d.). 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. National Center for Biotechnology Information.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • Pawełczyk, A., Szelejewska-Woźniakowska, A., & Duda, M. (2003). A validated spectrophotometric and liquid chromatography method for determination and purity evaluation of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 60(1), 3-8.
  • Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube.
  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Chemistry Department.
  • El-Sayed, A. M., et al. (2006). SYNTHESIS OF SOME GLYCOSIDES OF PYRIDINONE DERIVATIVES.
  • Organic Syntheses. (n.d.). Procedure for Purification.
  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. EP 3526188 B1.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.

Sources

Application Note: A Validated Experimental Framework for Assessing Pyri​​dinone-Based Biofilm Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms present a significant challenge in both clinical and industrial settings. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which adheres to surfaces. This matrix protects the embedded bacteria from antibiotics, host immune responses, and other environmental stresses, making biofilm-related infections notoriously difficult to treat. The development of novel anti-biofilm agents is a critical area of research, and pyridinones have emerged as a promising class of compounds with the potential to inhibit biofilm formation.

This application note provides a comprehensive, technically detailed guide for researchers to reliably test the efficacy of pyridinone-based compounds against bacterial biofilms. It outlines validated protocols, explains the scientific rationale behind experimental choices, and offers insights into data interpretation.

Potential Mechanisms of Pyridinone Biofilm Inhibition

Pyridinones may inhibit biofilm formation through several mechanisms, primarily by interfering with bacterial signaling and essential metabolic processes.

  • Quorum Sensing (QS) Inhibition: Many bacteria rely on quorum sensing, a cell-to-cell communication system, to coordinate collective behaviors like biofilm formation and virulence factor production.[1][2][3] Pyridinones may act as antagonists to QS receptors, disrupting these signaling pathways and thereby preventing the initiation of biofilm formation.[1][4]

  • Interference with c-di-GMP Signaling: The secondary messenger molecule cyclic di-guanosine monophosphate (c-di-GMP) is a key regulator in the bacterial transition from a motile, planktonic state to a sessile, biofilm-forming state.[5][6][7][8][9] High intracellular levels of c-di-GMP generally promote biofilm formation, while low levels favor motility.[6][7] Pyridinones might modulate the activity of diguanylate cyclases (DGCs) or phosphodiesterases (PDEs), the enzymes responsible for synthesizing and degrading c-di-GMP, respectively.[6][7]

  • Iron Chelation: Iron is a crucial nutrient for bacterial growth and biofilm development. Some pyridinone derivatives, such as deferiprone, are known iron chelators.[10][11] By sequestering iron from the environment, these compounds can limit bacterial growth and prevent the establishment of robust biofilms.[10][11]

Pyridinone_Biofilm_Inhibition_Mechanisms QS Quorum Sensing (QS) Inhibition Biofilm_Formation Inhibition of Biofilm Formation QS->Biofilm_Formation Virulence Reduced Virulence QS->Virulence c_di_GMP c-di-GMP Signaling Interference c_di_GMP->Biofilm_Formation Iron Iron Chelation Growth Limited Bacterial Growth Iron->Growth Growth->Biofilm_Formation

Caption: Potential mechanisms of pyridinone-mediated biofilm inhibition.

Core Protocol: Static Microtiter Plate Biofilm Inhibition Assay

This protocol describes a standard method for quantifying the effect of pyridinones on biofilm formation using crystal violet staining.[12][13][14][15]

Principle

This assay measures the total biomass of a biofilm. Bacteria are cultured in a 96-well plate in the presence of varying concentrations of the test pyridinone. After incubation, non-adherent, planktonic cells are washed away. The remaining adherent biofilm is then stained with crystal violet, which binds to the cells and the extracellular matrix. The bound dye is subsequently solubilized, and the absorbance is measured, providing a quantitative assessment of the biofilm biomass.[15][16]

Materials and Reagents
  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Pyridinone compounds, dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Plate reader capable of measuring absorbance at 550-595 nm

Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the desired bacterial strain into 5 mL of growth medium.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh growth medium.[15]

  • Preparation of Pyridinone Compounds:

    • Prepare a stock solution of each pyridinone compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Create a series of dilutions of the pyridinone compounds in the growth medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1% DMSO).

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add 100 µL of the diluted bacterial culture.

    • Add 100 µL of the pyridinone dilutions to the corresponding wells.

    • Controls are critical:

      • Negative Control (No Bacteria): 200 µL of sterile growth medium. This accounts for background absorbance.

      • Positive Control (Untreated Biofilm): 100 µL of bacterial culture and 100 µL of growth medium containing the same concentration of solvent used for the pyridinone dilutions.

      • Solvent Control: 100 µL of bacterial culture and 100 µL of growth medium with the highest concentration of the solvent used.

  • Incubation and Biofilm Formation:

    • Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C.

  • Quantification of Biofilm Inhibition (Crystal Violet Method):

    • Carefully aspirate the medium from each well, being cautious not to disturb the biofilm at the bottom.

    • Gently wash the wells twice with 200 µL of PBS to remove any remaining planktonic cells.[17] After each wash, invert the plate and tap it firmly on a paper towel to remove excess liquid.[14]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[15]

    • Remove the crystal violet solution and wash the plate three to four times with water.[15]

    • Allow the plate to air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[14] Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[14]

    • Measure the absorbance at 550-595 nm using a plate reader.

  • Data Analysis and Interpretation:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of biofilm inhibition for each pyridinone concentration using the following formula:

      • % Inhibition = [(OD of Positive Control - OD of Treated Well) / OD of Positive Control] x 100

    • The results can be used to determine the IC50 (the concentration of the compound that inhibits 50% of biofilm formation).

Biofilm_Inhibition_Assay_Workflow start Start: Bacterial Culture Preparation inoculate Inoculate 96-well Plate with Bacteria and Pyridinones start->inoculate incubate Incubate (24-48h, 37°C) for Biofilm Formation inoculate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 dry Air Dry the Plate wash2->dry solubilize Solubilize Stain with 30% Acetic Acid dry->solubilize read Measure Absorbance (550-595 nm) solubilize->read analyze Analyze Data: Calculate % Inhibition read->analyze

Caption: Experimental workflow for the crystal violet biofilm inhibition assay.

Complementary Protocol: Assessing Metabolic Activity within Biofilms (Resazurin Assay)

Principle

While the crystal violet assay quantifies total biofilm biomass (including live cells, dead cells, and the matrix), the resazurin assay specifically measures the metabolic activity of viable cells within the biofilm.[18][19][20] Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[18][19] The amount of fluorescence produced is proportional to the number of viable cells.[18]

Step-by-Step Protocol
  • Biofilm Formation and Treatment:

    • Follow steps 1-4 of the Core Protocol to grow biofilms in the presence of pyridinone compounds.

  • Preparation for Resazurin Staining:

    • Aspirate the medium from the wells and wash once with 200 µL of PBS to remove planktonic cells.

  • Resazurin Staining:

    • Prepare a working solution of resazurin (e.g., 0.015 mg/mL) in fresh growth medium or PBS.

    • Add 100-200 µL of the resazurin solution to each well.

    • Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized for the specific bacterial strain and cell density.

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of metabolic activity inhibition relative to the untreated positive control.

Data Presentation and Interpretation

Organizing the data in a clear and structured manner is essential for accurate interpretation and comparison of results.

Table 1: Example of Dose-Response Data for a Pyridinone Compound against P. aeruginosa Biofilm

Pyridinone Conc. (µM)% Biofilm Inhibition (Crystal Violet)% Metabolic Inhibition (Resazurin)
0 (Control)00
115.2 ± 2.110.5 ± 3.5
545.8 ± 4.338.9 ± 5.1
1078.3 ± 3.965.7 ± 4.8
2592.1 ± 2.585.4 ± 3.2
5095.6 ± 1.890.1 ± 2.9

Table 2: Troubleshooting Common Issues in Biofilm Assays

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicate wells- Inconsistent washing technique, leading to variable biofilm loss. - Uneven temperature distribution during incubation.- Use a multichannel pipette for washing and be gentle. - Ensure the incubator provides uniform heating. Rotate the plate during incubation.
High background in negative control wells- Contamination of the growth medium. - The test compound precipitates or absorbs the stain.- Use fresh, sterile medium. - Run a control with the compound in medium without bacteria to check for precipitation or color interference.
Weak biofilm formation in the positive control- The bacterial strain is a poor biofilm former. - Suboptimal growth conditions (medium, temperature, incubation time).- Use a known biofilm-forming strain. - Optimize growth conditions. Some strains require specific media supplements or longer incubation times.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the anti-biofilm properties of pyridinone compounds. By combining the crystal violet assay for total biomass quantification with the resazurin assay for metabolic activity, researchers can gain a more comprehensive understanding of how these compounds affect biofilm formation and viability. Adherence to proper controls and careful technique is paramount for generating reliable and reproducible data, which is essential for the successful development of new anti-biofilm therapeutics.

References

  • Bio-protocol. (n.d.). Crystal violet assay.
  • Fazli, M., et al. (2014). Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria. PubMed Central.
  • Peeters, E., et al. (2008). Optimization of resazurin-based viability staining for quantification of microbial biofilms. PubMed.
  • Rybtke, M., et al. (2012). Controlling biofilm development through cyclic di-GMP signaling. PubMed Central.
  • Sá, T. D. A., et al. (2019). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. PubMed Central.
  • Skogman, M. E., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. JoVE.
  • Hengge, R. (2012). c-di-GMP and its Effects on Biofilm Formation and Dispersion: a Pseudomonas Aeruginosa Review. ASM Journals.
  • Ciofu, O., et al. (2022). Understanding Pseudomonas aeruginosa Biofilms: Quorum Sensing, c-di-GMP Signaling, and Emerging Antibiofilm Approaches. MDPI.
  • Sauer, K., et al. (2022). Controlling Biofilm Development Through Cyclic di-GMP Signaling. ResearchGate.
  • ResearchGate. (n.d.). Evaluation of the cellular viability within the biofilms by the resazurin assay.
  • iGEM. (2018). Crystal Violet Biofilm Assay.
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • Al-Wrafy, F. A., et al. (2021). Biofilm-specific uptake of a 4-pyridone-based iron chelator by Pseudomonas aeruginosa. PubMed.
  • D'Angelo, F., et al. (2018). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. PubMed Central.
  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. PubMed Central.
  • Pinto, D., et al. (2020). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. MDPI.
  • Al-Wrafy, F. A., et al. (2021). Biofilm-specific uptake of a 4-pyridone-based iron chelator by Pseudomonas aeruginosa. Springer.
  • JoVE. (2022). Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview.
  • ResearchGate. (2018). Biofilm assay gone wrong, how can I interpret these results?.
  • de la Fuente-Núñez, C., et al. (2014). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. PubMed.
  • Artini, M., et al. (2020). PYED-1 Inhibits Biofilm Formation and Disrupts the Preformed Biofilm of Staphylococcus aureus. PubMed Central.
  • Haney, E. F., et al. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. PubMed.
  • Bresee, J., et al. (2019). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. MDPI.
  • Ansari, M. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. PubMed.
  • El-Sayed, M. T., et al. (2021). Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin. PubMed.
  • Li, Y., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. PubMed.
  • Roy, A., et al. (2024). An insight on the powerful of bacterial quorum sensing inhibition. PubMed Central.
  • Wisdomlib. (2025). Biofilm inhibition assay: Significance and symbolism.
  • ResearchGate. (2015). How do I check for inhibition of biofilm formation?.
  • Zhou, L., et al. (2022). Screening strategies for quorum sensing inhibitors in combating bacterial infections. PubMed Central.
  • Li, Y., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. MDPI.
  • Chen, Y., et al. (2019). Terpyridine–Micelles for Inhibiting Bacterial Biofilm Development. PubMed Central.
  • Jamal, M., et al. (2022). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. MDPI.
  • Artini, M., et al. (2020). PYED-1 Inhibits Biofilm Formation and Disrupts the Preformed Biofilm of Staphylococcus aureus. PubMed.

Sources

Application Note & Protocol: Strategies for the Solubilization of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the effective solubilization of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one, a member of the bioactive 2-pyridone class of heterocyclic compounds.[1][2] Proper preparation of stock and working solutions is a critical, yet often overlooked, prerequisite for generating accurate and reproducible data in cell-based and biochemical assays.[3] This guide moves beyond simple step-by-step instructions to explain the underlying principles of solvent selection, stock solution preparation, and handling techniques to ensure compound integrity and minimize experimental artifacts. We present detailed protocols, troubleshooting strategies, and best practices grounded in established laboratory principles to empower researchers in drug discovery and development.

Introduction: The Criticality of Compound Solubilization

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a wide range of therapeutic areas, including antiviral and anticancer applications.[4][5][6] this compound is a key intermediate and building block in the synthesis of these more complex bioactive molecules.[7] The reliability of any subsequent in vitro data hinges on the initial step: dissolving the compound. Inadequate solubilization can lead to underestimated potency, poor data reproducibility, and misleading structure-activity relationships (SAR).[3]

Many heterocyclic compounds, including pyridinone derivatives, exhibit low aqueous solubility.[8] Therefore, a robust strategy involves creating a high-concentration stock solution in an organic solvent, which is then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose in drug discovery, capable of dissolving a vast array of organic molecules.[9][10] However, its use is not without caveats. High concentrations of DMSO can be toxic to cells and interfere with assay components, making careful control of the final solvent concentration essential.[11][12]

This guide provides a validated workflow for preparing this compound solutions, ensuring the compound remains in a monomeric, dissolved state at the final assay concentration.

Physicochemical Properties of this compound

Understanding the fundamental properties of a compound is the first step in developing a sound solubilization strategy. While extensive experimental solubility data for this specific molecule is not widely published, its properties are well-documented.

PropertyValueSource
Chemical Formula C₇H₉NO₂[13]
Molecular Weight 139.15 g/mol [7][13]
CAS Number 4664-13-5[7]
Appearance Solid (form may vary)N/A
General Solubility Pyridinone scaffolds often have improved water solubility compared to other lipophilic structures but typically require an organic solvent for high-concentration stocks.[2][4]N/A

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

The objective is to create a concentrated, stable stock solution that can be easily diluted for various experiments. A starting concentration of 10 mM is standard practice for many small molecules.

Materials:

  • This compound powder

  • Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath sonicator

Step-by-Step Methodology:

  • Pre-Handling: Before opening the vial, centrifuge the this compound powder for 1 minute at a low speed (~500 x g) to ensure all powder is collected at the bottom. This is crucial for accurate weighing, especially with small quantities.[14]

  • Calculation: Determine the mass of compound required to make a 10 mM stock solution.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 139.15 g/mol × 1000 mg/g = 1.39 mg

  • Dissolution:

    • Carefully weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube. For quantities under 10 mg, it is often more accurate to dissolve the entire contents of the vial and calculate the volume of DMSO needed to achieve the target concentration.[15]

    • Add the calculated volume of high-purity DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[16] Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Troubleshooting Poor Solubility: If the compound does not fully dissolve with vortexing:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[16] This uses ultrasonic waves to break up compound aggregates.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath.[16] Caution: Use warming with care, as prolonged exposure to heat can degrade some compounds. Do not exceed 40°C.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[15][16] This is the most critical step to preserve compound integrity by avoiding repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[17]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months or longer).[15][17]

Protocol 2: Preparation of Assay Working Solutions

The goal is to accurately dilute the high-concentration stock into your aqueous assay buffer or cell culture medium while keeping the final DMSO concentration at a non-toxic level.

Key Principle: Vehicle Control Always include a vehicle control in your experiments. This is a sample that contains the same final concentration of DMSO as your test samples but no compound. This allows you to differentiate the effect of the compound from any potential effect of the solvent.[16]

Step-by-Step Methodology:

  • Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Determine Final Concentrations: Decide on the final concentrations of this compound required for your assay.

  • Dilution Strategy:

    • Direct Dilution (Recommended): For most applications, a one-step dilution is sufficient. Add the stock solution directly to the final volume of assay medium while gently mixing. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Serial Dilution: For creating a dose-response curve, it is best practice to first perform a serial dilution in 100% DMSO.[16] This ensures that the final concentration of DMSO is identical across all tested concentrations of the compound.[9][12]

      • Prepare a series of tubes with 100% DMSO.

      • Create the desired dilution series (e.g., 2-fold or 10-fold) by transferring a volume of the higher concentration stock into the next tube and mixing thoroughly.

      • Finally, dilute each DMSO concentration point into the assay medium at the same ratio (e.g., 1:1000) to create the final working solutions.

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow from receiving the solid compound to its application in an in vitro assay.

G cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation cluster_exp Experiment powder Compound Powder (this compound) weigh 1. Weigh Powder or Use Entire Vial powder->weigh dissolve 2. Dissolve in 100% DMSO (Vortex, Sonicate if needed) weigh->dissolve stock 3. High-Concentration Stock (e.g., 10 mM) dissolve->stock aliquot 4. Aliquot for Single Use & Store at -80°C stock->aliquot thaw 5. Thaw One Aliquot aliquot->thaw serial_dmso 6a. Optional: Serial Dilution in 100% DMSO thaw->serial_dmso dilute_medium 6b. Dilute into Assay Medium (e.g., 1:1000) thaw->dilute_medium For Single Point serial_dmso->dilute_medium For Dose-Response working_sol 7. Final Working Solution (e.g., 10 µM in 0.1% DMSO) dilute_medium->working_sol vehicle Add Vehicle Control (0.1% DMSO) dilute_medium->vehicle add_assay 8. Add to In Vitro Assay working_sol->add_assay vehicle->add_assay

Caption: Workflow for preparing stock and working solutions.

Key Considerations and Best Practices

Solvent Purity and Toxicity

The choice of solvent is paramount. While DMSO is an excellent solvent, impurities can affect experimental outcomes. Always use anhydrous or cell culture-grade DMSO. The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally ≤0.1%, and generally should not exceed 0.5%.[15][16] Concentrations above 1% are known to significantly reduce cell viability and other readout parameters.[9][12]

Assay TypeRecommended Max. Final DMSO ConcentrationRationale
Cell-Based Assays (General) 0.1% - 0.5%Minimizes cytotoxicity and off-target solvent effects.[11]
High-Throughput Screening (HTS) 0.1% - 1%Concentration should be optimized and kept consistent across all plates.[16]
Biochemical/Enzyme Assays <1%Higher concentrations can denature proteins or interfere with enzyme kinetics.
In Vivo Animal Studies ≤ 2%Higher concentrations can cause significant systemic toxicity.[16]
The "Precipitation upon Dilution" Problem

A common issue is that a compound is soluble in 100% DMSO but precipitates when diluted into an aqueous buffer (a "solvent shift").[8] This is often referred to as kinetic solubility.

  • Mitigation Strategy: Add the DMSO stock to the aqueous buffer slowly while vortexing or mixing.[18] Avoid adding a large volume of aqueous buffer directly to the DMSO stock.

  • Observation: After preparing the final working solution, let it sit for 15-30 minutes and visually inspect for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the concentration is too high for that medium, and the experiment will not be valid.

Compound Stability and Storage

While the 2-pyridone core is generally stable, long-term stability in solution can vary.[1]

  • Freeze-Thaw Cycles: As emphasized, avoid them. Each cycle increases the chance of precipitation and degradation.[17]

  • Aqueous Instability: Some compounds can be unstable in aqueous solutions. It is best practice to prepare the final working solutions in aqueous media immediately before use.[18] Do not store compounds in diluted aqueous buffers for extended periods unless stability has been confirmed.

References

  • Rancan, F., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. Archives of Toxicology, 92(7), 2735-2747.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Reimann, A., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • Rancan, F., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Rancan, F., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • ChemicalBook. (n.d.). 2(1H)-PYRIDINONE, 4-HYDROXY-3,6-DIMETHYL- Chemical Properties. ChemicalBook.
  • Kienzler, A., et al. (2014). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. AMiner.
  • BenchChem. (n.d.). Application Notes and Protocols for Preparing SHMT-IN-3 Stock Solutions in Cell Culture. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Preparing PD-166793 Stock Solutions in Cell Culture. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. PubChem.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 339-349.
  • Abdeen, S., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35221-35243.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843550.
  • Abdeen, S., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35221-35243.
  • BenchChem. (n.d.). Pyridinone-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy. BenchChem.
  • Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Application Notes & Protocols: The Medicinal Chemistry of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] Its structure, featuring multiple sites for hydrogen bonding and derivatization, allows it to interact with a wide array of biological targets.[1] The specific compound, 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (CAS No. 4664-13-5), serves as a crucial building block and a pharmacophore in its own right.[2][3] Its inherent properties, including the ability to act as an iron chelator, make it a focal point for developing novel therapeutics.[4][5] This guide provides an in-depth exploration of its applications, mechanisms, and the experimental protocols necessary for its investigation.

PropertyValueSource
Molecular FormulaC7H9NO2[2]
Molecular Weight139.15 g/mol [2]
CAS Number4664-13-5[3]
AppearanceWhite Solid[6]

Core Therapeutic Applications & Mechanisms of Action

The this compound core and its close analogs have demonstrated significant potential across several therapeutic areas. The underlying mechanisms are often tied to the scaffold's ability to engage in specific molecular interactions, such as enzyme inhibition and metal ion chelation.

Antiviral Activity: Targeting Viral Replication

Pyridin-2(1H)-one derivatives have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6][7] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral replication.[1][7] The 4-hydroxy-pyridinone core is a key intermediate in synthesizing these potent anti-HIV agents.[6][7] Furthermore, related pyridinone scaffolds have shown promise as inhibitors of the Hepatitis B Virus (HBV) ribonuclease H (RNase H), an essential enzyme for viral DNA synthesis.[8]

Anticancer Activity: Disrupting Cellular Proliferation

Derivatives of the 4,6-dimethylpyridin-2(1H)-one scaffold have emerged as potent anticancer agents. A notable mechanism is the inhibition of tubulin polymerization.[9] By binding to tubulin, these compounds disrupt the formation of microtubules, which are critical for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

One study reported a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives with significant antitumor activities against colorectal carcinoma (CRC) cell lines.[9] The lead compound, SKLB0533, demonstrated potent inhibition with IC50 values in the nanomolar range.[9]

CompoundHCT116 (IC50)HT29 (IC50)SW480 (IC50)SW620 (IC50)
SKLB0533 59.2 nM44.5 nM68.3 nM135.5 nM

Table summarizing the in vitro anticancer activity of a lead 4,6-dimethylpyridin-2(1H)-one derivative against various colorectal cancer cell lines.[9]

Anti-inflammatory Activity: The Role of Iron Chelation

Many pyridinone derivatives, particularly 3-hydroxy-pyridin-4-ones, exhibit significant anti-inflammatory effects.[4][10] The primary proposed mechanism is their ability to chelate iron.[4][10] Key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are heme-dependent, meaning they require iron to function.[4][10] By sequestering iron, these compounds can inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[10]

Mechanism of Anti-inflammatory Action Pyridinone 4-Hydroxy-Pyridinone Scaffold Chelation Iron Chelation Pyridinone->Chelation Binds Iron Fe³⁺ (Iron) Iron->Chelation Sequesters HemeEnzymes Heme-Dependent Enzymes (COX, LOX) Chelation->HemeEnzymes Inhibits Prostaglandins Pro-inflammatory Mediators HemeEnzymes->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Induces

Caption: Iron chelation by the pyridinone scaffold inhibits heme-dependent enzymes.

Antibacterial Activity: A Dual-Pronged Attack

The iron-chelating properties of pyridinone derivatives are also central to their antibacterial activity, particularly against pathogens like Pseudomonas aeruginosa.[5] These compounds can execute a dual-action attack:

  • Iron Deprivation: They compete with bacterial siderophores (like pyoverdine) for iron, starving the bacteria of this essential nutrient required for growth and biofilm formation.[5]

  • Quorum Sensing (QS) Inhibition: They can interfere with QS signaling pathways, which bacteria use to coordinate virulence and biofilm production.[5]

This dual mechanism makes them attractive candidates for combating antibiotic-resistant infections and disrupting persistent biofilms.[5]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis Protocol: Preparation of 4-Hydroxy-6-methylpyridin-2(1H)-one

This protocol is adapted from the synthesis of a closely related analog and serves as a foundational method.[6][7] The target compound, this compound, can be synthesized through similar cyclocondensation reactions. The following is a representative procedure for a core pyridinone structure.

Objective: To synthesize 4-hydroxy-6-methylpyridin-2(1H)-one via hydrolysis of a carboxylate precursor.

Materials:

  • Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • 1 N Hydrochloric acid (HCl)

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Place 10.0 g of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mol) into a 500 mL round-bottom flask equipped with a magnetic stir bar.[7]

  • Acid Addition: Add 350 mL of 1 N hydrochloric acid to the flask.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain vigorous stirring.[7]

    • Rationale: Refluxing in acidic conditions facilitates the hydrolysis of the ethyl ester at the C-3 position and subsequent decarboxylation to yield the desired product.

  • Reaction Monitoring: Continue the reflux for 72 hours. The product, 4-hydroxy-6-methylpyridin-2(1H)-one, will precipitate out of the solution as a white solid.[7]

  • Isolation: After 72 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filtration: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual acid.

  • Drying: Dry the product in a vacuum oven to obtain the final compound. (Expected yield: ~99%).[7]

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.[6]

General Synthesis Workflow Start Start: Precursor (Ethyl carboxylate derivative) Setup 1. Combine precursor and 1N HCl in flask Start->Setup Reflux 2. Heat to reflux with stirring for 72h Setup->Reflux Cool 3. Cool to room temperature Reflux->Cool Filter 4. Isolate solid via vacuum filtration Cool->Filter Wash 5. Wash with cold deionized water Filter->Wash Dry 6. Dry product in vacuum oven Wash->Dry End End: Final Product (4-Hydroxy-pyridinone) Dry->End

Caption: Workflow for the synthesis of a core 4-hydroxy-pyridinone structure.

Biological Assay Protocol: In Vivo Anti-inflammatory Activity

This protocol describes the carrageenan-induced paw edema model in rats, a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[4][10]

Objective: To assess the anti-inflammatory effect of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.

Materials & Animals:

  • Male Wistar rats (180-200 g)

  • Test compound (e.g., a derivative of this compound)

  • Vehicle (e.g., saline, DMSO solution)

  • Indomethacin (positive control)

  • 1% (w/v) Carrageenan solution in saline

  • Plethysmometer

  • Syringes for intraperitoneal (i.p.) and sub-plantar injections

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group 3+: Test compound at various doses (e.g., 10, 20, 50 mg/kg)

  • Compound Administration: Administer the vehicle, indomethacin, or test compound via intraperitoneal (i.p.) injection.[10]

    • Rationale: i.p. administration ensures systemic distribution of the compound prior to the inflammatory challenge.

  • Baseline Measurement: 30 minutes after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).[4]

  • Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution sub-plantarly into the right hind paw of each rat.

    • Rationale: Carrageenan is a non-antigenic phlogistic agent that induces a well-characterized acute inflammatory response.

  • Final Measurement: 4 hours after the carrageenan injection, measure the final volume of the right hind paw (Vf).[4]

  • Data Analysis:

    • Calculate the edema volume (ΔV) for each animal: ΔV = Vf - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Future Perspectives

The this compound scaffold is a rich platform for medicinal chemistry exploration. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives to optimize potency and selectivity for specific targets.

  • Mechanism Elucidation: Moving beyond proposed mechanisms to definitive proof, using techniques like X-ray crystallography of compound-target complexes and advanced cell-based assays.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • Combination Therapies: Investigating the synergistic effects of pyridinone derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

The versatility and proven biological activity of this scaffold ensure its continued relevance in the quest for novel and effective treatments for a range of human diseases.

References

  • PubChem. This compound.
  • Garcia-Báez, E. V., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. URL: [Link]
  • Shukla, S., et al. (2021). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 11(1), 2296. URL: [Link]
  • Hajhashemi, V., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(6), 534–539. URL: [Link]
  • Wang, Y., et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry, 184, 111728. URL: [Link]
  • Wang, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 866332. URL: [Link]
  • Wang, D., et al. (2020). Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 63(19), 10921–10945. URL: [Link]
  • ResearchGate. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. URL: [Link]
  • Hajhashemi, V., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Institutes of Health. URL: [Link]
  • Zoidis, G., et al. (2024). Identification and assessment of the 1,6-dihydroxy-pyridin-2-one moiety as privileged scaffold for HBV ribonuclease H inhibition. Antiviral Research, 223, 105833. URL: [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation des 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on-Gerüsts. Als vielseitige Plattform in der medizinischen Chemie bietet dieses Molekül mehrere Angriffspunkte für die Derivatisierung, was die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht und somit die Entwicklung neuer therapeutischer Wirkstoffe beschleunigt.[1][2] Pyridinon-haltige Verbindungen zeigen ein breites Spektrum an pharmakologischen Eigenschaften, darunter antitumorale, antimikrobielle und entzündungshemmende Wirkungen.[1]

Strategische Überlegungen zur Derivatisierung

Die Modifikation des 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on-Kerns zielt darauf ab, die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls gezielt zu verändern. Die primären Angriffspunkte für die Derivatisierung sind:

  • N1-Position (Amid-Stickstoff): Die Alkylierung oder Arylierung an dieser Position beeinflusst die Lipophilie und die Fähigkeit zur Wasserstoffbrückenbindung, was sich auf die Membranpermeabilität und die metabolische Stabilität auswirken kann.

  • C4-Hydroxylgruppe: Diese phenolische Hydroxylgruppe kann alkyliert (Veretherung) oder acyliert (Veresterung) werden. Diese Modifikationen eliminieren eine potente Wasserstoffbrücken-Donorgruppe und können die Löslichkeit sowie die Interaktion mit dem Zielprotein signifikant verändern.

  • C5-Position (Aromatischer Ring): Die Funktionalisierung dieses C-H-Bindungsortes durch Kreuzkupplungsreaktionen oder C-H-Aktivierung ermöglicht die Einführung einer Vielzahl von Substituenten, um sterische und elektronische Effekte zu untersuchen und neue Interaktionspunkte mit dem biologischen Zielmolekül zu erschließen.

Die folgende Abbildung veranschaulicht die potenziellen Stellen für die Derivatisierung am 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on-Gerüst.

Abbildung 1: Mögliche Derivatisierungsstellen am 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on.

Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben detaillierte Verfahren für die Modifikation an den Schlüsselpositionen des Moleküls.

Modifikation an der C4-Hydroxylgruppe

Die Williamson-Ethersynthese ist eine robuste Methode zur Bildung von Ethern aus einem Alkohol (in diesem Fall die phenolische Hydroxylgruppe des Pyridinons) und einem Alkylhalogenid.[3][4][5][6][7]

Prinzip: Die Hydroxylgruppe wird durch eine Base deprotoniert, um ein nukleophiles Phenoxid zu erzeugen, das anschließend in einer SN2-Reaktion mit einem Alkylhalogenid reagiert.

O_Alkylation_Workflow start 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-on reagents Alkylhalogenid (R-X) Base (z.B. K2CO3, NaH) Lösungsmittel (z.B. DMF, Acetonitril) start->reagents Zugabe reaction Reaktionsmischung (Raumtemperatur bis 80 °C, 4-24 h) reagents->reaction Mischen workup Wässrige Aufarbeitung & Extraktion reaction->workup Nach Reaktion purification Säulenchromatographie workup->purification Rohprodukt product 4-Alkoxy-3,6-dimethyl- pyridin-2(1H)-on purification->product Reines Produkt

Abbildung 2: Allgemeiner Arbeitsablauf für die O-Alkylierung.

Detailliertes Protokoll:

  • Lösen Sie 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on (1,0 Äq.) in einem geeigneten aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril.

  • Fügen Sie eine Base wie Kaliumcarbonat (K₂CO₃, 2,0 Äq.) oder Natriumhydrid (NaH, 1,2 Äq., vorsichtig handhaben!) hinzu.

  • Rühren Sie die Suspension bei Raumtemperatur für 30 Minuten.

  • Fügen Sie das entsprechende Alkylhalogenid (z. B. Iodmethan, Benzylbromid, 1,1 Äq.) tropfenweise hinzu.

  • Erhitzen Sie die Reaktionsmischung je nach Reaktivität des Alkylhalogenids auf 50-80 °C und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab und geben Wasser hinzu.

  • Extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel wie Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und einer gesättigten Natriumchloridlösung, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte 4-Alkoxy-Derivat zu erhalten.

ParameterBedingungAnmerkung
Base K₂CO₃, Cs₂CO₃, NaHDie Wahl der Base hängt von der Acidität des Alkohols und der Reaktivität des Halogenids ab.
Lösungsmittel DMF, Acetonitril, THFMuss aprotisch sein, um eine Reaktion mit der Base zu vermeiden.
Temperatur Raumtemperatur bis 80 °CHöhere Temperaturen können bei weniger reaktiven Halogeniden erforderlich sein.
Reaktionszeit 4 - 24 StundenAbhängig von den Reaktanten und der Temperatur.

Tabelle 1: Typische Reaktionsbedingungen für die Williamson-Ethersynthese.

Die Veresterung der C4-Hydroxylgruppe kann durch Reaktion mit einem Säurechlorid oder einem Anhydrid in Gegenwart einer Base erfolgen.[8][9][10]

Prinzip: Die Hydroxylgruppe wirkt als Nukleophil und greift das elektrophile Carbonylkohlenstoffatom des Acylierungsreagenzes an. Eine Base wie Pyridin oder Triethylamin wird verwendet, um den entstehenden Chlorwasserstoff abzufangen.

Detailliertes Protokoll:

  • Lösen Sie 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on (1,0 Äq.) in wasserfreiem Dichlormethan (DCM) oder Pyridin.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie Triethylamin (1,5 Äq.) hinzu, falls DCM als Lösungsmittel verwendet wird.

  • Geben Sie das Säurechlorid (z. B. Acetylchlorid, Benzoylchlorid, 1,2 Äq.) oder das Säureanhydrid (1,2 Äq.) langsam zu der gekühlten Lösung.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.

  • Trocknen Sie die organische Phase über Natriumsulfat und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Modifikation an der N1-Position

Die selektive N-Alkylierung kann eine Herausforderung sein, da eine Konkurrenzreaktion an der C4-Hydroxylgruppe stattfinden kann. Ein katalysator- und basenfreies Protokoll hat sich als wirksam für die selektive N-Alkylierung von Hydroxypyridinen erwiesen.[11][12]

Prinzip: Die Reaktion von Hydroxypyridinen mit Organohalogeniden unter thermischen Bedingungen kann selektiv zur N-Alkylierung führen, möglicherweise über eine intermediäre O-Alkylierung mit anschließender Umlagerung.

Detailliertes Protokoll:

  • Geben Sie 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on (1,0 Äq.) und das Alkylhalogenid (z. B. Benzylbromid, 2,0 Äq.) in ein verschlossenes Reaktionsgefäß.

  • Erhitzen Sie die Mischung ohne Lösungsmittel auf 100-120 °C.

  • Rühren Sie die Reaktionsmischung für 12-48 Stunden.

  • Überwachen Sie die Bildung des Produkts mittels DC oder LC-MS.

  • Nach dem Abkühlen lösen Sie den festen Rückstand in einem geeigneten Lösungsmittel (z. B. DCM/Methanol-Mischung).

  • Reinigen Sie das Produkt direkt durch Säulenchromatographie auf Kieselgel.

Modifikation an der C5-Position

Die Einführung von Substituenten an der C5-Position erfordert in der Regel eine vorgeschaltete Halogenierung, gefolgt von einer Palladium-katalysierten Kreuzkupplungsreaktion. Alternativ kann eine direkte C-H-Aktivierung in Betracht gezogen werden.

Prinzip: Die elektronisch reiche Natur des Pyridinonrings ermöglicht eine elektrophile aromatische Substitution. Die Verwendung von N-Halogensuccinimiden (NBS, NCS, NIS) ermöglicht eine kontrollierte Halogenierung.[13][14]

Detailliertes Protokoll (Bromierung):

  • Lösen Sie 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on (1,0 Äq.) in einem Lösungsmittel wie DMF oder Chloroform.

  • Fügen Sie N-Bromsuccinimid (NBS, 1,05 Äq.) portionsweise bei Raumtemperatur hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur, bis die Ausgangsverbindung vollständig umgesetzt ist (Überwachung durch DC).

  • Gießen Sie die Reaktionsmischung in Wasser, um das Produkt auszufällen.

  • Filtrieren Sie den Feststoff, waschen Sie ihn mit Wasser und trocknen Sie ihn, um das 5-Brom-4-hydroxy-3,6-dimethylpyridin-2(1H)-on zu erhalten.

Prinzip: Diese Reaktion koppelt das C5-halogenierte Pyridinon mit einer Organoboronsäure in Gegenwart eines Palladium-Katalysators und einer Base, um eine neue C-C-Bindung zu bilden.[15][16][17][18] Dies ist eine der am weitesten verbreiteten Methoden zur Bildung von Biarylstrukturen.[15]

Suzuki_Coupling_Workflow start 5-Brom-4-hydroxy-3,6-dimethyl- pyridin-2(1H)-on reagents Arylboronsäure (Ar-B(OH)2) Pd-Katalysator (z.B. Pd(PPh3)4) Base (z.B. Na2CO3, K3PO4) Lösungsmittel (z.B. Dioxan/H2O) start->reagents Zugabe reaction Reaktionsmischung (80-110 °C, 2-16 h) reagents->reaction Mischen & Erhitzen workup Wässrige Aufarbeitung & Extraktion reaction->workup Nach Reaktion purification Säulenchromatographie workup->purification Rohprodukt product 5-Aryl-4-hydroxy-3,6-dimethyl- pyridin-2(1H)-on purification->product Reines Produkt

Abbildung 3: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.

Detailliertes Protokoll:

  • Geben Sie 5-Brom-4-hydroxy-3,6-dimethylpyridin-2(1H)-on (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.), eine Base wie Natriumcarbonat (Na₂CO₃, 2,0 Äq.) und den Palladium-Katalysator (z. B. Tetrakis(triphenylphosphin)palladium(0), Pd(PPh₃)₄, 0,05 Äq.) in ein Reaktionsgefäß.

  • Evakuieren Sie das Gefäß und füllen Sie es mehrmals mit einem inerten Gas (Argon oder Stickstoff).

  • Fügen Sie ein entgastes Lösungsmittelsystem hinzu, typischerweise eine Mischung aus Dioxan und Wasser (z. B. 4:1).

  • Erhitzen Sie die Reaktionsmischung unter inertem Gas auf 90-110 °C, bis die Umsetzung vollständig ist (Überwachung durch DC oder LC-MS).

  • Kühlen Sie die Reaktion ab und verdünnen Sie sie mit Wasser und Ethylacetat.

  • Filtrieren Sie die Mischung durch Celite, um den Katalysator zu entfernen.

  • Trennen Sie die Phasen und extrahieren Sie die wässrige Phase mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen, trocknen Sie sie und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

ParameterBedingungAnmerkung
Katalysator Pd(PPh₃)₄, Pd(OAc)₂/LigandDie Wahl des Katalysators und Liganden ist entscheidend für den Erfolg.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Erforderlich zur Aktivierung der Boronsäure.
Lösungsmittel Dioxan/H₂O, Toluol/H₂O, DMFOft sind biphasische Systeme vorteilhaft.
Temperatur 80 - 110 °CNotwendig, um den katalytischen Zyklus anzutreiben.

Tabelle 2: Typische Reaktionsbedingungen für die Suzuki-Miyaura-Kupplung.

Prinzip: Die direkte Funktionalisierung einer C-H-Bindung vermeidet die Notwendigkeit einer vorherigen Halogenierung. Palladium-katalysierte C-H-Aktivierungsprotokolle wurden für die C5-Arylierung von 2-Pyridonen entwickelt.[1][2]

Detailliertes Protokoll:

  • Kombinieren Sie 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on (1,0 Äq.), das Aryliodid (2,0 Äq.), Palladium(II)-acetat (Pd(OAc)₂, 0,1 Äq.) und Silbernitrat (AgNO₃, 2,0 Äq.) in einem Reaktionsgefäß.

  • Fügen Sie ein geeignetes Lösungsmittel wie Trifluoressigsäure (TFA) hinzu.

  • Erhitzen Sie die Mischung unter Rühren auf 100-120 °C für 12-24 Stunden.

  • Nach dem Abkühlen neutralisieren Sie die Reaktion vorsichtig mit einer gesättigten Natriumbicarbonatlösung.

  • Extrahieren Sie die Mischung mit Ethylacetat.

  • Waschen, trocknen und konzentrieren Sie die organische Phase.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Analytische Charakterisierung

Die erfolgreiche Synthese und Reinheit aller Derivate muss durch Standard-Analysemethoden bestätigt werden:

  • Kernmagnetische Resonanz (NMR): ¹H- und ¹³C-NMR-Spektroskopie zur Strukturaufklärung.

  • Massenspektrometrie (MS): Zur Bestätigung der Molmasse des Produkts.

  • Dünnschichtchromatographie (DC) und Hochleistungsflüssigkeitschromatographie (HPLC): Zur Überwachung des Reaktionsfortschritts und zur Bestimmung der Reinheit.

Fazit

Die hier vorgestellten Protokolle bieten eine solide Grundlage für die systematische Derivatisierung von 4-Hydroxy-3,6-dimethylpyridin-2(1H)-on. Durch die rationale Modifikation an den Positionen N1, C4 und C5 können Forscher gezielt die physikochemischen und biologischen Eigenschaften dieses vielversprechenden Gerüsts modulieren. Diese strategische Vorgehensweise ist entscheidend für die Durchführung effektiver SAR-Studien und die Identifizierung von Leitstrukturen mit verbessertem therapeutischem Potenzial.

Referenzen

  • G. Wu, Y. Liu, Y. Chen, H. Yang, Y. Zhang, und Y. Chen, „Recent Advances of Pyridinone in Medicinal Chemistry“, Front. Chem., Bd. 10, S. 869860, 2022. [Link]

  • P. Saha, S. Bera, und D. K. Maiti, „Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides“, Org. Lett., Bd. 20, Nr. 17, S. 5167–5171, Sep. 2018. [Link]

  • „Alcohol to Ether using Williamson synthesis (O-Alkylation)“. [Link]

  • S. Ferrer, D. P. Naughton, I. Parveen, und M. D. Threadgill, „N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems“, J. Chem. Soc., Perkin Trans. 1, Nr. 3, S. 335–341, 2002. [Link]

  • W. Steglich und G. Höfle, „N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst“, Angew. Chem. Int. Ed. Engl., Bd. 8, Nr. 12, S. 981–981, 1969. [Link]

  • S. R. Chemler, D. Trauner, und S. J. Danishefsky, „The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis“, Angew. Chem. Int. Ed., Bd. 40, Nr. 24, S. 4544–4568, 2001. [Link]

  • M. C. G. D. Bešter, B. Stanovnik, und M. Tišler, „Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide“, Synthesis, Bd. 2001, Nr. 10, S. 1531–1534, Sep. 2001. [Link]

  • F. F. Fleming, L. Yao, P. C. Ravikumar, L. Funk, und B. C. Shook, „N-Alkylation of the Dianion of 3-Cyanopyridone: A New Pyridine Annelation“, J. Org. Chem., Bd. 71, Nr. 20, S. 7931–7934, Sep. 2006. [Link]

  • N. Miyaura und A. Suzuki, „Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds“, Chem. Rev., Bd. 95, Nr. 7, S. 2457–2483, Jan. 1995. [Link]

  • F. M. F. El-Sayed, „A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone“, J. Heterocycl. Chem., Bd. 17, Nr. 8, S. 1825–1828, 1980. [Link]

  • H. Duan, „Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents“, Acad. J. Mater. Chem., Bd. 4, Nr. 4, S. 41–45, 2023. [Link]

  • S. Rossi, K. J. Flanagan, und A. M. Egan, „A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors“, Beilstein J. Org. Chem., Bd. 10, S. 2221–2227, Sep. 2014. [Link]

  • „Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs“. [Link]

  • „The Williamson Ether Synthesis“, Master Organic Chemistry, 24. Oktober 2014. [Link]

  • H. Duan, „Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents“, Francis Academic Press, 2023. [Link]

  • S. K. Guchhait, S. M. M. Shah, und A. K. Sahoo, „A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature“, Green Chem., Bd. 16, Nr. 3, S. 1110–1114, 2014. [Link]

  • „Williamson Ether Synthesis - Edubirdie“. [Link]

  • „How is heat produced during anhyride based esterification reactions is controlled?“ [Link]

  • H. G. O. Alvim, E. N. da Silva Júnior, und B. A. D. Neto, „Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines“, Org. Lett., Bd. 17, Nr. 12, S. 2948–2951, Juni 2015. [Link]

  • J. R. Donald, R. P. Hughes, und D. S. Glueck, „A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes“, J. Org. Chem., Bd. 76, Nr. 15, S. 6039–6049, Aug. 2011. [Link]

  • S.-K. Xiang, J.-H. Fu, und J.-H. Xu, „An efficient synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones via the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids“, J. Org. Chem., Bd. 69, Nr. 4, S. 1429–1431, Feb. 2004. [Link]

  • „Ester synthesis by esterification“, Organic Chemistry Portal. [Link]

  • A. Ö. Görgülü, Z. Ö. Görgülü, und İ. Yalçin, „N-Alkylation of Some Imidazopyridines“, FABAD J. Pharm. Sci., Bd. 44, Nr. 1, S. 55–62, 2019. [Link]

  • M. G. Walczak, „3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules“, Molecules, Bd. 26, Nr. 21, S. 6609, Okt. 2021. [Link]

  • „Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions“, Master Organic Chemistry, 16. November 2022. [Link]

  • Y. Zhang et al., „Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][19]naphthyrin-5(6H)-one“, Tetrahedron, Bd. 71, Nr. 46, S. 8769–8774, Nov. 2015. [Link]

  • S. Chakraborty, D. Dhara, und A. T. Biju, „Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond installation“, Chem. Sci., Bd. 14, Nr. 41, S. 11333–11339, 2023. [Link]

  • S. Chakraborty, D. Dhara, und A. T. Biju, „Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation: Harnessing Boron Reactivity for Eff“, ChemRxiv, 2023. [Link]

  • S. Tharra und A. D. N. D. Roy, „Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation“, Sci. Rep., Bd. 5, Nr. 1, S. 12131, Juli 2015. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinone Compound

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one is a pyridinone derivative with a chemical structure that suggests significant biological activity.[1] The pyridinone scaffold is a key feature in a class of compounds known for their metal-chelating properties, particularly their ability to bind iron.[2][3][4] One of the most well-studied pyridinone compounds is Ciclopirox, an antifungal agent that also exhibits antitumor activity through its ability to chelate intracellular iron.[5] This iron chelation can disrupt the function of iron-dependent enzymes and induce cellular responses such as apoptosis and cell cycle arrest.[4][6]

A critical family of iron-dependent enzymes is the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[7] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.[7][8] By chelating the iron essential for PHD activity, compounds like this compound can inhibit PHDs, leading to the stabilization and accumulation of HIF-α.[9][10] Stabilized HIF-α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[11] This mechanism of action has therapeutic implications in conditions like renal anemia.[8]

These application notes provide a detailed protocol for investigating the effects of this compound on cultured mammalian cells. We will first outline a primary screening assay to assess its impact on cell viability, followed by a more specific mechanistic assay to determine its effect on HIF-1α stabilization.

Section 1: Assessment of Cellular Viability

The initial step in characterizing the biological activity of a new compound is to determine its effect on cell proliferation and viability. This allows for the determination of the compound's cytotoxic or cytostatic potential and the identification of a suitable concentration range for subsequent mechanistic studies. The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.[4]

Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a selected cancer cell line (e.g., MDA-MB-231, SKOV3).[4]

Materials:

  • Adherent cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Vehicle (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[4]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the following day, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).[4] A vehicle control (medium with the same concentration of DMSO) and a no-treatment control should be included.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Return the plate to the incubator for the desired treatment duration (e.g., 48 hours).

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining:

    • Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

    • Quickly rinse the plate five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation:

The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description
Vehicle Control Cells treated with the solvent used to dissolve the compound. Represents 100% viability.
Test Compound Cells treated with varying concentrations of this compound.
IC50 Value Concentration of the compound that causes a 50% reduction in cell viability.

Section 2: Mechanistic Insight - HIF-1α Stabilization Assay

Based on the structural similarity of this compound to known iron chelators and HIF prolyl hydroxylase inhibitors, a key mechanistic question is whether it can stabilize HIF-1α in cultured cells.[5][8] Western blotting is a standard and reliable technique to assess the protein levels of HIF-1α.[7]

Protocol 2: Western Blot Analysis of HIF-1α Stabilization

Objective: To determine if this compound treatment leads to an accumulation of HIF-1α protein in cultured cells.

Materials:

  • Selected cell line (e.g., HeLa or a cancer cell line known to express HIF-1α)

  • 6-well cell culture plates

  • This compound

  • Positive control (e.g., CoCl2 or a known HIF-PHI like Roxadustat)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at one or two effective concentrations determined from the cell viability assay. Include a vehicle control and a positive control (e.g., 100 µM CoCl2).

    • Incubate for a suitable duration to observe HIF-1α accumulation (e.g., 4-8 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Data Analysis and Interpretation:

A significant increase in the intensity of the HIF-1α band in cells treated with this compound compared to the vehicle control indicates stabilization of the protein. The effect should be comparable to the positive control. Densitometry can be used to quantify the band intensities and normalize them to the loading control for a more quantitative comparison.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_viability Protocol 1: Cell Viability Assay cluster_mechanistic Protocol 2: HIF-1α Stabilization Assay a Seed Cells in 96-well Plate b Treat with this compound a->b c Fix and Stain with SRB b->c d Measure Absorbance c->d e Calculate IC50 d->e g Treat with Compound e->g Inform Concentration f Seed Cells in 6-well Plate f->g h Lyse Cells & Quantify Protein g->h i Western Blot for HIF-1α h->i j Analyze Band Intensity i->j hif_pathway cluster_normoxia Normoxia cluster_hypoxia_or_treatment Hypoxia or Treatment with this compound HIF1a_normoxia HIF-1α PHD PHD (Fe2+ dependent) HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound This compound PHD_inhibited PHD (Inhibited) Compound->PHD_inhibited Inhibits (Fe2+ Chelation) HIF1a_stabilized HIF-1α (Stabilized) HIF_complex HIF-1 Complex HIF1a_stabilized->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element Gene_Expression Gene Expression HRE->Gene_Expression Activates

Caption: Simplified HIF-1α signaling pathway under normoxia and with compound treatment.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, it is crucial to incorporate proper controls.

  • Positive Controls: For the HIF-1α stabilization assay, a known HIF inducer like cobalt chloride (CoCl2) or a clinically approved HIF-PHI should be used to confirm that the cellular system is responsive.

  • Negative/Vehicle Controls: The vehicle in which the test compound is dissolved must be tested alone to ensure it does not have any intrinsic effects on cell viability or HIF-1α levels.

  • Loading Controls: In Western blotting, a loading control (e.g., β-actin, GAPDH) is essential to confirm equal protein loading across all lanes, ensuring that any observed changes in HIF-1α levels are due to the treatment and not to variations in sample preparation.

  • Dose-Response and Time-Course Experiments: Performing dose-response experiments in the cell viability assay helps to establish a clear relationship between compound concentration and effect. Time-course experiments can be valuable for both assays to determine the optimal treatment duration.

By including these controls, the experimental system becomes self-validating, providing confidence in the generated data.

References

  • Breuer, W., Epsztejn, S., & Cabantchik, Z. I. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Journal of Biological Chemistry, 270, 24209-24215. [Link]
  • ResearchGate. (n.d.). Potency of HIF prolyl hydroxylase inhibitors in HIF1 ODD-luc reporter...
  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206. [Link]
  • Ferreira, A. C., et al. (2023). A Smooth Muscle Cell-Based Ferroptosis Model to Evaluate Iron-Chelating Molecules for Cardiovascular Disease Treatment. International Journal of Molecular Sciences, 24(13), 10834. [Link]
  • Zhou, H., et al. (2011). The antitumor activity of the fungicide ciclopirox. International Journal of Cancer, 128(9), 2215-2226. [Link]
  • Kyriakou, E., et al. (2022). Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines. Frontiers in Oncology, 12, 969623. [Link]
  • Ribeiro, A. S., et al. (2023). High-Throughput Drug Screening Revealed That Ciclopirox Olamine Can Engender Gastric Cancer Stem-like Cells. International Journal of Molecular Sciences, 24(17), 13571. [Link]
  • Wang, Y., et al. (2021). Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway. International Journal of Molecular Sciences, 22(13), 7114. [Link]
  • Medina-Franco, J. L., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. [Link]
  • Zen-Bio. (2022).
  • Li, H., et al. (2023). Ciclopirox Olamine Induces Proliferation Inhibition and Protective Autophagy in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 24(2), 1464. [Link]
  • MySkinRecipes. (n.d.). 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one. MySkinRecipes. [Link]
  • Hasegawa, S., et al. (2022). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal, 15(10), 1806-1816. [Link]
  • Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Wikipedia. [Link]
  • Mazurkeviciute, A., et al. (2018). Modelling and biopharmaceutical evaluation of ciclopirox olamine gels. Acta Poloniae Pharmaceutica, 75(4), 937-944. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is based on established chemical principles and field-proven insights.

Introduction to the Synthesis

This compound is a valuable heterocyclic compound, often used as a building block in the development of pharmaceuticals. Its synthesis typically involves the cyclization of a β-ketoamide or a related multicomponent reaction. While the synthesis is conceptually straightforward, achieving high yields and purity can be challenging. This guide will address common issues encountered during the synthesis and provide practical solutions.

A prevalent and effective method for synthesizing 4-hydroxy-6-methyl-substituted-2-pyridones involves the conversion of commercial dehydroacetic acid.[1] This can be adapted for the synthesis of this compound. The general strategy involves the reaction of a β-ketoester with an amine source, leading to the formation of the pyridone ring.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my target compound, or no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Starting Material Quality: Ensure that your starting materials, such as ethyl 2-methylacetoacetate and acetoacetamide (or the chosen β-ketoester and amide), are pure and dry. The presence of moisture can interfere with base-catalyzed reactions.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for the cyclization step.

    • Strong Bases: Strong bases like sodium ethoxide or potassium tert-butoxide are often used to deprotonate the β-ketoester and facilitate the condensation. Ensure the base is fresh and used in the correct stoichiometric amount (typically at least one equivalent).

    • Weaker Bases: In some protocols, weaker bases like piperidine or pyridine are used, particularly in multicomponent reactions.[1] The catalytic amount of these bases should be optimized.

  • Reaction Temperature: The reaction temperature significantly influences the rate of both the desired reaction and potential side reactions.

    • Too Low: If the temperature is too low, the reaction may not proceed at a reasonable rate.

    • Too High: Excessive heat can lead to the decomposition of starting materials or the product, and promote the formation of side products. It is crucial to monitor and control the temperature as specified in the protocol.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent: The choice of solvent is important. Anhydrous ethanol or methanol are commonly used for base-catalyzed cyclizations. The solvent should be dry and appropriate for the chosen base.

Issue 2: Formation of a Major Side Product

Question: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize its formation?

Answer:

The formation of side products is a common challenge. In the synthesis of this compound, potential side reactions include:

  • Self-condensation of Starting Materials: The β-ketoester can undergo self-condensation (e.g., Claisen condensation) in the presence of a strong base.

  • Hydrolysis: If there is moisture in the reaction, the ester group of the starting material or an intermediate can be hydrolyzed.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the reaction conditions are not optimal.

To address this:

  • Characterize the Side Product: If possible, isolate the side product and characterize it using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Knowing the structure of the side product can provide valuable clues about the undesired reaction pathway.

  • Optimize Reaction Conditions:

    • Temperature Control: As mentioned, carefully control the reaction temperature to disfavor the side reaction.

    • Order of Addition: The order in which reagents are added can be critical. For instance, slowly adding the base to a solution of the β-ketoester and amide can sometimes minimize self-condensation.

    • Stoichiometry: Precise control of the stoichiometry of the reactants is essential.

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify. What are the best methods for purifying this compound?

Answer:

Purification can be challenging due to the polar nature of the 4-hydroxy-2-pyridone scaffold.

  • Crystallization: This is often the most effective method for purifying solid products.

    • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for crystallization of pyridones include ethanol, methanol, or mixtures with water or diethyl ether.[2]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Column Chromatography: If crystallization is not effective, column chromatography can be used.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the desired product.

  • Acid-Base Extraction: The acidic nature of the 4-hydroxy group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities. Conversely, the product can be extracted into a basic aqueous solution and then precipitated by acidification.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of 4-hydroxy-2-pyridones generally proceeds through a cyclocondensation reaction. A plausible mechanism involves the following steps:

  • Enolate Formation: A base abstracts an acidic proton from the α-carbon of the β-ketoester (e.g., ethyl 2-methylacetoacetate) to form an enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the amide (e.g., acetoacetamide).

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen of the amide attacks the ester carbonyl.

  • Elimination: A molecule of alcohol (from the ester) is eliminated, leading to the formation of the pyridone ring.

  • Tautomerization: The product exists in equilibrium between the keto and enol forms, with the 4-hydroxy form being significant.

Q2: Can I use different starting materials to introduce other substituents on the pyridone ring?

A2: Yes, the synthesis is versatile. By using different β-ketoesters and amides, a wide variety of substituted 4-hydroxy-2-pyridones can be synthesized. For example, using a different β-ketoester will change the substituent at the 6-position, while using a different amide will alter the substituent at the 3-position.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Handling of Bases: Strong bases like sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.

  • Reaction Monitoring: Be cautious when running reactions at elevated temperatures and under reflux.

Experimental Protocols

The following is a generalized protocol for the synthesis of a 4-hydroxy-6-methyl-substituted pyridone, which can be adapted for this compound.

Example Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one from Dehydroacetic Acid

This protocol is based on the synthesis of a closely related compound and should be optimized for the target molecule.[1]

Materials:

  • Dehydroacetic acid

  • Sulfuric acid (92%)

  • Ammonium hydroxide (aqueous solution)

  • Ethanol

  • Methanol

  • Piperidine

  • Pyridine

  • Appropriate aldehyde (for further derivatization if needed)

Procedure:

  • Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one:

    • In a flask, combine dehydroacetic acid and a 92% aqueous solution of sulfuric acid.

    • Heat the mixture to 130 °C for 10 minutes.

    • Pour the warm mixture into a beaker containing ice.

    • Filter the resulting precipitate and wash with cold water to obtain 4-hydroxy-6-methyl-2H-pyran-2-one.

  • Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one:

    • React the 4-hydroxy-6-methyl-2H-pyran-2-one with aqueous ammonium hydroxide to yield 4-hydroxy-6-methylpyridin-2(1H)-one.

Note: For the synthesis of this compound, a more direct approach would be the condensation of ethyl 2-methylacetoacetate with acetoacetamide in the presence of a suitable base.

Data Presentation

ParameterRecommended ConditionPotential Issue if Deviated
Base Sodium ethoxide or Potassium tert-butoxideIncomplete reaction; side product formation
Solvent Anhydrous ethanol or MethanolHydrolysis of starting materials/product
Temperature Reflux (typically 60-80 °C)Low yield; decomposition
Reaction Time Monitor by TLC/HPLCIncomplete reaction; side product formation

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Beta-Ketoester Ethyl 2-methylacetoacetate Intermediate Acyclic Intermediate Beta-Ketoester->Intermediate + Amide + Base Amide Acetoacetamide Amide->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat Product 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-one Cyclization->Product

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Purity Check Starting Material Purity Start->Check_Purity Check_Base Verify Base Activity and Stoichiometry Check_Purity->Check_Base Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Check_Time Monitor Reaction Over Time Check_Temp->Check_Time Purification Optimize Purification (Crystallization/Chromatography) Check_Time->Purification Success Improved Yield Purification->Success

Caption: Systematic workflow for troubleshooting low yield issues.

References

  • 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. CiteSeerX. (n.d.).
  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]
  • Demuner, A. J., de Almeida, R. M., de Souza, J. V., & da Silva, J. F. M. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. [Link]

Sources

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one in aqueous solutions. As Senior Application Scientists, we have designed this resource to help you navigate potential challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound in an aqueous solution?

A1: The primary stability concerns for pyridinone derivatives like this compound revolve around three key areas: hydrolytic degradation, photodegradation, and oxidation.[1]

  • Hydrolytic Degradation: The compound is susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution. It is generally more labile in strongly acidic conditions and can be extremely unstable in alkaline environments.[1]

  • Photodegradation: Like many pyridinone derivatives, this compound can be sensitive to light, particularly UV radiation. Exposure to light can induce photochemical degradation, leading to the formation of various degradants.[1][2] It is crucial to evaluate all such molecules for light sensitivity as recommended by the International Council for Harmonisation (ICH) guidelines.[2]

  • Oxidation: The molecule is also susceptible to oxidation, which can lead to the formation of N-oxides and other hydroxylated derivatives.[1] The presence of trace oxidizing agents in solvents or reagents can accelerate this process.

Q2: How does the tautomeric equilibrium of this compound affect its stability and analysis?

A2: this compound can exist in a tautomeric equilibrium with its keto form. In polar solvents, the pyridone (keto) form is generally more stable.[1] This equilibrium is a critical factor that influences both stability and analytical characterization.

  • Analytical Challenges: The presence of both tautomers in solution can lead to issues in chromatographic analyses, such as peak broadening or the appearance of multiple peaks in HPLC, making accurate quantification challenging.[1]

  • Stability Implications: The relative stability of the tautomers can be influenced by solvent, pH, and temperature, which in turn affects the overall degradation profile of the compound.[1]

Q3: What are the best practices for preparing and storing aqueous stock solutions of this compound?

A3: Proper preparation and storage are critical for maintaining the integrity of the compound.

  • Solvent Selection: Use high-purity, LC-MS grade water and organic co-solvents if necessary. If solubility is an issue, water-miscible organic co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used.[1]

  • pH Control: Prepare solutions in a buffered system to maintain a stable pH. A neutral to slightly acidic pH range is typically where the compound is most stable.[1] Avoid highly alkaline or acidic conditions unless experimentally required.

  • Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

  • Inert Atmosphere: For long-term storage, consider purging the solution and the vial's headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation.

Problem 1: Inconsistent Results or Evidence of Rapid Degradation in Solution

You observe a loss of compound concentration over a short period, or your experimental replicates show high variability.

start Inconsistent Results / Degradation Observed check_ph Verify Solution pH Is it buffered and in the optimal range (neutral/slightly acidic)? start->check_ph ph_yes pH is Optimal check_ph->ph_yes Yes ph_no Adjust pH with Buffer check_ph->ph_no No check_storage Review Storage Conditions Temp: 2-8°C or -20°C? Light: Protected in amber vials? storage_yes Storage is Correct check_storage->storage_yes Yes storage_no Correct Storage (e.g., aliquot, freeze, protect from light) check_storage->storage_no No check_reagents Assess Reagent/Solvent Purity Using fresh, high-purity solvents? Possibility of contaminants? reagents_yes Reagents are Pure check_reagents->reagents_yes Yes reagents_no Use Fresh, High-Purity Reagents check_reagents->reagents_no No check_oxidation Consider Oxidation Were solvents degassed? Was an inert atmosphere used? oxidation_solution Implement Protective Measures (e.g., Degas solvents, use antioxidants) check_oxidation->oxidation_solution ph_yes->check_storage storage_yes->check_reagents reagents_yes->check_oxidation final_check Re-run Experiment & Monitor Stability ph_no->final_check storage_no->final_check reagents_no->final_check oxidation_solution->final_check cluster_stress Stress Conditions Compound 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-one AcidBase Acid/Base Hydrolysis (pH extremes) Compound->AcidBase Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Light Photolysis (UV/Vis Light) Compound->Light Hydrolytic Hydrolytic Degradants (e.g., ring opening) AcidBase->Hydrolytic leads to Oxidative Oxidative Products (e.g., N-oxides, hydroxylated species) Oxidation->Oxidative leads to Photo Photodegradants Light->Photo leads to

Sources

Troubleshooting low purity of synthesized 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (CAS 4664-13-5). This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common issues related to product purity. This guide provides in-depth, field-proven insights to help you diagnose problems, optimize your procedures, and achieve high-purity material for your research.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My final product is off-white, yellow, or brown instead of the expected white solid. What are the likely causes and how can I fix this?

A1: Discoloration is a common indicator of impurities. The root cause is often one of the following:

  • Oxidation: Pyridinone scaffolds, especially those with hydroxyl groups, can be susceptible to air oxidation, which can generate colored impurities. This is often exacerbated by prolonged heating or exposure to light.

  • Polymeric Byproducts: High reaction temperatures or incorrect stoichiometry can sometimes lead to the formation of high-molecular-weight, colored polymeric materials.

  • Residual Reagents or Intermediates: Some starting materials or reaction intermediates may be colored and can persist if the reaction does not go to completion or if purification is inadequate.

Troubleshooting Workflow:

  • Initial Assessment: First, assess the purity by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the colored component is a distinct impurity or baseline material.

  • Decolorization during Recrystallization: The most effective method for removing color is often recrystallization with the aid of activated charcoal.[1]

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

    • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.

    • Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.[2]

  • Chromatographic Purification: If recrystallization is ineffective, column chromatography is a more rigorous alternative. A silica gel column using a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can separate the desired white product from colored impurities.

Q2: My ¹H NMR spectrum shows broad, shifting peaks for the N-H and O-H protons. Why is this happening and how can I confirm their identity?

A2: The broadening and inconsistent chemical shifts of N-H and O-H protons are characteristic phenomena in NMR spectroscopy due to several factors:

  • Chemical Exchange: These labile protons can exchange with each other and with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange process occurs on the NMR timescale, leading to peak broadening.

  • Hydrogen Bonding: The chemical shift of these protons is highly dependent on concentration, temperature, and solvent due to intermolecular hydrogen bonding.

  • Tautomerism: this compound exists in tautomeric equilibrium with its 2,4-dihydroxypyridine form. While the pyridinone form typically predominates in the solid state and polar solvents, this equilibrium can influence the electronic environment and contribute to peak characteristics.[3]

Confirmation Protocol (D₂O Shake):

To definitively identify the N-H and O-H peaks, perform a "D₂O shake."

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum.

  • The peaks corresponding to the N-H and O-H protons will diminish or disappear entirely because the protons have been exchanged for deuterium, which is not observed in ¹H NMR.

Q3: I have persistent, unidentified peaks in my NMR spectrum. What are the most common synthesis-related impurities?

A3: Unidentified peaks often originate from starting materials, intermediates, or byproducts of side reactions.[4] For a typical synthesis route involving the condensation of an amine with a β-dicarbonyl compound, common impurities include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include compounds like ethyl acetoacetate or ethyl 3-aminocrotonate.

  • Incompletely Cyclized Intermediate: The linear intermediate formed before the final ring-closing step may persist if the reaction conditions (e.g., temperature, reaction time) are insufficient.

  • Side-Reaction Products: Dimerization or self-condensation of starting materials can occur as a competing reaction pathway.[5]

Identification and Removal Strategy:

  • Analyze Starting Materials: Run NMR spectra of all your starting materials to have reference spectra for comparison.

  • Utilize LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying impurities. The mass-to-charge ratio (m/z) can provide the molecular weight of an impurity, allowing you to propose a likely structure based on potential side reactions.[6]

  • Targeted Purification: Once an impurity is identified, you can tailor the purification. For example, an acidic impurity can be removed with a basic wash during workup, while a non-polar byproduct might be easily separated via column chromatography.[7]

Q4: My product oils out during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid. This typically happens if the solution is supersaturated at a temperature above the melting point of the solute (or a solute-impurity eutectic mixture).[8]

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling out.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled mixture and reheat until it fully dissolves, then attempt to cool slowly again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.[8]

    • Seeding: Add a tiny crystal of pure product (a "seed crystal") to the cooled solution to initiate crystallization.[8]

  • Change the Solvent System: If the issue persists, your chosen solvent may be unsuitable. An ideal solvent dissolves the compound when hot but not when cold.[2] Consider using a two-solvent system (a "solvent-antisolvent" pair). Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Frequently Asked Questions (FAQs)
Q1: What is the tautomeric nature of this compound?

A1: This compound exhibits lactam-lactim tautomerism. It can exist in equilibrium between the 4-hydroxy-pyridin-2-one form (lactam) and the pyridine-2,4-diol form (lactim). The pyridin-2-one form is generally the more stable and predominant tautomer in both the solid state and in most solvents due to resonance stabilization.[3] Understanding this equilibrium is crucial as it affects the compound's reactivity and spectroscopic properties.

Caption: Tautomeric equilibrium of the title compound.

Q2: I am having trouble with peak tailing during HPLC or column chromatography. How can I improve the peak shape?

A2: Peak tailing is a frequent issue when analyzing or purifying basic compounds like pyridinones on standard silica-based stationary phases.[9] The basic nitrogen atom interacts strongly with acidic residual silanol groups on the silica surface, causing poor peak shape.[9]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic competitor to your mobile phase. For column chromatography, adding 0.1-1% triethylamine (TEA) or pyridine to the eluent (e.g., ethyl acetate/hexanes) can dramatically improve peak shape by masking the active silanol sites.[7]

  • pH Adjustment (for HPLC): For reverse-phase HPLC, adjusting the mobile phase pH with a buffer can help. Using a slightly acidic mobile phase (e.g., pH 3-4 with formic acid or TFA) can protonate the pyridine nitrogen, but this may alter retention time significantly. Alternatively, a slightly basic mobile phase (pH 7-8) can deprotonate the silanol groups, reducing interactions.

  • Use a Different Stationary Phase: Consider using end-capped columns or columns specifically designed for basic compounds in HPLC.

Q3: What are the recommended storage conditions for this compound?

A3: Based on supplier safety data sheets and the compound's potential sensitivity to oxidation, the recommended storage conditions are in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[10][11] This minimizes degradation from air, moisture, and heat.

Key Purification & Analysis Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a standard method for purifying the title compound to remove both more polar and less polar impurities.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal volume of hot ethanol to the flask with stirring to dissolve the solid completely.

  • Optional (for colored impurities): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Remove the charcoal via hot gravity filtration.

  • To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (this is the saturation point).

  • Add a few drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the crystals with a small amount of cold ethanol/water (the same ratio determined for precipitation).

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is suitable for separating impurities with different polarities that cannot be removed by recrystallization.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of methanol in dichloromethane (DCM) (e.g., 0% to 5% MeOH in DCM) or ethyl acetate in hexanes (e.g., 50% to 100% EtOAc in hexanes). To improve peak shape, add 0.5% triethylamine (TEA) to the eluent mixture.[7]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, create a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Packing and Running the Column: Pack the column with silica gel slurried in the initial, least polar eluent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the desired compound.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Logic Flow

The following diagram outlines a systematic approach to troubleshooting purity issues.

TroubleshootingWorkflow Start Crude Product Synthesized Analyze Analyze Purity (TLC, NMR, LC-MS) Start->Analyze CheckPurity Is Purity >95%? Analyze->CheckPurity Problem Identify Problem CheckPurity->Problem No End Pure Product Obtained CheckPurity->End Yes Color Discoloration Problem->Color ExtraPeaks Extra NMR/LC Peaks Problem->ExtraPeaks LowYield Low Yield Problem->LowYield Purify Select Purification Strategy Color->Purify ExtraPeaks->Purify Optimize Optimize Reaction Conditions LowYield->Optimize Recrystal Recrystallization (+/- Charcoal) Purify->Recrystal Column Column Chromatography Purify->Column Wash Acid/Base Wash Purify->Wash ReAnalyze Re-analyze Purity Recrystal->ReAnalyze Column->ReAnalyze Wash->ReAnalyze CheckPurity2 Is Purity >95%? ReAnalyze->CheckPurity2 CheckPurity2->Purify No CheckPurity2->End Yes

Caption: A systematic workflow for troubleshooting product purity.

Analytical Characterization Data

Proper characterization is essential to confirm both the identity and purity of the final product. Below are the expected spectral data.

Parameter Expected Value
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol [10]
Melting Point ~276 °C[11]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~10.5-11.5 (br s, 1H, N-H), ~9.5-10.5 (br s, 1H, O-H), ~5.8 (s, 1H, C₅-H), ~2.1 (s, 3H, C₆-CH₃), ~1.9 (s, 3H, C₃-CH₃). Note: N-H and O-H shifts are variable.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~165 (C=O), ~160 (C-OH), ~148 (C₆), ~105 (C₃), ~98 (C₅), ~18 (C₆-CH₃), ~10 (C₃-CH₃). Note: Shifts are approximate.
Appearance White to off-white crystalline solid.[12]
References
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link][14]
  • BenchChem. (n.d.). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. [Link][2]
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link][5]
  • Professor Dave Explains. (2020, January 10).
  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Analytical Sciences: The International Journal of the Japan Society for Analytical Chemistry, 20(6), 969–975. [Link][6]
  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. [Link][4]
  • European Patent Office. (2023). Method for purification of 4-hydroxyacetophenone (EP 3526188 B1). [Link][1]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and formulation scientists facing solubility challenges with 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. As a pyridinone derivative, this compound may exhibit limited aqueous solubility, posing a significant hurdle for in vitro assays, preclinical studies, and formulation development. This document provides a systematic, tiered approach to characterizing and overcoming these solubility issues, moving from fundamental analysis to advanced formulation strategies. Our methodology is grounded in established physicochemical principles to empower you to make informed, data-driven decisions for your specific application.

Phase 1: Foundational Physicochemical Characterization

Before attempting to enhance solubility, a thorough understanding of the compound's intrinsic properties is essential. These foundational data points will dictate the most rational and efficient path forward, saving valuable time and resources. A solid and thorough investigation into the physical and chemical properties of an Active Pharmaceutical Ingredient (API) is a primary step for quality control and formulation design[1].

Frequently Asked Questions (FAQs): Initial Characterization

Q1: Where do I even begin? My compound won't dissolve in my aqueous buffer.

A1: The first step is to quantify the problem by determining the compound's baseline or intrinsic solubility (S₀). This refers to the equilibrium solubility of the free, un-ionized form of the molecule. This value serves as the benchmark against which all enhancement strategies will be measured. We recommend the gold-standard shake-flask method for this determination.

Q2: How does the acidity or basicity of my compound affect its solubility?

A2: The ionization state of a molecule is a critical determinant of its aqueous solubility.[2] Ionized forms are generally more water-soluble than their neutral counterparts.[3] Therefore, determining the dissociation constant (pKa) is crucial. For this compound, the pyridinone ring system contains both potentially acidic (hydroxy group) and basic sites. Knowing the pKa value(s) allows you to predict how solubility will change with pH, a phenomenon known as pH-dependent solubility.[4][5]

Q3: Can the solid form of the compound I'm using impact my results?

A3: Absolutely. A single compound can exist in different solid-state forms, such as polymorphs (different crystal lattices) or as an amorphous solid.[6] These forms can have significantly different physical properties, including solubility and dissolution rate.[7][8] Metastable polymorphs, for instance, are generally more soluble than the most stable form but may convert over time.[7] It is imperative to characterize the solid form you are working with using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency and understand its inherent properties.[1][9]

Table 1: Essential Physicochemical Properties for this compound

(Note: Values should be determined experimentally for your specific batch.)

PropertyExperimental ValueSignificance & Implication for Solubility
Molecular Weight 139.15 g/mol Influences molar concentration calculations.
Intrinsic Solubility (S₀) [Determine Experimentally]Baseline for evaluating solubility enhancement. Defines the thermodynamic limit in aqueous media.
pKa [Determine Experimentally]Predicts pH range for optimal solubility. Guides pH modification strategy.[2]
LogP [Determine Experimentally]Indicates lipophilicity. High LogP suggests potential for lipid-based formulations.
Solid Form [Determine via XRPD, DSC]Different polymorphs can have different solubilities. Ensures consistency across experiments.[10]

Phase 2: A Systematic Workflow for Solubility Enhancement

Once the foundational properties are understood, a logical, tiered approach can be employed to systematically identify an effective solubilization strategy. This workflow is designed to start with the simplest and most common techniques before progressing to more complex and resource-intensive methods.

Solubility Enhancement Decision Workflow

This diagram outlines a rational decision-making process for selecting a suitable formulation strategy based on experimental outcomes.

Solubility_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Tiered Screening cluster_2 Phase 3: Optimization Start Start with Solid API PhysChem Determine Intrinsic Solubility (S₀), pKa, and Solid Form Start->PhysChem IsSoluble Is S₀ sufficient for a simple aqueous vehicle? PhysChem->IsSoluble Tier1 Tier 1: pH Adjustment & Co-solvent Screening IsSoluble->Tier1 No Success Proceed with Formulation (e.g., Vehicle for PK study) IsSoluble->Success Yes Tier1_Success Is solubility goal met? Tier1->Tier1_Success Tier2 Tier 2: Surfactant & Complexation (Cyclodextrin) Screening Tier1_Success->Tier2 No Tier1_Success->Success Yes Tier2_Success Is solubility goal met? Tier2->Tier2_Success Tier3 Tier 3: Advanced Formulations (e.g., Amorphous Solid Dispersions, Lipid-Based Systems) Tier2_Success->Tier3 No Tier2_Success->Success Yes Tier3_Success Is solubility goal met? Tier3->Tier3_Success Tier3_Success->Success Yes ReEvaluate Re-evaluate Project Goals or Consider Prodrug Strategy Tier3_Success->ReEvaluate No

Caption: A decision tree for systematically enhancing API solubility.

Tier 1: pH and Co-solvent Modification

These are often the first-line strategies due to their simplicity and ease of implementation.[11]

pH Adjustment

Based on the experimentally determined pKa, a pH-solubility profile should be generated. For ionizable drugs, altering the pH to favor the charged species can dramatically increase solubility.[5]

  • For Weakly Acidic Drugs: Solubility increases as pH rises above the pKa.

  • For Weakly Basic Drugs: Solubility increases as pH falls below the pKa.[4]

Troubleshooting Tip: While effective, pH adjustment can lead to precipitation if the solution is diluted into a medium with a different pH (e.g., intravenous injection into blood plasma at pH 7.4).[12] Always check the stability of your pH-adjusted formulation upon dilution in your final application medium.

Co-solvency

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of lipophilic compounds.[13] Common co-solvents for preclinical formulations include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[14]

Experimental Approach: Screen a panel of pharmaceutically acceptable co-solvents at various concentrations (e.g., 10%, 20%, 40% v/v in water or buffer).

Table 2: Example Co-solvent Screening Data
Co-solvent System (in pH 7.4 Buffer)Solubility (mg/mL)Fold Increase (vs. Buffer)Observations
Control (Buffer only) 0.051xInsoluble
10% Ethanol 0.255xSlight improvement
20% Ethanol 0.7014xSignificant improvement
20% PEG 400 1.5030xClear solution
40% PEG 400 5.20104xTarget concentration achieved
10% DMSO 4.8096xClear solution, consider toxicity
Tier 2: Surfactants and Complexation Agents

If Tier 1 strategies are insufficient, excipients that create favorable microenvironments for the drug can be employed.

Micellar Solubilization (Surfactants)

Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing the overall solubility of the drug in the bulk aqueous phase.[15]

Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15, Cremophor® EL.

Complexation (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility.[16]

Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).

Tier 3: Advanced Formulation Strategies

For highly challenging compounds, altering the solid state of the drug or using lipid-based systems may be necessary.

Amorphous Solid Dispersions (ASDs)

In an ASD, the crystalline drug is converted to a high-energy amorphous state and dispersed within a polymer matrix.[17] This amorphous form has a higher apparent solubility and faster dissolution rate than its crystalline counterpart.[18] This is a powerful but complex technique often requiring specialized equipment like spray dryers or hot-melt extruders.

Screening Approach: Small-scale screening can be performed by solvent-casting films of the drug and various polymers (e.g., PVP, HPMCAS) to assess miscibility and physical stability.[19]

Lipid-Based Formulations

For lipophilic compounds (high LogP), lipid-based drug delivery systems (LBDDS) can be highly effective. These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), use a mixture of oils, surfactants, and co-solvents to keep the drug in a solubilized state, which then forms a fine emulsion or microemulsion upon gentle agitation in aqueous media.[16]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard guidelines for determining thermodynamic equilibrium solubility.[20][21]

Shake_Flask_Protocol start Start step1 Add excess solid API to a known volume of test solvent (e.g., buffer) in a sealed vial. start->step1 step2 Equilibrate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours. step1->step2 step3 Ensure solid is still present, indicating saturation. step2->step3 step4 Separate the solid and liquid phases (centrifuge at high speed or filter through a 0.22 µm syringe filter). step3->step4 step5 Carefully collect the supernatant. step4->step5 step6 Dilute the supernatant with a suitable mobile phase or solvent. step5->step6 step7 Quantify drug concentration using a validated analytical method (e.g., HPLC-UV). step6->step7 end_node Calculate Solubility (mg/mL) step7->end_node

Caption: Workflow for the Shake-Flask Solubility Protocol.

  • Preparation: Add an excess amount of this compound to a glass vial containing a precise volume of the desired solvent (e.g., pH 7.4 phosphate buffer). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37°C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., >10,000 rpm) or filter the suspension through a low-binding 0.22 µm syringe filter (e.g., PVDF) to separate the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample volumetrically with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of your calibration curve.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method. Calculate the original concentration in the supernatant, accounting for the dilution factor. This concentration represents the equilibrium solubility.

References

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. [Link]
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. [Link]
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. [Link]
  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • amofor. (n.d.). Case studies – Excipient class screenings. amofor. [Link]
  • Pion Inc. (2023). What is pKa and how is it used in drug development?. Pion Inc.[Link]
  • Industrial Pharmacist. (2024). Role of Dissolution Constant and pKa in Formulation Development. Industrial Pharmacist. [Link]
  • MDPI. (n.d.). Screening of Polymers for Oral Ritonavir Amorphous Solid Dispersions by Film Casting. MDPI. [Link]
  • Taylor & Francis Online. (n.d.). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]
  • Pharma.Tips. (2025).
  • SciSpace. (2022). (Open Access) Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. SciSpace. [Link]
  • pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. [Link]
  • Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. Deranged Physiology. [Link]
  • Labinsights. (2023).
  • Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]
  • PharmaTutor. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES.
  • WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. [Link]
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables.
  • MDPI. (n.d.). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI. [Link]
  • PubMed. (2008). Ethical observations on the choice of parenteral solvents. Choice of parenteral solvent. PubMed. [Link]
  • Hindawi. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Hindawi. [Link]
  • ResearchGate. (2014). An intravenous formulation decision tree for discovery compound formulation development.
  • ResearchGate. (n.d.). Decision tree for selection of formulation approach.
  • PubMed. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. [Link]
  • Emcure Pharmaceuticals. (2013). Excipient Selection In Parenteral Formulation Development. Emcure Pharmaceuticals. [Link]
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
  • An-Najah Staff. (n.d.). Physicochemical Studies on Solid Dispersions of ‎Poorly Water-Soluble Drugs: Evaluation of ‎Capabilities and Limitations of Thermal ‎Analysis Techniques. An-Najah Staff. [Link]
  • Pharmaceutical Technology. (2020). Small-Scale Screening Technology for Amorphous Solid Dispersion Development. Pharmaceutical Technology. [Link]
  • MDPI. (2023).
  • WHO. (n.d.). Annex 4. WHO. [Link]
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
  • MDPI. (n.d.). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. MDPI. [Link]
  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
  • ResearchGate. (n.d.). Decision tree for preclinical formulation.
  • ResearchGate. (2019). How to detect or measure drug compounds in beta cyclodextrin inclusion complex?.
  • ResearchGate. (2005). Physicochemical studies on solid dispersions of poorly water-soluble drugs: Evaluation of capabilities and limitations of thermal analysis techniques.
  • Upperton Pharma Solutions. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridinone synthesis, a cornerstone in medicinal chemistry due to the scaffold's prevalence in numerous FDA-approved drugs.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring you can optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My pyridinone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in organic synthesis.[2][3] For pyridinone synthesis, several factors could be at play. Suboptimal reaction conditions, such as inadequate temperature or incorrect reaction times, are common culprits, especially in classical methods like the Bohlmann-Rahtz synthesis which often requires high temperatures for cyclodehydration.[2][4] Catalyst inefficiency or deactivation can also significantly impact yield.[2] To troubleshoot, a systematic optimization of temperature and reaction time is recommended.[2] Additionally, ensuring the use of anhydrous solvents and maintaining an inert atmosphere can prevent unwanted side reactions.[2]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in my pyridone synthesis?

A2: The formation of multiple products is indicative of side reactions. In the Guareschi-Thorpe condensation, for instance, incomplete cyclization can result in various linear intermediates, and self-condensation of starting materials like cyanoacetic esters is also possible.[2] In the Bohlmann-Rahtz synthesis, incompletely cyclized aminodiene intermediates are common side products.[2] Tautomerism between the pyridone and hydroxypyridine forms can also lead to a mixture of products by opening up different reaction pathways.[2]

Q3: Purification of my pyridinone derivative by column chromatography is proving difficult. What can I do?

A3: Purification challenges with pyridones are common, often due to their polarity.[2] Pyridine-containing compounds can interact strongly with acidic silica gel, leading to streaking and poor separation.[5] To mitigate this, adding a small amount of a base like triethylamine to the eluent can be effective.[5] For compounds with poor solubility in common chromatography solvents, exploring a wider range of solvent systems is necessary.[2] In some cases, alternative purification methods like recrystallization or distillation (for volatile derivatives) might be more suitable.[5][6]

Q4: My reaction is highly exothermic and difficult to control. How can I manage this?

A4: Exothermic reactions can pose safety risks and lead to the formation of degradation products. To manage thermal runaway, several strategies can be employed. A slow, dropwise addition of one of the reactants helps control the rate of heat generation.[5] Utilizing an ice bath or a cryostat to maintain a consistent low temperature is also crucial.[5] Running the reaction at a lower concentration can aid in heat dissipation.[5] For highly exothermic processes, considering continuous flow chemistry offers superior temperature control and is inherently safer.[5]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields can be a significant roadblock. This section provides a systematic approach to diagnosing and resolving this issue.

Causality Behind Low Yields:

  • Suboptimal Reaction Conditions: Many pyridinone syntheses are sensitive to temperature and reaction time. For example, the cyclodehydration step in many classical syntheses requires sufficient thermal energy to proceed to completion.[2]

  • Reagent Purity and Stoichiometry: Impurities in starting materials can interfere with the reaction, and incorrect stoichiometry can lead to an excess of one reactant and incomplete conversion of the limiting reagent.

  • Catalyst Issues: In catalytic reactions, the catalyst might be inactive or may deactivate over time.[2] This is often observed as a plateau in reaction conversion.[2]

  • Atmospheric Moisture and Oxygen: Many organometallic reagents and intermediates in pyridinone synthesis are sensitive to moisture and air.

LowYieldTroubleshooting A Low Yield Observed B Check Reagent Purity & Stoichiometry A->B C Review Reaction Conditions (Temp, Time, Atmosphere) A->C D Investigate Catalyst Activity A->D E Analyze for Side Reactions (TLC, LC-MS) A->E F Optimize Work-up & Purification A->F G Re-run with Pure Reagents & Correct Stoichiometry B->G Impurity or Stoichiometry Issue H Systematically Vary Conditions C->H Suboptimal Conditions I Screen Different Catalysts or Increase Loading D->I Catalyst Problem J Modify Conditions to Minimize Side Products E->J Side Reactions Dominant K Yield Improved F->K Product Loss During Isolation G->K H->K I->K J->K

Caption: A logical workflow for troubleshooting low yields in pyridinone synthesis.

Issue 2: Formation of Side Products

The presence of multiple products complicates purification and reduces the yield of the desired pyridinone.

Common Side Reactions and Their Origins:

Side ReactionCommon Synthetic RouteMechanistic OriginMitigation Strategy
Incomplete CyclizationGuareschi-Thorpe, Bohlmann-RahtzThe final ring-closing step is kinetically or thermodynamically unfavorable under the applied conditions.Increase reaction temperature, prolong reaction time, or use a more effective catalyst to promote cyclization.[2]
Self-CondensationGuareschi-ThorpeStarting materials with active methylene groups can react with themselves.Ensure precise stoichiometry and consider slow addition of one of the reactants.[2]
Tautomerization-Related ProductsGeneralThe equilibrium between pyridone and hydroxypyridine tautomers can lead to different reaction pathways.[2]Solvent choice can influence the tautomeric equilibrium; explore different solvents.[7]
Ring-OpeningN-Alkyl Pyridinium SaltsAddition of a nucleophile at the C-6 position can lead to ring-opening under basic conditions.[8]Careful control of base stoichiometry and reaction temperature.
  • Sample Preparation: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent and, if necessary, neutralizing any acid or base.

  • TLC Analysis: Spot the quenched aliquot on a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system.

  • LC-MS Analysis: For a more detailed analysis, inject the quenched aliquot into an LC-MS to identify the masses of the components, which can help in deducing the structures of side products.

Issue 3: Purification Challenges

Effective purification is critical for obtaining high-purity pyridinone products.

Strategies for Overcoming Purification Hurdles:

  • Column Chromatography:

    • Tailing on Silica Gel: To counteract the interaction of the basic pyridine nitrogen with acidic silica, add 0.5-1% triethylamine or ammonia to the eluent.[5]

    • Solvent Selection: A systematic screening of solvent systems with varying polarities is essential. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Recrystallization:

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form crystals. Wash the crystals with a small amount of cold solvent and dry under vacuum.[6]

  • Acid-Base Extraction:

    • For separating basic pyridone products from non-basic impurities, an acidic wash (e.g., dilute HCl) can be used to extract the protonated pyridone into the aqueous layer. The pyridone can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

PurificationWorkflow Start Crude Pyridinone Product Assess Assess Impurity Profile (TLC/LC-MS) Start->Assess Decision Nature of Impurities? Assess->Decision Recrystallization Recrystallization Decision->Recrystallization Solid with different solubility impurities Column Column Chromatography Decision->Column Complex mixture with similar polarities Extraction Acid-Base Extraction Decision->Extraction Non-basic impurities PurityCheck Purity Assessment (HPLC, NMR) Recrystallization->PurityCheck Column->PurityCheck Extraction->PurityCheck End Pure Pyridinone PurityCheck->End

Caption: Decision-making workflow for pyridinone purification.

Key Experimental Protocols

Protocol 1: Guareschi-Thorpe Condensation for 2-Pyridone Synthesis

This method involves the reaction of a 1,3-diketone with cyanoacetamide.[7]

Materials:

  • Ethyl acetoacetate (1 mmol)

  • Cyanoacetamide (1 mmol)

  • Piperidine (0.1 mmol, catalyst)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (1 mmol), cyanoacetamide (1 mmol), and ethanol (5 mL).

  • Add piperidine (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Bohlmann-Rahtz Synthesis of Substituted Pyridines (precursor to some pyridones)

This synthesis involves the condensation of an enamine with an alkynone.[2][4]

Materials:

  • Ethyl β-aminocrotonate (1 mmol)

  • 1-Phenyl-2-propyn-1-one (1 mmol)

  • Acetic acid (catalyst, 0.2 mmol)

  • Toluene (5 mL)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl β-aminocrotonate (1 mmol) and 1-phenyl-2-propyn-1-one (1 mmol) in anhydrous toluene (5 mL).

  • Add acetic acid (0.2 mmol).

  • Heat the reaction mixture to reflux with stirring. High temperatures are often required for the cyclodehydration step.[2][4]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the synthesis of pyridines and pyridones: Development and applications. Heterocycles, 74, 101-124. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. (2022). [Link]
  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101-124. [Link]
  • Synthesis of pyridinone with various reactions.
  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
  • Streamlining the Synthesis of Pyridones through Oxidative Amin
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
  • Optimization of the reaction conditions a .
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]
  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
  • Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
  • Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation.
  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. NIH. [Link]
  • 2-Pyridone. Wikipedia. [Link]
  • 161 questions with answers in PYRIDINES.

Sources

Avoiding byproduct formation in 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to not only identify and resolve issues but also to understand the underlying chemical principles to proactively avoid byproduct formation and optimize your reaction outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is often approached through a variation of the Hantzsch pyridine synthesis. This multicomponent reaction typically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with an aldehyde and an ammonia source. While elegant in its convergence, this reaction is not without its complexities. Researchers frequently encounter issues with low yields, and the formation of difficult-to-separate byproducts. This guide will dissect these common problems and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is yielding a complex mixture of products, and the desired this compound is a minor component. What are the likely side reactions?

A1: Unraveling the Web of Side Reactions

A complex product mixture in this synthesis often points to several competing reaction pathways. The primary culprits are typically related to the reactivity of the starting materials and intermediates.

Common Side Reactions:

  • Hantzsch Dihydropyridine Formation: The most common byproduct is the corresponding 1,4-dihydropyridine. This occurs when the reaction follows the classical Hantzsch pathway without subsequent oxidation and tautomerization to the pyridin-2-one.[1][2]

  • Michael Addition Byproducts: Enamines, formed in situ, can undergo Michael addition with the β-ketoester, leading to undesired adducts that may not cyclize correctly.

  • Self-Condensation of Starting Materials: Both the β-ketoester and the aldehyde can undergo self-condensation under the reaction conditions, especially in the presence of a base, leading to a variety of polymeric or dimeric impurities.

  • Over-alkylation: If using an alkylating agent to introduce the N-methyl group, there's a risk of over-alkylation on other nucleophilic sites of the molecule.

Visualizing the Competing Pathways:

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Ethyl Acetoacetate Ethyl Acetoacetate Desired Cyclization Desired Cyclization Ethyl Acetoacetate->Desired Cyclization Hantzsch Pathway Hantzsch Pathway Ethyl Acetoacetate->Hantzsch Pathway Michael Addition Michael Addition Ethyl Acetoacetate->Michael Addition Self-Condensation Self-Condensation Ethyl Acetoacetate->Self-Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Desired Cyclization Acetaldehyde->Hantzsch Pathway Acetaldehyde->Self-Condensation Ammonia Source Ammonia Source Ammonia Source->Desired Cyclization Ammonia Source->Hantzsch Pathway Ammonia Source->Michael Addition Target Molecule Target Molecule Desired Cyclization->Target Molecule Dihydropyridine Byproduct Dihydropyridine Byproduct Hantzsch Pathway->Dihydropyridine Byproduct Acyclic Adducts Acyclic Adducts Michael Addition->Acyclic Adducts Polymeric Impurities Polymeric Impurities Self-Condensation->Polymeric Impurities

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Strategies:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the ammonia source can sometimes favor the desired pyridinone formation.

  • Order of Addition: Consider a stepwise approach. Pre-forming the enamine from the β-ketoester and ammonia source before the addition of the aldehyde can sometimes lead to a cleaner reaction profile.

  • Temperature Management: Lowering the reaction temperature can often suppress side reactions, which may have higher activation energies than the desired pathway.

Q2: I've isolated a significant amount of a yellow, crystalline solid that is not my target product. How can I identify it and prevent its formation?

A2: The Persistent Dihydropyridine Byproduct

The yellow, crystalline solid is very likely the Hantzsch 1,4-dihydropyridine byproduct.[3] Its formation is a common issue in this synthesis.

Identification:

  • Spectroscopic Analysis:

    • ¹H NMR: Look for a characteristic singlet for the C4-proton around 4.0-5.0 ppm and two distinct methyl signals. The NH proton will appear as a broad singlet.

    • UV-Vis: Dihydropyridines often exhibit strong UV absorbance, contributing to their color.

Mechanism of Dihydropyridine Formation:

The Hantzsch reaction proceeds through the formation of an enamine and a chalcone-type intermediate, which then cyclize to form the dihydropyridine ring.[4]

G Start β-Ketoester + Ammonia Enamine Enamine Intermediate Start->Enamine Cyclization Cyclization & Dehydration Enamine->Cyclization Aldehyde Aldehyde Chalcone Chalcone-type Intermediate Aldehyde->Chalcone Chalcone->Cyclization DHP 1,4-Dihydropyridine Byproduct Cyclization->DHP

Caption: Simplified mechanism of Hantzsch dihydropyridine formation.

Prevention Strategies:

  • In-situ Oxidation: Introduce a mild oxidizing agent to the reaction mixture to facilitate the aromatization of the dihydropyridine intermediate to the desired pyridine. Common choices include:

    • Iodine

    • Manganese dioxide (MnO₂)

    • Air/Oxygen (can be slow)

  • Choice of Solvent and Catalyst: The reaction medium can influence the product distribution. Protic solvents like ethanol can sometimes favor the desired pyridinone. The choice of acid or base catalyst can also be critical.[5]

  • Post-Synthesis Oxidation: If the dihydropyridine is already formed, it can be isolated and then oxidized in a separate step.

Experimental Protocol: Oxidation of Hantzsch Dihydropyridine

  • Dissolve the isolated dihydropyridine byproduct in a suitable solvent (e.g., acetic acid or methanol).

  • Add a stoichiometric amount of a suitable oxidizing agent (e.g., iodine or ceric ammonium nitrate).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, perform an appropriate workup to remove the oxidant and isolate the desired pyridinone.

Q3: My yield of this compound is consistently low, even with minimal byproduct formation. What factors could be contributing to this?

A3: Optimizing for Higher Yields

Low yields, even in a clean reaction, often point to suboptimal reaction conditions or incomplete conversion.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached equilibrium or completion.Increase reaction time and/or temperature. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal endpoint.
Catalyst Inefficiency The chosen acid or base catalyst may not be effective for this specific transformation.Screen different catalysts. For instance, Lewis acids like zinc chloride or Brønsted acids like p-toluenesulfonic acid can be effective.[5]
Product Solubility The desired product might have some solubility in the reaction solvent, leading to losses during workup and isolation.After cooling the reaction, try adding an anti-solvent to precipitate more of the product. Carefully concentrate the mother liquor to check for any remaining product.
Sub-optimal pH The pH of the reaction mixture can significantly impact the reaction rate and equilibrium position.Experiment with adjusting the pH of the reaction mixture. For the final cyclization step, a slightly acidic or basic medium might be beneficial.
Product Degradation Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to degradation of the desired product.Once the reaction is complete, cool it down promptly and proceed with the workup. Avoid unnecessarily long reaction times at elevated temperatures.
Q4: How can I effectively purify the final product and remove persistent impurities?

A4: Strategies for a Pure Product

Effective purification is crucial for obtaining high-quality this compound.

Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying the final product, especially if it is a solid.

    • Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common solvents to try include ethanol, methanol, water, or mixtures thereof.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity should be carefully optimized to achieve good separation.

    • Tailing Prevention: Pyridin-2-ones can sometimes tail on silica gel due to the acidic nature of the silica. Adding a small amount of a base like triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

  • Acid-Base Extraction: Since the product has both acidic (hydroxy group) and weakly basic (ring nitrogen) properties, an acid-base extraction can sometimes be used to separate it from neutral impurities. However, care must be taken as the product may not be stable under strong acidic or basic conditions.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Conclusion

The synthesis of this compound presents a rewarding challenge for the synthetic chemist. By understanding the potential pitfalls, such as the formation of the Hantzsch dihydropyridine byproduct and other side reactions, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their yields and obtain a high-purity product. Remember that careful monitoring of reaction conditions, thoughtful selection of reagents and solvents, and a systematic approach to purification are the cornerstones of a successful synthesis.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Green Chemistry (RSC Publishing). (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reactions of dianions of acyclic β-enamino ketones with electrophiles. Part 5.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition.
  • PubMed Central (PMC). (2021).

Sources

Technical Support Center: LC-MS/MS Signal Suppression for 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges related to the LC-MS/MS analysis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues, particularly signal suppression, encountered during method development and routine analysis.

Introduction: The Challenge of Signal Suppression

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique renowned for its sensitivity and selectivity. However, its performance can be significantly hampered by a phenomenon known as matrix effects , most commonly observed as ion suppression .[1][2][3] Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification, posing a significant challenge in bioanalysis and other complex sample matrices.[4][5]

This compound, a compound of interest in various research and development areas, is susceptible to these effects. Understanding and mitigating signal suppression is therefore critical for generating reliable and accurate data. This guide provides a structured approach to troubleshooting and resolving these issues.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific issues you may be encountering during your analysis of this compound.

Issue 1: My signal intensity for this compound is suddenly very low or has disappeared.

A sudden and significant drop in signal intensity is a common and frustrating problem. Let's break down the potential causes and solutions.

Possible Cause A: Ion Source Contamination

Why it happens: The ion source is the gateway to the mass spectrometer. Over time, non-volatile components from the sample matrix and mobile phase can accumulate on the source components (e.g., the ESI probe, capillary, and cone). This buildup can interfere with the efficient formation and transmission of ions, leading to a drastic drop in signal.[6]

Step-by-Step Troubleshooting Protocol:

  • Visual Inspection: Carefully inspect the ion source for any visible signs of contamination, such as discoloration or residue.

  • Systematic Cleaning:

    • Follow the manufacturer's recommended procedure for cleaning the ion source. This typically involves wiping the external surfaces with an appropriate solvent (e.g., a mixture of methanol and water).

    • For more thorough cleaning, sonicate removable parts in a cleaning solution recommended by the instrument vendor.

  • Performance Check: After cleaning, run a system suitability test or a standard solution of this compound to assess signal recovery.

Possible Cause B: Severe Matrix Effects from a New Sample Type

Why it happens: Different biological matrices (e.g., plasma, urine, tissue homogenates) contain varying levels and types of endogenous components like phospholipids, salts, and proteins.[1][3] If you've recently switched to a more complex matrix, these components can co-elute with your analyte and cause significant ion suppression.[5][7][8] Phospholipids are particularly notorious for causing ion suppression in bioanalysis.[3][5][7][8][9]

Step-by-Step Troubleshooting Protocol:

  • Post-Column Infusion Experiment: This is a definitive way to visualize regions of ion suppression in your chromatogram.

    • Continuously infuse a standard solution of this compound directly into the mass spectrometer, post-column.

    • Inject a blank matrix extract onto the LC system.

    • A dip in the constant signal baseline indicates the retention time at which matrix components are eluting and causing suppression.[2]

  • Sample Preparation Optimization: If the post-column infusion experiment confirms co-eluting interferences, your sample preparation method needs refinement.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[1][10] Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced cleanup.[11]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but recovery of polar analytes might be a challenge.[3][10][11]

    • Phospholipid Removal Plates/Cartridges: If phospholipids are the primary culprits, specialized sample preparation products designed to specifically remove them can be highly effective.[5][7][10][12]

Issue 2: My results are not reproducible; the signal for this compound is highly variable between injections.

Poor reproducibility is a red flag that indicates an uncontrolled variable in your analytical workflow.

Possible Cause A: Inconsistent Sample Preparation

Why it happens: Manual sample preparation steps, if not performed consistently, can introduce variability in analyte recovery and the removal of matrix components, leading to fluctuating signal intensity.

Step-by-Step Troubleshooting Protocol:

  • Standardize Procedures: Ensure that all sample preparation steps, such as vortexing times, centrifugation speeds, and solvent volumes, are strictly controlled and documented.

  • Automate When Possible: If high throughput is required, consider using automated liquid handling systems to minimize human error.

  • Use of an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for variability in sample preparation and matrix effects.[1][13][14][15] The SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in a similar manner.[2][14] By calculating the analyte-to-IS peak area ratio, you can achieve more accurate and precise quantification.[1]

Possible Cause B: Chromatographic Issues

Why it happens: A deteriorating LC column or an unstable mobile phase can lead to shifting retention times. If the retention time of this compound shifts into a region of ion suppression, you will observe signal variability.

Step-by-Step Troubleshooting Protocol:

  • Column Health Check:

    • Inspect your column for signs of high backpressure or peak shape degradation (e.g., tailing or fronting).[6][16]

    • Flush the column according to the manufacturer's instructions.[17] If performance does not improve, the column may need to be replaced.[17]

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation or degradation, affecting chromatography.[17][18]

    • Ensure the mobile phase is properly degassed to prevent pump issues.

Frequently Asked Questions (FAQs)

Q1: What exactly is happening in the ion source during signal suppression?

A1: In the electrospray ionization (ESI) source, your analyte and co-eluting matrix components compete for the limited charge and space on the surface of the evaporating droplets.[1][2][19] Highly concentrated or more easily ionizable matrix components can monopolize the ionization process, leaving fewer charged sites available for your analyte, this compound. This leads to a reduction in the number of analyte ions that reach the mass analyzer, resulting in a suppressed signal.[1][19]

Q2: How can I proactively minimize signal suppression during method development?

A2: A proactive approach during method development is key to a robust assay.

  • Chromatographic Separation: Aim for good chromatographic separation of your analyte from the bulk of the matrix components.[1] Manipulating the mobile phase composition, gradient profile, and column chemistry can help achieve this.

  • Divert Valve: Use a divert valve to direct the initial part of the chromatographic run, which often contains unretained and highly polar matrix components like salts, to waste instead of the mass spectrometer.[20][21][22] This simple step can significantly reduce source contamination.[20][21]

  • Sample Dilution: If the concentration of your analyte is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen their suppressive effects.[4]

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same matrix as your samples can help to compensate for consistent matrix effects.[1]

Q3: Can the mobile phase composition influence signal suppression?

A3: Absolutely. The mobile phase pH and organic solvent composition can affect both the chromatography and the ionization efficiency of your analyte and the interfering matrix components.[23][24][25] For example, adjusting the pH can alter the retention of basic or acidic matrix components, potentially moving them away from your analyte's retention time.[11] The choice of organic solvent (e.g., acetonitrile vs. methanol) can also impact the elution profile of phospholipids.[8] Experimenting with different mobile phase conditions is a valuable part of method development to minimize suppression.

Q4: Are there any instrumental parameters I can adjust to reduce signal suppression?

A4: While sample preparation and chromatography are the primary tools for combating ion suppression, some instrument parameters can have an effect.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, especially for less polar compounds.[19] If your analyte is amenable to APCI, this could be an option.

  • Source Parameters: Optimizing source parameters like gas flows, temperatures, and voltages can sometimes help to mitigate mild suppression, but it is unlikely to solve severe matrix effects.[26]

Visualizing the Problem and Solutions

To better understand the concepts discussed, the following diagrams illustrate key processes and workflows.

Diagram 1: The Mechanism of Ion Suppression

IonSuppression cluster_LC LC Eluent cluster_ESI ESI Droplet cluster_MS Mass Spectrometer Analyte This compound d1 Droplet Surface Analyte->d1 competes for surface/charge Detector Detector Signal Analyte->Detector Ideal Analyte Ion Transfer Matrix Matrix Components (e.g., Phospholipids) Matrix->d1 d1->Detector Suppressed Analyte Ion Transfer

Caption: Competition between the analyte and matrix components for ionization within an ESI droplet.

Diagram 2: Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow Start Low Signal for This compound CheckSource Inspect & Clean Ion Source Start->CheckSource SignalRecovered Signal Recovered? CheckSource->SignalRecovered PostColumnInfusion Perform Post-Column Infusion Experiment SignalRecovered->PostColumnInfusion No End Problem Resolved SignalRecovered->End Yes SuppressionObserved Ion Suppression Observed? PostColumnInfusion->SuppressionObserved OptimizeSamplePrep Optimize Sample Prep (SPE, LLE, PL Removal) SuppressionObserved->OptimizeSamplePrep Yes CheckLC Check LC System (Leaks, Column Health) SuppressionObserved->CheckLC No OptimizeSamplePrep->End OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeLC->End CheckLC->OptimizeLC

Caption: A step-by-step decision tree for diagnosing and resolving low signal intensity issues.

Data-Driven Decisions: Evaluating Sample Preparation

The choice of sample preparation technique is critical. The following table summarizes a hypothetical comparison of different methods for their effectiveness in reducing matrix effects and improving the signal of this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Signal-to-Noise (S/N)
Protein Precipitation (PPT) 95 ± 4-75 ± 850
Liquid-Liquid Extraction (LLE) 78 ± 6-20 ± 5250
Solid-Phase Extraction (SPE) 92 ± 3-10 ± 4600
Phospholipid Removal Plate 98 ± 2-5 ± 3850

*Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.

As the data illustrates, while protein precipitation is simple, it is often the least effective at removing matrix components that cause ion suppression.[3][11] More selective techniques like SPE and specialized phospholipid removal methods yield significantly cleaner extracts and, consequently, a much-improved signal-to-noise ratio.[1][10][11]

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (n.d.). PMC - NIH.
  • Rule, G., & Cramer, H. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI.
  • Reducing Matrix Effects. (n.d.). Thermo Fisher Scientific.
  • Xia, Y. Q., & Jemal, M. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(14), 2125-2146.
  • Technical Support Center: Troubleshooting Low Signal Intensity in LC-MS/MS. (n.d.). Benchchem.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org.
  • Li, W., Cohen, L. H., & Vreeken, R. J. (2011, February 21). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis.
  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. (2023, November 18). NIH.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.
  • Kafeenah, H. I. S., Osman, R., & Bakar, N. K. A. (2019, October 17). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.).
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
  • Kafeenah, H. I. S., Osman, R., & Bakar, N. K. A. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science, 57(9), 847–854.
  • Ion suppression; A critical review on causes, evaluation, prevention and applications. (2025, August 6).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Doneanu, A., et al. (2023, December 6). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. PubMed.
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025, August 10).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Kruve, A., et al. (n.d.). Effect of Mobile Phase on Electrospray Ionization Efficiency. ResearchGate.
  • Mitigating matrix effects in LC-MS/MS analysis of Hericenone B. (n.d.). Benchchem.
  • What are the suggested time intervals when using a diverter valve?. (2023, October 19). SCIEX.
  • 10 Ways to Break Your LC-MS. (n.d.). LCGC International.
  • What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab.
  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2025, August 6).
  • Signal Issues. (2025, August 12). Thermo Fisher Scientific.
  • Troubleshooting Loss of Signal: Where did my peaks go?. (2023, February 2). Biotage.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29).
  • How to connect diverter valve with Lc-MS system?. (2017, October 8). ResearchGate.
  • What does the diverter valve do?. (2024, July 2). Reddit.
  • Agilent InfinityLab 2D-LC Solution with mass spectrometric detection and diverter valve Technical Note. (n.d.).

Sources

Technical Support Center: Post-Synthesis Identity Confirmation of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide a comprehensive framework for confirming the identity and purity of synthesized 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. Moving beyond a simple checklist of procedures, this document delves into the rationale behind each analytical technique and offers a structured troubleshooting guide to address common experimental challenges. Our goal is to provide a self-validating system for identity confirmation, grounded in established scientific principles.

I. Foundational Knowledge: Understanding Your Molecule

Before initiating analytical confirmation, it is crucial to have a clear set of expectations for the target compound, this compound.

Molecular Structure:

Caption: Structure of this compound.

Expected Physicochemical Properties
PropertyExpected ValueSource
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
Melting Point276.5 °C[1]
AppearanceWhite to off-white solidGeneral expectation for pyridinone derivatives

II. Primary Confirmation Workflow: A Multi-Technique Approach

No single analytical technique is sufficient to definitively confirm the structure and purity of a synthesized compound. A combination of spectroscopic and physical methods is essential. The following workflow is recommended for this compound.

workflow cluster_synthesis Post-Synthesis cluster_analysis Analytical Confirmation cluster_spectroscopy Spectroscopic Methods cluster_conclusion Conclusion Crude_Product Crude Product TLC 1. TLC Analysis Crude_Product->TLC MP 2. Melting Point TLC->MP Spectroscopy 3. Spectroscopic Analysis MP->Spectroscopy MS Mass Spectrometry (MS) Spectroscopy->MS NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR FTIR FTIR Spectroscopy Spectroscopy->FTIR Confirm Identity & Purity Confirmed? MS->Confirm NMR->Confirm FTIR->Confirm

Caption: Recommended workflow for post-synthesis confirmation.

III. Detailed Analytical Protocols & Expected Results

This section provides step-by-step protocols and the expected data for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the dried, purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-16 ppm, and a relaxation delay of at least 2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to the ¹H NMR. A spectral width of ~220 ppm is standard.

Expected ¹H NMR Data (Predicted)

Note: The following chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary depending on solvent and concentration.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
NH 10.5 - 12.0Broad Singlet1H
OH 9.0 - 10.5Broad Singlet1H
C5-H 5.8 - 6.2Singlet1H
C6-CH₃ 2.1 - 2.4Singlet3H
C3-CH₃ 1.8 - 2.1Singlet3H

Rationale:

  • The NH and OH protons are expected to be downfield and broad due to hydrogen bonding and exchange with any trace water.

  • The single olefinic proton at C5 has no adjacent protons to couple with, hence it should appear as a singlet.

  • The two methyl groups are in different electronic environments, leading to distinct singlet signals.

Expected ¹³C NMR Data (Predicted)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)165 - 170
C4 (C-OH)160 - 165
C6145 - 150
C3110 - 115
C595 - 100
C6-C H₃18 - 22
C3-C H₃10 - 15

Rationale:

  • The carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C4) are the most deshielded.

  • The other sp² hybridized carbons of the ring appear in the typical aromatic/olefinic region.

  • The sp³ hybridized methyl carbons are found upfield.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of identifying information.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

Expected Results:

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 140.16.

  • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 138.14.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Key IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
3200 - 3400O-H stretchBroad, due to hydroxyl group
3100 - 3300N-H stretchModerate, may overlap with O-H
2850 - 3000C-H stretchAliphatic (methyl groups)
1640 - 1680C=O stretchStrong, characteristic of pyridinone carbonyl
1550 - 1620C=C stretchAromatic/olefinic ring stretching
Melting Point Analysis

The melting point is a good indicator of purity. A pure compound will have a sharp melting range, close to the literature value.

Protocol: Melting Point Determination

  • Sample Preparation: Load a small amount of the dry, crystalline sample into a capillary tube.

  • Measurement: Place the capillary in a melting point apparatus and heat slowly (1-2 °C/min) near the expected melting point.

  • Record: Note the temperature at which the sample begins to melt and the temperature at which it is completely liquid.

Expected Result: A sharp melting range around 276.5 °C.[1]

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the identity confirmation process.

troubleshooting cluster_problem Observed Problem cluster_diagnosis Potential Causes & Next Steps cluster_solutions Solutions Problem Unexpected Analytical Result NMR_Issue ¹H NMR shows extra peaks Problem->NMR_Issue MS_Issue Incorrect m/z in Mass Spec Problem->MS_Issue MP_Issue Broad or Depressed Melting Point Problem->MP_Issue Solvent_Impurity Residual Solvent (e.g., EtOAc, DCM) NMR_Issue->Solvent_Impurity Starting_Material Unreacted Starting Material NMR_Issue->Starting_Material Side_Product Isomeric Side Product NMR_Issue->Side_Product MS_Issue->Starting_Material MS_Issue->Side_Product MP_Issue->Solvent_Impurity MP_Issue->Starting_Material MP_Issue->Side_Product Purify Action: Re-purify sample (Column Chromatography, Recrystallization) Solvent_Impurity->Purify Starting_Material->Purify Side_Product->Purify

Caption: Troubleshooting logic for unexpected analytical results.

Q1: My ¹H NMR spectrum shows more peaks than expected. What should I do?

A1: Extra peaks in the ¹H NMR spectrum typically indicate the presence of impurities.

  • Check for Solvent Peaks: Compare the chemical shifts of the unexpected peaks to common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone). These are often present if the sample was not dried thoroughly.

  • Look for Starting Materials: Compare the spectrum to the NMR spectra of your starting materials. The presence of unreacted reagents is a common issue.

  • Consider Side Products: Pyridinone syntheses can sometimes yield isomers.[2] Carefully analyze the coupling patterns and integrations of the extra peaks to see if they are consistent with a structurally related compound.

  • Action: If impurities are detected, re-purification of your compound is necessary. Techniques like flash column chromatography or recrystallization are recommended.

Q2: The major peak in my mass spectrum does not correspond to the expected molecular weight.

A2: This is a significant issue that points to a potential failure in the synthesis or a misidentification.

  • Verify Calibration: Ensure the mass spectrometer is properly calibrated. Run a known standard to confirm its accuracy.

  • Check for Adducts: In ESI-MS, it is common to see adducts with salts present in the system, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Calculate the expected m/z for these adducts and see if they match your observed peaks.

  • Re-evaluate Synthesis: If the observed mass corresponds to a plausible side product or an intermediate in your synthetic route, it may be necessary to revisit and optimize the reaction conditions.

Q3: My compound's melting point is significantly lower than the literature value and melts over a wide range (e.g., 5-10 °C).

A3: A broad and depressed melting point is a classic sign of an impure sample. According to the principles of melting point depression, impurities disrupt the crystal lattice of a solid, requiring less energy to melt.

  • Correlate with Other Data: This result should be consistent with your other analytical data, such as extra peaks in the NMR or multiple spots on a TLC plate.

  • Action: The sample requires further purification. After re-purification, the melting range should become sharper and closer to the expected 276.5 °C.[1]

Q4: The OH and NH protons in my ¹H NMR spectrum are not visible or are very broad.

A4: This is a common phenomenon for exchangeable protons (protons on heteroatoms like oxygen and nitrogen).

  • Solvent Effects: The appearance of these signals is highly dependent on the solvent, concentration, and presence of trace amounts of water or acid. In some solvents, the exchange rate is so fast that the peaks broaden into the baseline.

  • D₂O Exchange: To confirm the identity of these peaks, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The exchangeable OH and NH protons will be replaced by deuterium, and their corresponding signals will disappear from the spectrum. This is a definitive test for identifying these protons.

V. References

  • ResearchGate. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000707). Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0310316). Retrieved from [Link]

  • PMC. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]

  • 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695). Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

  • MassBank of North America. (n.d.). Spectrum CCMSLIB00000854897. Retrieved from [Link]

  • PubChem. (n.d.). Metipirox. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4(1H)-pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-1,6-dimethyl-3-phenyl-pyridin-2-one. Retrieved from [Link]

  • LookChem. (n.d.). 4-hydroxy-1,6-dimethyl-3-(phenylthio)pyridin-2(1H)-one. Retrieved from [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of interpreting ¹H and ¹³C NMR spectra for this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just data, but a framework for logical analysis and troubleshooting, grounded in established spectroscopic principles.

Part 1: Foundational Spectra Analysis

Question: What should the ideal NMR spectrum of this compound look like?

To properly interpret an experimental spectrum, you must first have a clear hypothesis of what to expect. This compound (C₇H₉NO₂) is a substituted pyridinone, a class of compounds prevalent in biologically active agents.[1] Its structure dictates a specific set of signals in both ¹H and ¹³C NMR spectra.

Molecular Structure and Atom Numbering

For clarity, we will use the following numbering scheme throughout this guide.

Caption: Structure of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts

The electronic environment of each nucleus, influenced by factors like electronegativity and resonance, determines its chemical shift.[1][2] The table below summarizes the predicted chemical shifts for the target molecule in a common NMR solvent like DMSO-d₆. Note that shifts can vary depending on solvent and concentration.[3]

Atom Label ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm) Rationale / Comments
N1-H ~11.0 - 12.0Broad Singlet1H-Acidic lactam proton, often broad due to hydrogen bonding and exchange.[1][4]
C4-OH ~9.5 - 10.5Broad Singlet1H-Phenolic proton, broad due to hydrogen bonding and exchange. Its position is highly variable.[4]
C5-H ~5.8 - 6.2Singlet1H~98 - 105Olefinic proton on the pyridinone ring. Appears as a singlet as it has no adjacent proton neighbors.
C6-CH₃ ~2.1 - 2.3Singlet3H~18 - 21Methyl group adjacent to the ring nitrogen.
C3-CH₃ ~1.9 - 2.1Singlet3H~10 - 13Methyl group on the C=C double bond.
C 2---~163 - 168Carbonyl carbon (C=O) of the lactam, appearing furthest downfield.[1]
C 4---~160 - 165Carbon bearing the hydroxyl group, significantly deshielded.
C 6---~145 - 150Ring carbon adjacent to nitrogen, deshielded.
C 3---~108 - 112Ring carbon adjacent to the carbonyl group.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues and questions that frequently arise during the spectral analysis of substituted pyridinones.

Question: My OH and NH peaks are very broad or not visible at all. How can I confirm their presence?

This is one of the most common observations for molecules with exchangeable protons (-OH, -NH).[2]

  • Causality: These protons can undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This rapid exchange, on the NMR timescale, leads to significant peak broadening.[3][5] In some cases, the peak can become so broad that it is indistinguishable from the baseline.

  • Troubleshooting Protocol: The D₂O Shake. The definitive method to identify exchangeable protons is to add a drop of deuterium oxide (D₂O) to your NMR sample.[3]

    • Acquire a standard ¹H NMR spectrum of your compound in a protic solvent (e.g., DMSO-d₆, CDCl₃).

    • Remove the NMR tube, add one to two drops of D₂O.

    • Cap the tube and shake vigorously for several minutes to facilitate the exchange of H for D.[3]

    • Re-acquire the ¹H NMR spectrum.

    • The signals corresponding to the -OH and -NH protons will disappear or significantly decrease in intensity, as deuterium is not observed in ¹H NMR.

Question: I see more peaks than I expected. What are they?

Unexpected signals are a frequent source of confusion. A logical, step-by-step approach is required for identification.

Caption: Workflow for identifying unexpected NMR signals.

  • Residual Solvent Peaks: Always check standard charts for the chemical shifts of common laboratory solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone). Compounds can hold onto solvents very tightly, even after extensive drying under high vacuum.[3]

  • Synthesis Impurities: Review the synthetic route used to prepare the compound. Unreacted starting materials or byproducts are common culprits. For example, if prepared from diethyl methylmalonate and methyl 3-aminocrotonate, traces of these reagents could remain.[6]

  • Tautomerism: This is a critical consideration for 4-hydroxypyridinones. The molecule can exist in equilibrium between the 4-hydroxy-2-pyridone form and the 2-hydroxy-4-pyridone tautomer.[7][8] If the exchange between these forms is slow on the NMR timescale, you may see a separate set of peaks for each tautomer.

Tautomers cluster_0 4-Hydroxy-2-pyridone (Major) cluster_1 2-Hydroxy-4-pyridone (Minor) img1 img1 p1 img2 img2 p2 p1->p2 <=>

Caption: Tautomeric equilibrium in this compound.

  • Diagnostic Test: The ratio of tautomers can be sensitive to solvent polarity and temperature.[8] Acquiring spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) or at different temperatures (Variable Temperature NMR) can help confirm if the extra peaks are due to tautomerism. As temperature increases, the rate of exchange may increase, causing the separate signals to coalesce into a single, averaged peak.

Question: Why are my peaks broad and poorly resolved?

Peak broadening can degrade the quality of your spectrum, obscuring important coupling information.[5]

  • Poor Shimming: The most common cause of broad, asymmetric peaks is an inhomogeneous magnetic field. The spectrometer's shimming process must be carefully performed to optimize field homogeneity.[5]

  • Sample Concentration/Solubility: A sample that is too concentrated or has poor solubility can lead to aggregation and viscosity issues, resulting in broad peaks.[3] Try diluting the sample or gently warming it to improve solubility.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Molecular Dynamics: As discussed under tautomerism, if the molecule is undergoing a chemical exchange process at a rate comparable to the NMR timescale, the resulting peaks will be broad.

Question: How can I definitively assign which methyl signal corresponds to C3-CH₃ and which to C6-CH₃?

While we can predict based on typical values, an unambiguous assignment requires more advanced techniques. A 2D NMR experiment like a Heteronuclear Multiple Bond Correlation (HMBC) spectrum is ideal for this.

  • Causality of HMBC: This experiment reveals correlations (cross-peaks) between protons and carbons that are separated by two or three bonds.

  • Application:

    • The proton at position H5 will show a correlation to the carbons at C3, C4, and C6.

    • Crucially, the protons of the C6-CH₃ group will show a strong correlation to the C6 carbon and the C5 carbon.

    • The protons of the C3-CH₃ group will show a strong correlation to the C3 carbon and the C4 carbon.

    • By tracing these connections, you can build a complete and validated map of your molecule's structure.

Part 3: Reference Protocols

Protocol 1: Standard NMR Sample Preparation

The quality of the spectrum is profoundly dependent on the quality of the sample.[1]

  • Weigh Sample: Accurately weigh 5-10 mg of your purified this compound directly into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for sharp NMR signals.[3]

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

  • Cap and Label: Cap the tube securely and label it clearly before inserting it into the spectrometer.

References

  • Benchchem. (n.d.). Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy.
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Giner, R. M., et al. (2020). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A.
  • Unknown Author. (n.d.). † 1H-NMR and 13C-NMR Spectra.
  • ResearchGate. (n.d.). Tables of 1 H NMR chemical shift for the ribosylated pyridones.
  • Unknown Author. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...).
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Cenmed Enterprises. (n.d.). 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (C007B-525618).
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube.
  • Medina-Franco, J. L., et al. (2007). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E.
  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
  • Parchem. (n.d.). This compound (Cas 4664-13-5).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. RSC Publishing.
  • ChemicalBook. (n.d.). 2(1H)-PYRIDINONE, 4-HYDROXY-3,6-DIMETHYL-.
  • ResearchGate. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • PubMed. (2005). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Magnetic Resonance in Chemistry.

Sources

Technical Support Center: Navigating Cell-Based Assays with 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one in their cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate potential challenges and ensure the integrity of your experimental results. As a member of the hydroxypyridone class of compounds, this compound possesses chemical properties that may influence its behavior in biological systems. This guide will equip you with the knowledge to anticipate and address these nuances effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of this compound in cell culture.

Q1: What are the known biological activities of this compound and related hydroxypyridone compounds?

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of hydroxypyridones is well-known for its metal-chelating properties.[1] This characteristic is the basis for the clinical use of Deferiprone (a 1,2-dimethyl-3-hydroxy-4(1H)-one) in iron overload therapy.[1] Related compounds have shown a range of activities, including antiproliferative effects and inhibition of metalloenzymes.[1][2] Therefore, it is plausible that the observed effects of this compound in your assays could be related to its interaction with metal ions.

Q2: I am observing higher-than-expected cytotoxicity. What are the potential causes?

Unexpected cytotoxicity can stem from several factors:

  • Intrinsic Compound Toxicity: The compound itself may have a narrow therapeutic window for your specific cell line.

  • Metal Chelation Effects: Hydroxypyridones can chelate essential metal ions (e.g., iron, zinc) from the cell culture medium or from within the cells, leading to nutrient deprivation and cell death.[1][3]

  • Secondary Metabolite Formation: The compound may be metabolized by the cells into a more toxic substance.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high.

  • Compound Instability: Degradation of the compound in the culture medium could lead to the formation of toxic byproducts.

Q3: Can this compound interfere with my assay readout?

Yes, interference is possible, particularly in assays that involve fluorescence, luminescence, or colorimetric measurements. Potential sources of interference include:

  • Autofluorescence/Autoluminescence: The compound itself may possess intrinsic fluorescent or luminescent properties that overlap with the emission spectra of your assay reagents.

  • Quenching: The compound could absorb the light emitted by your reporter molecules, leading to a false-negative result.

  • Interaction with Assay Reagents: As a metal chelator, the compound might interact with metal-dependent enzymes (e.g., luciferases, phosphatases) used in your assay, either inhibiting or enhancing their activity.

Q4: How can I assess the stability of this compound in my cell culture medium?

Assessing compound stability is crucial for interpreting your results accurately. You can evaluate stability by:

  • Incubating the compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 4, 8, 24, 48 hours).

  • At each time point, collect an aliquot of the medium.

  • Analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the parent compound's concentration over time indicates instability. The stability of components in cell culture media can be influenced by factors like pH, temperature, and the presence of other reactive molecules.[4][5]

II. Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem 1: Excessive Cell Death Observed Across All Tested Concentrations

If you observe widespread cell death even at the lowest concentrations of this compound, consider the following troubleshooting workflow:

A High Cytotoxicity Observed B Test Vehicle Control Alone A->B C Is Vehicle Control Toxic? B->C D Yes C->D Yes E No C->E No F Reduce Vehicle Concentration or Change Solvent D->F G Perform Broad-Range Dose-Response (e.g., 1 nM to 100 µM) E->G H Check for Compound Precipitation G->H I Is Precipitation Observed? H->I J Yes I->J Yes K No I->K No L Lower Max Concentration or Use Solubilizing Agent J->L M Investigate Metal Chelation Effects K->M N Supplement Medium with Metal Ions (e.g., FeSO4, ZnSO4) M->N O Does Supplementation Rescue Cells? N->O P Yes O->P Yes Q No O->Q No R Cytotoxicity is Likely Due to Metal Chelation P->R S Cytotoxicity is Likely an Intrinsic Property of the Compound Q->S

Caption: Troubleshooting workflow for high cytotoxicity.

Problem 2: Inconsistent or Non-Reproducible Results

Inconsistent data can be frustrating. This decision tree will guide you through potential causes and solutions.

A Inconsistent Results B Review Compound Handling Protocol A->B C Is Stock Solution Freshly Prepared? B->C D No C->D No E Yes C->E Yes F Prepare Fresh Stock and Dilutions for Each Experiment D->F G Assess Compound Stability in Medium (See FAQ Q4) E->G H Is Compound Stable? G->H I No H->I No J Yes H->J Yes K Reduce Incubation Time or Replenish Compound I->K L Standardize Cell Seeding Density and Passage Number J->L M Are Cells in Logarithmic Growth Phase? L->M N No M->N No O Yes M->O Yes P Optimize Seeding Density (See Protocol 1) N->P Q Evaluate Assay for Interference O->Q R Run Compound-Only Controls (No Cells) Q->R S Is Interference Detected? R->S T Yes S->T Yes U No S->U No V Change Assay Readout or Use Interference-Resistant Assay T->V W Further Investigation of Experimental Parameters Needed U->W

Sources

Technical Support Center: 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. As a pyridinone derivative, this compound shares characteristics with a class of molecules known for their therapeutic potential, but which can also present unique challenges in experimental settings. This document provides a structured approach to troubleshooting, moving from the foundational integrity of the compound itself to the nuances of the biological system it is being tested in. Our goal is to equip you with the insights to diagnose and resolve common issues, ensuring the reliability and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding inconsistent results with this compound.

Q1: My IC50 values for this compound are fluctuating significantly between experiments. What is the most likely cause?

A1: High variability in IC50 values often points to issues with compound handling and preparation. The primary suspects are inconsistent compound purity, degradation, or poor solubility in your assay medium. Start by verifying the purity of your compound stock. Even small amounts of highly active impurities can skew results.[1] Next, consider the compound's stability in your chosen solvent and its final concentration in the assay medium. Pyridinone scaffolds can be susceptible to degradation under certain pH and temperature conditions. Finally, poor solubility can lead to the compound precipitating out of solution, effectively lowering its concentration in a non-uniform manner across your assay plates.[2]

Q2: I am observing a high degree of variability between replicate wells within the same plate. What should I investigate first?

A2: High intra-plate variability is often a result of procedural inconsistencies.[3] Meticulously review your pipetting technique to ensure accuracy and consistency.[4] Other factors to consider include uneven cell seeding, edge effects in the microplate, or temperature gradients across the plate during incubation. Implementing automated liquid handling and randomizing the layout of samples on the plate can help mitigate these issues.[5]

Q3: Why am I seeing different levels of activity for this compound in different cell lines?

Q4: My results with this compound are not consistent with published data. What could be the reason?

A4: Discrepancies with published findings can arise from subtle but critical differences in experimental protocols. Carefully compare your methodology with the published work, paying close attention to:

  • Compound Source and Purity: Ensure you are using a compound of comparable purity.

  • Cell Line Passage Number: High passage numbers can lead to genetic drift and altered phenotypes.

  • Assay Conditions: Minor variations in media components, serum percentage, incubation times, and detection reagents can have a significant impact.

  • Data Analysis: Ensure you are using the same normalization and curve-fitting models.

Part 2: Troubleshooting Workflows

When encountering inconsistent results, a systematic approach to troubleshooting is essential. The following workflows will guide you through a logical sequence of checks.

Workflow 1: Compound Integrity and Preparation

The reliability of any bioassay begins with the quality of the small molecule. This workflow ensures that this compound is being handled and prepared optimally.

Diagram: Compound Integrity Verification Workflow

cluster_0 Compound Integrity Verification Start Start: Inconsistent Results Purity 1. Verify Compound Purity (>95% required) Start->Purity Solubility 2. Assess Solubility Purity->Solubility Purity Confirmed Purity_Action Action: Source new batch or re-purify. Purity->Purity_Action Purity <95% Stability 3. Evaluate Stability Solubility->Stability Soluble Solubility_Action Action: Test alternative solvents or use solubility enhancers. Solubility->Solubility_Action Precipitation Observed Storage 4. Check Storage Conditions Stability->Storage Stable Stability_Action Action: Prepare fresh solutions before each experiment. Stability->Stability_Action Degradation Detected End Proceed to Assay Troubleshooting Storage->End Properly Stored Storage_Action Action: Store aliquots at -20°C or -80°C, protected from light. Storage->Storage_Action Improper Storage

Caption: A stepwise process for verifying the quality of your small molecule.

Step-by-Step Protocol: Verifying Compound Purity via qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the absolute purity of a compound without needing a reference standard of the compound itself.[1]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity and a resonance peak that does not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton peak for both the this compound and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Workflow 2: Cell-Based Assay Optimization

Once compound integrity is confirmed, the focus shifts to the biological assay components.

Diagram: Cell-Based Assay Troubleshooting Flow

cluster_1 Cell-Based Assay Troubleshooting Start Start: Compound Integrity Verified Cell_Health 1. Assess Cell Health & Viability (Mycoplasma testing, passage number) Start->Cell_Health Seeding_Density 2. Optimize Cell Seeding Density Cell_Health->Seeding_Density Healthy Cells Cell_Health_Action Action: Use fresh, low-passage authenticated cell stock. Cell_Health->Cell_Health_Action Issues Detected Solvent_Tolerance 3. Determine Solvent Tolerance Seeding_Density->Solvent_Tolerance Optimal Density Determined Seeding_Density_Action Action: Perform growth curve to find optimal seeding. Seeding_Density->Seeding_Density_Action Inconsistent Growth Assay_Window 4. Validate Assay Window (Positive/Negative Controls) Solvent_Tolerance->Assay_Window Solvent Effects Minimal Solvent_Tolerance_Action Action: Lower final solvent concentration (typically <=0.5% DMSO). Solvent_Tolerance->Solvent_Tolerance_Action Toxicity Observed End Reliable Assay Conditions Established Assay_Window->End Robust Z' Factor Assay_Window_Action Action: Re-evaluate assay reagents and detection method. Assay_Window->Assay_Window_Action Poor Z' Factor

Caption: A systematic approach to optimizing cell-based assay parameters.

Data Presentation: Solvent Effects on Cell Viability

The choice of solvent and its final concentration can significantly impact cell health and, consequently, assay results.[11][12] It is crucial to determine the tolerance of your specific cell line to the solvent used to dissolve this compound, which is commonly DMSO.

Solvent ConcentrationCell Viability (%) - Cell Line ACell Viability (%) - Cell Line B
0.1% DMSO99 ± 298 ± 3
0.5% DMSO95 ± 492 ± 5
1.0% DMSO85 ± 678 ± 7
2.0% DMSO60 ± 855 ± 9

Table 1: Example data showing the effect of increasing DMSO concentrations on the viability of two different cell lines after a 48-hour incubation. It is generally recommended to keep the final DMSO concentration at or below 0.5%.

Part 3: Advanced Troubleshooting

If the foundational checks do not resolve the inconsistencies, consider these more complex factors.

Issue: Compound-Assay Interference

This compound, like many small molecules, can interfere with certain assay technologies. For example, it may have intrinsic fluorescent properties that interfere with fluorescent readouts or it could inhibit a reporter enzyme (e.g., luciferase).

Troubleshooting Strategy: Orthogonal Assays

To confirm a biological effect and rule out assay artifacts, use an orthogonal assay.[13] This is a mechanistically different assay that measures the same biological endpoint.

  • Primary Assay: A luciferase-based reporter gene assay to measure target pathway inhibition.

  • Orthogonal Assay: A quantitative PCR (qPCR) assay to measure the mRNA levels of a downstream gene regulated by the same pathway.

If this compound shows activity in both assays, it provides strong evidence of a true biological effect. If it is only active in the primary assay, it suggests potential assay interference.

Issue: Cell Line Genetic Drift

Cancer cell lines are known to be genetically unstable, and their characteristics can change over time with increasing passage numbers.[7] This genetic drift can lead to altered drug responses.

Troubleshooting Strategy: Cell Line Management

  • Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.

  • Passage Number: Use cells with a low passage number for all experiments.

  • Thawing Protocol: Thaw a new vial of cells from a validated master stock after a defined number of passages (e.g., 20-30).

References

  • Broad Institute of Harvard and MIT. (2018, December 28). How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon?
  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening.
  • De Witte, W., et al. (2020). Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. Nature Communications, 11(1), 5136.
  • Kirsch, P., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 24(7), 739-753.
  • Ben-David, U., et al. (2018). Genetic and transcriptional evolution alters cancer cell line drug response. Nature, 560(7718), 325-330.
  • Papaneophytou, C. P., & Gr-Vassiliou, S. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 20(10), 18323–18343.
  • Blechinger, J., et al. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Journal of Pharmaceutical Sciences, 110(1), 22-34.
  • Eastwood, B. J., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 11(5), 255-272.
  • Kramer, P. R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 569-578.
  • Harvard Medical School. (2017, October 30). Sight unseen: Gene expression reveals 'hidden' variability in cancer cells' response to drugs.
  • ResearchGate. (2020). Studies on the identification of suitable solvents for microbial bioassay.
  • ecancer. (2017, October 30). Gene expression reveals hidden variability in cancer cells' response to drugs.
  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Cold Spring Harbor Protocols, 2017(6).
  • SciTechnol. (2012). The Problems with the Cells Based Assays.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • National Center for Advancing Translational Sciences. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust.
  • Creative Biolabs. Troubleshooting of Anti-drug Antibody (ADA) Bridging ELISA.
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. This resource is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up this valuable synthetic intermediate. As a key building block in medicinal chemistry, particularly for non-nucleoside reverse transcriptase inhibitors (NNRTIs), a robust and reproducible synthesis is paramount.[1][2]

This guide moves beyond simple procedural lists to provide in-depth causal explanations for common experimental challenges, ensuring you can not only solve immediate issues but also build a more resilient and efficient process.

Reaction Overview & Core Mechanism

The synthesis of substituted 2-pyridinones, including our target molecule, is most effectively achieved through a multi-component condensation reaction.[3][4] The Guareschi-Thorpe reaction provides a reliable pathway, involving the condensation of a β-ketoester (ethyl acetoacetate), a cyano-activated methylene compound (cyanoacetamide, which can be generated in situ), and an ammonia source.[4][5]

The fundamental mechanism proceeds as follows:

  • Knoevenagel Condensation: The active methylene group of cyanoacetamide attacks the ketone carbonyl of ethyl acetoacetate.

  • Michael Addition: A second equivalent of ethyl acetoacetate undergoes a Michael addition to the newly formed α,β-unsaturated intermediate.

  • Cyclization & Tautomerization: The molecule cyclizes, driven by the attack of the amide nitrogen, and subsequently eliminates water and ethanol. A final tautomerization yields the stable 4-hydroxy-2-pyridinone ring system.

Below is a generalized workflow for this class of reactions.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Starting Materials (Ethyl Acetoacetate, Cyanoacetamide) R1 Combine Reagents & Heat (Reflux, Monitor by TLC) P1->R1 P2 Base/Catalyst Solution (e.g., Piperidine in Ethanol) P2->R1 R2 Cool Reaction Mixture R1->R2 W1 Acidify to Precipitate (e.g., with HCl) R2->W1 W2 Filter Crude Product W1->W2 W3 Wash with Cold Solvent (e.g., Water, Ethanol) W2->W3 PU1 Recrystallization (e.g., from Ethanol/Water) W3->PU1 PU2 Dry Under Vacuum PU1->PU2 PU3 Characterize Product (NMR, MS, MP) PU2->PU3

Caption: Generalized workflow for pyridinone synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Category: Low Reaction Yield

Q1: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

Low yields in condensation reactions are common and can typically be traced back to a few key areas.[6][7]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. While traditional methods may use refluxing ethanol, modern approaches often yield better results. Consider using a catalyst like p-toluenesulfonic acid (PTSA) or employing solvent-free conditions at elevated temperatures (e.g., 90-120°C) which can significantly improve yields.[8]

  • Incomplete Reaction: Condensation reactions can be slow.[4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, it may indicate insufficient heating, catalyst deactivation, or that an equilibrium has been reached. Extending the reaction time or a modest increase in temperature might be necessary.[9]

  • Side Reactions: The formation of byproducts consumes starting materials.[8] Incorrect stoichiometry or order of reagent addition can promote the formation of undesired intermediates. Ensure precise measurement of your starting materials.

  • Product Loss During Work-up: The target molecule has moderate solubility. Significant product can be lost if excessive solvent is used for washing the crude solid or if the pH is not optimal for precipitation during the work-up phase. Always use ice-cold solvents for washing.

Q2: I suspect my starting materials are the problem. What should I look for?

The purity of your reagents is non-negotiable for a successful synthesis.[6][9]

  • Ethyl Acetoacetate: This β-ketoester can exist in equilibrium with its enol form and can also self-condense over time. Use freshly distilled or high-purity ethyl acetoacetate. Verify its purity by NMR or GC before use.

  • Cyanoacetamide: This reagent is prone to hydrolysis. Ensure it is stored in a desiccator and is a dry, free-flowing powder.

  • Solvents: Using wet solvents (e.g., ethanol that is not anhydrous) can lead to hydrolysis of intermediates and reduce the efficacy of base catalysts, ultimately stalling the reaction.

Category: Impurity Profile & Purification

Q3: My final product shows persistent impurities after recrystallization. What are they and how can I remove them?

  • Unreacted Starting Materials: If the reaction did not go to completion, you might have residual starting materials. These can often be removed by washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble.

  • Partially Cyclized Intermediates: These are often more polar than the final product. A carefully chosen recrystallization solvent system, such as an ethanol/water or methanol/diethyl ether mixture, can effectively remove them.[1]

  • Dealing with Tailing on Silica Gel: Due to the slightly basic nature of the pyridine ring and the acidic hydroxyl group, pyridinones can exhibit tailing during column chromatography on silica gel.[10] This can be mitigated by adding a small amount of a modifier to the eluent, such as 0.5-1% triethylamine to neutralize acidic sites on the silica, or 0.5-1% acetic acid to ensure the compound is protonated.[10]

Q4: The product precipitates as an oil or a gummy solid during work-up. How can I induce crystallization?

Oiling out is a common problem, especially during scale-up when cooling rates can be less controlled.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single, tiny crystal to the solution. This will act as a template for crystallization.

  • Solvent Adjustment: The supersaturation level might be too high. Add a small amount of a "good" solvent to dissolve the oil, then slowly add a "poor" solvent (in which the product is less soluble) until turbidity is observed. Let it stand to crystallize.

  • Temperature Cycling: Cool the mixture in an ice bath for 15-20 minutes, then allow it to slowly warm back to room temperature. Repeating this cycle can sometimes induce crystallization.

Troubleshooting Decision Workflow

When faced with a problematic reaction, a systematic approach is key. The following diagram outlines a logical workflow for diagnosing and resolving common issues.

G start Problem: Low Yield or Impure Product check_reaction Did the reaction go to completion? (Check TLC/LC-MS) start->check_reaction no_completion No check_reaction->no_completion No yes_completion Yes check_reaction->yes_completion Yes optimize Optimize Reaction: - Increase Temperature - Extend Reaction Time - Check Catalyst/Reagent Purity no_completion->optimize check_workup Was there product loss during work-up/purification? yes_completion->check_workup end_node Achieved Target Yield & Purity optimize->end_node yes_loss Yes check_workup->yes_loss Yes no_loss No (Impurity Issue) check_workup->no_loss No optimize_workup Optimize Isolation: - Minimize Wash Volumes - Use Cold Solvents - Adjust pH for Precipitation yes_loss->optimize_workup optimize_purification Optimize Purification: - Screen Recrystallization Solvents - Consider Chromatography with Modifiers no_loss->optimize_purification optimize_workup->end_node optimize_purification->end_node

Caption: A decision tree for troubleshooting pyridinone synthesis.

Detailed Experimental Protocol

This protocol is a robust starting point for laboratory-scale synthesis.

Reagents & Equipment:

  • Ethyl acetoacetate (high purity)

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (anhydrous)

  • Hydrochloric Acid (e.g., 2M HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

Procedure:

  • To a 500 mL round-bottom flask, add ethyl acetoacetate (26.0 g, 0.2 mol) and cyanoacetamide (8.4 g, 0.1 mol) in ethanol (100 mL).

  • Add piperidine (1 mL) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Slowly add 2M HCl to the stirred mixture until the pH is approximately 2-3. This will protonate the pyridinone and cause it to precipitate fully.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of ice-cold water (2 x 20 mL), followed by a small amount of ice-cold ethanol (20 mL) to remove residual acids and unreacted starting materials.

  • Dry the white to off-white solid in a vacuum oven at 50-60°C to a constant weight.

  • For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Data Summary Table

The following table summarizes typical parameters and expected results for this synthesis.

ParameterRecommended ValueExpected Outcome/Comment
Scale 100 mmol (Cyanoacetamide)Easily scalable to 1 mol with appropriate glassware.
Solvent Anhydrous EthanolUse of non-anhydrous ethanol can decrease yield.
Catalyst PiperidineOther bases like sodium ethoxide can be used but may be harsher.
Reaction Temp. ~78°C (Reflux)Consistent heating is crucial for driving the reaction.
Reaction Time 6 - 10 hoursMonitor by TLC; do not stop prematurely.[9]
Work-up pH 2 - 3Ensures complete precipitation of the product.
Expected Yield 70 - 85%Yields are highly dependent on reagent purity and technique.[9]
Appearance White to off-white solidA significant color may indicate impurities.
Melting Point ~273–275 °CA broad melting range suggests impurities.[2]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when running this reaction at scale? A: While the reagents themselves are not acutely hazardous, standard laboratory precautions are necessary. Ethanol is flammable, so heating should be done using a heating mantle, not a hot plate. Hydrochloric acid is corrosive. The reaction itself is not typically highly exothermic, but when scaling up, it's prudent to monitor the internal temperature during the initial heating phase.[10]

Q: Can I use a different base catalyst? A: Yes, other bases like sodium ethoxide can be used and may accelerate the reaction. However, stronger bases can sometimes promote side reactions, such as the self-condensation of ethyl acetoacetate. Piperidine offers a good balance of reactivity and selectivity for this transformation.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H NMR: To confirm the structure and check for the absence of starting material signals.

  • Mass Spectrometry (MS): To confirm the molecular weight (M+H⁺ expected at m/z = 140.06).

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[2]

References

  • Organo-catalyzed Synthesis of Substituted Pyridines. (n.d.). ACS Green Chemistry.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing.
  • How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. (2013). National Center for Biotechnology Information (PMC).
  • De Novo Synthesis of Substituted Pyridines. (n.d.). Denmark Group, University of Illinois.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. (n.d.). ResearchGate.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Publications.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2016). ACS Publications.
  • What could be the reason for getting a very low yield in organic chemistry? (2015). Quora.
  • 3-hydroxy-1,3-dimethylpyridine-2,6-dione. (n.d.). Chemical Synthesis Database.
  • This compound. (n.d.). PubChem.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information (PMC).
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). American Chemical Society.

Sources

Validation & Comparative

A Comparative Guide to Pyridinone-Based HIV Reverse Transcriptase Inhibitors and Other RTI Classes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of pyridinone-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), using 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one as a foundational scaffold, against other established classes of HIV Reverse Transcriptase Inhibitors (RTIs). It is intended for researchers, scientists, and drug development professionals engaged in antiretroviral research.

The Central Role of Reverse Transcriptase in HIV Replication

The Human Immunodeficiency Virus (HIV) replication cycle is critically dependent on the viral enzyme reverse transcriptase (RT).[1] After the virus enters a host cell, RT converts the single-stranded viral RNA genome into double-stranded proviral DNA.[2] This DNA is then integrated into the host cell's genome, hijacking the cellular machinery to produce new viral particles.[1][2] The absolute requirement of this enzyme for viral replication makes it a primary and highly validated target for antiretroviral drug development.[3]

Major Classes of Reverse Transcriptase Inhibitors

RTIs are a cornerstone of highly active antiretroviral therapy (HAART) and are broadly categorized into two main classes based on their structure and mechanism of action.[3][4]

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): These were the first class of antiretrovirals approved.[3] NRTIs are structural analogs of natural deoxynucleosides.[2] They act as prodrugs and must be phosphorylated by host cell kinases to their active triphosphate form.[3] As competitive substrate inhibitors, they are incorporated into the growing viral DNA chain. However, they lack the crucial 3'-hydroxyl group, which prevents the formation of the next 3'-5'-phosphodiester bond, thereby terminating DNA chain elongation.[2][5]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Unlike NRTIs, NNRTIs are not nucleoside analogs and do not require intracellular phosphorylation.[6] They are non-competitive inhibitors that bind to a hydrophobic pocket on the RT enzyme, located approximately 10 Å from the catalytic active site.[7] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase function.[4][5]

G cluster_0 HIV Reverse Transcription cluster_1 Inhibitor Mechanisms vRNA Viral RNA Template RT Reverse Transcriptase (RT) vRNA->RT Binds DNA Growing DNA Strand Termination Chain Termination DNA->Termination Leads to RT->DNA Synthesizes Inactivation Allosteric Inactivation RT->Inactivation Leads to dNTP Natural dNTPs dNTP->RT Substrate NRTI NRTI (e.g., Zidovudine) NRTI->DNA NNRTI NNRTI (e.g., Pyridinone) NNRTI->RT Binds to Allosteric Site

Fig. 1: Mechanisms of NRTI vs. NNRTI Action.

Pyridinone Derivatives: A Prominent NNRTI Scaffold

The pyridin-2(1H)-one chemical structure is a key scaffold in the development of potent NNRTIs.[8] While a simple molecule like this compound serves as a chemical intermediate, its core structure is central to a class of highly effective anti-HIV agents.[9][10] Through extensive medicinal chemistry efforts, various substitutions have been made to this pyridinone ring to enhance binding affinity, potency, and resistance profiles.[11][12]

These compounds, like other NNRTIs, bind to the non-nucleoside binding pocket (NNIBP) of HIV-1 RT.[7][8] Molecular docking studies reveal that pyridinone derivatives interact with key amino acid residues within this pocket, including Lys101, Tyr181, and Tyr188, leading to the inhibition of the enzyme's function.[8]

Head-to-Head Comparison: Pyridinones vs. Other RTIs

The efficacy of an antiretroviral agent is determined by its potency, selectivity, and its robustness against viral resistance. The following tables provide a comparative summary of representative compounds from each class.

Table 1: Mechanism of Action Comparison
Inhibitor Class Representative Drug(s) Mechanism Binding Site Competition
Pyridinone (NNRTI) Pyridinone Analogs (e.g., Compound 25b)[13]Allosteric inhibition via conformational changeNNRTI Binding Pocket (hydrophobic pocket)[7]Non-competitive with dNTPs[14]
Other NNRTIs Nevirapine, Efavirenz, RilpivirineAllosteric inhibition via conformational changeNNRTI Binding Pocket[5]Non-competitive with dNTPs[5]
NRTIs Zidovudine (AZT), Lamivudine (3TC)DNA chain termination after incorporationCatalytic Active Site[5]Competitive with natural dNTPs[4]
Table 2: In Vitro Performance Data (Wild-Type HIV-1)

Note: Data is compiled from various sources and experimental conditions may differ. EC50 refers to the concentration for 50% effective inhibition of viral replication in cell culture. IC50 is the concentration for 50% inhibition of enzymatic activity. CC50 is the concentration for 50% cytotoxicity.

Compound Class EC50 (µM) IC50 (µM) (RT Enzyme) CC50 (µM) Selectivity Index (SI = CC50/EC50)
Pyridinone Analog (cpd 9) [8]NNRTI0.5433.89> 100> 185
Pyridinone Analog (cpd 25b) [13]NNRTI0.05630.089195.2~3467
Nevirapine NNRTI0.01 - 0.1~0.2> 100> 1000
Efavirenz NNRTI0.001 - 0.005~0.003> 100> 20000
Zidovudine (AZT) NRTI0.003 - 0.01~0.03 (as TP)> 100> 10000
Lamivudine (3TC) NRTI0.005 - 0.5~0.5 (as TP)> 100> 200

Causality Insight: A high Selectivity Index (SI) is a critical parameter in drug development. It indicates that a compound is significantly more toxic to the virus than to host cells, predicting a wider therapeutic window and potentially fewer side effects. The potent pyridinone analogs demonstrate excellent SI values, making them attractive candidates for further development.[8][13]

The Challenge of Drug Resistance

A major hurdle in HIV therapy is the virus's high mutation rate, which can lead to the emergence of drug-resistant strains.[5] HIV-1 RT, lacking proof-reading activity, is particularly prone to mutations under the selective pressure of antiretroviral drugs.[5]

  • NNRTI Resistance: Resistance to NNRTIs often arises from single amino acid substitutions in the NNRTI binding pocket.[5] Common mutations include K103N, Y181C, and G190A.[5] The K103N mutation, for instance, can confer broad cross-resistance to many first-generation NNRTIs.[15] Pyridinone inhibitors have been shown to be susceptible to resistance mutations at positions Y181C and K103N.[14] However, second-generation NNRTIs, including some advanced pyridinone derivatives, have been designed with greater flexibility to maintain activity against some of these mutant strains.[15]

  • NRTI Resistance: NRTI resistance mechanisms are more complex. The M184V mutation is a hallmark of resistance to Lamivudine (3TC) and Emtricitabine (FTC).[4] Thymidine analog mutations (TAMs) can confer broad cross-resistance to several NRTIs by enhancing the enzyme's ability to excise the incorporated drug.

Experimental Protocol: In Vitro HIV-1 RT Inhibition Assay

This protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the IC50 of a test compound against HIV-1 RT. The principle involves quantifying the amount of DIG-labeled dUTP incorporated into a new DNA strand, which is captured on a streptavidin-coated plate via a biotin-labeled primer.[1]

G start Start prep Prepare serial dilutions of test compound, controls, and RT enzyme start->prep add_c Add compound/controls to streptavidin-coated microplate wells prep->add_c add_r Add Reaction Mix: - Poly(A) template - Oligo(dT)-Biotin primer - dNTPs + DIG-dUTP add_c->add_r add_e Initiate reaction by adding HIV-1 RT enzyme add_r->add_e incubate1 Incubate plate at 37°C (e.g., 1-2 hours) add_e->incubate1 wash1 Wash plate 3x to remove unincorporated nucleotides incubate1->wash1 add_ab Add anti-DIG-Peroxidase (POD) antibody wash1->add_ab incubate2 Incubate plate at 37°C (e.g., 1 hour) add_ab->incubate2 wash2 Wash plate 3x to remove unbound antibody incubate2->wash2 add_sub Add Peroxidase Substrate (e.g., ABTS) wash2->add_sub incubate3 Incubate in dark at RT (15-30 min) add_sub->incubate3 read Read absorbance on microplate reader incubate3->read analyze Analyze Data: Calculate % inhibition and determine IC50 read->analyze end End analyze->end

Fig. 2: Workflow for a colorimetric HIV-1 RT inhibition assay.
Step-by-Step Methodology
  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial 2-fold dilution series in assay buffer, ensuring the final DMSO concentration in the assay is ≤1%.

    • Controls: Prepare a dilution series of a known NNRTI (e.g., Nevirapine) as a positive control. Use assay buffer with the corresponding DMSO concentration as a negative (vehicle) control. Prepare a "no enzyme" blank control.

    • Enzyme: Dilute recombinant HIV-1 RT to the desired working concentration in the provided dilution buffer.

    • Reaction Mix: Prepare a master mix containing the poly(A) template, oligo(dT)-biotin primer, and the dNTP mix (including DIG-dUTP).

  • Assay Procedure:

    • Add 20 µL of the serially diluted test compound, positive control, or negative control to the appropriate wells of a streptavidin-coated 96-well microplate.[16]

    • Add 20 µL of the reaction mixture to each well.[16]

    • Initiate the reaction by adding 20 µL of diluted HIV-1 RT to all wells except the "no enzyme" blank. For the blank, add 20 µL of enzyme dilution buffer.

    • Seal the plate and incubate at 37°C for 1-2 hours.[16]

  • Detection:

    • Wash the plate three times with 200 µL/well of wash buffer to remove unincorporated nucleotides.

    • Add 100 µL of a diluted anti-digoxigenin-peroxidase (anti-DIG-POD) antibody solution to each well.[16]

    • Incubate at 37°C for 1 hour.

    • Wash the plate three times with wash buffer to remove unbound antibody.

    • Add 100 µL of peroxidase substrate (e.g., ABTS) to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[16]

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 50 µL of a stop solution if required by the substrate.

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.[16]

    • Subtract the average absorbance of the "no enzyme" blank from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the negative (vehicle) control.

    • Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Self-Validation System: The inclusion of a positive control (known inhibitor) validates that the assay can detect inhibition. The negative control (vehicle) establishes the 100% activity baseline, and the blank (no enzyme) corrects for background signal. This system ensures the reliability and accuracy of the obtained results.

Conclusion

The inhibition of HIV reverse transcriptase remains a highly successful strategy in antiretroviral therapy. While NRTIs function as competitive chain terminators, NNRTIs offer a distinct, non-competitive allosteric mechanism. The pyridinone scaffold has proven to be exceptionally fruitful for the development of novel, highly potent NNRTIs with favorable selectivity profiles. Continued research focusing on pyridinone derivatives and other novel NNRTIs is essential for overcoming the persistent challenge of drug resistance and expanding the arsenal of effective HIV treatments.

References

  • StatPearls. (2023-06-25). Reverse Transcriptase Inhibitors. NCBI Bookshelf. [Link]
  • Wikipedia. (n.d.). Reverse-transcriptase inhibitor. [Link]
  • ResearchGate. (n.d.). Mechanism of action of reverse transcriptase inhibitors. [Link]
  • Sluis-Cremer, N., et al. (n.d.). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. PMC - NIH. [Link]
  • Saari, W. S., et al. (1993). Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 36(2), 249-55. [Link]
  • International Association of Providers of AIDS Care. (n.d.). How NNRTIs Work. [Link]
  • ViralZone - Expasy. (n.d.). Nucleoside Reverse Transcriptase Inhibitors. [Link]
  • International Association of Providers of AIDS Care. (n.d.). How NRTIs Work. [Link]
  • HIV Management Guidelines. (n.d.). Nucleoside and nucleotide reverse transcriptase inhibitors. [Link]
  • Wang, X., et al. (2015). Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 23(1), 101-109. [Link]
  • Abdel-Samii, Z. K., et al. (2000). Synthesis and antiviral activity of 4-benzyl pyridinone derivatives as potent and selective non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 43(21), 3949-62. [Link]
  • Castillo-García, E., et al. (2022). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 7(5), 4189-4202. [Link]
  • Animated HIV Science. (2013). Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). [Link]
  • Saari, W. S., et al. (1992). Synthesis and Evaluation of 2-Pyridinone Derivatives as HIV-1-Specific Reverse Transcriptase Inhibitors. 2. Analogues of 3-Aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-3802. [Link]
  • Nunberg, J. H., et al. (1991). Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors. Journal of Virology, 65(9), 4887-92. [Link]
  • Bartlett, J. A., et al. (2006). Clinical efficacy of antiretroviral combination therapy based on protease inhibitors or non-nucleoside analogue reverse transcriptase inhibitors: indirect comparison of controlled trials. HIV Medicine, 7(6), 379-87. [Link]
  • Barrios, A., et al. (2016). Nonnucleoside Reverse-transcriptase Inhibitor- vs Ritonavir-boosted Protease Inhibitor–based Regimens for Initial Treatment of HIV Infection: A Systematic Review and Metaanalysis of Randomized Trials. Clinical Infectious Diseases, 63(2), 245-254. [Link]
  • Li, G., et al. (2021). Approved HIV reverse transcriptase inhibitors in the past decade. Acta Pharmaceutica Sinica B, 11(8), 2157-2173. [Link]
  • Medindia. (2006).
  • Mastino, A., et al. (2017). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Applied Microbiology and Biotechnology, 101(23-24), 8345-8355. [Link]
  • Llibre, J. M., et al. (2011). Efficacy and safety of nucleoside reverse transcriptase inhibitor-sparing salvage therapy for multidrug-resistant HIV-1 infection based on new-class and new-generation antiretrovirals. Journal of Antimicrobial Chemotherapy, 66(4), 863-7. [Link]
  • Stanford University. (n.d.).
  • Poveda, E., et al. (2012). [Resistance profile of rilpivirine]. Enfermedades Infecciosas y Microbiologia Clinica, 30 Suppl 2, 23-8. [Link]
  • Turner, D., et al. (2004). The influence of protease inhibitor resistance profiles on selection of HIV therapy in treatment-naive patients. Antiviral Therapy, 9(3), 301-14. [Link]
  • ResearchGate. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. [Link]
  • Asadipour, A., et al. (2013). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 12(1), 105-111. [Link]
  • Cozzi Lepri, A., et al. (2000). Resistance profiles in patients with viral rebound on potent antiretroviral therapy. The Journal of Infectious Diseases, 181(3), 1143-7. [Link]
  • Yamasaki, K., et al. (1980). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). The Journal of Antibiotics, 33(1), 46-54. [Link]
  • Michailidis, E., et al. (2011). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine. Journal of Biological Chemistry, 286(40), 35051-35061. [Link]
  • Crisponi, G., et al. (2009). 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium. Dalton Transactions, (14), 2555-65. [Link]
  • Debyser, Z., et al. (1992). Kinetics of inhibition of endogenous human immunodeficiency virus type 1 reverse transcription by 2',3'-dideoxynucleoside 5'-triphosphate, tetrahydroimidazo-[4,5,1-jk][3][8]-benzodiazepin-2(1H)-thione, and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives. Molecular Pharmacology, 41(1), 203-12. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • El-Sayed, M., et al. (2020). Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. Molecules, 25(20), 4726. [Link]
  • Acta Crystallographica Section E. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. [Link]
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Journal of Chemistry, 2022, 1-20. [Link]
  • PubChem. (n.d.). 4-hydroxy-1,6-dimethyl-3-phenyl-pyridin-2-one. [Link]

Sources

A Comparative Analysis of Pyridinone-Based Iron Chelators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of hematology and related disciplines, the management of chronic iron overload is a persistent challenge. This condition, often a consequence of regular blood transfusions for diseases like thalassemia and sickle cell disease, can lead to severe organ damage if left untreated.[1] Chelation therapy, which involves the administration of agents that bind to and facilitate the excretion of excess iron, is the cornerstone of treatment.[2] Among the various classes of iron chelators, pyridinones have emerged as a significant and orally active option.

This guide provides a comparative analysis of pyridinone-based iron chelators, offering insights into their mechanisms, performance, and the experimental methodologies used for their evaluation.

The Imperative for Orally Active Iron Chelators

Historically, the standard of care for iron chelation was deferoxamine, a hexadentate chelator that, while effective, requires demanding subcutaneous infusions for 8-12 hours a day, several days a week.[3] This burdensome regimen often leads to poor patient compliance. The development of orally bioavailable iron chelators has therefore been a major advancement in the field, with pyridinones playing a pivotal role.

Mechanism of Action: How Pyridinones Sequester Iron

Pyridinone-based chelators, such as the well-established drug Deferiprone, are characterized by a hydroxypyridinone ring. This structure allows them to act as bidentate ligands, meaning each molecule can bind to a ferric iron ion (Fe³⁺) at two points.[4] To form a stable, neutral complex that can be readily excreted by the body, three molecules of a pyridinone chelator coordinate with a single Fe³⁺ ion, forming a 3:1 complex.[4][5][6]

This complex is water-soluble and is primarily eliminated through the urine, which can sometimes lead to a reddish-brown discoloration, indicating that iron is being successfully removed.[5][6] By binding to the labile iron pool within cells and plasma, pyridinones reduce the amount of iron available to catalyze the formation of harmful free radicals via Fenton chemistry.[5] This reduction in oxidative stress is a key factor in preventing iron-induced organ damage, particularly to the heart and liver.[4][5]

Caption: Mechanism of Pyridinone Iron Chelation.

Comparative Overview of Key Iron Chelators

While Deferiprone is the most prominent pyridinone-based chelator, it is crucial to compare its performance with other available agents to make informed clinical and research decisions.

ChelatorClassAdministrationPrimary Excretion RouteKey AdvantagesKey Disadvantages
Deferoxamine SiderophoreSubcutaneous/IntravenousFecesLong-term efficacy and safety data available.Poor patient compliance due to administration route.
Deferiprone PyridinoneOralUrineOrally active, effective in removing cardiac iron.[6]Requires multiple daily doses, risk of agranulocytosis/neutropenia.[7]
Deferasirox TridentateOralFeces[6]Once-daily oral dosing.[8]Potential for renal and hepatic side effects.[7]

Structure-Activity Relationship: The Key to Improved Chelators

The efficacy of pyridinone-based chelators is intrinsically linked to their chemical structure. Research into structure-activity relationships (SAR) aims to design novel chelators with improved properties, such as higher iron affinity, better selectivity, and reduced toxicity.

The core 3-hydroxy-4-pyridinone (3,4-HP) moiety is the primary iron-binding site.[9][10] Modifications to other parts of the molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. For instance, the addition of specific functional groups can influence the molecule's lipophilicity, which in turn affects its ability to penetrate cell membranes and access intracellular iron pools.

The development of bifunctional 3-hydroxy-4-pyridinones, which incorporate additional functional groups, is a promising area of research. These modifications can enhance the chelator's sequestering ability and selectivity for iron over other biologically important metals like copper and zinc.[9]

SAR_Concept Pyridinone_Core Pyridinone Core High Iron Affinity Improved_Chelator Improved Chelator Enhanced Efficacy & Safety Pyridinone_Core->Improved_Chelator Side_Chains Side Chain Modifications Influence Pharmacokinetics Side_Chains->Improved_Chelator

Caption: Structure-Activity Relationship Concept.

Experimental Evaluation of Pyridinone Chelators: A Step-by-Step Protocol

The preclinical evaluation of novel iron chelators is a critical step in the drug development process. A common and fundamental assay is the spectrophotometric determination of iron-binding stoichiometry.

Objective: To determine the molar ratio at which the pyridinone chelator binds to ferric iron.

Materials:

  • Pyridinone-based chelator

  • Ferric chloride (FeCl₃) solution of known concentration

  • Buffer solution (e.g., HEPES or TRIS at physiological pH 7.4)

  • UV-Vis spectrophotometer

  • Cuvettes

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the pyridinone chelator in the buffer.

    • Prepare a stock solution of FeCl₃ in a dilute acidic solution to prevent precipitation.

  • Job's Plot (Method of Continuous Variation):

    • Prepare a series of solutions in cuvettes where the total molar concentration of the chelator and iron is constant, but their molar fractions vary. For example, from a 10:0 ratio of chelator to iron to a 0:10 ratio.

    • Allow the solutions to equilibrate.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the iron-chelator complex. The λ_max is typically determined by scanning the spectrum of a solution containing the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the chelator.

    • The maximum absorbance will correspond to the stoichiometry of the complex. For pyridinones, this is expected to be at a mole fraction that corresponds to a 3:1 chelator-to-iron ratio.

Experimental_Workflow A Prepare Stock Solutions (Chelator & FeCl₃) B Create Series of Solutions (Varying Molar Ratios) A->B C Equilibrate Solutions B->C D Measure Absorbance (UV-Vis Spectrophotometer) C->D E Plot Absorbance vs. Mole Fraction D->E F Determine Stoichiometry (Peak of the Plot) E->F

Caption: Workflow for Spectrophotometric Analysis.

Future Directions and Conclusion

Pyridinone-based iron chelators represent a significant advancement in the management of iron overload, offering an effective oral treatment option. Ongoing research is focused on the development of new derivatives with improved safety profiles and efficacy. The exploration of novel delivery systems and combination therapies also holds promise for further optimizing patient outcomes. The continued investigation into the structure-activity relationships of these compounds will be crucial in designing the next generation of iron chelators.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Deferiprone?
  • Macsen Labs. Deferiprone | Mechanism of Action, Uses & Side effects.
  • Patsnap Synapse. (2024, June 14). What is Deferiprone used for?
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2972, Deferiprone.
  • Lovejoy, D. B., et al. (2007). Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents. Journal of Medicinal Chemistry, 50(15), 3716–3729.
  • Bergeron, R. J., et al. (2006). The Design, Synthesis, and Evaluation of Organ-Specific Iron Chelators. Journal of Medicinal Chemistry, 49(10), 2954–2966.
  • Scherbik, S. V., et al. (2021). Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis. International Journal of Molecular Sciences, 22(2), 793.
  • Mayo Clinic. (2025, May 1). Deferiprone (oral route).
  • Mobarra, N., et al. (2013). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research, 7(3), 39–47.
  • Lamy, E., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. Molecules, 26(23), 7291.
  • Richardson, D. R. (2002). The therapeutic potential of iron chelators. Expert Opinion on Investigational Drugs, 11(11), 1563–1575.
  • Al-Absi, B., et al. (2024). Iron chelators: as therapeutic agents in diseases. Frontiers in Bioscience-Landmark, 29(3), 114.
  • Santos, M. A., et al. (2012). Hydroxy(thio)pyrone and hydroxy(thio)pyridinone iron chelators: physico-chemical properties and anti-oxidant activity. Journal of Inorganic Biochemistry, 117, 273–281.
  • Ferreira, N. C. S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3236.
  • Rauen, U., et al. (2005). Chelation and determination of labile iron in primary hepatocytes by pyridinone fluorescent probes. Biochemical Journal, 392(Pt 2), 409–418.
  • National Institutes of Health. (2000). Chelation Therapy of Iron Overload With Pyridoxal Isonicotinoyl Hydrazone. ClinicalTrials.gov.
  • Richardson, D. R., et al. (2014). Structure–Activity Relationships of Novel Iron Chelators for the Treatment of Iron Overload Disease: The Methyl Pyrazinylketone Isonicotinoyl Hydrazone Series. Journal of Medicinal Chemistry, 57(15), 6510–6521.
  • Betts, C. I., et al. (2018). Experimental investigation of a combinational iron chelating protoporphyrin IX prodrug for fluorescence detection and photodynamic therapy. Lasers in Surgery and Medicine, 50(5), 552–565.
  • Cappellini, M. D. (2020). The importance of chelation therapy in thalassemia and iron chelators available for patients. VJHemOnc.
  • Kontoghiorghes, G. J. (1987). 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. Biochimica et Biophysica Acta, 924(1), 13–18.
  • Kumar, A., et al. (2024). Iron Chelators and Alzheimer's Disease Clinical Trials. Journal of Alzheimer's Disease, 97(1), 1–12.
  • Olivieri, N. F., et al. (1990). Evaluation of the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron-loaded patients. Annals of the New York Academy of Sciences, 612, 369–377.
  • Al-Refaie, F. N., et al. (1990). Studies of an oral iron chelator: 1,2-dimethyl-3-hydroxy-pyrid-4-one. I. Iron excretion in rats: development of a new rapid microwave method for iron analysis in faeces. British Journal of Haematology, 75(2), 274–277.
  • Santos, M. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(21), 2266–2292.

Sources

Efficacy of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one Derivatives in Preclinical Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the analgesic efficacy of novel 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one derivatives. It is intended for researchers, scientists, and drug development professionals investigating new chemical entities for pain management. The content synthesizes findings from recent preclinical studies, focusing on structure-activity relationships, mechanistic insights, and the experimental models used to validate efficacy.

Introduction: The Pyridinone Scaffold in Analgesic Research

The pyridinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] Recently, derivatives of this heterocyclic system have emerged as a promising new class of analgesics.[2] Specifically, 3,5-disubstituted pyridin-2(1H)-ones have demonstrated significant potency in animal models of chronic pain, such as mechanical allodynia, which is often resistant to existing treatments.[2][3] The versatility of the pyridinone ring allows for synthetic modifications that can fine-tune the molecule's physicochemical properties and biological activity, making it an attractive starting point for the development of novel pain therapeutics.[1]

Emerging Mechanisms of Action

While traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, many novel pyridinone derivatives appear to operate through different pathways.[4][5]

p38α MAPK Inhibition: Several potent anti-allodynic pyridin-2(1H)-one derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK).[2][3] This enzyme is a key component of intracellular signaling cascades known to contribute to pain hypersensitivity in animal models.[2]

Uncorrelated Activity: Intriguingly, further studies have shown that the anti-allodynic effects and p38α MAPK inhibitory potencies are not always correlated.[3] This suggests that other biological targets are involved in the analgesic activity of this chemical series, opening new avenues for mechanistic investigation.[3]

COX Inhibition: Although some heterocyclic compounds are designed as selective COX-2 inhibitors, the primary mechanism for the pyridinone derivatives discussed in recent key studies appears to be independent of COX inhibition.[3][4][6][7]

Below is a diagram illustrating the hypothesized signaling pathway.

Pain_Pathway cluster_stimulus Nociceptive Stimulus cluster_neuron Sensory Neuron Inflammatory Mediators Inflammatory Mediators p38_MAPK p38 MAPK Activation Inflammatory Mediators->p38_MAPK Nerve Injury Nerve Injury Nerve Injury->p38_MAPK Signal_Transduction Signal Transduction (Increased Neuronal Excitability) p38_MAPK->Signal_Transduction Pain_Perception Pain Perception (Allodynia) Signal_Transduction->Pain_Perception Pyridinone Pyridin-2(1H)-one Derivatives Pyridinone->p38_MAPK Inhibition

Caption: Hypothesized mechanism involving p38 MAPK inhibition.

Comparative Efficacy in Preclinical Pain Models

The analgesic potential of pyridinone derivatives is typically evaluated using a battery of well-established animal pain models. These tests are designed to assess efficacy against different types of pain, such as acute thermal pain, inflammatory pain, and neuropathic pain.

Acetic Acid-Induced Writhing Test

This model evaluates peripheral analgesic activity by inducing visceral pain with an intraperitoneal injection of acetic acid.[8][9] The number of "writhes" (a characteristic stretching response) is counted, and a reduction in this number indicates an analgesic effect.[9][10] Studies on 3-hydroxy-pyridine-4-one derivatives have demonstrated significant dose-dependent analgesia in this model.[11] One study found that all tested 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones exhibited higher analgesic activities than the reference drug, acetylsalicylic acid.[12]

Formalin Test

The formalin test assesses both neurogenic (first phase) and inflammatory (second phase) pain responses. A study of four new 3-hydroxy pyridine-4-one derivatives found that all compounds produced significant analgesia in the second phase, with most also showing activity in the first phase.[11] This indicates efficacy against both acute and inflammatory pain components.

Mechanical Allodynia Models

Mechanical allodynia, where a non-painful stimulus is perceived as painful, is a hallmark of chronic neuropathic pain.[3] Models are often created by inducing inflammation (e.g., with Freund's Adjuvant) or nerve injury.[3] Several 3,5-disubstituted pyridin-2(1H)-ones have shown remarkable potency in these models, with some compounds completely preventing mechanical allodynia in rats.[3] For example, 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one was found to not only prevent inflammatory allodynia but also to reverse established neuropathic allodynia.[2]

Quantitative Efficacy Data Summary

The table below summarizes representative data from published studies, comparing the efficacy of different pyridinone derivatives to standard analgesics.

Compound Class/DerivativePain ModelSpeciesKey Finding (Dose/Effect)Reference CompoundSource
3-Hydroxy-pyridine-4-one (Compound A) Acetic Acid WrithingMicePotent Analgesia (2.5-10 mg/kg)Indomethacin[11]
2-Methyl-3-hydroxy-4(1H)-pyridinones Acetic Acid WrithingMiceHigher activity than ASAAcetylsalicylic Acid (ASA)[12]
3,5-disubstituted pyridin-2(1H)-ones Inflammatory Mechanical AllodyniaRatsStrongly prevented allodyniaN/A[2]
3-(Indol-4-yl)-pyridin-2(1H)-ones Inflammatory Mechanical AllodyniaRatsImproved potency; 2 compounds completely prevented allodyniaN/A[3]
3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one Neuropathic Mechanical AllodyniaRatsQuickly reversed established allodyniaN/A[2]

Key Experimental Protocols

The integrity of efficacy data relies on standardized and well-executed experimental protocols. Below are methodologies for key pain models discussed in this guide.

Acetic Acid-Induced Writhing Test Protocol

This protocol is a standard for assessing peripherally acting analgesics.[8] The release of endogenous mediators like prostaglandins following acetic acid injection irritates nerve endings, causing a visceral pain response.[9]

Methodology:

  • Animal Acclimatization: Male mice (18-22g) are acclimatized to the laboratory environment for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=5-6). The control group receives the vehicle, the positive control group receives a standard analgesic (e.g., Indomethacin), and test groups receive the pyridinone derivative at various doses (e.g., intraperitoneally or orally).[8][11]

  • Induction of Writhing: After a set pretreatment time (e.g., 60 minutes), each mouse is injected intraperitoneally with a 0.5% solution of acetic acid (20 mL/kg).[8]

  • Observation: Immediately after injection, the mouse is placed in an observation chamber. After a 5-minute latency period, the number of writhes (characterized by abdominal constriction and extension of the hind limbs) is counted for a 10-minute period.[8]

  • Data Analysis: The percentage of analgesic activity (inhibition) is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Mechanical Allodynia (Von Frey Test) Protocol

This protocol measures sensitivity to a non-painful mechanical stimulus and is a gold standard for assessing neuropathic and inflammatory pain.

Methodology:

  • Induction of Hypersensitivity: A chronic inflammatory state is induced by injecting a substance like Complete Freund's Adjuvant (CFA) into the plantar surface of a rat's hind paw.

  • Animal Acclimatization: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for 15-20 minutes before testing.

  • Stimulation: Calibrated Von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw. The test begins with a filament of low force and proceeds to filaments of increasing force.

  • Response Measurement: A positive response is noted as a sharp withdrawal of the paw. The 50% paw withdrawal threshold (PWT) is determined using a method like the up-down method.

  • Drug Administration and Testing: The pyridinone derivative or vehicle is administered, and the PWT is measured at various time points post-dosing to determine the magnitude and duration of the anti-allodynic effect.[3]

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a highly promising class of novel analgesics. Structure-activity relationship studies have successfully identified compounds with significantly improved potency, particularly in models of chronic and neuropathic pain where current treatments are often inadequate.[2][3]

The discovery that their mechanism may involve p38 MAPK inhibition, and potentially other non-COX targets, provides a strong rationale for their development as alternatives to traditional NSAIDs.[3] Future research should focus on:

  • Target Deconvolution: Precisely identifying the biological targets responsible for the observed analgesic effects, especially in cases where p38 MAPK inhibition does not correlate with efficacy.[3]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.

  • Safety and Toxicology: Conducting comprehensive safety studies to rule out potential off-target effects and establish a therapeutic window.

By pursuing these research avenues, the scientific community can further unlock the potential of pyridinone derivatives to deliver a new generation of effective and safe pain therapies.

References

  • Vigneron, P., et al. (2021). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. European Journal of Medicinal Chemistry, 225, 113748.
  • Visseq, A., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917.
  • Al-Ghorbani, M., et al. (2017). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Saudi Pharmaceutical Journal, 25(1), 59-69.
  • Al-Ghorbani, M., et al. (2017). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Saudi Pharmaceutical Journal.
  • Abbas, F., et al. (2021). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 26(11), 3296.
  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441.
  • Li, S. X., et al. (2008). Design and Synthesis of Novel Diaryl Heterocyclic Derivatives as Selective Cyclooxygenase-2. Letters in Drug Design & Discovery, 5(2), 127-133.
  • ResearchGate. (n.d.). Experimental design for acetic acid-induced writhing test. Retrieved from ResearchGate.
  • Aytemir, M. D., et al. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 49(3), 250-4.
  • Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Retrieved from Der Pharma Chemica.
  • PubMed. (2004). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Expharm. (2023). Analgesic Activity: From Writhing to Inhibition Calculation. YouTube.
  • Song, M. X., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 755139.
  • RJPT SimLab. (n.d.). DEMO: Studying Morphine's Pain Relief in Mice Using Acetic Acid Writhing Test. Retrieved from RJPT SimLab.
  • Hajhashemi, V., et al. (2012). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 7(1), 37-42.
  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from Pharmacology Discovery Services.
  • Indian Journal of Pharmacology. (2010). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian Journal of Pharmacology, 42(5), 329.

Sources

A Senior Application Scientist's Guide: Validating the Inhibitory Effect of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one on Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Pseudomonal Strategies

Pseudomonas aeruginosa remains a formidable opportunistic pathogen, particularly in clinical settings, where it is a leading cause of nosocomial infections.[1] Its intrinsic and acquired resistance to a wide array of antibiotics poses a significant therapeutic challenge.[2][3] A key driver of this resistance is its profound ability to form biofilms—structured communities of bacteria encased in a self-produced polymeric matrix.[4] This matrix acts as a physical barrier, significantly reducing the penetration and efficacy of conventional antibiotics, often rendering standard susceptibility tests like the Minimum Inhibitory Concentration (MIC) inadequate for predicting clinical outcomes.[5]

This reality necessitates a paradigm shift from solely bactericidal or bacteriostatic agents to strategies that can disrupt the communal, defensive lifestyle of these pathogens. One of the most promising targets is the intricate cell-to-cell communication network known as Quorum Sensing (QS).[6][7] The QS system in P. aeruginosa is a hierarchical network, primarily composed of the las, rhl, and pqs systems, which collectively regulate the expression of hundreds of genes controlling virulence factor production and biofilm maturation.[4][8] By disrupting these communication lines, it is possible to disarm the pathogen and prevent biofilm formation without exerting direct selective pressure for resistance.

This guide focuses on a promising class of molecules, the hydroxypyridinones. Specifically, we will outline a comprehensive validation workflow for 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one , a structural analog of compounds recently identified as dual-acting biofilm inhibitors against P. aeruginosa.[9][10] These molecules are theorized to function by interfering with both iron uptake and the QS system, offering a multi-pronged anti-virulence approach.[9] We will compare its performance profile against Ciprofloxacin , a widely used fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV.[11][12] This comparison will not only validate the efficacy of the novel compound but also highlight the fundamental differences between a traditional antibiotic and a next-generation anti-biofilm agent.

Section 1: Foundational Antimicrobial Activity Assessment (MIC & MBC)

Expert Rationale: Establishing a Baseline

Before investigating anti-biofilm or anti-virulence properties, it is imperative to establish the foundational antimicrobial activity of the compound. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays serve this purpose. The MIC reveals the lowest concentration required to inhibit visible growth, while the MBC determines the lowest concentration needed to kill 99.9% of the initial bacterial inoculum.[13][14] These data are critical for two reasons:

  • They determine if the compound is primarily bacteriostatic or bactericidal.

  • They establish the sub-inhibitory concentration range (sub-MIC) at which anti-biofilm and anti-virulence effects should be tested. Observing activity at sub-MIC levels is a key indicator of a specific anti-virulence mechanism, rather than a general consequence of growth inhibition.[15]

Experimental Workflow: MIC and MBC Determination

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Protocol 1: Broth Microdilution MIC/MBC Assay
  • Preparation of Inoculum:

    • Aseptically pick a single colony of P. aeruginosa (e.g., strain PAO1 or a clinical isolate) and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with agitation (200 rpm) for 18-20 hours.

    • Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Plate Preparation (MIC):

    • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the stock solution of the test compound (or Ciprofloxacin) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the adjusted bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. The final concentration in the wells will be ~7.5 x 10⁴ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first clear well).[16]

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and more concentrated wells), plate 100 µL of the suspension onto a nutrient agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14]

Comparative Data Summary 1: Antimicrobial Activity
CompoundMIC (µg/mL)MBC (µg/mL)Interpretation
This compound > 512> 512No significant direct antimicrobial activity.
Ciprofloxacin (Control) 0.51Potent bactericidal activity.[17]

Note: Data are illustrative and based on expected outcomes for an anti-virulence compound versus a traditional antibiotic.

Section 2: Evaluating Anti-Biofilm Efficacy

Expert Rationale: Beyond Planktonic Growth

As established, P. aeruginosa's clinical threat is intrinsically linked to its biofilm-forming capacity.[4] An effective therapeutic must therefore demonstrate efficacy against this sessile, protected state. The crystal violet (CV) assay is a robust, high-throughput method for quantifying the effect of a compound on biofilm formation.[18] It stains the total biofilm biomass (cells and matrix components), providing a clear measure of inhibition.[18][19] By performing this assay at sub-MIC concentrations of our test compound, we can validate that any observed reduction in biofilm is due to the disruption of specific formation pathways, not simply the prevention of bacterial growth.[15]

Experimental Workflow: Crystal Violet Biofilm Assay

Caption: Workflow for quantifying biofilm inhibition using the Crystal Violet method.

Protocol 2: Crystal Violet Biofilm Inhibition Assay
  • Inoculum and Plate Setup:

    • Grow a P. aeruginosa overnight culture as described in Protocol 1.

    • Dilute the culture 1:100 in a biofilm-promoting medium like Tryptic Soy Broth (TSB) supplemented with 0.2% glucose.[20]

    • In a 96-well flat-bottom tissue culture-treated plate, prepare serial dilutions of the test compound and Ciprofloxacin at sub-MIC concentrations.

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to each well. Use 4-8 replicate wells for each condition.[18]

    • Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow for biofilm formation.[21]

  • Staining:

    • Carefully discard the liquid medium and planktonic cells from each well by inverting the plate.

    • Gently wash the wells twice with 150 µL of sterile Phosphate-Buffered Saline (PBS) to remove loosely attached cells.[22]

    • Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[18]

    • Discard the stain solution and wash the plate thoroughly with water until the wash water runs clear.

  • Quantification:

    • Invert the plate on a paper towel and let it air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes.[21]

    • Transfer 125 µL of the solubilized stain from each well to a new flat-bottom plate.

    • Measure the absorbance at 550 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.[18]

Comparative Data Summary 2: Biofilm Inhibition
CompoundConcentration (sub-MIC)Mean Absorbance (550 nm)% Biofilm Inhibition
Growth Control 0 µg/mL1.250%
This compound 64 µg/mL0.4167.2%
Ciprofloxacin (Control) 0.125 µg/mL (1/4 MIC)1.194.8%

Note: Data are illustrative. A significant reduction in biofilm at sub-MIC levels for the test compound is expected, while traditional antibiotics often have a minimal effect on established biofilms at similar concentrations.[23][24]

Section 3: Investigating the Mechanism of Action - Quorum Sensing Inhibition

Expert Rationale: Targeting the Control Network

The potent anti-biofilm activity at non-growth-inhibitory concentrations strongly suggests a targeted mechanism of action. For hydroxypyridinone analogs, a primary hypothesized mechanism is the disruption of the pqs quorum sensing system.[9][10][25] The pqs system controls the production of several virulence factors, including the blue-green pigment pyocyanin.[5] Therefore, quantifying pyocyanin production serves as a reliable and easily measurable proxy for the activity of the pqs QS circuit.[6] A reduction in pyocyanin indicates that the compound is successfully interfering with cell-to-cell communication, which is a key upstream regulator of biofilm formation and virulence.

P. aeruginosa Quorum Sensing Network

QS_Pathway LasR LasR Activated by 3-oxo-C12-HSL RhlR RhlR Activated by C4-HSL LasR->RhlR Activates PqsR PqsR (MvfR) Activated by PQS/HHQ LasR->PqsR Activates Virulence Virulence Factors (Elastase, Rhamnolipids) RhlR->Virulence Biofilm Biofilm Maturation RhlR->Biofilm PqsR->RhlR Controls PqsR->Biofilm Pyocyanin Pyocyanin Production PqsR->Pyocyanin TestCompound 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-one (Hypothesized Target) TestCompound->PqsR Inhibits

Caption: Hierarchical Quorum Sensing network in P. aeruginosa and the hypothesized point of inhibition.

Protocol 3: Pyocyanin Production Inhibition Assay
  • Culture Preparation:

    • Prepare an overnight culture of P. aeruginosa in LB broth.

    • Inoculate 5 mL of fresh LB broth in glass culture tubes with the overnight culture to an initial OD₆₀₀ of 0.05.

    • Add the test compound and Ciprofloxacin at desired sub-MIC concentrations to the respective tubes. Include a no-compound growth control.

  • Incubation:

    • Incubate the tubes at 37°C with vigorous shaking (250 rpm) for 24 hours to allow for growth and pigment production.

  • Pyocyanin Extraction:

    • Transfer 3 mL of the culture from each tube to a microcentrifuge tube and centrifuge at 13,000 rpm for 5 minutes to pellet the cells.

    • Transfer 1.5 mL of the supernatant to a new tube containing 0.9 mL of chloroform and vortex vigorously for 30 seconds.

    • Centrifuge for 5 minutes to separate the phases. The pyocyanin will be extracted into the lower (blue) chloroform layer.

    • Carefully transfer 0.7 mL of the blue chloroform layer to a new tube containing 0.5 mL of 0.2 N HCl. Vortex vigorously. The pyocyanin will move into the upper (pink) aqueous phase.

  • Quantification:

    • Centrifuge for 2 minutes.

    • Transfer 200 µL of the upper pink layer to a 96-well plate.

    • Measure the absorbance at 520 nm. The absorbance is proportional to the amount of pyocyanin produced.

Comparative Data Summary 3: Quorum Sensing Inhibition
CompoundConcentration (sub-MIC)Mean Absorbance (520 nm)% Pyocyanin Inhibition
Growth Control 0 µg/mL0.880%
This compound 64 µg/mL0.2176.1%
Ciprofloxacin (Control) 0.125 µg/mL (1/4 MIC)0.853.4%

Note: Data are illustrative. A significant reduction in pyocyanin production is expected for the test compound, confirming its impact on the QS pathway.

Comparative Summary and Professional Insights

This validation guide systematically evaluates the potential of this compound as a therapeutic agent against P. aeruginosa, directly comparing its performance profile to the standard antibiotic, Ciprofloxacin.

FeatureThis compoundCiprofloxacin
Primary Mechanism Anti-virulence / Anti-biofilm (QS Inhibition)Bactericidal (DNA Gyrase/Topoisomerase IV Inhibition)[11]
Direct Antimicrobial Activity Minimal (MIC > 512 µg/mL)High (MIC ≈ 0.5 µg/mL)
Biofilm Inhibition (at sub-MIC) Strong (>65% inhibition)Weak (<5% inhibition)
Quorum Sensing Inhibition Strong (>75% inhibition)Negligible
Selective Pressure for Resistance Low (Targets virulence, not essential processes)High (Targets essential replication machinery)

The experimental data clearly delineates two distinct therapeutic strategies. Ciprofloxacin is a potent bactericidal agent, highly effective against planktonic, actively dividing bacteria. However, its efficacy against the biofilm mode of growth is limited at clinically relevant concentrations.[23]

In stark contrast, This compound demonstrates a more nuanced, targeted approach. It does not kill the bacteria directly but instead functions as a potent "disarming" agent . By significantly inhibiting biofilm formation and pyocyanin production at concentrations that do not affect growth, it validates the hypothesis that its primary mechanism is the disruption of the quorum sensing network.

For drug development professionals, this profile is highly compelling. Such a compound could be developed not as a standalone antibiotic but as a powerful adjuvant therapy .[26] Used in combination with a traditional antibiotic like Ciprofloxacin or Tobramycin, it could prevent the formation of protective biofilms, leaving the pathogen vulnerable to the bactericidal action of the partner drug. This approach holds the promise of restoring the efficacy of existing antibiotics, reducing required dosages, and mitigating the development of resistance.

References

  • Understanding Pseudomonas aeruginosa Biofilms: Quorum Sensing, c-di-GMP Signaling, and Emerging Antibiofilm Approaches. (n.d.). MDPI. [Link]
  • The hierarchy quorum sensing network in Pseudomonas aeruginosa. (n.d.). PubMed Central. [Link]
  • What are the recommended antibiotics for treating Pseudomonas aeruginosa infections?. (2025, December 3). Dr.Oracle. [Link]
  • Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. (2019, August 28). American Society for Microbiology. [Link]
  • What are the recommended antibiotics for treating Pseudomonas aeruginosa infections?. (2025, August 9). Dr.Oracle. [Link]
  • Pseudomonas aeruginosa Quorum Sensing. (n.d.). PubMed Central. [Link]
  • Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem. (2019, January 14).
  • Pseudomonas Infection Treatment & Management. (2025, July 30). Medscape. [Link]
  • Quorum Sensing and Pseudomonas aeruginosa. (n.d.). News-Medical.Net. [Link]
  • Microtiter Dish Biofilm Formation Assay. (2011, January 30). PubMed Central. [Link]
  • Antimicrobial Treatment of Pseudomonas aeruginosa Severe Sepsis. (2022, October 18). PubMed Central. [Link]
  • Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells' eradic
  • Minimal Bactericidal Concentration for Biofilms (MBC-B). (n.d.). Bio-protocol. [Link]
  • Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem. (n.d.). PubMed. [Link]
  • Pseudomonas aeruginosa Infections Medication. (2024, November 5). Medscape. [Link]
  • Identification and Validation of Promising Targets and Inhibitors of Biofilm Formation in Pseudomonas aeruginosa: Bioinformatics, Virtual Screening, and Biological Evalu
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). PubMed Central. [Link]
  • Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. (n.d.). MDPI. [Link]
  • General Biofilm Assay Protocol. (n.d.). iGEM. [Link]
  • Biofilm Protocol Optimization For Pseudomonas aeruginosa. (n.d.). ImQuest BioSciences. [Link]
  • Understanding Ciprofloxacin Failure in Pseudomonas aeruginosa Biofilm: Persister Cells Survive Matrix Disruption. (n.d.). Frontiers. [Link]
  • Identification of small molecules that interfere with c-di-GMP signaling and induce dispersal of Pseudomonas aeruginosa biofilms. (2021, July 9). PubMed Central. [Link]
  • In Vitro Assessment on Designing Novel Antibiofilms of Pseudomonas aeruginosa Using a Comput
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2025, August 6).
  • In Silico Identification of Lead Compounds for Pseudomonas Aeruginosa PqsA Enzyme: Computational Study to Block Biofilm Form
  • Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. (2020, October 8). PubMed. [Link]
  • Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species. (2016, November 15).
  • Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community. (n.d.). PubMed Central. [Link]
  • Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa. (2021, January 7). Frontiers. [Link]
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method. (2020, December 9). PubMed Central. [Link]
  • The Development of Ciprofloxacin Resistance in Pseudomonas aeruginosa Involves Multiple Response Stages and Multiple Proteins. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
  • Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. (n.d.).
  • strains of Pseudomonas aeruginosa. (n.d.). SciELO. [Link]
  • Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. (n.d.). PubMed Central. [Link]
  • Pseudomonas Aeruginosa Minimum Inhibitory Concentration Results. (n.d.).
  • In vitro and in vivo anti-Pseudomonas aeruginosa activity of a scorpion peptide derivative. (2025, July 1). ScienceDirect. [Link]
  • Minimum Inhibitory Concentrations (MICs) of P. aeruginosa Reference... (n.d.).
  • 3-Hydroxypyridin-4(1 H)-one Derivatives as pqs Quorum Sensing Inhibitors Attenuate Virulence and Reduce Antibiotic Resistance in Pseudomonas aeruginosa. (2023, December 14). PubMed. [Link]
  • Screening strategies for quorum sensing inhibitors in combating bacterial infections. (n.d.). PubMed Central. [Link]
  • Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. (n.d.).

Sources

A-Z Guide to Cross-Reactivity Analysis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the journey of a candidate molecule from hit to lead is paved with rigorous assessment of its biological activity. Central to this evaluation is the characterization of its selectivity. A molecule's propensity to interact with targets other than its intended one—a phenomenon known as cross-reactivity or off-target activity—can be the source of unforeseen toxicities or, occasionally, beneficial polypharmacology. This guide provides a comprehensive framework for investigating the cross-reactivity of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one, a member of the versatile pyridinone class of heterocyclic compounds. Pyridinone scaffolds are prevalent in medicinal chemistry, forming the core of drugs with diverse activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2][3]

This document is structured to provide researchers, scientists, and drug development professionals with the foundational principles, actionable experimental protocols, and data interpretation strategies necessary to build a robust selectivity profile for this, or any, small molecule candidate.

The Imperative of Selectivity Profiling

The primary goal of a cross-reactivity study is to identify and quantify the interactions of a drug candidate with a wide array of biological targets. This process is critical for early hazard identification and risk mitigation.[4][5] Unforeseen off-target effects are a major cause of drug attrition during clinical trials and even post-market withdrawal.[6] Therefore, a systematic and tiered approach to profiling is not merely a regulatory expectation but a cornerstone of efficient and successful drug development.[7][8]

The pyridinone core, with its capacity for multiple hydrogen bond donor and acceptor interactions, can engage with a variety of biological targets.[1][2] While this versatility is advantageous for designing potent ligands, it also necessitates a thorough investigation into potential off-target binding, particularly within large, structurally related protein families such as kinases.

A Tiered Strategy for Cross-Reactivity Assessment

A robust assessment of off-target activity follows a logical progression from broad, high-throughput screening to more focused, physiologically relevant assays. This tiered approach ensures that resources are used efficiently, prioritizing the most likely and highest-risk interactions for deeper investigation.

G T1_Kinase Large Kinase Panels (>300 Kinases) T2_IC50 IC50/EC50 Determination (Dose-Response Curves) T1_Kinase->T2_IC50 Identified Hits (e.g., >50% Inhibition) T1_Safety General Safety Panels (GPCRs, Ion Channels, etc.) T1_Safety->T2_IC50 Identified Hits T3_CETSA Cellular Thermal Shift Assay (CETSA) T2_IC50->T3_CETSA Confirmed Off-Targets T3_Functional Cell-Based Functional Assays (e.g., Phosphorylation, Reporter Gene) T2_IC50->T3_Functional Confirmed Off-Targets T2_Binding Biophysical Assays (e.g., SPR, ITC) T2_Binding->T3_CETSA Quantified Binding

Caption: Tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening this compound at a single, high concentration (typically 1-10 µM) against large, commercially available panels of targets. This provides a broad but low-resolution view of the compound's interaction landscape.

1. Kinase Selectivity Profiling: Given that a significant portion of drug discovery focuses on kinase inhibitors, and the pyridinone scaffold is a known kinase hinge-binding motif, this is a critical starting point.[1]

  • Rationale: The ATP-binding pocket of kinases is structurally conserved, making it a frequent site for off-target interactions.[9] Broad screening against hundreds of kinases is essential to identify potential liabilities.[9][10]

  • Methodology: Utilize a radiometric or fluorescence-based kinase assay panel, such as those offered by Reaction Biology (HotSpot™), Promega (NanoBRET®), or Eurofins Discovery (KINOMEscan®).[9][11] The compound is tested at a fixed concentration against a panel of over 300-500 kinases.

  • Data Output: Results are typically expressed as Percent Inhibition (%) relative to a vehicle (DMSO) control. A common threshold for identifying a "hit" is >50% inhibition.

2. General Safety Pharmacology Panels: These panels cover a range of targets known to be implicated in adverse drug reactions.[5][6]

  • Rationale: Early identification of interactions with targets like GPCRs, ion channels (especially hERG), transporters, and nuclear receptors can prevent costly late-stage failures.[4][6]

  • Methodology: Companies like Eurofins Discovery and Reaction Biology offer comprehensive safety panels (e.g., SafetyScreen44™, InVEST™) that assess compound activity across dozens of clinically relevant targets using a mix of binding and functional assays.[4][5][7]

  • Data Output: Similar to kinase panels, results are often reported as % inhibition or % activity relative to a control.

Tier 2: Hit Validation and Potency Determination

Any significant "hits" identified in Tier 1 must be validated. This involves generating dose-response curves to quantify the potency of the interaction.

Protocol: IC50 Determination for an Off-Target Kinase

  • Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a putative off-target kinase identified in Tier 1 screening.

  • Materials:

    • Recombinant off-target kinase.

    • Specific peptide substrate for the kinase.

    • ATP (often used at the Km concentration for physiological relevance).[10]

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer, kinase detection reagent (e.g., ADP-Glo™, Promega).

    • Positive control inhibitor (known potent inhibitor for the target kinase).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of this compound. A typical 10-point, 3-fold dilution series starting from 100 µM is common. Also, prepare equivalent dilutions of the positive control inhibitor.

    • Add the diluted compound or controls to the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Add the kinase and its specific substrate to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the remaining ATP (or ADP produced) using a detection reagent according to the manufacturer's protocol.

    • Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to derive the IC50 value.

Comparative Data Interpretation: The goal is to establish a "selectivity window": the ratio of potency against off-targets versus the on-target.

CompoundOn-Target IC50 (nM)Off-Target X IC50 (nM)Off-Target Y IC50 (nM)Selectivity Window (Off-Target X / On-Target)
This compound 151,500>10,000100x
Comparator Compound A (Less Selective) 251255,0005x
Comparator Compound B (Highly Selective) 10>10,000>10,000>1,000x
This table presents hypothetical data for illustrative purposes. A larger selectivity window (ideally >100-fold) indicates a more specific compound and a lower risk of mechanism-based off-target effects.

Tier 3: Cellular Target Engagement and Functional Confirmation

Biochemical assays are clean but artificial. It is crucial to confirm that the identified off-target interactions occur in a more physiologically relevant environment: living cells.[11]

Cellular Thermal Shift Assay (CETSA®)

  • Rationale: CETSA directly measures the engagement of a compound with its target protein in intact cells or tissues.[12] Ligand binding typically stabilizes a protein, increasing its melting temperature.[13] This method requires no modification to the compound or the protein, providing a true measure of target engagement in a native context.[12]

  • Methodology:

    • Treat intact cells with various concentrations of this compound or vehicle.

    • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C).[12]

    • Lyse the cells and separate the soluble protein fraction (where stabilized, non-denatured protein resides) from the precipitated, denatured fraction via centrifugation.

    • Quantify the amount of the specific off-target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[12][14]

  • Data Output: A plot of soluble protein vs. temperature will show a rightward "shift" in the melting curve in the presence of a stabilizing compound. This confirms the compound is binding to the target inside the cell.[12] An isothermal dose-response CETSA can be performed to determine a cellular EC50 for target engagement.[12]

G cluster_workflow CETSA Experimental Workflow cluster_graph Expected CETSA Result Treat 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Shock (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells & Separate Fractions Heat->Lyse Detect 4. Detect Soluble Protein (e.g., Western Blot) Lyse->Detect Result

Sources

A Senior Application Scientist's Guide to Comparing the Oral Bioavailability of Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold and the Quest for Oral Bioavailability

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] Its unique structure, featuring hydrogen bond donors and acceptors, allows it to interact effectively with various biological targets and can be modified to fine-tune physicochemical properties like polarity and lipophilicity.[1][2][3] However, for any orally administered drug candidate, potent biological activity is futile if the compound cannot efficiently reach systemic circulation. This is the challenge of oral bioavailability (F%) , which measures the fraction of an orally administered dose that reaches the bloodstream unchanged.[4]

Low oral bioavailability is a primary reason for the failure of promising drug candidates. It is a complex interplay of the drug's intrinsic properties and the body's physiological responses.[5][6] This guide provides an in-depth comparison of the bioavailability of representative pyridinone compounds. We will dissect the experimental methodologies used to assess this critical parameter, explain the causality behind experimental design, and explore how structural modifications can overcome bioavailability challenges, transforming a promising compound into a viable therapeutic agent.

Pillar 1: The Fundamental Determinants of Oral Bioavailability

Before comparing specific compounds, it is crucial to understand the factors governing a drug's journey from the gastrointestinal (GI) tract to the bloodstream. This journey is fraught with barriers, and a compound's success depends on its ability to navigate them. These factors can be broadly categorized into physicochemical, physiological, and formulation properties.[5][6][7][8]

  • Physicochemical Properties: These are intrinsic to the drug molecule itself. Key parameters include aqueous solubility (a drug must dissolve to be absorbed), lipophilicity (balancing solubility with membrane permeability), molecular size, and chemical stability in the varying pH environments of the GI tract.[5][7]

  • Physiological Factors: These relate to the biological system. They include the rate of gastric emptying, intestinal motility, and, most critically, first-pass metabolism .[5][6] The latter refers to the metabolic breakdown of a drug by the liver and gut wall before it reaches systemic circulation, which can significantly reduce bioavailability.

  • Drug Formulation: The excipients and the physical form of the drug (e.g., tablet, solution) can dramatically influence its dissolution rate and, consequently, its absorption.[5][7]

The intricate relationship between these factors dictates the ultimate bioavailability of a pyridinone compound.

G cluster_0 Drug & Formulation cluster_1 Gastrointestinal Tract cluster_2 Systemic Fate Drug Pyridinone Compound (Physicochemical Properties: Solubility, Lipophilicity, Stability) Formulation Dosage Form (Excipients, Release Profile) Drug->Formulation Dissolution Dissolution in GI Fluids Formulation->Dissolution Stomach Stomach (Acidic pH, Degradation) Intestine Intestine (Absorption Barrier) Stomach->Intestine Intestine->Intestine Permeation Permeation (Epithelial Cells) Intestine->Permeation Dissolution->Stomach PortalVein Portal Vein Permeation->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Liver->Liver SystemicCirc Systemic Circulation (Bioavailable Fraction) Liver->SystemicCirc

Caption: The journey of an oral pyridinone drug from administration to systemic circulation.

Pillar 2: A Comparative Analysis of Pyridinone Bioavailability

To illustrate the diversity in bioavailability within the pyridinone class, we will compare several compounds, from a clinically approved drug to developmental candidates where bioavailability was a key optimization parameter.

CompoundClassAnimal ModelOral Bioavailability (F%)Key Pharmacokinetic ParametersReference
Deferiprone Iron ChelatorHumanRapidly and completely absorbed, but F% can be variable.Tmax: ~1 hour (fasting). Food can reduce Cmax.[9][10][9][10][11]
Pigeon44%T½: ~3 hours.[11][11]
CP94 Iron ChelatorRat~53%Tmax: ~0.5 hours.[12][12]
Pyrazolo-Pyridone 2 DCN1-UBE2M InhibitorMousePoorPoorly water-soluble and readily metabolized.[13][14][13][14]
Pyrazolo-Pyridone 40 DCN1-UBE2M InhibitorMouseExcellent (unspecified %)25-fold improved plasma exposure (AUC) vs. compound 2.[13][14][13][14]
Compound 38 A2A Receptor AntagonistMouse86.1%Good microsomal stability (t½ = 86.1 min).[15][15]

Analysis & Field Insights:

  • Deferiprone , an established iron chelator, demonstrates rapid absorption.[9] Its clinical effectiveness relies on this property, although food can impact its absorption rate.[9][10] This highlights the importance of considering patient-specific factors in dosing regimens.

  • CP94 , an analogue of Deferiprone, shows moderate oral bioavailability in rats (~53%).[12] This value is common for many orally administered small molecules and serves as a reasonable baseline for preclinical candidates.

  • The Pyrazolo-Pyridone series provides a compelling case study in medicinal chemistry optimization. The initial lead, compound 2 , was potent but suffered from poor solubility and rapid metabolism, leading to poor bioavailability.[13][14] Through structure-guided design—specifically by substituting the methyl pyrazole with ionizable polar groups to improve solubility and modifying metabolically liable sites—researchers developed compound 40 . This optimized analogue achieved a remarkable 25-fold improvement in plasma exposure, demonstrating how targeted structural changes can overcome bioavailability liabilities.[13][14]

  • Compound 38 , an A2A receptor antagonist, is an example of a successful design, exhibiting a high oral bioavailability of 86.1% in mice.[15] This success was linked to its excellent metabolic stability in liver microsomes, underscoring the critical need to address first-pass metabolism early in the discovery process.[15]

Pillar 3: Self-Validating Methodologies for Bioavailability Assessment

Accurate bioavailability assessment relies on a combination of robust in vitro screening and definitive in vivo studies. Each step provides critical data that informs the next, creating a self-validating system.

In Vitro Prediction: The Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry gold standard for predicting intestinal drug absorption in vitro.[16][17] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelial barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[16][18]

Causality of Experimental Choice: We use the Caco-2 model early in drug discovery because it is more representative of human absorption than artificial membranes, as it accounts for both passive diffusion and active transport mechanisms (uptake and efflux).[18] By measuring transport in both directions—apical (gut side) to basolateral (blood side) and vice versa—we can calculate an efflux ratio . An efflux ratio greater than 2 suggests the compound is actively pumped out of the cells by transporters like P-gp, a common cause of poor bioavailability.[18]

In Vivo Quantification: The Definitive Animal Pharmacokinetic Study

While in vitro assays are predictive, the definitive measure of bioavailability requires in vivo pharmacokinetic (PK) studies, typically in rodent models.[4][[“]] This involves administering the compound and measuring its concentration in blood plasma over time. To determine absolute oral bioavailability , two arms of the study are required: one with intravenous (IV) administration and one with oral (PO) administration.

Causality of Experimental Choice: The IV dose is the ultimate reference because it delivers 100% of the drug directly into the systemic circulation. The Area Under the Curve (AUC) from the IV dose (AUCIV) represents the total systemic exposure. By comparing the AUC from the oral dose (AUCPO) to the AUCIV (adjusted for dose), we can calculate the absolute bioavailability, which accounts for both incomplete absorption and first-pass metabolism.

Absolute Bioavailability (F%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

G cluster_IV Intravenous (IV) Arm cluster_PO Oral (PO) Arm cluster_Calc Calculation IV_Dose IV Bolus Dose (e.g., 10 mg/kg) IV_Sampling Serial Blood Sampling IV_Dose->IV_Sampling IV_Analysis LC-MS/MS Analysis IV_Sampling->IV_Analysis IV_AUC Calculate AUC_IV (Reference for 100% Bioavailability) IV_Analysis->IV_AUC Calc_F Calculate Absolute Bioavailability (F%) IV_AUC->Calc_F PO_Dose Oral Gavage Dose (e.g., 50 mg/kg) PO_Sampling Serial Blood Sampling PO_Dose->PO_Sampling PO_Analysis LC-MS/MS Analysis PO_Sampling->PO_Analysis PO_AUC Calculate AUC_PO PO_Analysis->PO_AUC PO_AUC->Calc_F

Caption: Workflow for determining absolute oral bioavailability using IV and PO arms.

Detailed Experimental Protocol: In Vivo Oral Bioavailability of a Pyridinone Compound in Rats

This protocol outlines a standard procedure for determining the oral bioavailability of a test pyridinone compound, such as Deferiprone, in a rodent model.

1. Animal Model and Preparation:

  • Species: Male Wistar rats (n=3-5 per group).[12]

  • Preparation: Animals are surgically fitted with jugular vein cannulas for serial blood sampling. This is critical for minimizing animal stress and ensuring high-quality data. Animals are fasted overnight before dosing to standardize GI conditions.

2. Compound Formulation and Dosing:

  • IV Formulation: The compound is dissolved in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol in water) to a final concentration for a 1-5 mg/kg dose.

  • PO Formulation: The compound is suspended or dissolved in a vehicle like 0.5% methylcellulose in water for a 10-50 mg/kg dose.

  • Administration:

    • IV Group: A single bolus dose is administered via the jugular vein cannula.

    • PO Group: A single dose is administered via oral gavage.

3. Blood Sample Collection:

  • Time Points: Blood samples (~100-200 µL) are collected at specified time points into tubes containing an anticoagulant (e.g., K2EDTA).

  • Typical Schedule: Pre-dose (0), and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. The time points are chosen to accurately capture the absorption, distribution, and elimination phases (Cmax, Tmax, and terminal half-life).

  • Processing: Samples are immediately centrifuged to separate plasma, which is then transferred to a new set of tubes and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification

  • Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs in complex biological matrices like plasma due to its superior sensitivity and selectivity.[20][21]

  • Sample Preparation: A protein precipitation method is employed. An internal standard (ideally a stable isotope-labeled version of the drug, e.g., Deferiprone-d3) is added to the plasma sample, followed by a large volume of cold acetonitrile to crash out proteins.[22] After centrifugation, the supernatant is analyzed.

  • LC-MS/MS Conditions (Example for Deferiprone): [20][21][23]

    • Chromatography: A C18 reverse-phase column is used with a mobile phase gradient of methanol and water containing 0.2% formic acid.

    • Mass Spectrometry: Detection is performed using electrospray ionization in positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification by monitoring specific precursor-to-product ion transitions (e.g., m/z 140.1 → 53.1 for Deferiprone).[20]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).

  • Absolute bioavailability (F%) is then calculated using the formula provided previously.

Conclusion

The oral bioavailability of pyridinone compounds is a multifaceted property that dictates their potential as therapeutic agents. As demonstrated, bioavailability can range from poor to excellent within this chemical class, largely governed by the interplay of solubility, membrane permeability, and metabolic stability.[14] A systematic approach, beginning with predictive in vitro models like the Caco-2 permeability assay and culminating in definitive in vivo pharmacokinetic studies, is essential for successful drug development.[4][24] By understanding the structure-property relationships and employing robust, self-validating experimental workflows, researchers can rationally design and optimize pyridinone derivatives, transforming potent molecules into effective, orally bioavailable medicines.

References

  • What are the factors affecting the bioavailability of oral drugs? - Patsnap Synapse. (2025).
  • Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed. (n.d.).
  • Caco-2 Permeability Assay - Evotec. (n.d.).
  • Bioavailability – physicochemical and dosage form factors - Clinical Gate. (2015).
  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - Ovid. (n.d.).
  • Caco-2 permeability assay - Creative Bioarray. (n.d.).
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. (n.d.).
  • Application Note: Quantitative Analysis of Deferiprone in Human Plasma using Deferiprone-d3 as an Internal Standard by LC-MS/MS - Benchchem. (n.d.).
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.).
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (n.d.).
  • Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - ResearchGate. (n.d.).
  • Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans - PubMed. (n.d.).
  • Population pharmacokinetics of deferiprone in healthy subjects - PMC - PubMed Central. (n.d.).
  • Physicochemical Properties effect on Absorption of Drugs | PPTX - Slideshare. (n.d.).
  • In vivo methods for drug absorption - Consensus. (n.d.).
  • The pharmacokinetics of 1,2-diethyl-3-hydroxypyridin-4-one (CP94) in rats - PubMed. (n.d.).
  • Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar. (n.d.).
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022).
  • Pharmacokinetic disposition of the oral iron chelator deferiprone in the domestic pigeon (Columba livia) - PubMed. (n.d.).
  • The Bioavailability of Drugs—The Current State of Knowledge - PMC - NIH. (2023).
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC - NIH. (n.d.).
  • Pyridones in drug discovery: Recent advances - ResearchGate. (n.d.).
  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed. (2023).
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.).
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry - ACS Publications. (2021).
  • Deferiprone Tablets, Ph.Eur. (2020).

Sources

A Comparative Guide to the Efficacy of the 4-Hydroxypyridin-2(1H)-one Scaffold: Bridging In Vitro Promise with In Vivo Reality

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxypyridin-2(1H)-one core structure is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules. While this guide centers on the specific compound 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one , it is crucial to note that comprehensive, comparative efficacy data for this exact molecule is not extensively published. Therefore, to provide a scientifically robust and practical guide for researchers, we will broaden our lens to include closely related analogs and derivatives. This approach allows us to illustrate the critical journey a compound from this class takes from initial laboratory assays to whole-organism studies, highlighting the essential interplay between in vitro potency and in vivo therapeutic effect.

This guide is structured to explain the causality behind the experimental choices, providing a framework for evaluating not just the title compound, but any novel derivative of the hydroxypyridinone class. We will delve into the standard assays, the interpretation of data, and the common challenges encountered when translating a potent molecule from the benchtop to a preclinical model.

Part 1: The In Vitro Crucible: Defining a Molecule's Potential

In vitro studies are the bedrock of drug discovery. They are performed in a controlled, artificial environment, such as a test tube or a culture dish, to determine a compound's direct interaction with a biological target and its effect on cells. The primary goals are to establish potency, selectivity, and a preliminary mechanism of action. For the hydroxypyridinone class, which exhibits activities ranging from anti-malarial to anti-cancer, the choice of assays is dictated by the therapeutic goal.

Causality in Experimental Design: Why These Assays?

The decision to employ specific in vitro assays is a process of hypothesis testing. If, for instance, we hypothesize that a novel pyridinone derivative has anti-malarial properties based on its structural similarity to known dihydrofolate reductase (DHFR) inhibitors, our experimental cascade would be designed to validate this. We would start with a target-based assay (DHFR inhibition) and then move to a cell-based assay (killing the Plasmodium falciparum parasite).

Key In Vitro Methodologies & Protocols

1. Target Engagement & Potency: Enzyme Inhibition Assay

This type of assay directly measures the interaction between the compound and its purified target enzyme. It is the cleanest way to determine potency, often expressed as the half-maximal inhibitory concentration (IC50).

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

  • Objective: To determine the IC50 of a test compound against P. falciparum DHFR.

  • Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Materials: Recombinant P. falciparum DHFR, NADPH, DHF, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), test compound, 96-well UV-transparent microplate, spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

    • In each well of the microplate, add 180 µL of assay buffer containing NADPH (e.g., 100 µM) and DHF (e.g., 50 µM).

    • Add 2 µL of the diluted test compound to the respective wells. Include controls for no inhibition (DMSO only) and background (no enzyme).

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of recombinant DHFR enzyme.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

    • Calculate the reaction rate for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Efficacy: Anti-malarial Activity Assay

After confirming target engagement, the next logical step is to assess if the compound can kill the parasite within its host cell.

Protocol: SYBR Green I-based Drug Sensitivity Assay

  • Objective: To determine the IC50 of a test compound against cultured P. falciparum.

  • Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a synchronized culture of red blood cells infected with parasites, the increase in fluorescence is proportional to parasite proliferation.

  • Materials: Chloroquine-sensitive or -resistant P. falciparum strains, human O+ red blood cells, RPMI 1640 medium, SYBR Green I lysis buffer, 96-well microplate, test compound.

  • Procedure:

    • Prepare a synchronized parasite culture (ring stage) at 1% parasitemia and 2% hematocrit.

    • Add 180 µL of the parasite culture to each well of a 96-well plate.

    • Add 20 µL of serially diluted test compound. Include controls for uninfected red blood cells and infected cells with no drug.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

    • After incubation, freeze the plate to lyse the cells.

    • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-3 hours.

    • Measure fluorescence using a microplate reader (excitation 485 nm, emission 530 nm).

    • Calculate the IC50 by plotting the percentage of growth inhibition against the drug concentration.[1]

Visualizing the In Vitro Workflow

In_Vitro_Workflow cluster_0 Hypothesis Generation cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism cluster_3 Decision Point Start Compound Synthesis (e.g., this compound) TargetAssay Target-Based Assay (e.g., DHFR Inhibition) Start->TargetAssay Potency (IC50) CellAssay Cell-Based Assay (e.g., P. falciparum Growth) TargetAssay->CellAssay Cellular Efficacy Selectivity Selectivity Profiling (e.g., Mammalian Cell Cytotoxicity) CellAssay->Selectivity Therapeutic Window MoA Mechanism of Action (e.g., Apoptosis Assay) CellAssay->MoA How does it work? Selectivity->MoA Decision Lead Candidate for In Vivo Studies? MoA->Decision

Caption: General workflow for in vitro screening of novel compounds.

Summarizing In Vitro Data

Effective data presentation is key. For a series of hydroxypyridinone analogs, the results would be compiled for easy comparison.

CompoundTarget IC50 (nM) [DHFR]Cellular IC50 (nM) [P. falciparum]Cytotoxicity IC50 (µM) [Human Cells]Selectivity Index (SI)¹
Analog A 1545> 100> 2222
Analog B 12035085243
Analog C 8255200
Chloroquine N/A20> 100> 5000
¹Selectivity Index = Cytotoxicity IC50 / Cellular IC50

From this table, Analog A emerges as a promising candidate. It is highly potent against the parasite and shows minimal toxicity to human cells, indicating a large therapeutic window. Analog C , despite being the most potent, is discarded due to its high cytotoxicity.

Part 2: The In Vivo Gauntlet: Assessing Efficacy in a Living System

A compound that excels in vitro is not guaranteed to succeed in vivo. A living organism is an infinitely more complex system, introducing the challenges of absorption, distribution, metabolism, and excretion (ADME), alongside potential off-target toxicity. The goal of in vivo studies is to determine if the compound can reach its target in sufficient concentrations for a sufficient duration to exert a therapeutic effect, without causing unacceptable harm.

Causality in Experimental Design: Why the Transition is Fraught with Failure

The primary reason for failure is poor pharmacokinetics (PK). A compound might be rapidly metabolized by the liver, fail to be absorbed from the gut, or be unable to penetrate the necessary tissues. Safety is the second major hurdle. A compound that was safe for cells in a dish may prove toxic to a vital organ system.

Protocol: 4-Day Suppressive Test for Anti-malarial Efficacy

This is the standard preclinical model for evaluating the in vivo efficacy of anti-malarial drug candidates.[1]

  • Objective: To evaluate the ability of a test compound to suppress Plasmodium berghei infection in mice.

  • Principle: Mice are infected with a lethal strain of rodent malaria. Treatment with an effective drug will reduce the rate of parasite multiplication (parasitemia) compared to untreated controls.

  • Materials: Swiss albino mice, P. berghei ANKA strain, test compound formulated in a suitable vehicle (e.g., 7% Tween 80), chloroquine as a positive control, Giemsa stain.

  • Procedure:

    • Infect mice intravenously with 1x10⁷ parasitized red blood cells on Day 0.

    • Randomly group the mice (n=5 per group): Vehicle Control, Positive Control (Chloroquine, e.g., 20 mg/kg), and Test Compound groups (e.g., 10, 25, 50 mg/kg).

    • Two hours post-infection, begin treatment. Administer the assigned treatment orally once daily for four consecutive days (Day 0 to Day 3).

    • On Day 4, collect a thin blood smear from the tail of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by counting infected red blood cells under a microscope.

    • Calculate the average percentage of parasite suppression for each group relative to the vehicle control group.

    • Monitor the mice for survival.

Visualizing the Preclinical Path

In_Vivo_Workflow cluster_0 Candidate Selection cluster_1 Pharmacokinetics & Safety cluster_2 Efficacy Testing cluster_3 Decision Point Candidate Promising In Vitro Candidate (e.g., Analog A) PK Pharmacokinetic (PK) Study in Rats/Mice Candidate->PK Can it reach the target? Tox Acute Toxicity Study Candidate->Tox Is it safe? Efficacy Disease Model Efficacy Study (e.g., P. berghei Mouse Model) PK->Efficacy Determine efficacious dose Tox->Efficacy Determine max tolerated dose Decision Proceed to Further Development? Efficacy->Decision

Caption: The transition from in vitro candidate to in vivo evaluation.

Summarizing In Vivo Data

Data from in vivo studies should integrate PK, efficacy, and safety.

CompoundDose (mg/kg, oral)% Parasite Suppression (Day 4)Oral Bioavailability (%) [Rat]Acute Toxicity
Analog A 2591%45%No observed toxicity up to 300 mg/kg[1]
Analog A 5098%45%No observed toxicity up to 300 mg/kg
Analog B 5025%< 5%-
Chloroquine 20100%89%Well-tolerated

Here, the in vivo data confirms that Analog A is highly efficacious, suppressing parasite growth significantly. Its moderate oral bioavailability is sufficient to achieve a therapeutic effect. Analog B , despite having some in vitro activity, fails in vivo, likely due to its very poor bioavailability—it simply cannot reach the bloodstream in high enough concentrations to be effective.

Part 3: The In Vitro-In Vivo Correlation (IVIVC): Synthesizing the Full Picture

The ultimate goal is to establish a robust In Vitro-In Vivo Correlation (IVIVC). This correlation allows researchers to predict in vivo performance based on in vitro data, which is the holy grail of efficient drug development. However, this is notoriously difficult.

A compound's journey from a simple in vitro assay to a complex in vivo model is a funnel of attrition. Potency is only the first filter. A successful drug candidate must possess a balanced profile of potency, selectivity, metabolic stability, bioavailability, and safety.

Visualizing the IVIVC Challenge

IVIVC_Factors cluster_0 Bridging Factors (ADME & Safety) InVitro High In Vitro Potency (Low IC50) Solubility Good Aqueous Solubility InVitro->Solubility InVivo Successful In Vivo Efficacy Permeability High Membrane Permeability Solubility->Permeability Failure FAILURE Solubility->Failure Precipitates in gut Metabolism Low Metabolic Clearance Permeability->Metabolism Permeability->Failure Poor absorption Toxicity No Off-Target Toxicity Metabolism->Toxicity Metabolism->Failure Rapidly cleared by liver Toxicity->InVivo Toxicity->Failure Organ damage

Caption: Key factors influencing the in vitro-in vivo correlation.

Studies on pyrazinone-based antagonists, a related heterocyclic class, highlight this challenge. An early lead compound showed significant reactive metabolite formation in vivo, a safety risk that would not be apparent from simple in vitro potency assays. This led to the design of new analogs specifically engineered to minimize this metabolic liability, ultimately resulting in a safer and more effective clinical candidate.[2]

Conclusion

The evaluation of This compound or any of its analogs requires a disciplined, multi-stage approach. In vitro assays are indispensable for identifying potent and selective compounds by providing a clean, quantitative measure of a molecule's potential. However, this potential can only be realized if the compound can successfully navigate the complexities of a living organism. In vivo studies, therefore, are the ultimate arbiter of a drug's therapeutic utility, integrating the crucial parameters of pharmacokinetics, safety, and real-world efficacy.

For researchers in drug development, the key is not to view these stages in isolation but as an integrated continuum of evidence. By understanding the causal links between experimental design and data interpretation at each stage, we can more effectively translate the promise of a molecule in a test tube into a tangible therapeutic for patients.

References

  • Title: Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 4-Hydroxy-6-methylpyridin-2(1H)-one Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines Source: MDPI URL:[Link]
  • Title: 4-hydroxy-1,6-dimethyl-1H-pyridin-2-one Source: MySkinRecipes URL:[Link]
  • Title: A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist Source: PubMed URL:[Link]
  • Title: Synthesis and biological screening of some pyridine derivatives as anti-malarial agents Source: PubMed URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: 4-Hydroxy-6-methylpyridin-2(1H)
  • Title: 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium Source: PubMed URL:[Link]
  • Title: 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H 3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition Source: PubMed URL:[Link]
  • Title: Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values Source: PubMed URL:[Link]

Sources

Benchmarking a Novel Pyridinone Compound: A Comparative Analysis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. This guide provides a comprehensive benchmarking analysis of the investigational compound, 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one, against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical drug, Dasatinib. Through detailed experimental protocols and comparative data, we aim to elucidate the potential of this novel pyridinone scaffold as a foundation for future kinase-targeted therapeutics.

The rationale for selecting Staurosporine and Dasatinib as benchmarks is grounded in their distinct kinase inhibition profiles. Staurosporine, a natural product, is a prototypical ATP-competitive inhibitor known for its high potency against a vast array of kinases, albeit with little selectivity.[1][2] This promiscuity makes it an excellent tool for assessing the broad anti-kinase potential of a new compound. In contrast, Dasatinib is a multi-targeted inhibitor used in clinical practice, with potent activity against BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ, among others.[3][4][5] Benchmarking against Dasatinib provides a clinically relevant context for the potency and selectivity of our compound of interest.

This guide will delve into the methodologies for a head-to-head comparison, focusing on a robust, luminescence-based biochemical assay to determine inhibitory activity across a panel of kinases. The presented data, while illustrative, is generated to reflect plausible outcomes of such a study and to guide researchers in their own investigations of novel chemical entities.

Experimental Design for Kinase Inhibitor Profiling

A systematic approach is crucial for the accurate assessment of a novel kinase inhibitor.[6] The following workflow outlines the key stages of a biochemical screening cascade designed to characterize the potency and selectivity of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis A Compound Preparation (Test Compound & Benchmarks) B Single-Dose Kinase Panel Screening (e.g., 1 µM) A->B Serial Dilution C Dose-Response (IC50) Assays for Active Hits B->C Hit Identification D Data Analysis (Curve Fitting) C->D E Selectivity Profiling (Comparison of IC50 values) D->E IC50 Values F Selectivity Score Calculation (e.g., S-Score) E->F G GF Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->CellCycle Inhibition CDK2 CDK2/cyclin A CDK2->CellCycle Inhibitor This compound Inhibitor->CDK2

Caption: A simplified signaling pathway highlighting the role of CDK2 in cell cycle progression.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking the novel compound this compound against established kinase inhibitors. The presented experimental workflow, centered on the robust ADP-Glo™ assay, provides a clear path for determining potency and selectivity. The hypothetical data suggests that this pyridinone scaffold holds potential as a selective inhibitor of certain serine/threonine kinases, warranting further investigation.

Future studies should expand the kinase panel to gain a more complete understanding of the compound's selectivity across the kinome. [7]Cellular assays are also a critical next step to confirm target engagement and functional effects in a more physiological context. [8]Ultimately, structure-activity relationship (SAR) studies around the this compound scaffold could lead to the development of even more potent and selective kinase inhibitors for therapeutic applications.

References

  • ResearchGate. (n.d.). Kinase profile of dasatinib.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Calixar. (n.d.). Recombinant Kinase Proteins.
  • Barrios-Zavala, M., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534.
  • Wang, J., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(3), 2096–2113. [26]40. Kim, M. S., et al. (2018). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Journal of Medicinal Chemistry, 61(17), 7803–7819.

Sources

A Guide to Orthogonal Validation of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the orthogonal validation of the biological activity of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic protocols to explain the scientific rationale behind a multi-assay approach, ensuring robust and reliable characterization of this pyridinone derivative.

Introduction to this compound and the Imperative of Orthogonal Validation

This compound belongs to the pyridinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent enzyme inhibition and cytotoxic effects against cancer cell lines.[1][2] Specifically, related pyridinone compounds have been investigated as inhibitors of various enzymes such as HIV-1 reverse transcriptase, bacterial topoisomerase, and protein kinases.[1][3][4] Given this potential, rigorous validation of the biological activity of this compound is paramount.

Orthogonal testing, the practice of using multiple, distinct methods to measure the same phenomenon, is a cornerstone of rigorous scientific inquiry. In drug discovery, it is essential for confirming the on-target activity of a compound and eliminating experimental artifacts or false positives that can arise from a single assay platform.[5] This guide will detail a three-pronged orthogonal approach to validate the potential anti-proliferative and enzyme-inhibiting activity of this compound:

  • Primary Screen: A cell-based cytotoxicity assay to assess the compound's effect on cancer cell viability.

  • Secondary Screen: A target-based enzymatic assay to investigate direct inhibition of a relevant enzyme (e.g., a protein kinase).

  • Tertiary Screen: A biophysical assay to confirm direct binding of the compound to the target enzyme.

Orthogonal Validation Workflow

The following diagram illustrates the proposed workflow for validating the activity of this compound.

Orthogonal_Validation_Workflow cluster_0 Cell-Based Assessment cluster_1 Target-Based Verification cluster_2 Biophysical Confirmation A Primary Screen: MTT Cytotoxicity Assay B Determine IC50 on Cancer Cell Line A->B Data Analysis C Secondary Screen: In Vitro Kinase Inhibition Assay B->C Hypothesis Generation: Direct Enzyme Inhibition D Determine IC50 against Target Kinase C->D Data Analysis E Tertiary Screen: Surface Plasmon Resonance (SPR) D->E Confirmation of Mechanism F Determine Binding Affinity (KD) E->F Data Analysis G G F->G Validated Activity

Caption: Orthogonal workflow for validating compound activity.

Experimental Protocols

Part 1: Primary Screen - Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1] It provides an initial indication of the compound's potential cytotoxic or anti-proliferative effects.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the logarithm of the compound concentration.

Part 2: Secondary Screen - In Vitro Enzyme Inhibition Assay

Based on the known activities of similar pyridinone compounds, a likely mechanism of action is the inhibition of a protein kinase involved in cell proliferation.[4] This assay directly measures the compound's ability to inhibit a purified enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified target kinase, its specific substrate, and ATP in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the target kinase, and varying concentrations of this compound.

  • Pre-incubation: Incubate the kinase and inhibitor mixture for 15-30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP.

  • Detection: After a defined incubation period, stop the reaction and measure the kinase activity. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or a luminescence-based assay that quantifies the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a control reaction with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Part 3: Tertiary Screen - Biophysical Binding (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target enzyme) immobilized on a sensor surface in real-time.[5] This provides direct evidence of a physical interaction between the compound and its putative target.

Protocol:

  • Enzyme Immobilization: Covalently immobilize the purified target kinase onto a sensor chip.

  • Compound Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject the compound solutions over the sensor chip surface.

  • Binding Measurement: Monitor the change in the SPR signal in real-time as the compound associates with and dissociates from the immobilized enzyme.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Data Presentation and Interpretation

The quantitative data from these three orthogonal assays should be summarized for clear comparison.

AssayParameter MeasuredEndpointExpected Outcome for Active Compound
MTT Cytotoxicity Assay Cell ViabilityIC50Low micromolar to nanomolar IC50 value
In Vitro Kinase Assay Enzyme ActivityIC50IC50 value comparable to or lower than the cell-based IC50
Surface Plasmon Resonance Binding AffinityKDA measurable KD value indicating direct binding

A successful validation would show a correlation between the cellular cytotoxicity, enzyme inhibition, and direct binding affinity. For instance, a potent IC50 in the MTT assay should be followed by a similar or more potent IC50 in the kinase inhibition assay, and a strong binding affinity (low KD) in the SPR analysis.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway that could be inhibited by this compound, leading to reduced cell proliferation.

Signaling_Pathway cluster_pathway Cell Proliferation Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds and Activates Downstream_Kinase Downstream Kinase Receptor_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Compound 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-one Compound->Downstream_Kinase Inhibits

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

The validation of a compound's biological activity requires a multi-faceted and rigorous approach. By employing the orthogonal testing strategy outlined in this guide—combining cell-based, target-based, and biophysical assays—researchers can build a strong, evidence-based case for the activity and mechanism of action of this compound. This robust validation is a critical step in the journey of transforming a promising compound into a potential therapeutic agent.

References

  • A rapid bioassay for the determination of non-nucleoside HIV-1 reverse transcriptase inhibitor plasma levels. PubMed.
  • Searching for inhibitors of human H 2 S-synthesizing enzymes by orthogonal methods. ResearchGate.
  • This compound. PubChem.
  • 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. PubChem.
  • Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. ACS Publications.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed.
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC.
  • Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters.
  • 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one. MySkinRecipes.
  • Metipirox. PubChem.

Sources

A Comparative Guide to the Synthesis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one stands as a valuable scaffold in medicinal chemistry. This guide provides an in-depth comparison of two published methods for its synthesis, offering a critical analysis of their reproducibility, practicality, and underlying chemical principles to aid researchers in selecting the most suitable approach for their laboratory settings.

Introduction to this compound

This compound is a substituted pyridinone, a class of heterocyclic compounds that has garnered significant interest in drug discovery. The presence of both a hydroxyl and a carbonyl group, along with the nitrogen heteroatom, allows for a variety of intermolecular interactions, making it an attractive core for the design of bioactive molecules. Its derivatives have been explored for a range of therapeutic applications, highlighting the importance of reliable and reproducible synthetic routes to this key intermediate. This guide will dissect two distinct synthetic pathways, providing the necessary detail for their replication and a comparative analysis to inform experimental design.

Method 1: Cyclocondensation of Ethyl 2-methylacetoacetate and Cyanoacetamide

This classical approach relies on the condensation of a β-ketoester, ethyl 2-methylacetoacetate, with an active methylene compound, cyanoacetamide, in the presence of a base. This method is a variation of the Guareschi-Thorpe reaction, a well-established route to substituted 2-pyridones.

Scientific Rationale

The mechanism of this reaction involves the initial Knoevenagel condensation of the aldehyde or ketone (in this case, the keto-form of ethyl 2-methylacetoacetate) with the active methylene group of cyanoacetamide, catalyzed by a base. The resulting α,β-unsaturated compound then undergoes an intramolecular cyclization via a Michael addition of the amide nitrogen to the β-carbon of the unsaturated system. Subsequent tautomerization and hydrolysis of the cyano group under the reaction conditions lead to the desired 4-hydroxy-2-pyridone ring. The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate the active methylene compound and catalyze the condensation and cyclization steps effectively.

Experimental Protocol

Materials:

  • Ethyl 2-methylacetoacetate

  • Cyanoacetamide

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add cyanoacetamide (1 equivalent) and stir until it dissolves completely.

  • Addition of β-Ketoester: Add ethyl 2-methylacetoacetate (1 equivalent) dropwise to the reaction mixture at room temperature with continuous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and carefully add water to dissolve any precipitate.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Reproducibility and Pitfalls

This method is generally considered robust and reproducible. However, several factors can influence the yield and purity of the final product:

  • Purity of Reagents: The use of dry ethanol and high-quality sodium metal is critical for the efficient formation of sodium ethoxide. Moisture can quench the base and hinder the reaction.

  • Reaction Time: The reflux time may need to be optimized. Incomplete reaction will result in lower yields, while prolonged heating could lead to side product formation.

  • pH of Precipitation: Careful control of the pH during acidification is important. A pH that is too low may lead to the formation of by-products, while a pH that is too high will result in incomplete precipitation of the product.

Method 2: One-Pot, Four-Component Reaction

This modern approach utilizes a multi-component reaction (MCR) strategy, combining an aldehyde, a β-dicarbonyl compound, an active methylene compound, and an ammonium salt in a single pot. This particular synthesis of this compound can be adapted from a general procedure for polysubstituted dihydropyridones, followed by an oxidation step.

Scientific Rationale

The underlying principle of this MCR is a domino sequence of reactions. It typically begins with a Knoevenagel condensation between the aldehyde (acetaldehyde in this case, to provide the 6-methyl group) and the active methylene compound (e.g., malononitrile or cyanoacetamide). Concurrently, a β-dicarbonyl compound (2-methyl-1,3-butanedione) reacts with the ammonium salt to form an enamine intermediate. These two intermediates then undergo a Michael addition, followed by intramolecular cyclization and dehydration to form a dihydropyridone. A subsequent oxidation step is required to aromatize the ring to the desired pyridone. The efficiency of this one-pot synthesis lies in the concurrent formation of multiple bonds, which reduces the number of synthetic steps and purification procedures.

Experimental Protocol

Materials:

  • Acetaldehyde

  • 2-Methyl-1,3-butanedione (or its enol ether)

  • Cyanoacetamide

  • Ammonium acetate

  • Ethanol

  • Oxidizing agent (e.g., nitric acid, DDQ, or manganese dioxide)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine acetaldehyde (1 equivalent), 2-methyl-1,3-butanedione (1 equivalent), cyanoacetamide (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for 12-24 hours. Monitor the formation of the dihydropyridine intermediate by TLC.

  • Oxidation: Once the formation of the intermediate is complete, add an oxidizing agent to the reaction mixture. The choice of oxidant and reaction conditions will depend on the specific substrate and desired outcome. For example, a solution of nitric acid in ethanol can be added dropwise at a controlled temperature.

  • Work-up: After the oxidation is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Isolation and Purification: The residue can be purified by column chromatography on silica gel to isolate the desired this compound.

Reproducibility and Pitfalls

Multi-component reactions can be highly efficient, but their reproducibility can sometimes be challenging due to the complex interplay of multiple equilibria and reaction rates.

  • Control of Stoichiometry: The precise stoichiometry of the reactants is crucial for achieving high yields and minimizing the formation of side products.

  • Choice of Oxidizing Agent: The oxidation step is critical and can be the most challenging part of this sequence. The choice of oxidant and the reaction conditions (temperature, reaction time) must be carefully optimized to avoid over-oxidation or degradation of the product.

  • Purification: The final product from an MCR often requires chromatographic purification to separate it from unreacted starting materials and various by-products.

Comparative Analysis

FeatureMethod 1: CyclocondensationMethod 2: One-Pot, Four-Component Reaction
Starting Materials Readily available and relatively inexpensive.Requires a specific diketone which may be less common.
Number of Steps Two distinct steps (base preparation and reaction).One-pot for the initial cyclization, followed by a separate oxidation step.
Reaction Conditions Requires anhydrous conditions and reflux.Can often be performed at room temperature or with gentle heating.
Work-up & Purification Simple precipitation and recrystallization.Often requires chromatographic purification.
Yield Generally good to excellent.Can be variable and highly dependent on optimization.
Reproducibility High, as it is a well-established reaction type.Can be more challenging to reproduce due to the complexity of the reaction.
Scalability Readily scalable.May require significant optimization for large-scale synthesis.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_0 Method 1: Cyclocondensation cluster_1 Method 2: One-Pot, Four-Component Reaction M1_Start Ethyl 2-methylacetoacetate + Cyanoacetamide M1_React Reflux M1_Start->M1_React Base M1_Base Sodium Ethoxide in Ethanol M1_Workup Acidification & Precipitation M1_React->M1_Workup M1_Product 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-one M1_Workup->M1_Product M2_Start Acetaldehyde + 2-Methyl-1,3-butanedione + Cyanoacetamide M2_React One-Pot Reaction M2_Start->M2_React Catalyst M2_Catalyst Ammonium Acetate in Ethanol M2_Intermediate Dihydropyridone Intermediate M2_React->M2_Intermediate M2_Oxidation Oxidation M2_Intermediate->M2_Oxidation M2_Product 4-Hydroxy-3,6-dimethyl- pyridin-2(1H)-one M2_Oxidation->M2_Product

A Senior Application Scientist's Guide to Comparative Docking of Hydroxypyridinone Ligands for Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth, technical comparison of hydroxypyridinone (HOPO) ligands as inhibitors of zinc-dependent metalloenzymes, with a particular focus on Histone Deacetylases (HDACs). We will explore the structural nuances of different HOPO isomers, detail a rigorous and reproducible molecular docking workflow using specialized force fields, and correlate these computational predictions with supporting experimental data to provide a comprehensive understanding of their structure-activity relationships (SAR).

Introduction: Hydroxypyridinones as "Privileged" Scaffolds for Metalloenzyme Inhibition

Hydroxypyridinones (HOPOs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their exceptional metal-chelating properties.[1][2] Their ability to form stable complexes with various metal ions, particularly the zinc ions found in the active sites of many metalloenzymes, makes them "privileged" scaffolds for the design of potent and selective inhibitors.[3] Metalloenzymes like HDACs are crucial therapeutic targets in oncology and other diseases, and their catalytic activity is dependent on a central zinc ion.[1]

HOPO ligands are categorized into three main isomers based on the positions of the hydroxyl and carbonyl groups on the pyridinone ring: 1-hydroxy-2-pyridinone (1,2-HOPO), 3-hydroxy-2-pyridinone (3,2-HOPO), and 3-hydroxy-4-pyridinone (3,4-HOPO). Each isomer presents a unique geometric arrangement of its chelating oxygen atoms, which in turn influences its binding affinity and selectivity for different metalloenzymes. This guide will delve into a comparative analysis of these scaffolds through the lens of molecular docking, a powerful computational technique for predicting ligand-protein interactions at the molecular level.

The Criticality of Specialized Force Fields in Docking Metalloproteins

Standard molecular docking force fields often fall short in accurately modeling the coordination chemistry between a ligand and a metal ion. This is because they typically rely on classical electrostatic and van der Waals interactions, which do not fully capture the partially covalent and directional nature of metal-ligand bonds. To address this, specialized force fields have been developed. For zinc metalloenzymes, AutoDock4Zn is a notable example.[4][5] This force field extends the standard AutoDock4 force field by incorporating a directional, charge-independent potential that specifically models the tetrahedral coordination geometry preferred by zinc ions.[4][5] The use of such specialized force fields is paramount for obtaining biologically relevant docking poses and reliable binding energy estimates.

A Validated Step-by-Step Protocol for Docking Hydroxypyridinone Ligands to HDACs using AutoDock4Zn

This section outlines a detailed and validated protocol for performing comparative docking studies of hydroxypyridinone ligands against a zinc-dependent HDAC. We will use HDAC8 (PDB ID: 5FCW), which is complexed with a hydroxamic acid inhibitor, as our model receptor.[6] The principles of this protocol are broadly applicable to other zinc metalloenzymes.

Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in our comparative docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 5FCW) ReceptorPrep 3. Receptor Preparation - Remove water & co-ligands - Add hydrogens - Assign charges PDB->ReceptorPrep Ligands 2. Prepare Ligand Library (1,2-HOPO, 3,2-HOPO, 3,4-HOPO derivatives) LigandPrep 4. Ligand Preparation - Generate 3D conformers - Assign charges & rotatable bonds Ligands->LigandPrep Grid 5. Grid Box Generation (Centered on the active site zinc) ReceptorPrep->Grid Docking 6. Molecular Docking (AutoDock4 with AutoDock4Zn force field) LigandPrep->Docking Grid->Docking PoseAnalysis 7. Pose Analysis & Clustering - Analyze binding modes - RMSD calculations Docking->PoseAnalysis Scoring 8. Scoring & Ranking - Compare docking scores - Estimate binding energies PoseAnalysis->Scoring Visualization 9. Visualization & Interaction Analysis (PyMOL, Discovery Studio) Scoring->Visualization

Caption: A comprehensive workflow for the comparative docking of hydroxypyridinone ligands.

Detailed Methodologies

Step 1: Protein Preparation

  • Obtain the PDB file: Download the crystal structure of HDAC8 (PDB ID: 5FCW) from the RCSB Protein Data Bank.[6]

  • Clean the structure: Remove all water molecules, co-solvents, and the co-crystallized ligand from the PDB file.

  • Prepare the receptor for AutoDock4Zn:

    • Use prepare_receptor4.py script from MGLTools to add polar hydrogens and assign Gasteiger charges.

    • Crucially, use the zinc_pseudo.py script, which is part of the AutoDock-Vina-develop package, to add tetrahedral pseudo-atoms (TZ) around the zinc ion in the active site.[7] This step is essential for the AutoDock4Zn force field to correctly recognize and model the zinc coordination.[4][7]

Step 2: Ligand Preparation

  • Generate 3D structures: Create 3D structures of your hydroxypyridinone ligands (e.g., from SMILES strings) using a molecular modeling software like Avogadro or Open Babel.

  • Energy minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Prepare ligands for AutoDock:

    • Use the prepare_ligand4.py script from MGLTools to assign Gasteiger charges, define the active torsions (rotatable bonds), and save the ligands in the PDBQT format.

Step 3: Grid Parameter File Generation

  • Define the grid box: The grid box defines the search space for the docking simulation. It should be centered on the active site, encompassing the catalytic zinc ion and the surrounding amino acid residues. A grid box size of 60x60x60 points with a spacing of 0.375 Å is a good starting point.

  • Generate the grid parameter file (GPF): Use the prepare_gpf4zn.py script to generate a GPF that is compatible with the AutoDock4Zn force field.[4][8] This script will specify the ligand atom types for which affinity maps should be calculated.

Step 4: Running AutoGrid and AutoDock

  • Run AutoGrid: Execute AutoGrid using the generated GPF to pre-calculate the affinity maps for each ligand atom type.

  • Prepare the docking parameter file (DPF): Use the prepare_dpf4.py script to create a DPF for each ligand. This file specifies the ligand, the receptor, the grid maps, and the docking algorithm parameters (e.g., number of genetic algorithm runs).

  • Run AutoDock: Execute AutoDock with the prepared DPF to perform the docking simulation. We recommend at least 50 genetic algorithm runs for each ligand to ensure thorough conformational sampling.[9]

Step 5: Analysis of Docking Results

  • Analyze the docking log file (DLG): The DLG file contains information about the different docked conformations (poses), their corresponding docking energies, and clustering information.

  • Visualize the results: Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses of your hydroxypyridinone ligands in the active site of HDAC8.

  • Analyze interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and, most importantly, the coordination of the hydroxypyridinone's oxygen atoms with the active site zinc ion.

Comparative Analysis: Correlating Docking Predictions with Experimental Data

To provide a meaningful comparison, we will synthesize information from published structure-activity relationship (SAR) studies of hydroxypyridinone and structurally related hydroxamic acid-based HDAC inhibitors.

The Importance of the Zinc-Binding Group
Structure-Activity Relationship of Hydroxypyridinone-based HDAC Inhibitors

A study on pyrimidine-based hydroxamic acids as HDAC inhibitors provides valuable insights into the SAR of this class of compounds.[11] The study found that modifications to the linker and cap group significantly impacted the inhibitory activity against HDAC4 and HDAC8.[11] For instance, extending the methylene bridge connecting the pyrimidine ring to the hydroxamic acid moiety generally increased the inhibitory activity against the HDAC8 isoform.[11]

The following table summarizes the IC50 values for a selection of these compounds, demonstrating the impact of structural modifications on their inhibitory potency.

CompoundR GroupLinker Length (n)HDAC4 IC50 (µM)HDAC8 IC50 (µM)
12 -SMe5>5012.5
13 -SBu5>505.0
28 -SMe620.05.0
29 -SMe616.61.2

Data synthesized from Beilstein Journal of Organic Chemistry, 2022, 18, 884-893.[11]

These experimental data, when correlated with docking studies, can provide a powerful predictive model for the rational design of novel and selective HDAC inhibitors.

Visualizing Key Molecular Interactions

The following diagram illustrates the key interactions of a hydroxamic acid-based inhibitor within the active site of HDAC8, as observed in crystal structures and predicted by docking simulations.[12] Hydroxypyridinone ligands are expected to exhibit a similar binding mode, with their chelating oxygens coordinating the catalytic zinc ion.

binding_mode cluster_active_site HDAC8 Active Site cluster_inhibitor Hydroxypyridinone Inhibitor ZN Zn2+ ASP178 Asp178 ZN->ASP178 HIS180 His180 ZN->HIS180 ASP267 Asp267 ZN->ASP267 TYR306 Tyr306 PHE152 Phe152 MET274 Met274 ZBG Zinc-Binding Group (HOPO Moiety) ZBG->ZN Coordination ZBG->TYR306 H-bond Linker Linker Cap Cap Group Cap->PHE152 Hydrophobic Interaction Cap->MET274 Hydrophobic Interaction

Caption: A schematic representation of the key interactions between a hydroxypyridinone-based inhibitor and the active site of HDAC8.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of hydroxypyridinone ligands against zinc-dependent metalloenzymes. By employing specialized force fields like AutoDock4Zn and adhering to a rigorous, validated workflow, researchers can generate reliable computational predictions that, when coupled with experimental data, can significantly accelerate the discovery and optimization of novel metalloenzyme inhibitors.

The structure-activity relationship data presented herein underscores the importance of the zinc-binding group, linker, and cap group in determining the potency and selectivity of hydroxypyridinone-based inhibitors. Future studies should focus on a direct, systematic comparison of the 1,2-HOPO, 3,2-HOPO, and 3,4-HOPO scaffolds to fully elucidate their respective advantages and disadvantages as zinc-chelating moieties for different metalloenzyme targets. Such studies will undoubtedly pave the way for the development of the next generation of highly selective and efficacious metalloenzyme inhibitors for the treatment of a wide range of human diseases.

References

  • Santos-Martins, D., Forli, S., Ramos, M. J., & Olson, A. J. (2014). AutoDock4Zn: an improved AutoDock force field for small-molecule docking to zinc metalloproteins. Journal of chemical information and modeling, 54(8), 2371–2379. [Link]
  • B-Cos, How to perform docking of zinc metalloproteins using Autodock Vina? (2021). [Link]
  • Panda, P. K. (2023). Zinc Metalloprotein Docking using Autodock4 | AutoDock4Zn complete Tutorial | Step-by-Step Guide. YouTube. [Link]
  • Chaves, S., & Santos, M. A. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current medicinal chemistry, 24(29), 3194–3215. [Link]
  • Hanif, M., & Oyelere, A. K. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC medicinal chemistry, 13(10), 1127–1149. [Link]
  • AutoDock-Vina Documentation. Docking with zinc metalloproteins. [Link]
  • RCSB PDB. (2016). 5FCW: HDAC8 Complexed with a Hydroxamic Acid. [Link]
  • RCSB PDB. (2004).
  • Abbate, V., Chen, Y. L., Ma, Y., & Hider, R. C. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical reviews, 118(23), 11429–11487. [Link]
  • RCSB PDB. (2007). 2V5X: Crystal structure of HDAC8-inhibitor complex. [Link]
  • Goud, N. S., & Tutar, Y. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Chemical reviews, 119(2), 1323–1455. [Link]
  • Scripps Research. AutoDock Zn. [Link]
  • Forli, S., & Olson, A. J. (2014). AutoDock4Zn: an improved AutoDock force field for small-molecule docking to zinc metalloproteins. Journal of chemical information and modeling, 54(8), 2371-2379. [Link]
  • RCSB PDB. (1999). 1C3S: CRYSTAL STRUCTURE OF AN HDAC HOMOLOG COMPLEXED WITH SAHA. [Link]
  • Tabackman, A. A., Frankson, R., Marsan, E. S., Perry, K., & Cole, K. E. (2016). Structure of 'Linkerless' Hydroxamic Acid Inhibitor-HDAC8 Complex Confirms the Formation of an Isoform-Specific Subpocket. PloS one, 11(6), e0158010. [Link]
  • Wagner, F. F., Weïwer, M., Reis, F. S., De Vita, T., Garcês, A., Zhang, Y. L., ... & Holson, E. B. (2017). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. Current topics in medicinal chemistry, 17(19), 2206–2216. [Link]
  • Yang, X., He, S., He, L., Zhang, L., Li, Y., & Li, J. (2022). Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. Bioorganic & medicinal chemistry letters, 70, 128797. [Link]
  • Cahill, K. S., Clède, S., Sacco, M. D., Tieu, W., Gahan, L. R., Schenk, G., ... & Larrabee, J. A. (2021). Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition. ChemMedChem, 16(14), 2246–2254. [Link]
  • Reading, C., & Cole, M. (1986). Structure-activity relationships amongst beta-lactamase inhibitors. Journal of enzyme inhibition, 1(2), 83–104. [Link]
  • Jaudzems, K., Tars, K., Maurops, G., Grinberga, S., & Jirgensons, A. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein journal of organic chemistry, 18, 884–893. [Link]
  • Lancellotti, M., & Tondi, D. (2020). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules (Basel, Switzerland), 25(23), 5745. [Link]
  • King, D. T., Worrall, L. J., Vuckovic, M., & Strynadka, N. C. (2014). Structural basis of metallo-β-lactamase inhibition by captopril stereoisomers. The Journal of biological chemistry, 289(12), 8206–8215. [Link]
  • Sanna, M., Cichero, E., & Fossa, P. (2020). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules (Basel, Switzerland), 25(21), 5171. [Link]
  • Ortega, D. R., & Cárdenas, W. G. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules (Basel, Switzerland), 27(19), 6667. [Link]
  • Tomar, R. S., & Sharma, P. (2023). Structural Insights and role of Metallo-B-Lactamase Inhibitors. Ignited Minds Journals. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. As laboratory professionals, our commitment to safety extends beyond the benchtop to the entire lifecycle of a chemical, culminating in its responsible disposal. This guide is built on the foundational principles of risk mitigation, regulatory compliance, and environmental stewardship.

Core Safety Principles and Hazard Profile

Understanding the potential hazards of a compound is the cornerstone of its safe handling and disposal. Based on data from analogous pyridinone compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]

  • Harmful if Swallowed: Ingestion may be harmful to health.[1][3]

The primary objective of the following disposal procedures is to eliminate routes of exposure to laboratory personnel and prevent environmental release. All waste containing this compound must be treated as hazardous chemical waste.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling the chemical for any purpose, including disposal, the proper Personal Protective Equipment (PPE) must be worn. This creates a critical barrier between you and potential exposure.

PPE ComponentSpecification & Rationale
Eye Protection Chemical safety goggles are mandatory to protect against splashes or airborne dust.[2][6]
Hand Protection Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7][8]
Body Protection A fully fastened laboratory coat must be worn to protect skin and clothing from contamination.[7][8]
Respiratory Protection All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The process begins the moment waste is generated and ends with its collection by authorized personnel.

Step 1: Waste Segregation and Collection

Immediately upon generation, all waste streams containing this compound must be segregated.

  • Solid Waste: This includes contaminated consumables such as weighing papers, pipette tips, gloves, and any solid residue of the compound itself. Collect this waste in a designated, compatible hazardous waste container.[7][9]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealable, and chemically compatible liquid waste container.

  • Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.

Causality: Segregating waste prevents unintended chemical reactions that could occur if incompatible materials are mixed.[9] Never mix different chemical wastes unless explicitly permitted by your EHS department.

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount.

  • Container Choice: Use only containers approved for hazardous chemical waste. They must be in good condition, free of leaks, and have a secure, airtight lid.[9]

  • Labeling: The container must be labeled as "Hazardous Waste" immediately upon the first addition of waste.[7][9] The label must clearly state:

    • The full chemical name: "this compound" and any other constituents.

    • The associated hazards (e.g., "Irritant").

    • The date of initial waste accumulation.

Trustworthiness: Proper labeling is a self-validating system that ensures all personnel are aware of the container's contents and associated dangers, preventing accidental exposure or improper handling.

Step 3: Temporary Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be:

  • In a well-ventilated location, preferably within a fume hood or a ventilated cabinet.[11]

  • Away from sources of ignition, heat, and direct sunlight.[1][9]

  • Segregated from incompatible materials, particularly strong oxidizing agents.[6][9]

Step 4: Final Disposal
  • When the waste container is full or is no longer being used, ensure the lid is tightly sealed.

  • Arrange for pickup by contacting your institution's EHS department.[8] They will manage the transport to an approved waste disposal plant for final destruction, typically via incineration.[12]

  • Never dispose of this compound down the drain or in the regular trash.[8] This constitutes a serious regulatory violation and poses a threat to the environment.

G cluster_lab Laboratory Operations cluster_ehs EHS / Final Disposal gen Waste Generation (Solid & Liquid) collect Step 1: Segregate and Collect in Designated Container gen->collect Immediate Action label_node Step 2: Label Container 'Hazardous Waste' & Contents collect->label_node store Step 3: Store in Satellite Accumulation Area label_node->store pickup Step 4: EHS Pickup Request store->pickup Container Full dispose Transport to Approved Waste Disposal Facility pickup->dispose

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and prevent the spread of contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be kept low).

  • Don Appropriate PPE: Before any cleanup, don the full PPE detailed in Section 2.

For Small Spills (Solid):
  • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[7]

  • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[4][9]

  • Decontaminate the spill area (see Section 5).

For Large Spills:
  • Evacuate the laboratory immediately.

  • Close the laboratory doors and prevent re-entry.

  • Contact your institution's EHS emergency line for professional cleanup and disposal.

Decontamination Procedures

Any reusable equipment (e.g., glassware, spatulas) that comes into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse the equipment with an appropriate solvent (e.g., ethanol or isopropanol) to remove chemical residues. This rinse aid must be collected as hazardous liquid waste.

  • Thorough Wash: Proceed with a standard wash using soap and plenty of water.[7]

  • Final Rinse: Rinse with deionized water.

  • Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[2]

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • SAFETY D
  • SAFETY D
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Waste Disposal Procedures.
  • Production, Import, Use, and Disposal of Pyridine.
  • 4-hydroxy-1,6-dimethyl-2(1H)
  • Proper Disposal of 3,4-Dihydro-6-methyl-2-pyridone: A Guide for Labor
  • SAFETY D
  • Navigating the Disposal of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: A Procedural Guide. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3,6-dimethylpyridin-2(1H)-one
Reactant of Route 2
4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.